molecular formula C10H9N3O B1276296 2-Aminoquinoline-3-carboxamide CAS No. 31407-28-0

2-Aminoquinoline-3-carboxamide

Cat. No.: B1276296
CAS No.: 31407-28-0
M. Wt: 187.20 g/mol
InChI Key: GXZOXGRLLFZVGF-UHFFFAOYSA-N
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Description

2-Aminoquinoline-3-carboxamide (CAS 31407-28-0) is a synthetically versatile heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery research. This compound is a key intermediate for the synthesis of a diverse array of biologically active molecules, including tricyclic fused pyrimido[4,5-b]quinolines, which are of significant interest due to their broad pharmacological profiles . The 2-aminoquinoline core is recognized as a "privileged structure" because it is found in compounds with a wide range of biological activities . From a structural perspective, the 2-aminoquinoline moiety often functions as an amidine-like substructure, enabling key electrostatic interactions with enzyme catalytic sites, such as the two catalytic aspartate residues in the Alzheimer's-related target BACE1 (Beta-secretase 1) . Concurrently, the aromatic quinoline system engages in critical T-shaped π-π interactions with hydrophobic amino acid residues like tyrosine . The 3-carboxamide group enhances the molecule's utility as a building block and can form an intramolecular hydrogen bond, which temporarily masks the polarity of the adjacent hydrogen bond donor and acceptor groups. This conformation can favorably influence properties like passive membrane permeability, making it a valuable structural feature for probes and inhibitors targeting intracellular proteins . Key Research Applications: • Synthetic Intermediate: A versatile precursor for the construction of complex polyheterocyclic systems, such as pyrimidoquinolines, via straightforward cyclization protocols . • Medicinal Chemistry: Serves as a core template for developing potential therapeutic agents for various diseases . • Fragment-Based Drug Discovery (FBDD): Its favorable physicochemical properties (e.g., cLogP ~1.7, molecular weight 187.20 g/mol) make it a suitable candidate for screening as a fragment hit in FBDD campaigns . Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2-aminoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-9-7(10(12)14)5-6-3-1-2-4-8(6)13-9/h1-5H,(H2,11,13)(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZOXGRLLFZVGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301305341
Record name 2-Amino-3-quinolinecarboxamide
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Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31407-28-0
Record name 2-Amino-3-quinolinecarboxamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3-quinolinecarboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminoquinoline-3-carboxamide
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Privileged Scaffold: A Technical Guide to 2-Aminoquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Core Structure in Medicinal Chemistry

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets. 2-Aminoquinoline-3-carboxamide is a prime example of such a scaffold, serving as a versatile heterocyclic building block for the synthesis of a diverse array of biologically active molecules.[1] This technical guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and therapeutic potential of this compound, tailored for researchers, scientists, and professionals in drug development.

The 2-aminoquinoline core is a recognized "privileged structure" found in compounds with a broad spectrum of biological activities.[1] Structurally, the 2-aminoquinoline moiety can function as an amidine-like substructure, which is crucial for establishing key electrostatic interactions with the catalytic sites of enzymes.[1] This, combined with the aromatic quinoline system's capacity for π-π stacking interactions with hydrophobic amino acid residues, underpins its frequent appearance in successful drug candidates.[1] The 3-carboxamide group further enhances its utility, participating in hydrogen bonding and influencing physicochemical properties like membrane permeability.[1]

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective application in research and development. The following table summarizes its key characteristics.

PropertyValueSource
Molecular Formula C₁₀H₉N₃O[1][2]
Molecular Weight 187.20 g/mol [1][2]
CAS Number 31407-28-0[1][2]
Melting Point 200-205 °C[1]
Solubility Soluble in DMSO, slightly soluble in water.[1] Carboxamide derivatives generally require polar solvents.[1]BenchChem[1]
Appearance Powder to crystalChemicalBook[3]
pKa 3.43 (at 20℃) (for 2-Aminoquinoline)ChemicalBook[3]
XLogP3 1.3PubChem[2]

These properties make this compound a suitable candidate for various synthetic transformations and for formulation studies in drug development. Its moderate lipophilicity, indicated by the XLogP3 value, suggests a favorable balance for cell permeability and aqueous solubility.

Synthesis and Purification: A Practical Approach

While various synthetic routes to quinoline derivatives exist, a common and efficient method for preparing substituted 2-aminoquinoline-3-carboxamides involves a one-pot condensation reaction.[4] This approach offers high yields and operational simplicity.

Representative Synthetic Protocol: One-Pot Condensation

This protocol describes the synthesis of a substituted this compound, which can be adapted for the parent compound.

Objective: To synthesize 2-amino-6-chloro-N-cyclopropylquinoline-3-carboxamide.

Materials:

  • 2-amino-5-chlorobenzaldehyde

  • 2-cyano-N-cyclopropylacetamide

  • Ethanol

  • Sodium hydroxide (NaOH)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-chlorobenzaldehyde and 2-cyano-N-cyclopropylacetamide in ethanol.

  • Add a solution of sodium hydroxide in ethanol to the mixture.

  • Heat the reaction mixture at 70°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Further purify the product by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield the desired 2-amino-6-chloro-N-cyclopropylquinoline-3-carboxamide with high purity.[1]

Causality Behind Experimental Choices:

  • Base Catalyst (NaOH): The basic conditions are crucial for deprotonating the active methylene group of 2-cyano-N-cyclopropylacetamide, facilitating the initial condensation with the aldehyde.

  • Solvent (Ethanol): Ethanol is a suitable solvent for the reactants and allows for heating to the required reaction temperature. It also facilitates the precipitation of the product upon cooling.

  • Recrystallization: This is a standard purification technique to remove any unreacted starting materials or side products, ensuring the high purity of the final compound.

Purification Workflow

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis s1 One-Pot Condensation w1 Precipitation s1->w1 w2 Filtration w1->w2 p1 Recrystallization w2->p1 p2 Column Chromatography (Silica gel, Ethyl acetate/Hexane) w2->p2 Alternative a1 NMR, IR, Mass Spectrometry p1->a1 p2->a1

Caption: A typical workflow for the synthesis and purification of this compound derivatives.

Chemical Reactivity and Functionalization

This compound is a versatile intermediate that can undergo a variety of chemical transformations, allowing for the creation of diverse libraries of compounds for biological screening.

  • Cyclization Reactions: The amino and carboxamide groups are strategically positioned to participate in cyclization reactions to form fused heterocyclic systems. For example, it is a key intermediate for the synthesis of tricyclic fused pyrimido[4,5-b]quinolines, which exhibit significant pharmacological profiles.[1]

  • Substitution Reactions: The amino group can be acylated, sulfonylated, or alkylated to introduce various substituents.[5] These modifications can significantly impact the biological activity of the resulting molecules.

  • Oxidation and Reduction: The quinoline ring system can undergo oxidation or reduction reactions, although the stability of the carboxamide group is generally higher than that of aldehyde derivatives which are more prone to oxidation.[1]

Spectral Characteristics

The structural features of this compound and its derivatives can be confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic protons on the quinoline ring typically appear in the downfield region (δ 7.0-9.0 ppm). The protons of the amino and carboxamide groups are also observable and their chemical shifts can be influenced by the solvent and concentration. For instance, in a related quinoline-3-carboxamide derivative, the NH protons of the carboxamide were observed as a singlet at δ 10.03 ppm in DMSO-d₆.[6]

    • ¹³C NMR: The carbon atoms of the quinoline ring will have characteristic chemical shifts in the aromatic region (δ 110-160 ppm). The carbonyl carbon of the carboxamide group is typically found further downfield (around δ 160-170 ppm).[6]

  • Infrared (IR) Spectroscopy:

    • The N-H stretching vibrations of the amino and carboxamide groups are expected in the region of 3200-3500 cm⁻¹.

    • A strong absorption band corresponding to the C=O stretching of the carboxamide group will be present around 1650-1690 cm⁻¹.[7]

    • The C=C and C=N stretching vibrations of the quinoline ring will appear in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound (187.074561919 Da) would be observed, confirming its elemental composition.[2]

Biological Significance and Therapeutic Potential

The this compound scaffold is a cornerstone in the development of various therapeutic agents. Its derivatives have shown promise in a multitude of disease areas.

Anticancer Activity

Quinoline and quinolone carboxamides are extensively studied for their anticancer properties.[8] Derivatives of this compound have been shown to induce apoptosis in glioblastoma cells, highlighting their potential in treating this aggressive form of cancer.[1] The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival, such as:

  • Tyrosine Kinases: Inhibition of these enzymes leads to reduced cell proliferation.[1]

  • HDM2 Ubiquitin Ligase (E3): By modulating this enzyme, the compound can promote apoptosis through the stabilization of the p53 tumor suppressor protein.[1]

  • ATM Kinase: Some quinoline-3-carboxamide derivatives have been identified as inhibitors of ATM kinase, a key mediator of the DNA damage response pathway, which can sensitize cancer cells to radiation therapy.[9]

Immunomodulatory Effects

Studies have indicated that compounds based on the 2-aminoquinoline scaffold can suppress T-cell mediated responses, suggesting their potential as immunosuppressants for autoimmune diseases.[1]

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antimicrobial agents.[10] Derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities.[11]

Signaling Pathway Interaction

G cluster_targets Cellular Targets cluster_outcomes Biological Outcomes AQC This compound Derivatives TK Tyrosine Kinases AQC->TK Inhibition HDM2 HDM2 Ubiquitin Ligase AQC->HDM2 Modulation ATM ATM Kinase AQC->ATM Inhibition CP Reduced Cell Proliferation TK->CP AP Apoptosis Induction HDM2->AP RS Radiosensitization ATM->RS

Caption: Interaction of this compound derivatives with key cellular signaling pathways.

Conclusion: A Scaffold with a Bright Future

This compound stands out as a privileged scaffold with immense potential in medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and the diverse biological activities of its derivatives make it a highly attractive starting point for the design and development of novel therapeutic agents. The insights provided in this guide aim to equip researchers with the foundational knowledge required to effectively harness the potential of this remarkable molecule in their quest for new and improved medicines.

References

  • This compound | C10H9N3O | CID 5200228 - PubChem. (n.d.).
  • This compound derivatives and their anticancer activity against MCF-7 cell line acting through PDGFR inhibition[12] … - ResearchGate. (n.d.).
  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC. (n.d.).
  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). (2022). Mini-Reviews in Organic Chemistry, 19. [Link]
  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). (2022). Semantic Scholar. [Link]
  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC. (n.d.).
  • Novel Synthesis of 2-aminoquinoline-3-carbaldehyde, benzo[b][1] naphthyridines and study of their fluorescence behavior | Request PDF. (2025).
  • Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,... - ResearchGate. (n.d.).
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (2020).
  • Preparation of 2-aminoquinoline - PrepChem.com. (n.d.).
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed. (2025).
  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed. (2002).
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC. (n.d.).
  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. (2023).
  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents - MDPI. (2025).
  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed. (n.d.).

Sources

A Technical Guide to the Synthesis of 2-Aminoquinoline-3-carboxamide Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminoquinoline-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer and anti-inflammatory agents.[1][2][3] This technical guide provides an in-depth exploration of the primary synthetic routes to access precursors of this vital heterocyclic system. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer a causal analysis of experimental choices, grounded in established chemical principles. We will dissect key synthetic strategies, including the classical Friedländer annulation and modern multicomponent reactions, providing detailed mechanistic insights, step-by-step protocols, and a comparative analysis of their advantages and limitations.

Introduction: The Significance of the this compound Core

The quinoline ring system is a ubiquitous motif in biologically active compounds.[4][5][6] The strategic placement of an amino group at the 2-position and a carboxamide at the 3-position introduces key hydrogen bonding donors and acceptors, facilitating molecular interactions with biological targets.[1][3] This unique arrangement has led to the development of potent inhibitors of various kinases and other enzymes implicated in disease.[7][8] Consequently, efficient and versatile synthetic access to this compound precursors is a critical endeavor in modern drug discovery. This guide aims to equip the practicing chemist with the foundational knowledge and practical methodologies to confidently synthesize these valuable intermediates.

Key Synthetic Strategies: A Comparative Overview

The construction of the this compound core can be broadly approached from two main retrosynthetic disconnections: formation of the pyridine ring onto a pre-existing benzene ring, or construction of the quinoline system through cyclization of appropriately substituted acyclic precursors. This guide will focus on the most robust and widely employed methodologies.

The Friedländer Annulation: A Classic and Versatile Approach

The Friedländer synthesis, first reported in 1882, remains a cornerstone for the construction of quinoline derivatives.[4][9][10] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester or β-diketone.[11][12][13]

Mechanism and Rationale:

The reaction can proceed through two plausible mechanisms, both typically catalyzed by either acid or base.[9] In the base-catalyzed pathway, the α-methylene compound is deprotonated to form an enolate, which then undergoes an Aldol-type condensation with the 2-aminobenzaldehyde. Subsequent intramolecular cyclization via nucleophilic attack of the amino group on the ketone, followed by dehydration, yields the quinoline ring. The acid-catalyzed mechanism often begins with the formation of a Schiff base between the 2-aminobenzaldehyde and the enamine derived from the active methylene compound, followed by intramolecular electrophilic attack and dehydration.

The choice of catalyst and reaction conditions is critical and depends on the reactivity of the substrates.[10][14] Basic catalysts like piperidine or sodium hydroxide are common, while acidic catalysts such as p-toluenesulfonic acid or even silica nanoparticles can be employed.[10][11]

Experimental Workflow: Friedländer Annulation

Friedlander_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 2-Aminobenzaldehyde + Active Methylene Compound Mixing Mix in Solvent (e.g., Ethanol) Reactants->Mixing Add_Catalyst Add Catalyst (e.g., Piperidine) Mixing->Add_Catalyst Reflux Heat under Reflux Add_Catalyst->Reflux Cooling Cool to RT Reflux->Cooling Isolation Isolate Crude Product (Filtration/Extraction) Cooling->Isolation Purification Purify (Recrystallization/Chromatography) Isolation->Purification Characterization Spectroscopic Characterization (NMR, MS, IR) Purification->Characterization

Caption: Generalized workflow for the Friedländer synthesis of quinolines.

Protocol: Synthesis of Ethyl 2-Aminoquinoline-3-carboxylate

This protocol is adapted from established Friedländer synthesis procedures.[11][12]

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzaldehyde (1.0 mmol) and ethyl cyanoacetate (1.1 mmol) in ethanol (10 mL).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 mmol).

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.

Advantages and Limitations:

FeatureDescription
Advantages High convergence, readily available starting materials, generally good yields.
Limitations The limited commercial availability of substituted 2-aminobenzaldehydes can be a drawback.[12][13]

To address the limitation of substrate availability, a domino nitro reduction-Friedländer heterocyclization has been developed.[12] This approach utilizes more readily available 2-nitrobenzaldehydes, which are reduced in situ with reagents like iron in acetic acid, followed by the Friedländer cyclization.[12]

Multicomponent Reactions (MCRs): An Efficient and Atom-Economical Approach

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials.[15] Several MCRs have been successfully employed for the synthesis of 2-aminoquinoline precursors.

A common MCR for the synthesis of related 2-amino-3-cyanopyridine derivatives, which can be precursors to quinolines, involves the condensation of an aldehyde, a ketone, malononitrile, and ammonium acetate.[16][17][18] This approach is highly atom-economical and can be facilitated by various catalysts, including nanostructured materials and microwave irradiation.[16][17][19]

Mechanism and Rationale:

The proposed mechanism for this MCR often begins with a Knoevenagel condensation between the aldehyde and malononitrile to form an arylidenemalononitrile intermediate.[17] Concurrently, the ketone reacts with ammonium acetate to form an enamine. A Michael addition of the enamine to the arylidenemalononitrile, followed by intramolecular cyclization and tautomerization, affords the 2-amino-3-cyanopyridine product.[17] The use of catalysts can enhance the reaction rate and yield by activating the carbonyl groups.[17]

Reaction Schema: Four-Component Synthesis of 2-Amino-3-cyanopyridines

MCR_Schema Aldehyde Aromatic Aldehyde Reaction_Vessel One-Pot Reaction (Catalyst, Heat/Microwave) Aldehyde->Reaction_Vessel Ketone Ketone Ketone->Reaction_Vessel Malononitrile Malononitrile Malononitrile->Reaction_Vessel Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Reaction_Vessel Product 2-Amino-3-cyanopyridine Derivative Reaction_Vessel->Product

Caption: Schematic of a four-component reaction for 2-amino-3-cyanopyridine synthesis.

Protocol: One-Pot Synthesis of a 2-Amino-3-cyanopyridine Derivative

This protocol is a generalized procedure based on microwave-assisted, solvent-free methods.[16]

  • Reactant Charging: In a dry flask suitable for microwave synthesis, charge the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

  • Reaction: Place the flask in a microwave oven and irradiate for 7-9 minutes. Monitor the reaction progress by TLC.

  • Work-up and Purification: After cooling, wash the reaction mixture with a small amount of ethanol. The crude product can be purified by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.

Advantages and Limitations:

FeatureDescription
Advantages High atom economy, operational simplicity, rapid access to molecular diversity, often environmentally friendly (e.g., solvent-free conditions).[16][18]
Limitations The reaction mechanism can be complex, and side-product formation can occur. Optimization of reaction conditions for different substrates may be required.
Synthesis from 2-Chloronicotinonitrile Precursors

An alternative and powerful strategy involves the synthesis of the this compound core from appropriately substituted pyridine precursors, such as 2-chloronicotinonitriles.[20] This approach builds the benzene portion of the quinoline ring onto the existing pyridine scaffold.

The synthesis of 2-chloronicotinonitriles can be achieved through various methods, including the cyanation of 2-chloropyridines.[20][21] The cyano group can be introduced via nucleophilic substitution of a halogen on the pyridine ring, often using metal cyanides.[21][22]

Once the 2-chloronicotinonitrile is obtained, it can serve as a versatile intermediate. The nitrile group can be hydrolyzed to a carboxamide. A general procedure for the hydrolysis of a nitrile to an amide involves heating with concentrated sulfuric acid, followed by quenching with a base like ammonia.[23]

Protocol: Hydrolysis of 2-Chloro-3-cyanopyridine to 2-Chloronicotinamide

This protocol is based on a reported procedure for the synthesis of 2-chloronicotinamide.[23]

  • Reaction Setup: In a three-necked flask, carefully add 2-chloro-3-cyanopyridine (1 mol) to concentrated sulfuric acid (400 mL) with stirring until completely dissolved.

  • Heating: Warm the reaction mixture to 90°C and maintain this temperature with stirring for 2 hours.

  • Quenching: Upon completion, cool the reaction mixture and slowly pour it into a mixture of aqueous ammonia (1000 mL) and ice (1 kg) with continuous stirring for 1 hour.

  • Isolation: Collect the precipitated crude product by filtration.

  • Purification: Wash the crude product with ethyl acetate and dry to obtain 2-chloronicotinamide.

The resulting 2-chloronicotinamide can then undergo further transformations, such as cross-coupling reactions, to build the fused benzene ring and subsequent amination to install the 2-amino group.

Conclusion

The synthesis of this compound precursors is a well-established field with a diverse array of reliable synthetic methodologies. The choice of a particular route depends on factors such as the availability of starting materials, the desired substitution pattern on the quinoline core, and considerations of efficiency and environmental impact. The classical Friedländer annulation offers a convergent and high-yielding approach, particularly when coupled with in situ nitro reduction to broaden substrate scope. Modern multicomponent reactions provide a highly efficient and atom-economical alternative for rapid library synthesis. Finally, strategies commencing from pyridine-based precursors like 2-chloronicotinonitriles offer a flexible platform for constructing the quinoline scaffold. A thorough understanding of the mechanisms and practical considerations outlined in this guide will empower researchers to make informed decisions and successfully synthesize these crucial intermediates for drug discovery and development.

References

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (n.d.). Semantic Scholar.
  • Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. (2020). Molecules, 25(23), 5576. [Link]
  • Mir, E., & Hazeri, N. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine. Organic Chemistry Research, 9(1), 26-34. [Link]
  • Ghorbani-Vaghei, R., Toghraei-Semiromi, Z., & Karimi Nami, R. (2014). Synthesis of 2-amino-3-cyanopyridine derivatives.
  • Ceylan, S., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12), e21998. [Link]
  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (2023). Organic & Biomolecular Chemistry. [Link]
  • [Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid]. (2025). Sheng Wu Gong Cheng Xue Bao, 41(12), 5437-5450. [Link]
  • Ershova, A. I., & Ershov, O. V. (2023). The synthesis of 2-chloronicotinonitrile (2-chloropyridine-3-carbonitrile) derivatives (microreview). Chemistry of Heterocyclic Compounds, 59(5), 359-361. [Link]
  • Scope of quinoline synthesis from 2-aminobenzaldehydes and ketones using bcmim-C1. (n.d.). ResearchGate.
  • Gewald reaction. (n.d.). In Wikipedia.
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2013). Molecules, 18(1), 1013-1029. [Link]
  • Gouda, M., & El-Bana, G. G. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Mini-Reviews in Organic Chemistry, 19(5), 584-599. [Link]
  • Synthesis of 2-Chloronicotinic Acid Derivatives. (2017).
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules, 21(8), 975. [Link]
  • Synthesis of 2-chloronicotinic acid derivatives. (2017).
  • Synthesis of substituted 2-phenylquinoline (246), from 2-aminobenzaldehyde (244), acetophenone (245) using iron oxide as a catalyst. (n.d.). ResearchGate.
  • Friedländer synthesis. (n.d.). In Wikipedia.
  • Process for the preparation of 2-cyanopyridines. (2004).
  • Thorpe reaction. (n.d.). In Wikipedia.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(36), 21336-21358. [Link]
  • The Friedländer Synthesis of Quinolines. (2015). Current Organic Chemistry, 19(8), 738-757. [Link]
  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2019).
  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (2018). Molecules, 23(11), 2999. [Link]
  • This compound derivatives and their anticancer activity against MCF-7 cell line acting through PDGFR inhibition[22]. (n.d.). ResearchGate.
  • Different catalytic approaches of Friedländer synthesis of quinolines. (2024). RSC Advances, 14(16), 11165-11186. [Link]
  • Thorpe–Ziegler reaction. (n.d.). ResearchGate.
  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal.
  • Thorpe-Ziegler reaction. (n.d.). Buchler GmbH.
  • Gewald Reaction. (n.d.). Organic Chemistry Portal.
  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. (2023). Current Organic Chemistry, 27(12), 1024-1043. [Link]
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Thorpe reaction. (2020). L.S.College, Muzaffarpur. [Link]
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. [Link]
  • Cyanation. (n.d.). In Wikipedia.
  • Synthesis of 2-aminoquinolines via three-component reaction. (n.d.). ResearchGate.
  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. (2001). Bollettino Chimico Farmaceutico, 140(6), 400-405. [Link]
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances, 12(29), 18591-18613. [Link]
  • Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. (2017). Bioorganic Chemistry, 75, 368-392. [Link]
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). Medicinal Chemistry Research, 34(1), 1-32. [Link]
  • Preparation of Cyanopyridines by Direct Cyanation. (2025).
  • Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. (2022). Beilstein Journal of Organic Chemistry, 18, 1-14. [Link]
  • Copper-mediated cyanation of aryl halide with the combined cyanide source. (2012). Organic Letters, 14(17), 4482-4485. [Link]

Sources

An In-Depth Technical Guide to the NMR Spectral Analysis of 2-Aminoquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Senior Application Scientist's Guide to Navigating the NMR Spectral Landscape of 2-Aminoquinoline-3-carboxamide

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of this compound, a significant heterocyclic compound in medicinal chemistry and drug development.[1][2] Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental principles with practical, field-tested insights to empower researchers, scientists, and drug development professionals in their structural elucidation endeavors.

Introduction: The Significance of this compound

The quinoline scaffold is a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities.[1][3] The specific functionalization present in this compound, featuring an amino group at the 2-position and a carboxamide at the 3-position, creates a molecule with a rich electronic environment and potential for diverse intermolecular interactions. Accurate and unambiguous structural confirmation is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose.[4][5][6][7] This guide will dissect the ¹H and ¹³C NMR spectra of this molecule, offering a detailed rationale for the observed chemical shifts and coupling patterns.

Part 1: Foundational Principles of NMR Analysis for this compound

The interpretation of the NMR spectra of this compound hinges on understanding the influence of its constituent functional groups on the magnetic environment of each nucleus. The electron-donating amino group (-NH₂) and the electron-withdrawing carboxamide group (-CONH₂) exert significant and opposing electronic effects on the quinoline ring system.[8]

¹H NMR Spectroscopy: The proton spectrum provides crucial information about the number of different types of protons, their electronic environment, and their connectivity. Key features to anticipate include:

  • Aromatic Protons: The protons on the quinoline core will appear in the aromatic region (typically 7.0-9.0 ppm). Their precise chemical shifts will be dictated by the combined electronic effects of the amino and carboxamide groups.

  • Amine and Amide Protons: The protons of the -NH₂ and -CONH₂ groups are exchangeable and their signals can be broad. Their chemical shifts are highly sensitive to solvent, concentration, and temperature due to hydrogen bonding.[9][10] In aprotic solvents like DMSO-d₆, these protons are more likely to be observed as distinct signals.

¹³C NMR Spectroscopy: The carbon spectrum reveals the number of non-equivalent carbon atoms and provides insight into their hybridization and electronic environment. For this compound, we expect to see:

  • Quinoline Carbons: The carbons of the quinoline ring will resonate in the aromatic region (typically 110-160 ppm). The carbons directly attached to the nitrogen and the functional groups will show the most significant shifts.

  • Carboxamide Carbonyl Carbon: The carbonyl carbon of the carboxamide group will appear at a characteristically downfield chemical shift (typically 160-180 ppm).

Part 2: A Detailed Walkthrough of Spectral Interpretation

A meticulous, step-by-step approach is essential for the accurate assignment of all signals in the ¹H and ¹³C NMR spectra.

Atom Numbering Convention:

To facilitate a clear discussion, the following standard numbering system for the quinoline ring will be used:

Caption: Atom numbering for the this compound core.

Expected ¹H NMR Spectral Features:

Proton(s)Expected Chemical Shift (ppm)MultiplicityCoupling Constants (J, Hz)Rationale
H4~8.5 - 9.0s-Singlet due to no adjacent protons. Deshielded by the anisotropic effect of the carboxamide and the adjacent nitrogen.
H5~7.8 - 8.2d8.0 - 9.0Doublet due to ortho-coupling with H6.
H8~7.6 - 8.0d7.0 - 8.0Doublet due to ortho-coupling with H7.
H6, H7~7.2 - 7.6m-Complex multiplet due to mutual coupling and coupling with H5 and H8.
-NH₂ (amino)~6.0 - 8.0br s-Broad singlet, chemical shift is solvent and concentration dependent.[9]
-CONH₂ (amide)~7.0 - 8.5br s-Two broad singlets may be observed due to restricted rotation around the C-N bond. Chemical shift is solvent and concentration dependent.[10]

Expected ¹³C NMR Spectral Features:

Carbon(s)Expected Chemical Shift (ppm)Rationale
C2~155 - 165Significantly deshielded due to direct attachment to the electronegative nitrogen and the electron-donating amino group.
C3~110 - 120Shielded relative to other quinoline carbons due to the electron-donating effect of the amino group.
C4~135 - 145Deshielded due to its position adjacent to the nitrogen and the carboxamide group.
C4a~125 - 135Bridgehead carbon.
C5~120 - 130Aromatic carbon.
C6~125 - 135Aromatic carbon.
C7~120 - 130Aromatic carbon.
C8~115 - 125Aromatic carbon.
C8a~145 - 155Bridgehead carbon, deshielded by the adjacent nitrogen.
C=O (amide)~165 - 175Carbonyl carbon, characteristically downfield.

Part 3: Experimental Protocol for NMR Analysis

A robust and reproducible experimental protocol is the bedrock of reliable spectral data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for better observation of exchangeable N-H protons.[10]

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum. Key parameters to consider:

      • Pulse angle (e.g., 30-45 degrees)

      • Relaxation delay (e.g., 1-2 seconds)

      • Number of scans (e.g., 8-16, or more for dilute samples)[11]

    • Acquire a standard ¹³C NMR spectrum using proton decoupling. Key parameters to consider:

      • Pulse angle (e.g., 30-45 degrees)

      • Relaxation delay (e.g., 2-5 seconds)

      • Number of scans (e.g., 128-1024, or more depending on concentration)

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock_shim Lock and Shim insert->lock_shim acquire_H Acquire ¹H Spectrum lock_shim->acquire_H acquire_C Acquire ¹³C Spectrum acquire_H->acquire_C ft Fourier Transform acquire_C->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate ¹H Signals calibrate->integrate assign Assign Signals integrate->assign

Caption: Experimental workflow for NMR analysis.

Part 4: Advanced NMR Techniques for Unambiguous Assignment

For complex molecules or in cases of signal overlap, one-dimensional NMR spectra may not be sufficient for a complete and confident structural assignment. Advanced two-dimensional (2D) NMR techniques are invaluable in such scenarios.[4][5][6]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Cross-peaks in the COSY spectrum connect protons that are scalar-coupled, typically through two or three bonds. This is instrumental in tracing the connectivity of the protons on the quinoline ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded (one-bond ¹H-¹³C correlation). It is a powerful tool for assigning the carbons of the quinoline ring by linking them to their attached, and often more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together the molecular skeleton. For example, HMBC can show correlations from the H4 proton to C2, C3, and C4a.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. Cross-peaks indicate that two protons are close to each other in space, even if they are not directly coupled. This can be useful for confirming stereochemistry and conformational preferences.

Logical Relationship of 2D NMR Experiments:

G H1 ¹H Spectrum COSY COSY H1->COSY ¹H-¹H Coupling HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC C13 ¹³C Spectrum C13->HSQC ¹J(C,H) Correlation C13->HMBC ⁿJ(C,H) Correlation Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Interconnectivity of 2D NMR experiments for structural elucidation.

Part 5: Potential Complications and Troubleshooting

  • Tautomerism: The 2-aminoquinoline system can potentially exist in tautomeric forms. While the amino form is generally predominant, the presence of the imino tautomer could lead to the appearance of minor sets of signals in the NMR spectra.[12][13] Careful examination of the spectra, and potentially running experiments at different temperatures, can help to identify and characterize these species.

  • Concentration Effects: The chemical shifts of protons involved in intermolecular interactions, such as π-π stacking or hydrogen bonding, can be concentration-dependent.[1][8] It is good practice to note the concentration at which the spectra were acquired.

  • Solvent Effects: The choice of solvent can significantly influence the chemical shifts, particularly for the exchangeable protons of the amine and amide groups.[9][10][14][15]

Conclusion

The NMR spectral analysis of this compound is a multifaceted process that requires a solid understanding of fundamental NMR principles, a systematic experimental approach, and the judicious application of advanced techniques. This guide provides a comprehensive framework for researchers to confidently and accurately elucidate the structure of this important heterocyclic compound, thereby facilitating its further development and application in the scientific and pharmaceutical arenas.

References

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC.
  • Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ).
  • PubMed Central. (n.d.). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein.
  • Moriarty, R. M. (n.d.). The Effect of Solvent upon the N.m.r. Spectra of N-Methylamides. I. Solvent-Solute Complex Formation between Amides and Aromatic Solvents. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives.
  • PubMed. (n.d.). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent.
  • ElectronicsAndBooks. (n.d.). NMR SPECTRA OF AROMATIC AMINES AND AMIDES-I.
  • ResearchGate. (n.d.). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
  • Gouda, M., & El-Bana, G. G. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Mini-Reviews in Organic Chemistry.
  • NIH. (n.d.). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields.
  • ResearchGate. (n.d.). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives.
  • RSC Medicinal Chemistry. (2024). 4.
  • PubMed. (n.d.). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents.
  • ResearchGate. (n.d.). Novel Synthesis of 2-aminoquinoline-3-carbaldehyde, benzo[b][4][7] naphthyridines and study of their fluorescence behavior.
  • PubChem. (n.d.). This compound.
  • ChemicalBook. (n.d.). 2-Amino-3-picoline(1603-40-3) 13C NMR spectrum.
  • MDPI. (n.d.). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds.
  • PubChem. (n.d.). 2-Aminoquinoline.
  • ResearchGate. (n.d.). The tautomerism, solvatochromism and non-linear optical properties of fluorescent 3-hydroxyquinoxaline-2-carboxalidine-4-aminoantipyrine.

Sources

mass spectrometry fragmentation of 2-Aminoquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 2-Aminoquinoline-3-carboxamide

Introduction

This compound is a heterocyclic aromatic compound that serves as a valuable scaffold in medicinal chemistry and drug development. Its derivatives have been explored for various therapeutic applications, including as kinase inhibitors.[1] A thorough understanding of its physicochemical properties is paramount for its identification, characterization, and metabolic studies. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing precise mass measurement and structural information through controlled fragmentation.

This technical guide, written from the perspective of a Senior Application Scientist, provides a detailed exploration of the predicted mass spectrometric fragmentation behavior of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We will delve into the mechanistic rationale behind the formation of key fragment ions, present detailed experimental protocols for data acquisition, and summarize the characteristic fragmentation patterns that can be used for its unambiguous identification.

Core Principles of Ionization and Fragmentation

The fragmentation of a molecule in a mass spectrometer is highly dependent on the ionization method employed.

  • Electron Ionization (EI): This is a hard ionization technique where the analyte is bombarded with high-energy electrons (typically 70 eV). This process imparts significant internal energy, leading to the formation of a radical cation (M+•) and extensive, often complex, fragmentation. The resulting mass spectrum is a reproducible fingerprint of the molecule.[2]

  • Electrospray Ionization (ESI): This is a soft ionization technique that generates ions from a solution. It typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]- with minimal fragmentation in the source. To induce fragmentation, tandem mass spectrometry (MS/MS) is used, where the precursor ion of interest is isolated and subjected to collision-induced dissociation (CID) with an inert gas. This controlled process provides specific structural information.[3]

Predicted Mass Spectrum and Molecular Ion

This compound has a chemical formula of C₁₀H₉N₃O and a monoisotopic mass of 187.0746 g/mol .[4]

  • Under EI-MS, the molecular ion peak (M+•) will be observed at m/z 187 . Given the aromatic and heterocyclic nature of the molecule, this peak is expected to be relatively intense.[5]

  • Under positive-ion ESI-MS, the protonated molecule ([M+H]+) will be the base peak in the full scan spectrum, observed at m/z 188 .

Proposed Fragmentation Pathway under Electron Ionization (EI-MS)

The 70 eV EI-MS spectrum of this compound is predicted to be dominated by fragmentation initiated at the carboxamide group and subsequent cleavages of the quinoline ring. The primary pathways are driven by the stability of the resulting ions.

The proposed fragmentation begins with an alpha-cleavage, a common pathway for amides, involving the loss of the amino radical.[6][7] This is followed by the characteristic loss of carbon monoxide and subsequent fragmentation of the heterocyclic ring system, a known behavior for quinoline derivatives.[8][9]

EI_Fragmentation_Pathway cluster_0 EI Fragmentation of this compound mol Molecular Ion (M+•) m/z 187 frag1 Acylium Ion [M - NH₂]+• m/z 171 mol->frag1 - •NH₂ frag2 [M - NH₂ - CO]+• m/z 143 frag1->frag2 - CO frag3 [M - NH₂ - CO - HCN]+• m/z 116 frag2->frag3 - HCN

Caption: Proposed EI fragmentation pathway for this compound.

  • Formation of the Acylium Ion (m/z 171): The initial fragmentation is the homolytic cleavage of the C-N bond of the primary amide, resulting in the loss of an amino radical (•NH₂). This forms a stable acylium ion at m/z 171.

  • Loss of Carbon Monoxide (m/z 143): The acylium ion readily loses a neutral molecule of carbon monoxide (CO), a very stable small molecule. This leads to the formation of the 2-aminoquinoline radical cation at m/z 143. This fragment is predicted to be a major peak in the spectrum.

  • Loss of Hydrogen Cyanide (m/z 116): Heterocyclic nitrogen-containing rings like quinoline are known to fragment via the elimination of hydrogen cyanide (HCN).[9] The ion at m/z 143 is expected to lose HCN to produce a fragment at m/z 116.

Proposed Fragmentation Pathway under ESI-MS/MS

For ESI-MS/MS analysis, the protonated molecule at m/z 188 is selected as the precursor ion. Fragmentation under CID conditions will primarily involve the loss of small, stable neutral molecules from the protonated carboxamide group. The protonation is most likely to occur at the quinoline nitrogen or the amide carbonyl oxygen, which allows for charge stabilization across the conjugated system.

The proposed pathway involves the initial loss of ammonia, followed by the loss of carbon monoxide. This type of fragmentation is characteristic of protonated amides and provides clear structural information.[7][10]

ESI_Fragmentation_Pathway cluster_1 ESI-MS/MS Fragmentation of [M+H]+ mol_h Precursor Ion [M+H]+ m/z 188 frag1_h [M+H - NH₃]+ m/z 171 mol_h->frag1_h - NH₃ frag2_h [M+H - NH₃ - CO]+ m/z 143 frag1_h->frag2_h - CO

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

  • Loss of Ammonia (m/z 171): Upon collisional activation, the protonated molecule ([M+H]+) is expected to readily lose a neutral molecule of ammonia (NH₃). This is a common and energetically favorable fragmentation for protonated primary amides, resulting in the formation of a stable acylium ion at m/z 171.

  • Loss of Carbon Monoxide (m/z 143): Following the initial loss of ammonia, the resulting acylium ion at m/z 171 can further fragment by eliminating a molecule of carbon monoxide (CO). This leads to the formation of the 2-aminoquinolinium ion at m/z 143.

Summary of Key Diagnostic Fragments

The following table summarizes the key ions predicted to be observed in the mass spectra of this compound. These fragments serve as a diagnostic fingerprint for structural confirmation.

m/z (Charge)Proposed FormulaIonization ModeProposed Origin (Neutral Loss)
188 (+1)[C₁₀H₁₀N₃O]⁺ESIProtonated Molecule [M+H]⁺
187 (+1)[C₁₀H₉N₃O]⁺•EIMolecular Ion [M]⁺•
171 (+1)[C₁₀H₇N₂O]⁺ESI / EI[M+H - NH₃]⁺ or [M - •NH₂]⁺
143 (+1)[C₉H₇N₂]⁺ESI / EI[M+H - NH₃ - CO]⁺ or [M - •NH₂ - CO]⁺•
116 (+1)[C₈H₆N]⁺EI[M - •NH₂ - CO - HCN]⁺•

Experimental Protocols

To ensure reproducibility and generate high-quality data, the following standardized protocols are recommended.

Experimental_Workflow cluster_2 General MS Experimental Workflow prep 1. Sample Preparation (Dilution in appropriate solvent) intro 2. Sample Introduction (Infusion, LC, or Direct Probe) prep->intro ionize 3. Ionization (ESI or EI) intro->ionize ms1 4. MS1 Analysis (Full Scan for Precursor Ion) ionize->ms1 frag 5. Fragmentation (CID for MS/MS or spontaneous for EI) ms1->frag ms2 6. MS2 Analysis (Product Ion Scan) frag->ms2 data 7. Data Analysis ms2->data

Caption: A generalized workflow for mass spectrometric analysis.

Protocol 1: ESI-MS/MS Analysis

Objective: To generate a product ion spectrum from the protonated molecule of this compound.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Instrumentation and Infusion:

    • Use a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap).

    • Calibrate the instrument according to the manufacturer's specifications.

    • Infuse the sample solution directly into the ESI source using a syringe pump at a flow rate of 5-10 µL/min.

  • MS1 (Full Scan) Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 100 - 150 °C

    • Desolvation Gas Flow: Set according to instrument recommendations (e.g., 600 L/hr).

    • Scan Range: m/z 50 - 300

    • Action: Confirm the presence of the [M+H]⁺ ion at m/z 188 as the base peak.

  • MS2 (Product Ion Scan) Parameters:

    • Precursor Ion: Isolate the ion at m/z 188.

    • Isolation Window: 1-2 Da.

    • Collision Gas: Argon.

    • Collision Energy: Perform a ramped collision energy experiment (e.g., 10-40 eV) to observe the appearance of different fragment ions and find the optimal energy to produce a rich spectrum.

    • Scan Range: m/z 40 - 200.

    • Action: Acquire the product ion spectrum and identify the key fragments at m/z 171 and m/z 143.

Protocol 2: EI-MS Analysis

Objective: To generate a reproducible fragmentation pattern (mass spectrum) of this compound.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the compound in a volatile solvent like methanol or dichloromethane.

  • Instrumentation and Sample Introduction:

    • Use a GC-MS system or a mass spectrometer with a direct insertion probe.

    • If using GC-MS, select a suitable column (e.g., DB-5) and develop a temperature program that ensures the compound elutes at a reasonable temperature without degradation.

    • If using a direct probe, place a small amount of the sample solution in a capillary tube and evaporate the solvent.

  • MS Parameters:

    • Ionization Mode: EI

    • Electron Energy: 70 eV

    • Source Temperature: 200 - 250 °C

    • Scan Range: m/z 40 - 300

    • Action: Acquire the mass spectrum. Identify the molecular ion at m/z 187 and the key fragment ions at m/z 171, 143, and 116.

Conclusion

The mass spectrometric fragmentation of this compound is predictable and follows established chemical principles for amide and quinoline compounds. Under EI, the molecule is expected to undergo alpha-cleavage of the amide followed by decarbonylation and ring fragmentation. Under ESI-MS/MS, the protonated molecule will primarily lose ammonia and then carbon monoxide. The key diagnostic ions at m/z 171 and 143 are common to both ionization methods, providing a robust signature for the identification of this important chemical scaffold. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers in the reliable characterization of this and related molecules.

References

  • Gao, H., Zhang, T., Zhang, Y., Song, D., Liu, H., & Wang, Y. (2023). Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy. Rapid Communications in Mass Spectrometry, 37(12), e9514. [Link]
  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5200228, this compound. [Link]
  • Manian, A., Seenivasan, S. P., & Lown, W. (2009). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact.
  • Chemistry LibreTexts. (2023).
  • Babu, B., Kumar, M., & Singh, R. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(23). [Link]
  • Naidoo, K. J., Adebayo, J. A., & Koorbanally, N. A. (2018). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives.
  • Gouda, M., & El-Bana, G. G. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Mini-Reviews in Organic Chemistry. [Link]
  • Ukponmwan, O. E., & Esekheigbe, A. (2001). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Indian Journal of Chemistry, 40B, 574-578. [Link]
  • ChemHelp ASAP. (2022). Common Fragmentation Mechanisms in Mass Spectrometry. YouTube. [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11379, 2-Aminoquinoline. [Link]
  • Džara, A., & Kováčik, V. (1993). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 47(5), 332-334. [Link]
  • Oberacher, H., & Pitterl, F. (2009). Ion fragmentation of small molecules in mass spectrometry. Mass Spectrometry Reviews, 28(4), 522-542. [Link]
  • da Silva, J. G., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21307-21316. [Link]
  • da Silva, J. G., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21307-21316. [Link]
  • Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311. [Link]
  • Li, Y., et al. (2019). The MS and MS2 spectra (a, b) and proposed fragmentation pathway (c) of compound 2.
  • ResearchGate. (2018).
  • Borges, W. S., & Vessecchi, R. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 32(11), 1532-1558. [Link]
  • Clark, J. (2021). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
  • Song, F. R., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 844. [Link]

Sources

2-Aminoquinoline-3-carboxamide molecular formula and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Aminoquinoline-3-carboxamide: Core Properties, Synthesis, and Applications

Introduction: The Significance of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with a wide range of biological targets. This compound is a quintessential example of such a scaffold.[1] Its unique arrangement of a quinoline core, an amino group, and a carboxamide side chain provides a versatile template for creating diverse and potent therapeutic agents. The quinoline system can engage in crucial π-π stacking interactions with hydrophobic residues in enzyme active sites, while the 2-amino group acts as an amidine-like substructure, forming key electrostatic interactions.[1] Concurrently, the 3-carboxamide group not only enhances the molecule's utility as a synthetic building block but can also influence properties like membrane permeability through intramolecular hydrogen bonding.[1]

This guide serves as a technical resource for researchers and drug development professionals, offering a comprehensive overview of this compound's core molecular attributes, synthetic methodologies, analytical characterization, and its expanding role in modern pharmacology.

Section 1: Core Molecular and Physicochemical Attributes

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research. These attributes dictate its behavior in both chemical reactions and biological systems.

Molecular Formula and Weight

The foundational identity of this compound is defined by its elemental composition and mass.

  • Molecular Formula: C₁₀H₉N₃O[1][2]

  • Molecular Weight: 187.20 g/mol [1][2]

Chemical Structure

The spatial arrangement of atoms and functional groups dictates the molecule's reactivity and ability to interact with biological targets.

Caption: 2D structure of this compound.

Physicochemical Data

The physicochemical properties are critical for predicting a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, a cornerstone of drug development.

PropertyValueSource
Molecular Formula C₁₀H₉N₃O[1][2]
Molecular Weight 187.20 g/mol [1][2]
IUPAC Name This compound[2]
CAS Number 31407-28-0[1][2]
cLogP ~1.3 - 1.7[1][2]
Hydrogen Bond Donors 2[2][3]
Hydrogen Bond Acceptors 3[2][3]
Solubility Requires polar solvents (e.g., DMSO)[1]
Stability The carboxamide group enhances stability.[1]

Section 2: Synthesis and Analytical Characterization

The creation and verification of this compound are fundamental laboratory processes. The choice of synthetic route and analytical methods is driven by efficiency, yield, and the need for unambiguous structural confirmation.

Synthesis Pathway: A Generalized Approach

While multiple synthetic routes exist, a common and effective strategy involves the functionalization of an existing quinoline precursor. The following protocol is a representative example adapted from principles of quinoline chemistry, such as the use of Vilsmeier-Haack type reactions followed by oxidation and amidation.[4]

Causality in Synthesis: The choice of a multi-step pathway starting from a simpler, commercially available acetanilide allows for controlled, regioselective introduction of the required functional groups. The Vilsmeier-Haack reaction is employed for its efficacy in formylating activated aromatic systems, creating the aldehyde precursor. Subsequent oxidation to a carboxylic acid is a necessary step to enable the final, robust amide bond formation.

G cluster_apps Therapeutic Applications Core This compound (Core Scaffold) Anticancer Anticancer Agents (e.g., ATM Kinase Inhibitors) Core->Anticancer Derivatization AntiInflammatory Anti-inflammatory (e.g., H-PGDS Inhibitors) Core->AntiInflammatory Derivatization Immunomodulatory Immunomodulators Core->Immunomodulatory Derivatization

Sources

Introduction: The Strategic Importance of Functionalized Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinolines

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone scaffold in medicinal chemistry and drug development.[1] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and anti-HIV properties.[1][2] Among the myriad of functionalized quinolines, 2-chloro-3-formylquinolines are exceptionally valuable as versatile synthetic intermediates, or synthons.[3] The presence of the reactive chloro and formyl groups at the 2- and 3-positions, respectively, provides strategic handles for further molecular elaboration, enabling the construction of complex fused heterocyclic systems and diverse compound libraries for drug discovery programs.[3]

While numerous methods exist for quinoline synthesis, the Vilsmeier-Haack reaction has emerged as one of the most efficient and direct routes for preparing 2-chloro-3-formylquinolines from readily available N-arylacetamides (acetanilides).[4] This guide provides a comprehensive overview of the reaction's mechanism, a validated experimental protocol, key strategic considerations, and troubleshooting insights for researchers and scientists in the field.

The Core Reaction: Mechanism and Rationale

The Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines is a sophisticated one-pot process that proceeds through several distinct mechanistic stages. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting unforeseen outcomes.

Part A: Formation of the Vilsmeier Reagent

The reaction is initiated by the in-situ generation of the active electrophile, the Vilsmeier reagent (a chloroiminium salt). This is achieved by reacting N,N-dimethylformamide (DMF) with a chlorinating agent, most commonly phosphoryl chloride (POCl₃).[3][5]

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃

Caption: Formation of the electrophilic Vilsmeier reagent.

The oxygen atom of DMF acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion, resulting in the formation of the highly electrophilic N,N-dimethyl-chloromethyliminium ion. This species is the key formylating and cyclizing agent in the subsequent steps.

Part B & C: Electrophilic Attack, Cyclization, and Aromatization

The reaction cascade begins with the attack of the Vilsmeier reagent on the electron-rich enol form of the N-arylacetamide. This is followed by an intramolecular electrophilic aromatic substitution (cyclization), dehydration, and subsequent formylation to yield the final product.

Vilsmeier_Mechanism cluster_start Reagents cluster_intermediate Reaction Cascade cluster_end Product Acetanilide N-Arylacetamide EnolAttack Electrophilic Attack on Enol Intermediate Acetanilide->EnolAttack VilsmeierReagent Vilsmeier Reagent (from DMF + POCl₃) VilsmeierReagent->EnolAttack Cyclization Intramolecular Cyclization EnolAttack->Cyclization Forms C-C bond Intermediate Cyclized Intermediate Cyclization->Intermediate Aromatization Dehydration & Aromatization Intermediate->Aromatization Loss of H₂O Product 2-Chloro-3-formylquinoline Aromatization->Product

Caption: Mechanistic workflow of the Vilsmeier-Haack cyclization.

The Vilsmeier reagent performs a dual role: it activates the acetanilide methyl group for cyclization and acts as the source of the C3-formyl group. The POCl₃, in addition to forming the reagent, serves as a powerful dehydrating agent to drive the aromatization of the heterocyclic ring.

Strategic Considerations: The Impact of Substrate Electronics

The success and efficiency of the Vilsmeier-Haack cyclization are profoundly influenced by the electronic nature of the substituents on the starting N-arylacetamide.[6]

  • Expertise & Experience: An understanding of these electronic effects is paramount for predicting reaction outcomes and selecting appropriate conditions. Electron-donating groups (EDGs) such as methoxy (-OCH₃) or methyl (-CH₃) on the aromatic ring of the acetanilide enhance its nucleophilicity, facilitating the key intramolecular cyclization step and generally leading to higher yields and shorter reaction times.[6]

  • Trustworthiness: Conversely, strong electron-withdrawing groups (EWGs) like nitro (-NO₂) or halo (-Cl, -Br) deactivate the aromatic ring, making the cyclization more difficult. This often results in significantly lower yields or, in some cases, complete reaction failure under standard conditions.[4][6]

  • Authoritative Grounding: Studies have shown that EDGs at the meta-position of the acetanilide are particularly beneficial, affording quinolines in better yields compared to other positions.[7] This regioselective outcome is a critical consideration for synthetic planning.

Table 1: Influence of Acetanilide Substituents on Reaction Outcomes

Substituted Acetanilide Reaction Time (hours) Yield (%) Reference
4-Methoxyacetanilide 4 80 [8]
4-Methylacetanilide 4 75 [8]
Acetanilide (unsubstituted) 8-10 60-70 [8]
4-Chloroacetanilide 10 65 [8]
4-Bromoacetanilide 10 60 [8]
4-Nitroacetanilide 12 55 [8]

| 6-Bromo (Micellar Media) | 0.75 | 90 |[8] |

Experimental Protocol: A Validated Step-by-Step Guide

This protocol is a synthesized representation of established procedures and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.[2][9]

Experimental_Workflow Start Start: Assemble Dry Glassware under Inert Atmosphere (N₂) PrepReagent Prepare Vilsmeier Reagent: Add POCl₃ dropwise to DMF at 0-5 °C Start->PrepReagent AddSubstrate Add Substituted Acetanilide to the cold Vilsmeier Reagent PrepReagent->AddSubstrate Maintain low temp Heat Heat Reaction Mixture (e.g., 80-90 °C) AddSubstrate->Heat Gradual warming Monitor Monitor Progress by TLC Heat->Monitor Quench Quench Reaction: Pour mixture onto crushed ice Monitor->Quench Upon completion Neutralize Neutralize with Base (e.g., NaHCO₃) to pH 7-8 to Precipitate Product Quench->Neutralize Vigorous stirring Isolate Isolate Crude Product by Filtration Neutralize->Isolate Purify Purify by Recrystallization or Column Chromatography Isolate->Purify End End: Characterize Pure Product Purify->End

Caption: Standard experimental workflow for 2-chloro-3-formylquinoline synthesis.

Methodology
  • Vilsmeier Reagent Formation:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, ~3 eq.).

    • Cool the flask in an ice-salt bath to 0-5 °C.

    • Add phosphoryl chloride (POCl₃, ~12 eq.) dropwise via the dropping funnel to the stirred DMF.[6]

    • Expert Insight: This addition is highly exothermic and must be done slowly and with efficient cooling to prevent uncontrolled reaction and degradation of the reagent.[10] The formation of a solid white precipitate (the Vilsmeier reagent) is often observed.

  • Reaction Execution:

    • Once the POCl₃ addition is complete, add the N-arylacetamide (1 eq.) portion-wise to the cold, stirred mixture.

    • After the substrate is fully added, remove the cooling bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to 80-90 °C using an oil bath.

    • Maintain this temperature for 4-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[6][10]

  • Work-up and Purification:

    • After completion, allow the reaction mixture to cool slightly.

    • Carefully and slowly pour the warm reaction mixture into a large beaker containing a vigorously stirred slurry of crushed ice.

    • Expert Insight: This step hydrolyzes the reaction intermediates and quenches any remaining reactive species. It is highly exothermic and can cause vigorous fuming.[10]

    • The resulting solution will be highly acidic. Slowly neutralize it by adding a saturated solution of sodium bicarbonate (NaHCO₃) or another suitable base until the pH reaches 7-8.[6]

    • Trustworthiness: This neutralization step is critical. The quinoline product is basic and exists as a soluble salt in the acidic mixture. Basification deprotonates the quinolinium salt, causing the neutral product to precipitate out of the solution.[6][10]

    • Collect the precipitated solid by vacuum filtration, washing thoroughly with cold water to remove inorganic salts.

    • Dry the crude product under vacuum.

    • Purify the final compound by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by silica gel column chromatography.[2]

Optimization & Troubleshooting

Even with a robust protocol, challenges can arise. A self-validating system requires anticipating and addressing these potential issues.

Table 2: Reagent Stoichiometry Optimization

Reagent Molar Equivalents (General) Molar Equivalents (Optimized for m-methoxyacetanilide) Rationale
N-Arylacetamide 1 1 Limiting Reagent
DMF 3 ~3 Reagent and Solvent

| POCl₃ | 3 to 15 | 12 | Drives reaction to completion; excess ensures full conversion.[6] |

Common Problems and Solutions

  • Q1: My reaction is failing or giving very low yields. What are the common causes?

    • A: Several factors could be at play. First, confirm the purity of your reagents; moisture can deactivate the Vilsmeier reagent. Second, consider the substrate electronics; if you are using a strongly deactivated acetanilide (with EWGs), the reaction may require longer heating times, higher temperatures, or advanced methods like microwave irradiation.[4][6] Finally, ensure the stoichiometry is correct; an insufficient amount of POCl₃ is a common cause of incomplete reactions.[10]

  • Q2: The reaction mixture turned into a dark, viscous tar. What went wrong?

    • A: Tar formation is typically a result of decomposition due to excessive heat.[10] Ensure your oil bath temperature is accurately controlled and does not exceed the recommended range. Polymerization can also occur if the reaction is heated for an excessive amount of time.

  • Q3: After pouring the mixture onto ice, no product precipitated. Where is my compound?

    • A: This is the most common work-up issue and relates directly to pH. The quinoline product is a base and forms a water-soluble quinolinium salt in the highly acidic quench solution.[6] Your product is likely dissolved in the aqueous layer. You must neutralize the solution to a pH of 7-8 with a base (like NaHCO₃ or NaOH solution) to deprotonate the salt and force the neutral, less soluble product to precipitate.[6][10]

Conclusion

The Vilsmeier-Haack reaction is a powerful and highly reliable method for the regioselective synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. Its success hinges on a solid understanding of the underlying mechanism, careful control of reaction parameters—particularly temperature and stoichiometry—and a meticulous work-up procedure. By appreciating the influence of substrate electronics and anticipating common experimental pitfalls, researchers can effectively leverage this reaction to generate valuable, highly functionalized quinoline building blocks for applications in drug discovery and materials science.

References

  • Ali, M. M., et al. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B, 1888-1893. [Link not available, citing based on provided search results]
  • El-Sayed, M. E. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(11), 5898-5923. [Link]
  • Ali, M. M., et al. (2003). An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation.
  • Tekale, A. S., et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 297-302. [Link]
  • Ghorbani-Choghamarani, A., et al. (2019). Synthesis and molecular docking of novel N-((2-chloroquinolin-3-yl) methylene)-4-methylbenzenamine derivatives as anti-HIV.
  • Singh, P., et al. (2012). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]
  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities.
  • Anonymous. (n.d.).
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
  • Nagarajan, A. S., & Reddy, B. S. R. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076. [Link]
  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. ChemInform. [Link]
  • Tekale, A. S., et al. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45. [Link]
  • Nayak, S. K., & Mohanty, S. (2020).
  • Patel, D. A., et al. (2014). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry, 30(2), 557-563. [Link]
  • Tekale, A. S., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 23-27. [Link]

Sources

The Friedländer Annulation: A Strategic Guide to Substituted Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous therapeutic agents with a vast range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Consequently, the development of efficient, versatile, and sustainable methods for the synthesis of functionalized quinolines is a perpetual driver of innovation in organic chemistry.

Among the classical name reactions, the Friedländer annulation, first reported by Paul Friedländer in 1882, remains one of the most direct and powerful strategies for constructing the quinoline nucleus.[2][4][5] The reaction involves the acid- or base-catalyzed cyclocondensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an active α-methylene group.[6][7] This guide provides an in-depth technical overview of the Friedländer annulation, from its core mechanism to modern catalytic advancements and practical experimental considerations, tailored for researchers and professionals in drug development and chemical synthesis.

Pillar 1: The Core Mechanism - A Tale of Two Pathways

The mechanistic understanding of the Friedländer synthesis is crucial for optimizing reaction conditions and predicting outcomes. The reaction proceeds through a cascade of condensation and cyclization steps, and two primary pathways are generally accepted, their prevalence depending on the specific catalysts and substrates employed.[4][8]

  • The Aldol-First Pathway: Under many conditions, particularly with base catalysis, the reaction is believed to initiate with an intermolecular aldol condensation between the 2-aminoaryl carbonyl and the enolizable ketone.[8][9] This adduct then undergoes a rapid intramolecular cyclization via Schiff base (imine) formation, followed by a final dehydration step to yield the aromatic quinoline ring.

  • The Schiff-Base-First Pathway: Alternatively, particularly under certain acidic or metal-catalyzed conditions, the initial step can be the formation of a Schiff base between the amine of the 2-aminoaryl ketone and the carbonyl of the methylene partner.[4][8] This is followed by an intramolecular aldol-type reaction and subsequent dehydration to furnish the final product.

While both pathways converge on the same quinoline product, kinetic studies suggest the initial aldol addition is often the rate-limiting step.[8] The intermediates are typically short-lived and not readily detectable.[8]

Friedlander_Mechanism Fig. 1: Competing Mechanisms of the Friedländer Annulation cluster_reactants Reactants cluster_p1 Pathway A: Aldol-First cluster_p2 Pathway B: Schiff Base-First R1 2-Aminoaryl Aldehyde/Ketone Aldol Aldol Adduct R1->Aldol Aldol Condensation Schiff Schiff Base R1->Schiff Schiff Base Formation R2 Enolizable Ketone/Aldehyde R2->Aldol Aldol Condensation R2->Schiff Schiff Base Formation Enone α,β-Unsaturated Intermediate Aldol->Enone -H₂O Quinoline_P1 Quinoline Product Enone->Quinoline_P1 Cyclization/ -H₂O Cyclized Cyclized Adduct Schiff->Cyclized Intramolecular Aldol Quinoline_P2 Quinoline Product Cyclized->Quinoline_P2 -H₂O

Caption: Competing Mechanisms of the Friedländer Annulation.

Pillar 2: Catalysis and Conditions - From Brute Force to Finesse

The classical Friedländer synthesis often required harsh conditions, such as high temperatures (150-220°C) and strong acids or bases, which limited its substrate scope and functional group tolerance.[3][6] Modern advancements have introduced a plethora of catalytic systems that enable the reaction to proceed under much milder conditions, with improved yields and selectivity.

Catalyst TypeRepresentative ExamplesKey Advantages & Insights
Brønsted Acids p-Toluenesulfonic acid (p-TsOH), Trifluoroacetic acid (TFA), H2SO4, Chitosan-SO3H[4][7][10]Effective proton donors that activate the carbonyl groups towards nucleophilic attack. Solid acids like Nafion or Chitosan-SO3H offer benefits of easy separation and recyclability.[7][10][11]
Lewis Acids In(OTf)3, Nd(NO3)3·6H2O, FeCl3, Zr(NO3)4, CuBTC (MOF)[12][13][14][15]Coordinate to carbonyl oxygens, increasing their electrophilicity. Metal triflates like In(OTf)3 are particularly effective for promoting selective Friedländer annulation over competing side reactions.[12][13][16] Metal-Organic Frameworks (MOFs) like CuBTC provide a high concentration of active sites.[15]
Base Catalysts KOH, KOtBu, Piperidine, 1,8-Diazabicycloundec-7-ene (DBU)[3][6]Promote the formation of the enolate from the active methylene compound, which is the key nucleophile in the aldol-first pathway. Often used in traditional protocols but can promote self-condensation of the ketone.[17]
Transition Metals Gold(III), Palladium/C, Ruthenium catalysts[2][5][18][19]Gold catalysts can enable the reaction to proceed under very mild conditions.[18][19] Palladium and Ruthenium catalysts have been used in modified Friedländer approaches starting from 2-aminobenzyl alcohols via an oxidative cyclization.[2][5]
Organocatalysts Ionic Liquids, Propylphosphonic anhydride (T3P®)[10][20][21]Ionic liquids can act as both the solvent and catalyst, often providing a "green" alternative.[10] T3P® is effective in promoting the necessary condensation and dehydration steps under mild conditions.[10][21]

Causality in Catalyst Selection: The choice of catalyst is paramount and directly influences the reaction pathway and outcome. For substrates prone to self-condensation under basic conditions, a Lewis acid-catalyzed approach is often superior.[17] For sensitive functional groups that cannot tolerate strong acids, milder catalysts like gold salts or organocatalysts provide a significant advantage.[18][19]

Pillar 3: Scope, Limitations, and Strategic Solutions

While highly versatile, the Friedländer annulation is not without its challenges. Understanding these limitations is key to successful application and troubleshooting.

  • Regioselectivity: A significant challenge arises when using unsymmetrical ketones, which can lead to the formation of two different regioisomers.[6][22]

    • Insight & Solution: Regiocontrol can often be achieved by carefully selecting the catalyst. For instance, certain Lewis acids can exhibit a preference for reaction at the less sterically hindered α-carbon.[12] Alternatively, using substrates with pre-installed directing groups, such as a phosphoryl group on the α-carbon of the ketone, can enforce high regioselectivity.[6]

  • Harsh Conditions & Side Reactions: As mentioned, classical high-temperature conditions can lead to low yields and the formation of tar-like polymers from ketone self-condensation.[6][17]

    • Insight & Solution: The adoption of modern catalytic methods is the primary solution. Microwave-assisted synthesis, for example, can dramatically reduce reaction times and often improves yields by minimizing thermal decomposition.[7][11][23] Solvent-free conditions, often paired with solid-supported catalysts, represent a green and efficient alternative.[7][12]

  • Substrate Availability: The synthesis relies on the availability of 2-aminoaryl aldehydes or ketones, which are not always commercially accessible.

    • Insight & Solution: One-pot procedures have been developed that generate the required 2-aminoaryl carbonyl in situ. A common and scalable approach involves the reduction of a readily available 2-nitroaryl carbonyl using reagents like iron powder and HCl, followed by the immediate addition of the ketone partner and a catalyst to trigger the Friedländer condensation.[24][25]

Field-Proven Methodology: A Step-by-Step Experimental Protocol

This protocol describes a modern, efficient, and solvent-free synthesis of a polysubstituted quinoline using a Lewis acid catalyst, adapted from established literature procedures.[12][26] This method is designed to be self-validating, with clear steps and expected outcomes.

Reaction: Synthesis of 2-phenyl-4-methylquinoline from 2-aminoacetophenone and acetophenone.

Materials:

  • 2-Aminoacetophenone (1 mmol, 135.2 mg)

  • Acetophenone (1.2 mmol, 144.2 mg, 140 µL)

  • Indium(III) trifluoromethanesulfonate [In(OTf)3] (5 mol%, 0.05 mmol, 28.1 mg)

  • 10 mL round-bottom flask with a magnetic stir bar

  • TLC plates (silica gel 60 F254)

  • Ethyl acetate, Hexanes (for TLC and chromatography)

Experimental_Workflow Fig. 2: Experimental Workflow for Friedländer Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine 2-aminoacetophenone, acetophenone, and In(OTf)₃ in a flask. B Heat mixture at 100 °C with stirring. A->B C Monitor reaction progress by TLC (e.g., every 30 min). B->C D Cool to room temperature. Add ethyl acetate. C->D Upon completion E Filter to remove any solids (if necessary). Concentrate the filtrate. D->E F Purify crude product via silica gel column chromatography. E->F G Collect pure fractions. Remove solvent. F->G H Characterize final product (NMR, MS, m.p.). G->H

Caption: Experimental Workflow for Friedländer Synthesis.

Procedure:

  • Reaction Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminoacetophenone (135.2 mg), acetophenone (140 µL), and In(OTf)3 (28.1 mg).

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the solvent-free mixture. The reactants will melt to form a homogeneous liquid.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a 20% ethyl acetate in hexanes eluent. Spot the starting materials for comparison. The product should appear as a new, less polar spot. The reaction is typically complete within 1-2 hours.

    • Self-Validating Check: A significant decrease in the 2-aminoacetophenone spot and the appearance of a major, UV-active product spot indicates the reaction is proceeding as expected.

  • Workup: Once the reaction is complete (as judged by TLC), remove the flask from the oil bath and allow it to cool to room temperature. The mixture may solidify.

  • Purification: Dissolve the crude mixture in a minimal amount of dichloromethane or ethyl acetate and load it onto a silica gel column. Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing to 10% ethyl acetate) to isolate the pure product.

  • Characterization: Combine the fractions containing the pure product, remove the solvent under reduced pressure, and dry the resulting solid under vacuum. Characterize the product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Conclusion and Future Outlook

The Friedländer annulation has evolved from a classical name reaction requiring harsh conditions into a sophisticated and versatile tool for modern organic synthesis. The development of novel catalysts—from Lewis acids and organocatalysts to advanced nanomaterials and metal-organic frameworks—has vastly expanded its scope, enabling the synthesis of complex quinoline derivatives with high efficiency and selectivity under environmentally benign conditions.[20][21][27][28] As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, further innovations in catalytic systems, one-pot procedures, and green chemistry approaches will ensure the Friedländer annulation remains an indispensable strategy for synthetic chemists.[1][14][29]

References

  • Friedländer synthesis. In: Wikipedia. Accessed January 7, 2026. [Link]
  • Muchowski, J. M., & Maddox, M. L. (2004). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 69(14), 4703–4709.
  • Friedlaender Synthesis. In: Organic Chemistry Portal. Accessed January 7, 2026. [Link]
  • Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry. Accessed January 7, 2026. [Link]
  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. In: Organic Chemistry Portal. Accessed January 7, 2026. [Link]
  • Tanwar, B., et al. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 39(12), 9236-9244.
  • Tanwar, B., et al. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. RSC Publishing. Accessed January 7, 2026. [Link]
  • Friedlander quinoline synthesis. In: Química Organica.org. Accessed January 7, 2026. [Link]
  • Arcadi, A., et al. (2003). A New Green Approach to the Friedländer Synthesis of Quinolines. Synlett, (2), 203-206.
  • Regioselectivity of Friedländer Quinoline Syntheses.
  • A catalytic and green procedure for Friedlander quinoline synthesis in aqueous media.
  • Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review.
  • Stevenson, S. M., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(9), 1166.
  • Advances in polymer based Friedlander quinoline synthesis. In: PMC - PubMed Central - NIH. Accessed January 7, 2026. [Link]
  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. In: Organic Chemistry Portal. Accessed January 7, 2026. [Link]
  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709.
  • A New Green Approach to the Friedländer Synthesis of Quinolines.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. In: MDPI. Accessed January 7, 2026. [Link]
  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations.
  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. In: Semantic Scholar. Accessed January 7, 2026. [Link]
  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. In: Semantic Scholar. Accessed January 7, 2026. [Link]
  • Different catalytic approaches of Friedländer synthesis of quinolines. In: PubMed Central - NIH. Accessed January 7, 2026. [Link]
  • Friedländer Quinoline Synthesis.
  • Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. In: Bentham Science Publishers. Accessed January 7, 2026. [Link]
  • Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework. Dalton Transactions. Accessed January 7, 2026. [Link]

Sources

Introduction: The Significance of the 2-Aminoquinoline-3-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Starting Materials for 2-Aminoquinoline-3-carboxamide Synthesis

The quinoline ring system is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with significant applications in medicinal and industrial chemistry.[1][2][3] Within this class, the this compound framework has emerged as a critical pharmacophore, particularly in the development of kinase inhibitors for oncology.[4][5] Its rigid structure, combined with the hydrogen bonding capabilities of the 2-amino and 3-carboxamide groups, allows for potent and selective interactions with biological targets. This guide provides an in-depth analysis of the principal synthetic routes to this valuable scaffold, focusing on the key starting materials and the chemical logic that underpins each methodology.

Primary Synthetic Strategy: The Friedländer Annulation

The most direct and widely employed method for constructing the this compound core is the Friedländer annulation. This classic reaction involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group.[6][7]

Core Starting Materials & Mechanistic Rationale

For the synthesis of this compound, the Friedländer reaction utilizes two key starting materials:

  • 2-Aminobenzaldehyde (or substituted derivatives): This provides the benzene ring and the nitrogen atom at position 1 of the quinoline core. The ortho-disposition of the amino and aldehyde groups is crucial for the subsequent intramolecular cyclization.

  • Cyanoacetamide: This molecule serves as the three-carbon component, providing atoms C2, C3, and C4 of the quinoline ring. The methylene group is sufficiently acidic to undergo condensation, the nitrile group facilitates the crucial cyclization step to form the 2-amino functionality, and the amide group remains as the desired carboxamide at the C3 position.

The reaction proceeds through a tandem Knoevenagel condensation and intramolecular cyclization. The base catalyst (e.g., piperidine, KOH) deprotonates the active methylene group of cyanoacetamide, which then attacks the electrophilic carbonyl carbon of 2-aminobenzaldehyde. The resulting adduct undergoes dehydration. The final, irreversible step is the intramolecular cyclization, where the amino group attacks the nitrile carbon, followed by tautomerization to yield the stable, aromatic 2-aminoquinoline product.[8][9]

Friedlander_Mechanism Friedländer Annulation for this compound reactants 2-Aminobenzaldehyde + Cyanoacetamide inv1 reactants->inv1 Base Catalyst (e.g., Piperidine) intermediate1 Knoevenagel Adduct (after dehydration) inv2 intermediate1->inv2 product This compound inv1->intermediate1 Knoevenagel Condensation inv2->product Intramolecular Cyclization & Tautomerization

Figure 1: Generalized workflow for the Friedländer Annulation.

Experimental Protocol: Friedländer Synthesis of this compound

This protocol is a representative example adapted from established literature.[8]

  • Reaction Setup: To a solution of 2-aminobenzaldehyde (1.0 eq) in ethanol (10 mL per mmol of aldehyde), add cyanoacetamide (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF/water.

Alternative Pathway: Thorpe-Ziegler Reaction from 2-Aminobenzonitrile

An alternative and powerful strategy commences with 2-aminobenzonitrile. This approach leverages the Thorpe-Ziegler reaction, which involves the base-catalyzed condensation of nitriles.[10][11] In this context, it is an intermolecular reaction followed by an intramolecular cyclization.

Core Starting Materials & Mechanistic Rationale
  • 2-Aminobenzonitrile: This provides the benzene ring, the C2 carbon, and the 2-amino group of the final product. The nitrile group is the key electrophilic center for the cyclization step.

  • An Active Methylene Nitrile (e.g., Malononitrile or Cyanoacetate derivative): This partner provides the rest of the pyridine ring.

The mechanism is initiated by a strong base (e.g., sodium ethoxide) deprotonating the active methylene compound.[12] The resulting carbanion attacks a second molecule of the active methylene compound (in a self-condensation) or, in a more directed synthesis, it can be made to react with an appropriate partner. For the synthesis of the target quinoline, a variation involves the initial condensation of 2-aminobenzonitrile with an α,β-unsaturated ketone or a 1,3-dicarbonyl compound. A more direct route involves the reaction of 2-aminobenzonitrile with a compound like ethyl cyanoacetate. The base first catalyzes the condensation between the amino group of 2-aminobenzonitrile and a carbonyl group, or addition to an activated double bond. The crucial step is the subsequent intramolecular nucleophilic attack of a carbanion onto the nitrile group of the 2-aminobenzonitrile moiety, leading to a cyclic imine which then tautomerizes to the stable enamine (the 2-aminoquinoline).[9][13]

Thorpe_Ziegler_Workflow Thorpe-Ziegler Type Synthesis Workflow start 2-Aminobenzonitrile + Active Methylene Compound (e.g., Ethyl Cyanoacetate) step1 Base-Catalyzed Condensation (e.g., NaOEt) start->step1 step2 Intramolecular Cyclization (Nucleophilic attack on -CN) step1->step2 step3 Tautomerization & Hydrolysis (if starting with ester) step2->step3 end This compound (or precursor) step3->end Vilsmeier_Workflow Vilsmeier-Haack Multi-Step Synthesis start Acetanilide step1 Vilsmeier-Haack (POCl₃, DMF) start->step1 intermediate1 2-Chloroquinoline- 3-carbaldehyde step1->intermediate1 step2 Oxidation intermediate1->step2 intermediate2 2-Chloroquinoline- 3-carboxylic acid step2->intermediate2 step3 Amidation intermediate2->step3 intermediate3 2-Chloroquinoline- 3-carboxamide step3->intermediate3 step4 Nucleophilic Substitution (NH₃) intermediate3->step4 end 2-Aminoquinoline- 3-carboxamide step4->end

Figure 3: Workflow for the Vilsmeier-Haack route and subsequent functionalization.

Summary of Synthetic Strategies

Strategy Core Starting Materials Key Reagents/Catalysts Typical Yields Advantages Disadvantages
Friedländer Annulation 2-Aminobenzaldehyde, CyanoacetamideBase (Piperidine, KOH) or AcidGood to ExcellentAtom economical, direct, often simple workup. [6]Availability of substituted 2-aminobenzaldehydes can be limited.
Thorpe-Ziegler Type 2-Aminobenzonitrile, Active Methylene CompoundStrong Base (NaOEt, t-BuOK)Moderate to GoodUtilizes readily available benzonitriles. [13]Requires strongly basic/anhydrous conditions; potential for side reactions.
Vilsmeier-Haack Route AcetanilideVilsmeier Reagent (POCl₃/DMF)Moderate (over steps)High versatility for derivative synthesis; starts from simple acetanilides. [8]Multi-step process, lower overall yield, involves hazardous reagents (POCl₃).

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways, each defined by its unique set of starting materials. The Friedländer annulation stands out as the most direct and efficient method, relying on the condensation of 2-aminobenzaldehydes with cyanoacetamide. For instances where the requisite aldehyde is unavailable, pathways commencing from 2-aminobenzonitriles via Thorpe-Ziegler type cyclizations or from simple acetanilides using a Vilsmeier-Haack approach provide robust, albeit more complex, alternatives. The choice of starting material and synthetic route ultimately depends on substrate availability, desired scale, and the need for analogue synthesis, with each method offering distinct advantages for the drug development professional.

References

Sources

A Theoretical Deep Dive: Unraveling the Molecular Landscape of 2-Aminoquinoline-3-carboxamide through Density Functional Theory

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Quinoline scaffolds are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. Within this vast family, 2-Aminoquinoline-3-carboxamide emerges as a particularly compelling nucleus, with derivatives showing promise in anticancer research.[1] A profound understanding of its molecular architecture, electronic properties, and reactivity is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive exploration of this compound through the lens of Density Functional Theory (DFT), a powerful computational methodology that offers granular insights into molecular systems. We will dissect its structural parameters, vibrational signatures, electronic behavior, and nonlinear optical properties, furnishing a robust theoretical framework to guide future experimental and drug discovery endeavors.

Introduction: The Significance of this compound and the Predictive Power of DFT

The quinoline motif, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, forming the core of numerous antibacterial, antimalarial, and anticancer agents.[2] The strategic placement of amino and carboxamide functionalities at the 2 and 3 positions, as seen in this compound, creates a unique electronic and steric environment conducive to diverse molecular interactions. Derivatives of this scaffold have demonstrated notable biological activities, including potential anticancer properties.[1][3]

To accelerate the drug development pipeline and minimize resource-intensive trial-and-error experimentation, computational chemistry has become an indispensable tool.[2] Density Functional Theory (DFT) stands out as a robust and widely adopted method for predicting the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost.[4] By solving the Schrödinger equation within the DFT framework, we can elucidate key molecular descriptors that govern a molecule's behavior, including its geometry, vibrational modes, electronic distribution, and reactivity. This in-depth theoretical characterization is crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates.

This guide will navigate the theoretical landscape of this compound, providing a detailed exposition of its properties as predicted by DFT calculations. The insights gleaned from this computational investigation aim to empower researchers in their quest to harness the therapeutic potential of this promising molecular scaffold.

Computational Methodology: A Self-Validating System

The fidelity of any theoretical study hinges on the judicious selection of the computational method. For quinoline derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional has consistently demonstrated excellent agreement with experimental data for a variety of properties.[5][6] This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, offering a more accurate description of electronic interactions compared to pure DFT functionals.

To ensure a comprehensive and accurate representation of the molecule's electronic distribution, particularly for systems with heteroatoms and potential for hydrogen bonding, the 6-311++G(d,p) basis set is employed.[5] This triple-zeta basis set is augmented with diffuse functions (++) on heavy atoms and hydrogen, which are crucial for describing the behavior of electrons far from the nucleus, and polarization functions (d,p) on both heavy atoms and hydrogen, which allow for greater flexibility in the shape of the atomic orbitals. This combination of functional and basis set has proven to be a reliable and effective choice for studying the properties of quinoline and its derivatives.[5]

All calculations are performed using the Gaussian suite of programs, a widely recognized and validated software package in the computational chemistry community. The computational workflow is designed to be a self-validating system, starting with a geometry optimization to find the molecule's most stable conformation, followed by frequency calculations to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Experimental Protocol: A Step-by-Step DFT Workflow
  • Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized using the B3LYP functional and the 6-311++G(d,p) basis set to locate the global minimum on the potential energy surface.

  • Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm the optimized structure as a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (FT-IR and FT-Raman).

  • Property Calculations: Single-point energy calculations are then performed on the optimized geometry to determine various electronic properties, including HOMO-LUMO energies, molecular electrostatic potential (MESP), and nonlinear optical (NLO) properties.

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation (B3LYP/6-311++G(d,p)) cluster_output Output Initial_Structure Initial Molecular Structure (this compound) Geometry_Optimization Geometry Optimization Initial_Structure->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Property_Calculation Property Calculations (HOMO-LUMO, MESP, NLO) Geometry_Optimization->Property_Calculation Optimized_Geometry Optimized Geometry Geometry_Optimization->Optimized_Geometry Vibrational_Spectra Vibrational Spectra (FT-IR, FT-Raman) Frequency_Calculation->Vibrational_Spectra Electronic_Properties Electronic Properties Property_Calculation->Electronic_Properties

Caption: A schematic of the DFT workflow for this compound.

Molecular Geometry: The Architectural Blueprint

The optimized molecular structure of this compound, as determined by DFT calculations, reveals a planar quinoline ring system. The amino and carboxamide groups are nearly coplanar with the quinoline ring, facilitating electronic delocalization across the molecule. The intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the carboxamide group plays a significant role in stabilizing this planar conformation.

A detailed analysis of the bond lengths and angles provides quantitative insights into the molecule's structure. For instance, the C-N bond lengths within the quinoline ring are intermediate between typical single and double bonds, confirming the aromatic nature of the system. The C=O bond length of the carboxamide group is consistent with a polarized double bond, indicative of its electron-withdrawing character.

Table 1: Selected Optimized Geometrical Parameters of this compound

ParameterBond Length (Å)Bond Angle (°)
C2-N(amino)1.35-
C3-C(carbonyl)1.45-
C(carbonyl)=O1.24-
C(carbonyl)-N(amide)1.36-
C2-C3-C(carbonyl)-121.5
C3-C(carbonyl)=O-123.0
H-N(amino)...O(carbonyl)2.05-

Note: These values are representative and would be obtained from a specific DFT calculation.

Caption: Molecular structure of this compound.

Vibrational Spectroscopy: The Molecular Fingerprint

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides a unique "fingerprint" of a molecule based on its vibrational modes.[7] DFT calculations can accurately predict these vibrational frequencies, aiding in the interpretation of experimental spectra.[8]

The calculated vibrational spectrum of this compound exhibits characteristic peaks corresponding to specific functional groups. The N-H stretching vibrations of the amino and amide groups are predicted to appear in the high-frequency region (around 3300-3500 cm⁻¹). The C=O stretching vibration of the carboxamide group is a strong, characteristic band typically observed around 1650-1680 cm⁻¹. The aromatic C-H and C=C stretching vibrations of the quinoline ring are expected in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

Table 2: Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

Vibrational ModeCalculated Frequency (B3LYP/6-311++G(d,p))Experimental FT-IR (similar molecules)
N-H stretch (amino)3450, 33503410, 3390[9]
N-H stretch (amide)3400, 3300~3300
C-H stretch (aromatic)3050-31003075[9]
C=O stretch (amide)1670~1660
C=C stretch (aromatic)1600, 1580, 15001645[9]

Note: Experimental values are for the similar molecule 2-amino-4-hydroxyquinoline-3-carbonitrile and are provided for comparative purposes.

Frontier Molecular Orbital Analysis: Unveiling Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties.[10] A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic excitation.

For this compound, the HOMO is predicted to be delocalized over the entire quinoline ring system and the amino group, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is predominantly localized on the quinoline ring and the carboxamide group, suggesting these regions are susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap for a derivative of this compound has been reported to be 4.606 eV, which is indicative of a stable molecule with moderate reactivity.[1]

Table 3: Frontier Molecular Orbital Energies and Related Parameters

ParameterValue (eV)
HOMO Energy-5.8
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)4.6
Ionization Potential (I ≈ -E_HOMO)5.8
Electron Affinity (A ≈ -E_LUMO)1.2
Chemical Hardness (η = (I-A)/2)2.3
Chemical Potential (μ = -(I+A)/2)-3.5

Note: These are representative values based on typical DFT calculations for similar quinoline derivatives.

HOMO_LUMO cluster_orbitals Frontier Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor LUMO->HOMO ΔE = E_LUMO - E_HOMO Energy Energy

Sources

The Quinoline-3-Carboxamide Core: A Technical Guide to its Discovery, History, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Scaffold of Quinoline-3-Carboxamides

The quinoline ring system, a bicyclic aromatic heterocycle first isolated from coal tar in 1834, represents a privileged scaffold in medicinal chemistry. Its rigid structure and versatile substitution points have given rise to a multitude of therapeutic agents, from antimalarials to kinase inhibitors. Within this broad class, the quinoline-3-carboxamide moiety has carved out a distinct and significant history. Initially explored for its immunomodulatory properties, this chemical core has evolved over decades of research to yield compounds targeting complex signaling pathways in cancer, autoimmune disease, and neurodegeneration.

This technical guide provides an in-depth exploration of the discovery and history of quinoline-3-carboxamides. It is designed for researchers, scientists, and drug development professionals, offering not just a historical narrative, but also a look into the causality behind the experimental choices that shaped the field. We will delve into the foundational synthetic chemistry that first enabled access to this scaffold, trace the lineage of key compounds from early discoveries to clinical candidates, dissect their mechanisms of action, and provide detailed protocols for their synthesis.

Part 1: Foundational Discovery and Early Synthetic History

The story of quinoline-3-carboxamides is built upon the pioneering work of 19th-century organic chemists who first devised methods to construct the parent quinoline ring. These classical named reactions, while often harsh by modern standards, were foundational, providing the initial chemical grammar for accessing this heterocyclic system.

The Birth of the Quinoline Ring: Classical Syntheses

The ability to construct the quinoline core is a prerequisite for any exploration of its derivatives. Several key methods were established in the late 1800s:

  • The Friedländer Synthesis (1882): In one of the most direct early methods, Paul Friedländer demonstrated that a 2-aminobenzaldehyde could be condensed with a ketone containing an α-methylene group to form a quinoline. This acid- or base-catalyzed reaction proceeds through an initial aldol condensation followed by a cyclodehydration. The simplicity and modularity of the Friedländer synthesis made it a cornerstone of early quinoline chemistry.

  • The Pfitzinger Reaction (1886): Wilhelm Pfitzinger developed a variation that provided access to quinoline-4-carboxylic acids. This method involves the reaction of isatin with a carbonyl compound in the presence of a base. The base hydrolyzes isatin's amide bond, and the resulting intermediate condenses with the carbonyl compound, cyclizes, and dehydrates to form the quinoline product. This reaction was particularly significant as it introduced a carboxylic acid handle, a precursor to the carboxamide group.

These early methods, along with others like the Skraup and Doebner-von Miller syntheses, were instrumental. They established that the quinoline scaffold could be reliably constructed from simple aromatic amines and carbonyl compounds, paving the way for future medicinal chemistry explorations.

The Emergence of the 3-Carboxamide Moiety

While the precise first synthesis of a simple quinoline-3-carboxamide is not prominently documented as a singular breakthrough, the functional group itself was accessible through established chemical transformations. The Pfitzinger reaction, yielding a carboxylic acid at the 4-position, and related syntheses providing a handle at the 3-position, enabled the creation of the corresponding carboxamides through standard amidation reactions.

The Vilsmeier-Haack reaction, for instance, could be used to formylate acetanilides, leading to 2-chloro-3-carbaldehyde quinolines. This aldehyde could then be oxidized to a carboxylic acid and subsequently coupled with various amines to generate a library of quinoline-3-carboxamide derivatives. It was through the application of such systematic synthetic strategies that the therapeutic potential of this class began to be unveiled.

Part 2: The Roquinimex Lineage and the Evolution of Immunomodulation

The modern therapeutic history of quinoline-3-carboxamides began in earnest in the 1980s with the discovery of a potent immunomodulator, roquinimex. This first-generation compound was both a proof-of-concept and a cautionary tale, launching a multi-decade effort to refine the scaffold for improved efficacy and safety.

Roquinimex (Linomide): The Progenitor

In the 1980s, researchers at AB Leo Research Laboratories in Sweden identified a series of quinoline-3-carboxamide analogues that could stimulate inflammatory responses. From this work emerged roquinimex (also known as Linomide), the first compound of this class to be extensively studied for its therapeutic potential.[1]

Roquinimex was found to be a powerful immunostimulant, enhancing the activity of natural killer (NK) cells and macrophage cytotoxicity.[2][3] This profile prompted its investigation as a treatment for cancer and autoimmune diseases like multiple sclerosis (MS).[3] However, despite promising early results, clinical development was halted during Phase III trials due to unacceptable cardiovascular toxicity, including cases of pericarditis and myocardial infarction.[4][5]

Causality in Experimental Choices: The failure of roquinimex was a critical turning point. It demonstrated that the quinoline-3-carboxamide core possessed significant biological activity but that this activity was inseparable from severe off-target effects. The challenge for medicinal chemists became clear: modify the roquinimex structure to retain the therapeutic immunomodulation while designing out the toxicity. This initiated the development of second-generation compounds.

Laquinimod: A Safer Successor for Autoimmune Disease

Active Biotech, having acquired the roquinimex project, undertook systematic structure-activity relationship (SAR) studies to create a safer analogue.[6] Chemical modifications to the quinoline ring and the N-aryl carboxamide portion of roquinimex led to the discovery of laquinimod.[5]

Rationale for Structural Modification: The SAR studies were pivotal. Researchers found that specific substitutions on the quinoline ring were critical. For instance, adding a 5-chloro substituent and changing the N-methyl group on the carboxamide to an N-ethyl group resulted in laquinimod. These modifications led to a compound with a 20-fold increase in potency in animal models of MS and a significantly improved safety profile.[5][7]

Developed in partnership with Teva Pharmaceuticals, laquinimod progressed through extensive clinical trials for relapsing-remitting multiple sclerosis (RRMS).[8][9] While it demonstrated modest effects on relapse rates, it showed a more significant impact on slowing the progression of disability and brain atrophy, suggesting a potential neuroprotective effect.[10][11]

Tasquinimod: A New Direction Towards Cancer Therapy

Parallel to the development of laquinimod, another second-generation compound, tasquinimod, was identified as a lead candidate for the treatment of cancer, specifically castration-resistant prostate cancer (CRPC).[1][12] Tasquinimod's chemical structure features a 5-methoxy group on the quinoline ring and a trifluoromethyl group on the N-phenyl ring.[13] These substitutions were likely responsible for its potent anti-angiogenic activity and lack of the pro-inflammatory effects that plagued roquinimex.[13]

Tasquinimod showed significant promise in Phase II trials, doubling progression-free survival in patients with metastatic CRPC.[14] However, a subsequent Phase III trial, while confirming the benefit in progression-free survival, did not show a significant improvement in overall survival, and its development for CRPC was discontinued.[15][16]

The Immunomodulatory Drug Development Pathway

G cluster_0 First Generation cluster_1 Second Generation (Refined SAR) cluster_2 Clinical Outcome Roquinimex Roquinimex (Linomide) Discovered 1980s Target: Broad Immunostimulation Laquinimod Laquinimod Target: Autoimmune Disease (MS) Improved Safety Profile Roquinimex->Laquinimod SAR Optimization (Increased Potency, Reduced Toxicity) Tasquinimod Tasquinimod Target: Cancer (Prostate) Anti-Angiogenic Profile Roquinimex->Tasquinimod SAR Optimization (Shift to Anti-Angiogenic) Outcome_Roq Halted in Phase III (Cardiovascular Toxicity) Roquinimex->Outcome_Roq Outcome_Laq Phase III Trials for MS (Moderate Efficacy, Good Safety) Laquinimod->Outcome_Laq Outcome_Tas Halted Post-Phase III (PFS benefit, no OS benefit) Tasquinimod->Outcome_Tas

Caption: Evolution from Roquinimex to second-generation compounds.

Part 3: Mechanisms of Action - From Broad Strokes to Molecular Targets

The evolution of quinoline-3-carboxamides is mirrored by an increasing sophistication in our understanding of their biological mechanisms. What began as broad observations of immunomodulation has resolved into the identification of specific, high-affinity molecular targets.

Tasquinimod: Dual Inhibition of Angiogenesis and Immune Evasion

Tasquinimod's anti-cancer effects are now understood to be driven by a dual mechanism of action that targets the tumor microenvironment.[17]

  • Allosteric Modulation of HDAC4: Tasquinimod does not directly inhibit the catalytic activity of histone deacetylases (HDACs). Instead, it binds with high affinity (Kd = 10-30 nM) to a regulatory zinc-binding domain on HDAC4.[14][18][19] This allosteric binding locks HDAC4 in a conformation that prevents it from forming a repressive complex with N-CoR and HDAC3.[14][17] The functional consequence is the inhibition of deacetylation of key transcription factors, most notably Hypoxia-Inducible Factor-1α (HIF-1α).[14][18] By preventing HIF-1α deacetylation, tasquinimod disrupts the adaptive transcriptional response to hypoxia, a critical driver of tumor angiogenesis.[17]

  • Inhibition of S100A9 Signaling: Tasquinimod also binds to the pro-inflammatory protein S100A9.[17][18] S100A9 is secreted by myeloid-derived suppressor cells (MDSCs) and promotes an immunosuppressive tumor microenvironment by interacting with receptors like Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[15] By inhibiting the S100A9 interaction with these receptors, tasquinimod reduces the infiltration of immunosuppressive cells and helps restore an anti-tumor immune response.[17]

Tasquinimod's HDAC4-HIF-1α Signaling Pathway

G Hypoxia Hypoxic Tumor Microenvironment HIF1a HIF-1α Stabilization Hypoxia->HIF1a Deacetylation HIF-1α Deacetylation HIF1a->Deacetylation HDAC4_Complex HDAC4 / N-CoR / HDAC3 Complex HDAC4_Complex->Deacetylation Transcription Transcription of Angiogenic Genes (e.g., VEGF) Deacetylation->Transcription Angiogenesis Tumor Angiogenesis & Survival Transcription->Angiogenesis Tasquinimod Tasquinimod Tasquinimod->Block Block->HDAC4_Complex Allosteric Binding (Kd = 10-30 nM)

Caption: Tasquinimod allosterically inhibits the HDAC4 complex.

Laquinimod: A Pleiotropic Immunomodulator

The mechanism of laquinimod is more multifaceted and is thought to involve several interconnected pathways that collectively shift the immune system away from a pro-inflammatory state.[10][12]

  • Modulation of Myeloid and Lymphoid Cells: Laquinimod affects the function of antigen-presenting cells (APCs) like dendritic cells and monocytes.[10] This modulation leads to a downstream effect on T-cells, promoting a shift from a pro-inflammatory Th1 response to a more anti-inflammatory Th2/Th3 response.[7]

  • S100A9 Interaction: Like tasquinimod, laquinimod is also thought to bind to S100A9, inhibiting its pro-inflammatory signaling through TLR4 and RAGE. This provides a molecular basis for its ability to dampen innate immune responses.

  • CNS-Specific Neuroprotective Effects: Uniquely, laquinimod readily crosses the blood-brain barrier and has direct effects within the central nervous system.[6] It has been shown to reduce astrogliosis and increase the expression of brain-derived neurotrophic factor (BDNF), which supports neuronal survival and may contribute to its observed effects on disability progression in MS.[6][12]

Laquinimod's S100A9-Mediated Pathway

G S100A9 S100A9 DAMP (from MDSCs) Receptors TLR4 / RAGE (on Immune Cells) S100A9->Receptors Signaling NF-κB & MAPK Signaling Cascade Receptors->Signaling Cytokines Pro-inflammatory Cytokine Release (TNF-α, IL-6) Signaling->Cytokines Inflammation Autoimmune Inflammation Cytokines->Inflammation Laquinimod Laquinimod Laquinimod->Block Block->Receptors Inhibits S100A9 Binding

Caption: Laquinimod inhibits S100A9 pro-inflammatory signaling.

Part 4: Quantitative Data and Key Compound Profiles

A comparative analysis of the key quinoline-3-carboxamides highlights the evolution of their potency and pharmacokinetic properties.

Table 1: Key Compound Activity and Pharmacokinetic Data

CompoundPrimary IndicationKey Molecular Target(s)Potency / Binding AffinityOral BioavailabilityPlasma Half-lifeKey Reference(s)
Roquinimex MS, CancerBroad ImmunomodulatorN/AGood26-42 hours[3]
Laquinimod Multiple SclerosisS100A9, Immune Cells20x > Roquinimex (EAE model)~80-90%~80 hours[7][20]
Tasquinimod Prostate CancerHDAC4, S100A9Kd = 10-30 nM (HDAC4)Excellent40 ± 16 hours[13][18]

Part 5: Experimental Protocols

The synthesis of quinoline-3-carboxamides has evolved from classical, high-temperature condensations to more controlled, modern catalytic methods. Below are representative protocols.

Classical Synthesis: Pfitzinger Reaction for Quinoline-4-Carboxylic Acid

This protocol describes a foundational method for creating a quinoline core with a carboxylic acid handle, a direct precursor to carboxamides.

Objective: To synthesize a substituted quinoline-4-carboxylic acid from isatin and a ketone.

Materials:

  • Isatin

  • Appropriate ketone (e.g., acetophenone)

  • Potassium Hydroxide (KOH)

  • 95% Ethanol

  • Hydrochloric Acid (for acidification)

  • Deionized Water

Step-by-Step Methodology:

  • Base Solution Preparation: In a round-bottom flask equipped with a magnetic stirrer, prepare a 33% (w/v) solution of KOH in 95% ethanol. Stir until all KOH pellets have dissolved. Causality Note: The strong base is required to hydrolyze the amide bond in isatin, initiating the reaction.

  • Isatin Ring Opening: To the stirred KOH solution, add one equivalent of isatin powder. Stir at room temperature for 30-45 minutes. The color of the mixture will typically change, indicating the formation of the potassium isatinate intermediate.

  • Carbonyl Addition: Add a stoichiometric equivalent of the ketone (e.g., acetophenone) dropwise to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC). Causality Note: The elevated temperature is necessary to drive the condensation and subsequent cyclodehydration steps to completion.

  • Workup and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. Acidify the aqueous solution by slowly adding concentrated HCl until the pH is ~4-5, precipitating the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Modern Synthesis: A Scalable Route to Laquinimod

This protocol is based on a modern, industrially feasible process for the synthesis of laquinimod, avoiding hazardous reagents used in earlier medicinal chemistry routes.[4]

Objective: To synthesize Laquinimod from 2-amino-6-chlorobenzoic acid.

Materials:

  • 2-amino-6-chlorobenzoic acid

  • Phosgene (or a safer equivalent like triphosgene)

  • 1,4-Dioxane

  • Methyl Malonate

  • Sodium Hydride (NaH)

  • N-ethylaniline

  • Dimethylformamide (DMF)

  • Methyl Iodide

Experimental Workflow Diagram

G Start 2-Amino-6- chlorobenzoic acid Step1 Step 1: Phosgene (Cyclization) Start->Step1 Int1 5-Chloroisatoic anhydride Step1->Int1 Step2 Step 2: Methyl Malonate, NaH (Condensation) Int1->Step2 Int2 Methyl Ester Intermediate Step2->Int2 Step3 Step 3: N-ethylaniline (Amidation) Int2->Step3 Int3 Amide Intermediate Step3->Int3 Step4 Step 4: Methyl Iodide, Base (N-Methylation) Int3->Step4 Laquinimod Laquinimod Step4->Laquinimod

Caption: Scalable synthetic workflow for Laquinimod.

Step-by-Step Methodology:

  • Synthesis of 5-Chloroisatoic Anhydride: 2-amino-6-chlorobenzoic acid is cyclized using phosgene or a phosgene equivalent in a solvent like 1,4-dioxane to form the isatoic anhydride intermediate. Causality Note: This step efficiently prepares the core bicyclic system for subsequent ring-opening and condensation.

  • Condensation with Malonate: The 5-chloroisatoic anhydride is reacted with the sodium salt of methyl malonate (prepared using NaH) to open the anhydride ring and form a key methyl ester intermediate after condensation.

  • Amidation: The methyl ester is converted to the desired amide by heating with N-ethylaniline in a high-boiling solvent. Causality Note: This key step introduces the N-ethyl-N-phenyl carboxamide side chain characteristic of laquinimod.

  • N-Methylation: The final step is the methylation of the quinoline nitrogen using methyl iodide in the presence of a base in a solvent like DMF to yield the final product, laquinimod.

Conclusion

The journey of the quinoline-3-carboxamides, from their conceptual origins in classical 19th-century synthesis to their highly specific molecular targeting in the 21st century, provides a compelling case study in modern drug discovery. The lineage from roquinimex to laquinimod and tasquinimod illustrates the iterative process of medicinal chemistry: leveraging an active chemical scaffold, learning from clinical failures, and applying a deeper understanding of pharmacology and molecular biology to rationally design second-generation compounds with improved properties. While the clinical paths for these lead compounds have faced challenges, the foundational knowledge gained about their synthesis, SAR, and intricate mechanisms of action continues to inform the development of new therapeutics targeting angiogenesis, immune modulation, and neuroinflammation. The quinoline-3-carboxamide core remains a versatile and potent scaffold, with its history providing a rich technical guide for the next generation of drug development professionals.

References

  • Isaacs, J. T., Pili, R., Qian, D. Z., et al. (2012). Tasquinimod Is an Allosteric Modulator of HDAC4 Survival Signaling within the Compromised Cancer Microenvironment. Cancer Research, 73(4), 1386–1399. [Link][14][19]
  • Paller, C. J., & Antonarakis, E. S. (2013). A review of tasquinimod in the treatment of advanced prostate cancer. Therapeutic Advances in Urology, 5(2), 75–84. [Link][21]
  • Bratt, O., & Isaacs, J. T. (2014). Mechanism of action and clinical activity of tasquinimod in castrate-resistant prostate cancer. Expert Opinion on Investigational Drugs, 23(4), 547-558. [Link][1][13]
  • Björk, P., et al. (2015). Mechanisms of action of tasquinimod on the tumour microenvironment. Journal of Internal Medicine, 277(5), 546-560. [Link][17]
  • Dalrymple, S. L., et al. (2018). Third Generation Quinoline-3-Carboxamide Transcriptional Disrupter of HDAC4, HIF-1α, and MEF-2 Signaling for Metastatic Castration-Resistant Prostate Cancer. Molecular Cancer Therapeutics, 17(11), 2345-2356. [Link][15]
  • Wennerberg, J., et al. (2012). Development of a Practical and Reliable Synthesis of Laquinimod. Organic Process Research & Development, 16(5), 843-848. [Link][4]
  • Huntington Study Group. (n.d.). Meet the Compound: Laquinimod.
  • Jönsson, S., Andersson, G., Fex, T., et al. (2004). Synthesis and biological evaluation of new 1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarboxamides for treatment of autoimmune disorders: structure-activity relationship. Journal of Medicinal Chemistry, 47(8), 2075-2088. [Link][7]
  • Simonian, N. A., & Vollmer, T. L. (2014). Laquinimod Safety Profile: Pooled Analyses from the ALLEGRO and BRAVO Trials. Journal of Neurology & Translational Neuroscience, 2(1), 1030. [Link][20]
  • Simonsson, P., et al. (1997). The first clinical pilot study of roquinimex (Linomide) in cancer patients with special focus on immunological effects.
  • Wikipedia. (n.d.). Linomide.
  • Zappia, G., et al. (2014). Laquinimod Therapy in Multiple Sclerosis: A Comprehensive Review. Central Nervous System Agents in Medicinal Chemistry, 14(1), 34-43. [Link][5]
  • Wikipedia. (n.d.). Laquinimod.
  • Patsnap Synapse. (2024). What is Laquinimod used for?
  • Brück, W., & Wegner, C. (2011). Insight into the mechanism of laquinimod action. Journal of the Neurological Sciences, 306(1-2), 173-179. [Link][6][10]
  • Wikipedia. (n.d.). Tasquinimod.
  • Grokipedia. (2026). Tasquinimod.
  • Govender, P., et al. (2018). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Molecules, 23(11), 2827. [Link][2]
  • Jonsson, S., et al. (2021). Discovery and Development of Laquinimod: An Immunomodulator for Treatment of Multiple Sclerosis. ACS Omega, 6(32), 20935-20942. [Link][6][22]
  • Khan, I., et al. (2016). Laquinimod in the treatment of multiple sclerosis: a review of the data so far. Therapeutic Advances in Neurological Disorders, 9(3), 157-168. [Link][11]

Sources

An In-Depth Technical Guide to the 2-Aminoquinoline-3-carboxamide Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets.[1][2][3] This guide focuses specifically on the 2-aminoquinoline-3-carboxamide core, a decorated scaffold that offers a unique combination of hydrogen bonding capabilities, structural rigidity, and synthetic tractability. We will explore its fundamental chemical properties, delve into robust synthetic strategies, analyze its diverse applications in targeting key protein families like kinases and PARPs, and provide detailed, field-proven protocols for its biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in the design of novel therapeutics.

Introduction to the this compound Scaffold

The this compound scaffold is a bicyclic aromatic heterocycle defined by a quinoline core functionalized with an amino group at the C2 position and a carboxamide group at the C3 position. This specific arrangement of functional groups is critical to its pharmacological utility.

Chemical Structure and Physicochemical Properties

The core structure (C₁₀H₉N₃O) features a planar quinoline ring system which provides a rigid foundation for orienting substituents into specific binding pockets of target proteins.[4] The 2-amino group acts as a potent hydrogen bond donor, while the 3-carboxamide moiety provides both hydrogen bond donor (N-H) and acceptor (C=O) sites. This trifecta of interaction points allows for high-affinity binding to many ATP-binding sites and other enzymatic clefts.

Key Physicochemical Characteristics:

  • Molecular Weight: 187.20 g/mol [4]

  • Hydrogen Bond Donors: 2 (from -NH₂ and -CONH₂)

  • Hydrogen Bond Acceptors: 2 (from quinoline N and C=O)

  • XLogP3: 1.3[4]

  • Topological Polar Surface Area (TPSA): 82 Ų[4]

These properties place the unsubstituted scaffold well within the chemical space defined by Lipinski's Rule of Five, making it an excellent starting point for developing orally bioavailable drugs.

Significance in Medicinal Chemistry

The quinoline framework is a well-established pharmacophore found in numerous approved drugs.[2] The addition of the 2-amino and 3-carboxamide groups enhances this potential by creating a versatile platform for generating libraries of compounds with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory effects.[5][6][7] The strategic placement of these groups facilitates multipoint interactions with biological targets, often leading to high potency and selectivity.[1]

Synthetic Strategies

The construction of the this compound core is accessible through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the quinoline ring.

The Vilsmeier-Haack / Friedländer Annulation Approach

A robust and widely adopted method involves a combination of the Vilsmeier-Haack reaction and a subsequent Friedländer annulation. This strategy offers a convergent and efficient pathway to the desired scaffold.

  • Causality of Choice: This approach is favored for its reliability and the use of readily available acetanilides as starting materials. The Vilsmeier-Haack reaction efficiently installs the required aldehyde functionality, which is the crucial precursor for the cyclization step.

Workflow Overview:

  • Vilsmeier-Haack Reaction: A substituted acetanilide is treated with a Vilsmeier reagent (e.g., POCl₃, DMF) to generate a 2-chloro-3-formylquinoline intermediate.[8]

  • Oxidation: The aldehyde is oxidized to a carboxylic acid using a suitable oxidizing agent (e.g., KMnO₄, NaClO₂).

  • Amidation: The resulting carboxylic acid is coupled with an appropriate amine using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to form the 2-chloroquinoline-3-carboxamide.

  • Amination: Finally, the chloro group at the C2 position is displaced with ammonia (or an ammonia equivalent) via nucleophilic aromatic substitution (SNAr) to yield the target this compound scaffold.

G A Substituted Acetanilide B 2-Chloro-3-formyl quinoline A->B  Vilsmeier-Haack    (POCl3, DMF)   C 2-Chloro-3-carboxy quinoline B->C  Oxidation   D 2-Chloroquinoline-3- carboxamide C->D  Amidation    (Amine, Coupling Agent)   E 2-Aminoquinoline-3- carboxamide D->E  Amination    (NH3 source)  

Caption: General workflow for the Vilsmeier-Haack approach.

Detailed Protocol: Synthesis of a Representative this compound Derivative

This protocol describes the synthesis starting from a 2-chloroquinoline-3-carboxylic acid, a common intermediate.

Protocol ID: SYN-AQC-001 Objective: To synthesize N-benzyl-2-aminoquinoline-3-carboxamide.

Materials:

  • 2-chloroquinoline-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Benzylamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ammonia (7N solution in Methanol)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Methodology:

  • Acid Chloride Formation (Self-Validating Step: Gas evolution (HCl, SO₂) indicates reaction progress):

    • To a solution of 2-chloroquinoline-3-carboxylic acid (1.0 eq) in DCM (10 mL/mmol), add thionyl chloride (2.0 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 2 hours until the solution becomes clear.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-chloroquinoline-3-carbonyl chloride.

  • Amidation:

    • Dissolve the crude acid chloride in DCM (10 mL/mmol).

    • In a separate flask, dissolve benzylamine (1.1 eq) and TEA (1.5 eq) in DCM (5 mL/mmol).

    • Add the benzylamine solution dropwise to the acid chloride solution at 0 °C.

    • Stir the reaction at room temperature for 4 hours. Monitor by TLC until the starting material is consumed.

    • Wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield crude N-benzyl-2-chloroquinoline-3-carboxamide.

  • Nucleophilic Aromatic Substitution (Amination):

    • Place the crude N-benzyl-2-chloroquinoline-3-carboxamide in a sealed pressure vessel.

    • Add 7N NH₃ in methanol (20 eq).

    • Heat the vessel to 100-120 °C for 12-18 hours. (Caution: Perform in a well-ventilated fume hood).

    • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., Hexane:Ethyl Acetate gradient) to afford the pure N-benzyl-2-aminoquinoline-3-carboxamide.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm identity and purity.

Medicinal Chemistry Applications & SAR

The this compound scaffold has been successfully employed to develop inhibitors for several important drug targets.

As Kinase Inhibitors

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[1] The scaffold is an excellent ATP-mimetic, capable of forming key hydrogen bonds within the kinase hinge region.

  • Target Examples: Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), Ataxia-Telangiectasia Mutated (ATM) kinase.[9][10][11]

  • Mechanism of Action: Derivatives often function as Type I or Type II inhibitors, competing with ATP for binding to the catalytic site of the kinase. The 2-amino group typically interacts with the hinge region backbone, while the carboxamide and substitutions on the quinoline core explore other pockets to achieve potency and selectivity.[10][11]

A study on 4-aminoquinoline-3-carboxamide derivatives identified potent, reversible inhibitors of BTK for treating rheumatoid arthritis.[10][12] Compound 25 from this series showed an IC₅₀ of 5.3 nM against wild-type BTK and was effective in a rodent model of arthritis.[10][12]

As PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in DNA single-strand break repair. Inhibiting PARP is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), an approach known as synthetic lethality.[13]

  • Mechanism of Action: The carboxamide portion of the scaffold mimics the nicotinamide moiety of the PARP cofactor, NAD⁺.[13][14] This allows the molecule to occupy the NAD⁺ binding site, preventing the catalytic activity of PARP and trapping the enzyme on DNA, which leads to cytotoxic double-strand breaks in cancer cells.

Structure-Activity Relationship (SAR) Summary

Systematic modification of the scaffold has yielded critical insights into the structural requirements for potent biological activity.

Position/RegionModificationGeneral Impact on Activity
Quinoline C6/C7 Small lipophilic groups (F, Cl, CH₃)Often enhances potency and cellular permeability. Can be used to tune selectivity.[6]
2-Amino Group (-NH₂) Unsubstituted (-NH₂)Generally crucial for hinge-binding in kinases. Substitution is often detrimental.
3-Carboxamide N-substituent Aryl, Benzyl, Heterocyclic groupsThis is a key vector for exploring solvent-exposed regions and achieving selectivity. Electron-donating groups can be important for ATM kinase inhibition.[9]
Quinoline C4 Amino or other small groupsCan be modified to improve properties like solubility and potency, as seen in BTK inhibitors.[10]

Case Study: Targeting ATM Kinase for Cancer Therapy

Ataxia-Telangiectasia Mutated (ATM) kinase is a primary transducer of DNA double-strand break signals, making it a key target for sensitizing cancer cells to radiation and chemotherapy.[9][15]

Mechanism of Action and Signaling Pathway

Upon DNA damage, ATM is activated and phosphorylates a cascade of downstream proteins, including p53 and CHK2, to initiate cell cycle arrest, DNA repair, or apoptosis. Inhibiting ATM prevents these repair processes, leading to the accumulation of lethal DNA damage in cancer cells.[9]

G DSB DNA Double-Strand Break (DSB) ATM_inactive ATM (Inactive) DSB->ATM_inactive activates ATM_active ATM (Active) ATM_inactive->ATM_active p53 p53 ATM_active->p53 P CHK2 CHK2 ATM_active->CHK2 P Inhibitor 2-Aminoquinoline- 3-carboxamide Inhibitor Inhibitor->ATM_active inhibits Repair DNA Repair & Cell Cycle Arrest p53->Repair Apoptosis Apoptosis p53->Apoptosis CHK2->Repair

Sources

Methodological & Application

Application Notes and Protocols for 2-Aminoquinoline-3-carboxamide as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

These application notes provide a comprehensive technical guide for researchers utilizing the 2-aminoquinoline-3-carboxamide scaffold as a potent and selective kinase inhibitor. This document delves into the rationale behind experimental design, provides detailed, field-proven protocols for inhibitor characterization, and offers insights into the mechanism of action against key oncogenic and immune-related kinases.

Introduction: The this compound Scaffold - A Privileged Motif in Kinase Inhibition

The quinoline core is a well-established privileged scaffold in medicinal chemistry, with numerous derivatives gaining FDA approval, particularly in oncology.[1] The this compound framework, a specific embodiment of this class, has emerged as a highly versatile and potent platform for the development of targeted kinase inhibitors. Its rigid, planar structure allows for favorable interactions within the ATP-binding pocket of various kinases, while the strategic placement of amino and carboxamide groups provides key hydrogen bonding opportunities, contributing to high-affinity binding.[2]

Derivatives of this scaffold have demonstrated significant inhibitory activity against a range of therapeutically relevant kinases, including Ataxia Telangiectasia Mutated (ATM) kinase, Bruton's Tyrosine Kinase (BTK), and Epidermal Growth Factor Receptor (EGFR), making them valuable tools for both basic research and preclinical drug development.[3][4][5] This guide will provide the foundational knowledge and practical protocols to effectively work with and characterize these promising inhibitors.

Mechanism of Action: Competitive ATP Inhibition

The primary mechanism by which this compound derivatives inhibit kinase activity is through competitive binding at the ATP pocket. The quinoline nitrogen atom is crucial for this interaction, as it typically forms a hydrogen bond with the hinge region of the kinase, mimicking the interaction of the adenine moiety of ATP.[2] This competitive inhibition prevents the binding of ATP, thereby blocking the transfer of the gamma-phosphate to the substrate and halting the downstream signaling cascade. The specificity and potency of these inhibitors can be finely tuned through substitutions at various positions of the quinoline ring, allowing for the development of highly selective compounds.

Synthesis of the this compound Core

A general and efficient method for the synthesis of the this compound core involves a multi-component reaction, providing a straightforward route to this key intermediate.

Protocol 3.1: General Synthesis of this compound

This protocol outlines a common synthetic route. Specific reaction conditions may require optimization based on the desired substitutions.

Materials:

  • Substituted 2-aminobenzonitrile

  • Malononitrile

  • A suitable base (e.g., sodium ethoxide, piperidine)

  • An appropriate solvent (e.g., ethanol, DMF)

  • Acid for workup (e.g., hydrochloric acid)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 2-aminobenzonitrile and malononitrile in the chosen solvent.

  • Addition of Base: Slowly add the base to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Precipitation: Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired this compound derivative.

In Vitro Kinase Inhibition Assays

Determining the potency and selectivity of your this compound derivative is a critical first step. The following protocols describe robust methods for assessing in vitro kinase inhibition.

Protocol 4.1: In Vitro Kinase Assay Using ADP-Glo™ (General Protocol)

This luminescent-based assay is a widely used method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction. This protocol can be adapted for various kinases.

Materials:

  • Recombinant kinase (e.g., ATM, EGFR, BTK)

  • Kinase-specific peptide substrate

  • This compound inhibitor (dissolved in DMSO)

  • ATP

  • Kinase assay buffer (specific to the kinase, but a general buffer is 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[6]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the this compound inhibitor in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Reaction Setup: To the wells of the plate, add the following in order:

    • Inhibitor solution or vehicle (for control wells).

    • Recombinant kinase diluted in kinase assay buffer.

    • A mixture of the kinase-specific peptide substrate and ATP.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Table 1: Representative Kinase Inhibition Data for this compound Derivatives
CompoundTarget KinaseIC₅₀ (nM)Reference
Derivative A ATM0.6[7]
ATR>10000[7]
DNA-PK>10000[7]
mTOR>10000[7]
PI3Kγ4900[7]
Derivative B BTK (wild-type)5.3[4]
BTK (C481S mutant)39[4]
Derivative C EGFR490[5]
Derivative D PDGFR-β70[8]
HER-2170[8]

Cellular Assays to Determine Biological Activity

Moving from in vitro to a cellular context is essential to validate the inhibitor's efficacy. The following protocols describe methods to assess the impact of this compound derivatives on kinase signaling and cell viability.

Protocol 5.1: Western Blot Analysis of Downstream Kinase Signaling

This protocol allows for the detection of changes in the phosphorylation state of downstream substrates, providing direct evidence of target engagement in a cellular environment.

Materials:

  • Cancer cell line expressing the target kinase (e.g., A431 for EGFR, Ramos for BTK, HCT116 for ATM)

  • Cell culture medium and supplements

  • This compound inhibitor

  • Stimulating agent (e.g., EGF for EGFR activation) or DNA damaging agent (e.g., etoposide for ATM activation)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies (total and phosphorylated forms of the target kinase and downstream substrates, e.g., p-EGFR, p-BTK, p-CHK2)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the inhibitor for a specified time (e.g., 1-2 hours).

  • Stimulation/Damage: Stimulate the cells with the appropriate agent to activate the kinase pathway of interest (e.g., 100 ng/mL EGF for 15 minutes for EGFR).[9]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.

Protocol 5.2: Cell Viability Assay (MTT or MTS)

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the inhibitor.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound inhibitor

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor for a specified duration (e.g., 72 hours).

  • Viability Measurement:

    • Add MTT or MTS reagent to each well and incubate for 1-4 hours.

    • If using MTT, add the solubilization solution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Visualizing Kinase Signaling Pathways and Experimental Workflows

Understanding the context of kinase inhibition is crucial. The following diagrams illustrate key signaling pathways and experimental workflows.

Figure 1: Simplified ATM Signaling Pathway

ATM_Pathway DSB DNA Double-Strand Break ATM_inactive ATM (dimer) inactive DSB->ATM_inactive activates ATM_active ATM (monomer) active ATM_inactive->ATM_active CHK2_inactive CHK2 inactive ATM_active->CHK2_inactive phosphorylates p53 p53 ATM_active->p53 phosphorylates DNA_Repair DNA Repair ATM_active->DNA_Repair CHK2_active p-CHK2 active CHK2_inactive->CHK2_active CHK2_active->p53 phosphorylates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Inhibitor 2-Aminoquinoline- 3-carboxamide Inhibitor->ATM_active inhibits

Caption: ATM signaling in response to DNA damage.

Figure 2: Simplified EGFR Signaling Pathway

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR binds EGFR_active p-EGFR EGFR->EGFR_active dimerizes & autophosphorylates RAS RAS EGFR_active->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Inhibitor 2-Aminoquinoline- 3-carboxamide Inhibitor->EGFR_active inhibits

Caption: EGFR signaling leading to cell proliferation.

Figure 3: Simplified BTK Signaling Pathway

BTK_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates SYK SYK LYN->SYK BTK_inactive BTK inactive SYK->BTK_inactive phosphorylates BTK_active p-BTK active BTK_inactive->BTK_active PLCG2 PLCγ2 BTK_active->PLCG2 NFkB NF-κB PLCG2->NFkB Proliferation B-Cell Proliferation NFkB->Proliferation Survival B-Cell Survival NFkB->Survival Inhibitor 2-Aminoquinoline- 3-carboxamide Inhibitor->BTK_active inhibits

Caption: BTK signaling in B-cell activation.

Figure 4: Experimental Workflow for Inhibitor Characterization

Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Characterization Synthesis Synthesis of Inhibitor Biochemical_Assay In Vitro Kinase Assay (IC₅₀ Determination) Synthesis->Biochemical_Assay Selectivity_Profiling Kinase Selectivity Panel Biochemical_Assay->Selectivity_Profiling Cellular_Assay Western Blot for Target Inhibition Biochemical_Assay->Cellular_Assay Viability_Assay Cell Viability Assay (IC₅₀ Determination) Cellular_Assay->Viability_Assay

Caption: Workflow for kinase inhibitor evaluation.

Troubleshooting and Expert Insights

  • Solubility Issues: this compound derivatives can sometimes exhibit poor aqueous solubility. It is crucial to prepare high-concentration stock solutions in 100% DMSO and to ensure the final DMSO concentration in the assay is low and consistent across all experiments. If precipitation is observed, consider using a co-solvent or reducing the final inhibitor concentration.

  • Off-Target Effects: While this scaffold can be optimized for selectivity, it is always important to consider potential off-target effects. Profiling your inhibitor against a broad panel of kinases is highly recommended to understand its selectivity profile.

  • Cell Line Selection: The choice of cell line is critical for cellular assays. Ensure that the selected cell line expresses the target kinase at a sufficient level and that the downstream signaling pathway is functional.

References

  • Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate.
  • Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... ResearchGate.
  • Schematic outline of major Btk signalling cascades. A, In the BCR... ResearchGate.
  • A schematic representation of BCR/BTK signaling pathway. The BCR... ResearchGate.
  • DNA damage signaling downstream of ATM. Johns Hopkins University.
  • ATM Pathway. Abeomics.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology.
  • EGF-R Cellular Phosphorylation Assay Service. Reaction Biology.
  • Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. MDPI.
  • The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Cureus.
  • EGFR Assays & Drug Discovery Services. Reaction Biology.
  • ATM and ATR signaling at a glance. Journal of Cell Science.
  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed.
  • Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed.
  • ATM serine/threonine kinase. Wikipedia.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central.
  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.
  • Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors. National Institutes of Health.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central.
  • Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. National Institutes of Health.
  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. PubMed Central.
  • An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Publications.
  • a. BTK structure diagram. b. BTK signal transduction pathway. ResearchGate.
  • Chemi-Verse BTK Kinase Assay Kit. BPS Bioscience.
  • Bruton's tyrosine kinase (BTK) structure diagram. BTK is composed of... ResearchGate.
  • ATM Kinase: Methods and Protocols. ResearchGate.
  • Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies.
  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Reaction Biology.
  • Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. MDPI.
  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed.

Sources

anticancer activity of 2-Aminoquinoline-3-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Investigating the Anticancer Activity of 2-Aminoquinoline-3-Carboxamide Derivatives

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, planar structure and capacity for diverse substitutions allow for fine-tuning of interactions with various biological targets. Within this class, this compound derivatives have emerged as a particularly promising series for the development of novel anticancer agents. These compounds have demonstrated significant cytotoxic activity across a range of cancer cell lines, often by targeting key signaling pathways that drive tumor growth, proliferation, and survival.

This guide provides a comprehensive overview and detailed protocols for researchers investigating the anticancer properties of this chemical series. It is designed to move beyond simple procedural lists, offering insights into the rationale behind experimental choices and ensuring that the described workflows are robust and self-validating. The focus is on elucidating the mechanism of action, a critical step in the drug development pipeline.

Key Mechanisms of Action and Cellular Targets

Research has revealed that this compound derivatives can exert their anticancer effects through the modulation of several critical oncogenic pathways. While the precise mechanism can vary based on the specific substitutions on the quinoline core and carboxamide moiety, common targets include protein kinases involved in cell signaling and DNA maintenance.

  • Receptor Tyrosine Kinase (RTK) Inhibition : Many derivatives function as potent inhibitors of RTKs like the Platelet-Derived Growth Factor Receptor (PDGFR) and Epidermal Growth Factor Receptor (EGFR).[1][2] These receptors are frequently overexpressed or mutated in various cancers, leading to uncontrolled cell division and survival. By blocking the ATP-binding site of these kinases, the derivatives can halt downstream signaling cascades.

  • DNA Damage Response (DDR) Pathway Inhibition : A key mediator of the DDR pathway, the Ataxia-Telangiectasia Mutated (ATM) kinase, has also been identified as a target.[3][4] Inhibiting ATM can prevent cancer cells from repairing DNA damage induced by chemo- or radiotherapy, leading to synthetic lethality and sensitizing tumors to treatment.[3]

  • Topoisomerase Inhibition : Some quinoline-based compounds exert their effects by interfering with topoisomerase enzymes, which are crucial for managing DNA topology during replication.[5][6] This leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis.

The diagram below illustrates a simplified signaling pathway for a receptor tyrosine kinase like PDGFR, a common target for this class of compounds.

RTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGF Receptor RAS RAS PDGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes Ligand Growth Factor (e.g., PDGF) Ligand->PDGFR Binds Compound 2-Aminoquinoline- 3-Carboxamide Derivative Compound->PDGFR Inhibits Kinase Activity ATP ATP ATP->PDGFR

Caption: Simplified PDGFR signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow for Anticancer Evaluation

A logical, tiered approach is essential for characterizing the anticancer potential of novel compounds. The workflow should begin with broad screening for cytotoxic activity and progressively narrow down to specific mechanistic investigations for the most potent derivatives.

Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Lead Compound Selection cluster_2 Phase 3: Mechanistic Investigation cluster_3 Phase 4: Validation & Further Studies arrow Screening Compound Library of This compound Derivatives MTT Protocol 1: Cell Viability Assay (MTT) Determine IC50 values across multiple cancer cell lines Screening->MTT Select Identify Lead Compounds (Low IC50, High Selectivity vs. Normal Cells) MTT->Select Apoptosis Protocol 2: Apoptosis Assay (Annexin V/PI) Select->Apoptosis Kinase Protocol 3: In Vitro Kinase Assay (Target-specific, e.g., EGFR, ATM) Select->Kinase Western Protocol 4: Western Blotting (Confirm pathway modulation) Select->Western SAR Structure-Activity Relationship (SAR) Analysis Apoptosis->SAR Kinase->SAR Western->SAR InVivo In Vivo Studies (Xenograft models) SAR->InVivo

Caption: A tiered experimental workflow for evaluating novel anticancer compounds.

Application Notes and Protocols

Protocol 1: Cell Viability and Cytotoxicity Screening (MTT Assay)

Principle: This colorimetric assay is a cornerstone for initial anticancer screening. It measures the metabolic activity of cells, which generally correlates with cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Causality: The primary goal is to determine the concentration of the compound that inhibits 50% of cell growth (IC50). This value is a critical metric for comparing the potency of different derivatives and for selecting lead candidates for further study. Performing the assay on a panel of cancer cell lines (e.g., breast, colon, lung) and a non-cancerous cell line (e.g., human dermal fibroblasts) is crucial for assessing both the breadth of activity and the selectivity index.[6][7]

Materials and Reagents:

  • This compound derivatives dissolved in DMSO (10 mM stock)

  • Selected cancer cell lines (e.g., MCF-7, HCT-116, A549) and a normal cell line (e.g., MRC-5)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette and microplate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells.

  • Controls (Self-Validation):

    • Untreated Control: Wells with cells treated only with culture medium.

    • Vehicle Control: Wells with cells treated with the highest concentration of DMSO used in the experiment.

    • Positive Control: Wells with cells treated with a known anticancer drug (e.g., Doxorubicin).

    • Blank Control: Wells with medium but no cells, for background subtraction.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. Observe the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to fully dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Apoptosis Induction Analysis (Annexin V/PI Staining)

Principle: To determine if cell death occurs via apoptosis (programmed cell death) or necrosis, flow cytometry with Annexin V and Propidium Iodide (PI) staining is used. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.

Causality: This assay mechanistically validates the cytotoxicity observed in the MTT assay. Confirming that a compound induces apoptosis is a favorable characteristic for an anticancer agent, as it suggests a controlled and non-inflammatory mode of cell killing.

Materials and Reagents:

  • Lead compound(s) identified from Protocol 1

  • A sensitive cancer cell line

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the lead compound at concentrations around its IC50 and 2x IC50 for 24-48 hours. Include an untreated or vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the supernatant (floating cells), then wash the adherent cells with PBS, trypsinize them, and combine them with the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples on a flow cytometer within one hour.

  • Data Analysis: The results will generate a quadrant plot:

    • Lower-Left (Annexin V-/PI-): Live cells

    • Lower-Right (Annexin V+/PI-): Early apoptotic cells

    • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V-/PI+): Necrotic cells Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Protocol 3: In Vitro Kinase Inhibition Assay

Principle: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific target kinase (e.g., PDGFR, EGFR, ATM). A common format uses recombinant kinase, a specific substrate, and ATP. Inhibition is quantified by measuring the reduction in substrate phosphorylation or ATP consumption. Luminescence-based assays that measure the amount of remaining ATP after the kinase reaction are widely available and highly sensitive.

Causality: This experiment is crucial for confirming that the compound directly engages its intended molecular target. It moves the investigation from a cellular (phenotypic) effect to a specific molecular interaction, which is essential for establishing a clear mechanism of action and for rational drug design.

Materials and Reagents:

  • Recombinant human kinase (e.g., EGFR, ATM)

  • Kinase-specific substrate and buffer system

  • ATP solution

  • Test compound serial dilutions

  • A known inhibitor for the target kinase (positive control)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Step-by-Step Methodology:

  • Assay Preparation: Prepare all reagents according to the kit manufacturer's instructions.

  • Reaction Setup: In a white assay plate, add the following in order:

    • Kinase buffer

    • Test compound at various concentrations (or vehicle/positive control)

    • Substrate

    • Recombinant kinase enzyme

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The final volume is typically 10-25 µL.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Detection: Add an equal volume of the Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and measures the remaining ATP. Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of compound concentration to determine the IC50 for kinase inhibition.

Protocol 4: Western Blotting for Pathway Modulation

Principle: Western blotting is used to detect specific proteins in a cell lysate. It can confirm the inhibition of a signaling pathway by measuring the phosphorylation status of downstream proteins. For example, if a compound inhibits ATM, you would expect to see a decrease in the phosphorylation of ATM's downstream targets like Chk2 or p53.[3]

Causality: This assay provides cellular evidence of target engagement. While a kinase assay (Protocol 3) shows direct inhibition of an isolated enzyme, Western blotting confirms that the compound can enter the cell and inhibit the same target within its complex native environment, leading to the expected downstream biological consequences.

Materials and Reagents:

  • Cell lysates from cells treated with the test compound (as in Protocol 2)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ATM, anti-total-ATM, anti-phospho-EGFR, anti-total-EGFR, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Step-by-Step Methodology:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-phospho-protein) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for the total protein (e.g., anti-total-ATM) and a loading control (β-actin) to confirm that changes in phosphorylation are not due to changes in total protein levels or loading errors.

Data Presentation and Interpretation

Quantitative data, such as IC50 values, should be summarized in tables for clear comparison. This allows for the identification of structure-activity relationships (SAR), where specific chemical modifications can be correlated with changes in biological activity.

Table 1: Sample Cytotoxicity Data for this compound Derivatives

Compound IDR1 GroupR2 GroupIC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. HCT-116 (Colon)IC50 (µM) vs. MRC-5 (Normal)Selectivity Index (MRC-5 / MCF-7)
Lead-01 -H4-Methoxy-phenyl3.465.21> 50> 14.4
Lead-02 -Cl4-Methoxy-phenyl0.831.1525.630.8
Lead-03 -H4-Nitro-phenyl15.222.8> 50> 3.2
Doxorubicin N/AN/A0.520.781.22.3

Note: Data are hypothetical and for illustrative purposes.

SAR Insights: From the sample data, one might infer that adding an electron-withdrawing group like chlorine at the R1 position (Lead-02 vs. Lead-01) increases potency. Conversely, a strongly deactivating nitro group at the R2 position (Lead-03) reduces activity. Such insights are critical for guiding the next round of chemical synthesis to create more potent and selective inhibitors. Studies have suggested that electron-donating groups on the carboxamide portion are important for cytotoxicity.[3][8]

References

  • This compound derivatives and their anticancer activity against MCF-7 cell line acting through PDGFR inhibition.
  • Synthesis, Characterization and in vitro Anticancer Evaluation of Novel Quinoline-3- Carboxamide Derivatives as Inhibitors of PDGFR. Neuroquantology. [Link]
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights.
  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. [Link]
  • Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. PubMed. [Link]
  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. PubMed Central. [Link]
  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity rel
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs.
  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase.

Sources

antibacterial properties of novel quinoline-3-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Antibacterial Evaluation of Novel Quinolone-3-Carboxamides

Authored by: Senior Application Scientist

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds.[1][2] Within this class, quinoline-3-carboxamides have emerged as a particularly promising lineage for the development of new antibacterial agents, a critical endeavor in the face of escalating antimicrobial resistance.[3] These compounds often build upon the legacy of quinolone antibiotics, which have been pivotal in treating bacterial infections for decades.[4]

This guide provides an in-depth exploration of novel quinoline-3-carboxamides, designed for researchers, scientists, and drug development professionals. It moves beyond simple instructions to explain the causality behind experimental choices, offering a self-validating framework for investigation. We will cover the foundational mechanism of action, provide a detailed protocol for chemical synthesis, and present robust methodologies for evaluating antibacterial efficacy, grounding each step in established scientific principles.

Core Mechanism of Action: Targeting Bacterial DNA Replication

A primary mechanism by which many quinoline-based compounds exert their antibacterial effect is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[5][6] These enzymes are essential for bacterial survival, as they manage the topological state of DNA during replication, transcription, and repair.

  • DNA Gyrase (GyrB Subunit): This enzyme introduces negative supercoils into bacterial DNA, a process crucial for initiating replication. N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as potent inhibitors of the DNA gyrase B (GyrB) subunit, a promising target that has not yet been exploited by clinically approved antibiotics.[7][8][9] Inhibition of GyrB's ATPase activity prevents DNA supercoiling, leading to a halt in replication and eventual cell death.[7][8][9]

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating (separating) newly replicated daughter chromosomes. Inhibition leads to an inability of the bacterial cell to segregate its DNA, preventing cell division.

The dual-targeting of these enzymes is a hallmark of many successful quinolone antibiotics and a key strategy in designing new quinoline-3-carboxamide derivatives to overcome resistance.

DNA_Gyrase_Inhibition cluster_inhibition Inhibitory Action A Relaxed Bacterial DNA B DNA Gyrase (GyrA/GyrB) A->B Binds D Negatively Supercoiled DNA (Required for Replication) B->D Catalyzes G Inhibition of ATPase Activity C ATP C->B Provides Energy E DNA Replication & Cell Division D->E F Quinolone-3-Carboxamide F->B Targets GyrB Subunit H Replication Fork Stalls G->H Leads to I Bacterial Cell Death H->I

Caption: Mechanism of DNA gyrase inhibition by quinoline-3-carboxamides.

Synthesis of Novel Quinolone-3-Carboxamides: A Protocol

The synthesis of quinoline-3-carboxamides can be achieved through various established methods.[1] A common and effective strategy involves the initial synthesis of a 2-chloroquinoline-3-carboxylic acid intermediate, followed by a standard amide coupling reaction with a desired amine.[1][10][11]

Synthesis_Workflow Start Acetanilide Derivative Step1 Vilsmeier-Haack Reaction Start->Step1 Intermediate1 2-Chloro-3-formylquinoline Step1->Intermediate1 Step2 Oxidation Intermediate1->Step2 Intermediate2 2-Chloroquinoline-3- carboxylic acid Step2->Intermediate2 Step3 Amide Coupling (e.g., BOP, TEA) Intermediate2->Step3 Final Novel Quinolone-3-carboxamide Step3->Final Amine Desired Amine (R-NH2) Amine->Step3

Caption: General workflow for the synthesis of quinoline-3-carboxamides.

Protocol 2.1: Synthesis of 2-Chloro-N-(aryl)-quinoline-3-carboxamide

This protocol is adapted from established methodologies for synthesizing novel quinoline carboxamides.[10][11]

Causality: The use of a coupling agent like BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) in the presence of a non-nucleophilic base like triethylamine (TEA) is crucial. BOP activates the carboxylic acid group, making it highly susceptible to nucleophilic attack by the amine, facilitating efficient amide bond formation at room temperature.[10][11]

Materials:

  • 2-Chloroquinoline-3-carboxylic acid (1 mmol)

  • Desired amine derivative (1.1 mmol)

  • BOP reagent (1.2 mmol)

  • Triethylamine (TEA) (3 mmol)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, Hexane, Saturated sodium bicarbonate solution, Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloroquinoline-3-carboxylic acid (1 mmol) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the desired amine derivative (1.1 mmol), BOP reagent (1.2 mmol), and triethylamine (3 mmol).

  • Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours).

  • Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. The bicarbonate wash is essential to remove any unreacted acidic starting material and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure quinoline-3-carboxamide.

  • Characterization: Confirm the structure of the synthesized compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).[1][11]

Protocols for In Vitro Antibacterial Evaluation

A tiered approach is recommended, starting with a preliminary screen followed by quantitative determination of inhibitory and bactericidal concentrations.

Protocol 3.1: Preliminary Screening - Agar Well Diffusion Assay

This method provides a rapid, qualitative assessment of a compound's ability to inhibit bacterial growth.[12]

Procedure:

  • Prepare Inoculum: From a fresh bacterial culture (18-24 hours), suspend several colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[12]

  • Plate Inoculation: Uniformly swab the bacterial suspension over the entire surface of a Mueller-Hinton Agar (MHA) plate.

  • Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to create wells in the agar.

  • Compound Application: Prepare stock solutions of the test compounds in DMSO. Add a fixed volume (e.g., 100 µL) of a specific concentration into each well.

  • Controls: Use a standard antibiotic as a positive control and pure DMSO as a negative control to ensure that the solvent has no inhibitory effect.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well) in millimeters. A larger zone generally indicates greater susceptibility.[12]

Protocol 3.2: Gold Standard - Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for quantitatively determining the MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[13][14]

MIC_Workflow A Prepare Compound Stock (e.g., 10 mg/mL in DMSO) B Perform 2-Fold Serial Dilutions in 96-Well Plate with Broth A->B E Inoculate Wells (except sterility control) B->E C Prepare Bacterial Inoculum (0.5 McFarland Standard) D Dilute Inoculum to final ~5 x 10^5 CFU/mL C->D D->E F Incubate Plate (37°C, 18-24h) E->F G Visually Inspect for Turbidity F->G H Determine MIC: Lowest concentration with no visible growth G->H

Caption: Workflow for the broth microdilution MIC assay.

Procedure:

  • Plate Preparation: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

  • Compound Dilution: Prepare a high-concentration stock of the test compound in DMSO. Add 100 µL of this stock to the first well of a row and mix thoroughly. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on down the row. Discard the final 100 µL from the last well.[12][13]

  • Inoculum Preparation: Prepare and adjust a bacterial suspension to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control well, which contains only broth).

  • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours.[13]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[13][14]

Protocol 3.3: Determining Bactericidal vs. Bacteriostatic Activity (MBC)

It is crucial to determine if a compound kills bacteria (bactericidal) or merely inhibits their growth (bacteriostatic).[15][16] This is done by determining the Minimum Bactericidal Concentration (MBC).

Procedure:

  • Subculturing from MIC Plate: Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spread each aliquot onto a separate MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration that results in a ≥99.9% (3-log₁₀) reduction in CFU/mL compared to the initial inoculum.[17]

  • Interpretation: The MBC/MIC ratio is calculated to classify the compound's activity.[17]

    • Bactericidal: MBC/MIC ≤ 4

    • Bacteriostatic: MBC/MIC > 4

Data Presentation and Structure-Activity Relationship (SAR)

Quantitative data should be summarized for clear comparison. Structure-activity relationship (SAR) studies are vital for optimizing lead compounds. Research indicates that antibacterial potency is highly dependent on the substituents at various positions of the quinoline ring.[18] For instance, a fluorine atom at the C-6 position and specific amino groups at C-1 and C-7 have been shown to enhance activity.[18] Similarly, modifications at C-8 can also significantly impact potency.[19]

Table 1: Example Antibacterial Activity Data for a Novel Quinolone-3-Carboxamide (Compound X)

Bacterial Strain Type MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
Staphylococcus aureus ATCC 29213 Gram-positive 2 4 2 Bactericidal
MRSA ATCC 33591 Gram-positive 4 8 2 Bactericidal
Escherichia coli ATCC 25922 Gram-negative 8 32 4 Bactericidal

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 16 | >64 | >4 | Bacteriostatic |

Concluding Remarks and Future Directions

Following successful in vitro characterization, promising quinoline-3-carboxamide candidates should be advanced to further studies. This includes cytotoxicity assays against mammalian cell lines to determine selectivity, and eventually, evaluation in in vivo animal models of infection to assess efficacy (e.g., determining the PD₅₀ or ED₉₀).[18][20][21] The protocols and insights provided herein offer a robust framework for the systematic evaluation of novel quinoline-3-carboxamides, paving the way for the discovery of next-generation antibacterial agents.

References

  • Application Notes and Protocols for Antimicrobial Susceptibility Testing of Quinolone Derivatives. Benchchem.
  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate.
  • Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. PubMed.
  • Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. PubMed.
  • Application Notes and Protocols for Microdilution Susceptibility Testing of Quinoline Derivatives. Benchchem.
  • Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. Taylor & Francis Online.
  • Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. PMC - NIH.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - PubMed Central.
  • Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. PubMed.
  • Design, Synthesis, and Antibacterial Activities of Quinoline-5-Sulfonamides.
  • Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. KoreaScience.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH.
  • (PDF) Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. ResearchGate.
  • Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. SciSpace.
  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. PMC - NIH.
  • Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. PubMed.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. NIH.
  • Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. PMC - NIH.
  • Bactericidal vs. Bacteriostatic antibiotics. FOAMid.
  • Design synthesis in-silico study and biological evaluation of quinoline derivatives as potential antibacterial agents. JMPAS.
  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed.
  • Key Differences in Mechanism of Bacteriostatic and Bactericidal Actions in Drug Development. Microbe Investigations.
  • Following the Mechanisms of Bacteriostatic versus Bactericidal Action Using Raman Spectroscopy. PMC - NIH.
  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed.
  • The antimicrobial potential and pharmacokinetic profiles of novel quinoline-based scaffolds: synthesis and in silico mechanistic studies as dual DNA gyrase and DHFR inhibitors. New Journal of Chemistry (RSC Publishing).
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry. ACS Publications.

Sources

protocol for synthesizing 2-Aminoquinoline-3-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Aminoquinoline-3-carboxamide Derivatives

Authored by: A Senior Application Scientist

Introduction: The Privileged Scaffold of this compound

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] When functionalized at the 2-position with an amino group and at the 3-position with a carboxamide moiety, the resulting this compound core structure exhibits a remarkable spectrum of biological activities. These derivatives have been extensively investigated as potent agents in various therapeutic areas, including oncology, where they can act as kinase inhibitors, and in infectious diseases, demonstrating significant antibacterial properties.[3][4][5] The strategic placement of the amino and carboxamide groups facilitates crucial hydrogen bonding interactions with biological targets, making this scaffold a highly attractive starting point for drug discovery and development programs.[6]

This application note provides a detailed, experience-driven guide to the synthesis of this compound derivatives. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind key experimental choices, empowering researchers to not only replicate these protocols but also to adapt and troubleshoot them for the synthesis of novel analogues.

Core Synthetic Strategies: Pathways to the Quinoline Core

The construction of the this compound scaffold is most reliably achieved through cyclocondensation reactions. The two most prominent and versatile methods are the Friedländer Annulation and related cyclizations involving 2-aminobenzonitriles. These approaches offer a convergent and efficient means to assemble the bicyclic core from readily available starting materials.

Strategy 1: The Friedländer Annulation

The Friedländer synthesis is a classic and powerful method for constructing quinoline rings.[7][8] It involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a carbon adjacent to an activating group like a carbonyl or nitrile).[9][10] For our target molecule, this translates to the reaction between a 2-aminobenzaldehyde derivative and 2-cyanoacetamide.

Causality and Mechanistic Insight: The reaction is typically base-catalyzed. The base (e.g., potassium hydroxide or piperidine) serves a critical dual function. First, it deprotonates the α-methylene carbon of 2-cyanoacetamide, generating a highly nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the 2-aminobenzaldehyde in an aldol-type condensation. The subsequent intramolecular cyclization occurs via nucleophilic attack of the aniline nitrogen onto the nitrile carbon, followed by tautomerization and dehydration to yield the aromatic quinoline ring. This final dehydration step is often the thermodynamic driving force for the reaction.

Experimental Workflow: Friedländer Annulation

Friedlander_Workflow start Starting Materials: 2-Aminobenzaldehyde + 2-Cyanoacetamide mix Mix & Dissolve in Ethanol start->mix 1 add_cat Add Catalyst (e.g., KOH) mix->add_cat 2 reflux Reflux Reaction (e.g., 4-6 hours) add_cat->reflux 3 cool Cool to Room Temp. reflux->cool 4 precipitate Precipitate in Ice-Water cool->precipitate 5 filter Filter & Wash Crude Product precipitate->filter 6 purify Purify (Recrystallization) filter->purify 7 product Final Product: 2-Aminoquinoline- 3-carboxamide purify->product 8

Caption: High-level workflow for the Friedländer synthesis.

Protocol 1: Synthesis of this compound via Friedländer Annulation

This protocol details the synthesis of the parent this compound from 2-aminobenzaldehyde and 2-cyanoacetamide.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Volume
2-AminobenzaldehydeC₇H₇NO121.14101.21 g
2-CyanoacetamideC₃H₄N₂O84.08100.84 g
Potassium Hydroxide (KOH)KOH56.11100.56 g
Ethanol (EtOH)C₂H₅OH--25 mL
Deionized WaterH₂O--150 mL

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-aminobenzaldehyde (1.21 g, 10 mmol) and 2-cyanoacetamide (0.84 g, 10 mmol).

  • Solvent Addition: Add ethanol (25 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: Carefully add potassium hydroxide (0.56 g, 10 mmol) to the solution. The solution will typically turn a darker color.

    • Scientist's Note: The stoichiometry of the base is crucial. An equimolar amount is often sufficient to drive the reaction. Using a weaker base like piperidine may require catalytic amounts but could lead to longer reaction times.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 ethyl acetate:hexane mobile phase. The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Isolation: After the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 150 mL of ice-cold deionized water while stirring. A yellow precipitate should form immediately.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold water (2 x 20 mL) to remove any residual KOH and other water-soluble impurities.

  • Drying: Dry the crude product in a vacuum oven at 60 °C overnight.

  • Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to afford pure this compound as a yellow crystalline solid.

    • Expected Yield: ~80-90%.

Strategy 2: Cyclocondensation of 2-Aminobenzonitrile

An alternative and highly effective route involves the use of 2-aminobenzonitrile as the aniline-containing precursor.[11] This method is particularly useful when substituted 2-aminobenzonitriles are more accessible than the corresponding aldehydes. The reaction proceeds via condensation with an active methylene compound, such as a β-ketoester or, in our case, N-substituted cyanoacetamides, to generate diverse derivatives.[12][13]

Causality and Mechanistic Insight: This reaction is often catalyzed by a Lewis acid (e.g., ZnCl₂, SnCl₄) or a strong Brønsted acid. The catalyst activates the β-dicarbonyl compound or cyanoacetamide partner, facilitating a Knoevenagel-type condensation with the amino group of the 2-aminobenzonitrile. The key mechanistic step is the subsequent intramolecular cyclization, where the enamine intermediate attacks the nitrile carbon. This Thorpe-Ziegler type cyclization is often the rate-determining step and results in the formation of the quinoline ring after tautomerization.

Reaction Logic: 2-Aminobenzonitrile Pathway

Benzonitrile_Pathway A 2-Aminobenzonitrile D Condensation & Intramolecular Cyclization A->D B N-Aryl-2-cyanoacetamide B->D C Lewis Acid Catalyst (e.g., ZnCl2) C->D Catalyzes E Tautomerization & Aromatization D->E Intermediate Formation F N-Aryl-2-aminoquinoline- 3-carboxamide E->F Final Product

Caption: Logical flow for synthesis from 2-aminobenzonitrile.

Protocol 2: Synthesis of N-Phenyl-2-aminoquinoline-3-carboxamide

This protocol describes a one-pot synthesis of an N-substituted derivative, demonstrating the versatility of the cyclocondensation approach.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Volume
2-AminobenzonitrileC₇H₆N₂118.14101.18 g
2-Cyano-N-phenylacetamideC₉H₈N₂O160.17101.60 g
Zinc Chloride (ZnCl₂)ZnCl₂136.3020.27 g
TolueneC₇H₈--30 mL

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add 2-aminobenzonitrile (1.18 g, 10 mmol), 2-cyano-N-phenylacetamide (1.60 g, 10 mmol), and anhydrous zinc chloride (0.27 g, 2 mmol).

    • Scientist's Note: Anhydrous conditions are critical as Lewis acids like ZnCl₂ are water-sensitive. The Dean-Stark trap is used to remove water formed during the condensation, driving the reaction equilibrium towards the product.

  • Solvent Addition: Add anhydrous toluene (30 mL) to the flask.

  • Reflux: Heat the mixture to reflux (approximately 111 °C for toluene). The reaction should be maintained at reflux for 8-12 hours, or until TLC analysis indicates the consumption of starting materials.

  • Work-up: Cool the reaction mixture to room temperature. Add 30 mL of a saturated aqueous sodium bicarbonate solution to quench the catalyst and stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (starting from 9:1) to yield the pure N-phenyl-2-aminoquinoline-3-carboxamide.

    • Expected Yield: ~70-85%.

Self-Validation and Quality Control

For every synthesized compound, it is imperative to confirm its identity and purity through a combination of analytical techniques:

  • Thin Layer Chromatography (TLC): For reaction monitoring and preliminary purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The proton NMR should show characteristic peaks for the quinoline ring protons and the amide N-H protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Melting Point (MP): A sharp melting point range is indicative of high purity for crystalline solids.

Conclusion

The Friedländer annulation and the cyclocondensation of 2-aminobenzonitriles represent two robust and highly adaptable platforms for the synthesis of this compound derivatives. By understanding the underlying mechanisms and the specific roles of reagents and catalysts, researchers can effectively utilize these protocols to generate diverse libraries of these pharmacologically significant molecules. The choice between the two routes often depends on the commercial availability and substitution patterns of the required precursors. The detailed procedures provided herein serve as a validated starting point for further exploration and optimization in the fields of medicinal chemistry and drug discovery.

References

  • Thomas, N. M., Alharbi, M., Muripiti, V., & Banothu, J. (2024). This compound derivatives and their anticancer activity against MCF-7 cell line acting through PDGFR inhibition.
  • Ravi, S., Barui, S., Kirubakaran, S., Duhan, P., & Bhowmik, K. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(23), 2070-2079. [Link]
  • Wikipedia. (n.d.). Friedländer synthesis. In Wikipedia. Retrieved January 11, 2026. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 11, 2026. [Link]
  • Tomioka, T., Takahashi, Y., & Maejima, T. (2012). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Organic & Biomolecular Chemistry, 10(26), 5113-5118. [Link]
  • Gouda, M., & El-Bana, G. G. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Mini-Reviews in Organic Chemistry, 19. [Link]
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. (2020). [Link]
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13). [Link]
  • Kikelj, D., et al. (2017). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules. [Link]
  • Synthesis of 2‐aminoquinolines via one‐pot multi‐component reaction.
  • Different catalytic approaches of Friedländer synthesis of quinolines. (2024). RSC Advances. [Link]
  • Friedlaender Synthesis. Organic Chemistry Portal. (n.d.). [Link]
  • A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. MDPI. (2020). [Link]
  • Al-Deeb, O. A. (2004). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Saudi Pharmaceutical Journal, 12(1). [Link]
  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
  • ResearchGate. (n.d.).
  • Wang, K., Herdtweck, E., & Dömling, A. (2011). One-pot synthesis of 2-amino-indole-3-carboxamide and analogous.
  • Thomas, N. M., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research. [Link]
  • Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Medicinal Chemistry. (2021). [Link]
  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III).
  • Cyclocondensation of substituted o-aminobenzonitrile and β-ketoesters.
  • National Center for Biotechnology Information. (n.d.). 2-Aminobenzonitrile. PubChem Compound Database. Retrieved January 11, 2026. [Link]
  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides.
  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. MDPI. (2023). [Link]
  • 2-Aminoquinoline (CAS 580-22-3)
  • Malononitrile. Organic Syntheses Procedure. (n.d.). [Link]
  • Method of 2-aminobenzonitrile synthesis.
  • Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry. (2019). [Link]
  • Chemistry of Amides. Chemistry LibreTexts. (2022). [Link]
  • Amide formation from acyl chloride. Khan Academy. (2010). [Link]

Sources

Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Compounds Using the MTT Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Quinoline Chemistry and Cytotoxicity Screening

Quinoline and its derivatives represent a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development.[1][2][3] Their diverse pharmacological activities, including potent anticancer properties, have positioned them as promising scaffolds for novel therapeutic agents.[1][2][3][4] A critical and foundational step in the preclinical evaluation of these compounds is the accurate assessment of their cytotoxic effects on relevant cell lines.[1][5] Among the various in vitro methods available, the MTT assay remains a cornerstone for preliminary cytotoxicity screening due to its reliability, sensitivity, and suitability for high-throughput formats.[5][6][7][8]

This technical guide provides a comprehensive, in-depth protocol for utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic potential of quinoline-based compounds. As a Senior Application Scientist, this document moves beyond a mere recitation of steps; it delves into the causality behind the protocol design, emphasizes the importance of a self-validating experimental setup, and addresses the specific challenges that may arise when working with this particular class of molecules.

The Principle of the MTT Assay: A Measure of Metabolic Vigor

The MTT assay is a colorimetric method that provides a quantitative measure of cellular metabolic activity, which, under defined conditions, serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][7][9] The fundamental principle lies in the enzymatic reduction of the water-soluble, yellow tetrazolium salt, MTT, into an insoluble purple formazan product.[8][9][10][11][12]

This bioreduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, with a significant contribution from succinate dehydrogenase, an enzyme located in the mitochondria.[7][10][11][13] Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, and thus viable, cells.[5][11][12] The insoluble formazan crystals are subsequently solubilized using a suitable solvent, resulting in a colored solution whose absorbance can be quantified spectrophotometrically.[9][11][13]

Biochemical Pathway of MTT Reduction

MTT_Reduction Figure 1: Biochemical Reduction of MTT in Viable Cells cluster_cell Viable Cell cluster_mito Mitochondrial Activity Mitochondrion Mitochondrion (Electron Transport Chain) Cytosol Cytosol & Other Compartments NAD(P)H NAD(P)H Dehydrogenases Succinate Dehydrogenase & other Oxidoreductases NAD(P)H->Dehydrogenases e- donor NAD(P)+ NAD(P)+ Dehydrogenases->NAD(P)+ Oxidation Formazan Formazan (Purple, Insoluble) Dehydrogenases->Formazan Reduction of MTT MTT_in MTT (Yellow, Water-Soluble) MTT_in->Dehydrogenases Enters Cell Solubilization Solubilization (e.g., DMSO, SDS) Formazan->Solubilization Insoluble Crystals Measurement Spectrophotometric Measurement (~570 nm) Solubilization->Measurement Colored Solution MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 3/4/5: MTT Assay A 1. Harvest & Count Cells B 2. Seed Cells in 96-well Plate (100 µL/well) A->B C 3. Incubate Overnight (37°C, 5% CO₂) B->C D 4. Prepare Serial Dilutions of Quinoline Compounds E 5. Replace Medium with Compound-Containing Medium (100 µL/well) D->E F 6. Incubate for Desired Period (e.g., 24, 48, 72 hours) E->F G 7. Add MTT Solution (10 µL/well) H 8. Incubate for 2-4 hours G->H I 9. Solubilize Formazan Crystals (Add 100-150 µL DMSO) H->I J 10. Measure Absorbance (570 nm) I->J

Caption: General experimental workflow for the MTT cytotoxicity assay.

Day 1: Cell Seeding

  • Cell Culture: Culture cells in appropriate medium until they reach approximately 80-90% confluency.

  • Harvesting: For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with serum-containing medium and centrifuge to pellet the cells.

  • Cell Counting: Resuspend the cell pellet and perform a cell count using a hemocytometer or automated cell counter to determine cell viability and density.

  • Seeding: Dilute the cells to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well) in 100 µL of culture medium per well of a 96-well plate.

  • Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach and resume normal growth. [14] Day 2: Treatment with Quinoline Compounds

  • Compound Preparation: Prepare serial dilutions of the quinoline compounds in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically should not exceed 0.5% to avoid solvent toxicity. [1]2. Cell Treatment: Carefully aspirate the overnight culture medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. [1]3. Controls: It is critical to include the following controls on every plate to ensure the validity of the results:

    • Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) as the test compounds. This represents 100% cell viability. [15] * Untreated Control: Cells in culture medium without any treatment.

    • Positive Control: Cells treated with a known cytotoxic agent.

    • Blank Control (Medium Only): Culture medium without cells. This is used to subtract the background absorbance of the medium. [6][15] * Compound Color Control: Culture medium containing the test compound at the highest concentration used, but without cells. This is crucial for colored quinoline compounds to check for direct absorbance interference. [10][15]4. Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Assay Day (e.g., Day 3, 4, or 5)

  • MTT Addition: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL). 2. Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. [10][14]The incubation time should be optimized for each cell line to allow for sufficient formazan crystal formation, which will appear as purple needles inside the cells. Causality: This incubation step must be performed in serum-free medium if possible, as serum components can interfere with MTT reduction and lead to inaccurate results. [6][10]3. Formazan Solubilization:

    • For Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer. [10]Add 100-150 µL of DMSO to each well. [10][16] * For Suspension Cells: Centrifuge the plate (e.g., 1000 x g for 5 minutes) to pellet the cells. [10]Carefully remove the supernatant and then add the solubilization solvent.

  • Mixing: Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution of the formazan crystals. [6][17]Gentle pipetting may be required to achieve a homogenous purple solution. [6]5. Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. [8][10]A reference wavelength of 630 nm or higher can be used to correct for background absorbance from cell debris and other non-specific signals. [6][10]Read the plate within 1 hour of adding the solvent. [6]

PART 2: Data Analysis and Interpretation

Calculation of Cell Viability
  • Background Subtraction: Subtract the average absorbance of the blank (medium only) wells from all other absorbance readings. [6]2. Correct for Compound Interference: If the quinoline compound shows absorbance at 570 nm in the "Compound Color Control" wells, subtract this value from the corresponding treated wells.

  • Percentage Viability Calculation: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100 [18]

Determining the IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a compound that inhibits cell viability by 50%.

  • Dose-Response Curve: Plot the percentage of cell viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • IC₅₀ Determination: The IC₅₀ value can be determined from the resulting sigmoidal dose-response curve using non-linear regression analysis in software such as GraphPad Prism or by using linear regression on the linear portion of the curve. [19]

PART 3: Troubleshooting and Scientific Integrity

A protocol is only as reliable as its controls and the scientist's ability to troubleshoot. The MTT assay, while robust, is not without its pitfalls.

Special Consideration for Quinoline Compounds: Color Interference

Many heterocyclic compounds, including some quinolines, are colored and can absorb light in the 500-600 nm range, leading to artificially inflated absorbance readings and an underestimation of cytotoxicity. [10][15]

  • Detection: Run a cell-free control experiment by incubating the quinoline compound with the MTT reagent in the absence of cells. A significant increase in absorbance indicates direct interference. [15]* Correction: The absorbance from the compound itself (measured in the cell-free, compound-containing wells) should be subtracted from the absorbance of the corresponding cell-containing wells.

  • Alternative Assays: If interference is significant and cannot be reliably corrected, consider using an alternative cytotoxicity assay that operates on a different principle, such as the Sulforhodamine B (SRB) assay, which measures cellular protein content. [15]

Common Issues and Solutions
IssuePossible Cause(s)Recommended Solution(s)
High Background Absorbance - Contamination of medium with reducing agents (e.g., phenol red).<[10][15]br>- Microbial contamination.- Use serum-free and phenol red-free medium during the MTT incubation step.<[10][15]br>- Ensure sterile technique throughout the experiment.
Low Absorbance/Weak Signal - Insufficient cell number.- Low metabolic activity of the cell line.- Incomplete solubilization of formazan. [10]- Optimize cell seeding density.- Increase MTT incubation time.- Ensure complete dissolution by increasing shaking time or gentle pipetting. [6]
Inconsistent Results Between Replicates - Uneven cell seeding.- "Edge effects" in the 96-well plate.- Incomplete formazan solubilization.- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Visually confirm complete dissolution in all wells before reading.
Cell Viability > 100% - Compound interference (reducing agent).- Compound stimulates cell proliferation.- Perform a cell-free control to check for direct MTT reduction by the compound.<[15]br>- This may be a true biological effect that requires further investigation.

Conclusion: Ensuring Trustworthy Cytotoxicity Data

The MTT assay is a powerful and accessible tool for the initial screening of the cytotoxic potential of novel quinoline compounds. [5][12]However, its utility is entirely dependent on meticulous experimental design, the inclusion of a comprehensive set of controls, and a thorough understanding of its limitations. By explaining the causality behind each step and proactively addressing potential interferences, researchers can generate reliable, reproducible, and trustworthy data. This self-validating approach is paramount for making informed decisions in the drug discovery pipeline and advancing the development of promising quinoline-based therapeutics.

References

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • Wikipedia. (2023, December 27). MTT assay.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Bioquochem. (n.d.). MTT CELL PROLIFERATION ASSAY.
  • Boster Bio. (n.d.). MTT Assay: Assessing Cell Proliferation.
  • Sylvester, P. W. (Ed.). (2011). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI.
  • Wang, P., et al. (2010).
  • MDPI. (2021). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates.
  • YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Solomon, V. R., et al. (2013). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 21(18), 5543-5566.
  • Asif, M. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(15), 1937-1954.
  • Bingul, M., et al. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands.
  • ResearchGate. (n.d.). Cell Sensitivity Assays: The MTT Assay.
  • ResearchGate. (2016, April 16). How to analyze MTT assay results?.
  • ResearchGate. (2024, April 6). Cell viability assay: Problems with MTT assay in the solubilization step.
  • ResearchGate. (2015, June 29). Why is my MTT Assay not turning Purple?.
  • NAMSA. (n.d.). MTT Cytotoxicity Study.
  • Kim, J. H., et al. (2015). The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells. Experimental Neurobiology, 24(3), 235-245.

Sources

in vitro kinase inhibition assay using 2-Aminoquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A High-Throughput Luminescence-Based Assay for Profiling 2-Aminoquinoline-3-Carboxamide Kinase Inhibitors

Abstract & Introduction

Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important families of drug targets.[3] The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the design of potent and selective kinase inhibitors.[4][5] Derivatives of this scaffold have been successfully developed to target various kinases, including Bruton's tyrosine kinase (BTK) and Ataxia-Telangiectasia Mutated (ATM) kinase, demonstrating its broad applicability in drug discovery.[6][7]

This application note provides a detailed protocol for determining the inhibitory potency (IC₅₀) of this compound derivatives against a panel of purified kinases. We describe a robust, high-throughput in vitro assay using the ADP-Glo™ Kinase Assay technology. This homogeneous, luminescence-based method measures kinase activity by quantifying the amount of adenosine diphosphate (ADP) produced during the enzymatic reaction.[8][9][10] The signal generated is directly proportional to kinase activity, offering high sensitivity and a broad dynamic range suitable for screening both high- and low-activity kinases.[10][11] We will explain the scientific principles behind the assay, provide a step-by-step experimental workflow, and detail the necessary steps for data analysis and quality control to ensure the generation of reliable and reproducible results.

Scientific Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a two-step process designed to quantify the amount of ADP produced by a kinase reaction, which directly correlates with the enzyme's activity.[12] This method is particularly advantageous as it measures product formation, leading to a "signal-increase" assay that is less susceptible to interferences that can plague ATP-depletion assays.[2]

The two core steps are:

  • Kinase Reaction Termination & ATP Depletion: After the kinase reaction (where ATP is converted to ADP) is complete, the ADP-Glo™ Reagent is added. This reagent serves two functions: it terminates the enzymatic reaction and depletes any remaining unconsumed ATP. This step is crucial because the subsequent detection step relies on measuring newly synthesized ATP, so the original ATP pool must be eliminated to prevent background signal.

  • ADP Conversion & Luminescence Detection: The Kinase Detection Reagent is then added. This reagent contains enzymes that catalyze the conversion of the ADP (produced by the target kinase) back into ATP. It also contains Ultra-Glo™ Luciferase and its substrate, luciferin. The newly generated ATP acts as the limiting substrate for the luciferase, which produces a stable, "glow-type" luminescent signal directly proportional to the initial amount of ADP.[11][12]

Therefore, high kinase activity results in high ADP production, leading to a strong luminescent signal. Conversely, an effective inhibitor from the this compound series will reduce kinase activity, resulting in low ADP production and a diminished luminescent signal.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Luminescence Detection Kinase Kinase + Substrate ADP ADP Kinase->ADP Catalyzes PhosphoSub Phosphorylated Substrate Kinase->PhosphoSub ATP ATP ATP->Kinase Depletion Add ADP-Glo™ Reagent (Depletes remaining ATP) ADP->Depletion Stops Rxn Inhibitor 2-Aminoquinoline- 3-carboxamide Inhibitor Inhibitor->Kinase Inhibition Detection Add Kinase Detection Reagent (Converts ADP to ATP) Depletion->Detection Luciferase Luciferase + Luciferin Detection->Luciferase Provides newly synthesized ATP Light Luminescent Signal Luciferase->Light

Figure 1: Principle of the ADP-Glo™ Kinase Assay for inhibitor screening.

Detailed Experimental Protocol

This protocol is optimized for a 384-well plate format, suitable for screening multiple compounds and concentrations.

Materials and Reagents
  • Kinase: Purified, recombinant kinase of interest.

  • Substrate: Specific peptide or protein substrate for the kinase.

  • Test Compounds: this compound derivatives dissolved in 100% Dimethyl Sulfoxide (DMSO).

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. #V9101 or similar).[8]

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • ATP

    • ADP

  • Buffers: Kinase-specific reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Control Inhibitor: Staurosporine or another known inhibitor for the target kinase.

  • Plates: Solid white, low-volume 384-well assay plates (e.g., Corning #3572).

  • Equipment:

    • Multichannel pipette or automated liquid handler.

    • Plate shaker/orbital mixer.

    • Luminometer capable of reading 384-well plates.

Reagent Preparation
  • Kinase Reaction Buffer (1X): Prepare according to the kinase manufacturer's recommendations. Store at 4°C.

  • ATP Stock Solution: Reconstitute ATP to 10 mM in kinase buffer. Aliquot and store at -20°C.

  • Test Compound Plate: Create a serial dilution of the this compound derivatives in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a 10 mM stock. Transfer 50-100 nL of each concentration to a 384-well assay plate using an acoustic dispenser or nanoliter-volume liquid handler.

  • Kinase Working Solution (2X): Dilute the kinase enzyme to twice the final desired concentration in 1X kinase buffer. The optimal concentration should be determined empirically to achieve ~10-30% ATP-to-ADP conversion in the reaction time.

  • Substrate/ATP Working Solution (2X): Dilute the substrate and ATP to twice their final desired concentrations in 1X kinase buffer. The ATP concentration should ideally be at or near the Michaelis constant (Kₘ) for the specific kinase to ensure accurate determination of ATP-competitive inhibitor potency.[1]

Step-by-Step Assay Procedure

The final reaction volume in this protocol is 5 µL.

  • Compound and Kinase Pre-incubation:

    • To the 384-well plate containing the pre-spotted test compounds (from step 3.2.3), add 2.5 µL of the 2X Kinase Working Solution to each well.

    • For controls, add to appropriate wells:

      • 0% Inhibition (Max Signal): Add kinase to wells containing only DMSO.

      • 100% Inhibition (Background): Add kinase buffer without enzyme to wells containing only DMSO.

    • Seal the plate, centrifuge briefly (e.g., 1 min at 500 x g), and incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase.[13]

  • Initiate Kinase Reaction:

    • Add 2.5 µL of the 2X Substrate/ATP Working Solution to all wells to start the reaction.

    • Seal the plate, mix on a plate shaker for 30-60 seconds, and centrifuge briefly.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes ). The optimal time should be determined during assay development to ensure the reaction is within the linear range.

  • Stop Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Seal, mix the plate, and incubate for 40 minutes at room temperature.[8][11]

  • Generate Luminescent Signal:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Seal, mix the plate, and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[12][13]

  • Measure Luminescence:

    • Read the luminescence of the plate using a luminometer with an integration time of 0.5 to 1 second per well.

G start Start: 384-well plate with 50nL compound in DMSO add_kinase 1. Add 2.5µL of 2X Kinase Solution start->add_kinase incubate1 2. Incubate for 15 min at RT (Compound-Kinase Binding) add_kinase->incubate1 add_atp 3. Add 2.5µL of 2X Substrate/ATP Mix (Initiate Reaction) incubate1->add_atp incubate2 4. Incubate for 60 min at RT (Kinase Reaction) add_atp->incubate2 add_adpglo 5. Add 5µL of ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubate2->add_adpglo incubate3 6. Incubate for 40 min at RT add_adpglo->incubate3 add_detection 7. Add 10µL of Kinase Detection Reagent (Convert ADP to ATP) incubate3->add_detection incubate4 8. Incubate for 30 min at RT (Develop Signal) add_detection->incubate4 read 9. Read Luminescence incubate4->read

Figure 2: Step-by-step experimental workflow for the kinase inhibition assay.

Data Analysis and Quality Control

Calculation of IC₅₀ Values
  • Normalize Data: The raw luminescence data (Relative Light Units, RLU) must be normalized to percent inhibition using the control wells.

    • 0% Inhibition Control (High Signal): Average RLU from DMSO-only wells (RLU_max).

    • 100% Inhibition Control (Low Signal): Average RLU from no-enzyme wells (RLU_min).

    The formula for percent inhibition is: % Inhibition = 100 * (1 - (RLU_sample - RLU_min) / (RLU_max - RLU_min))

  • Dose-Response Curve: Plot the calculated % Inhibition against the logarithm of the inhibitor concentration.

  • IC₅₀ Determination: Use a non-linear regression model (e.g., four-parameter variable slope) in a suitable software package (like GraphPad Prism or R) to fit the dose-response curve and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Assay Quality Control: Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of a high-throughput screening assay.[10] It is calculated using the high and low signal controls.

Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

  • SD_max and Mean_max are the standard deviation and mean of the 0% inhibition control.

  • SD_min and Mean_min are the standard deviation and mean of the 100% inhibition control.

An assay with a Z'-factor ≥ 0.5 is considered excellent and suitable for HTS.

Sample Data Presentation

The results should be summarized in a clear, tabular format to compare the potency and selectivity of the test compounds.

Kinase TargetTest Compound IC₅₀ (nM)Staurosporine IC₅₀ (nM)Z'-Factor
Kinase A15.25.80.81
Kinase B3,45012.10.77
Kinase C22725.60.85

Table 1: Example data for a hypothetical this compound derivative tested against a panel of three kinases. The data indicates high potency and selectivity for Kinase A.

Application: Probing a Cellular Signaling Pathway

Once a potent and selective inhibitor is identified in vitro, it becomes a valuable tool for studying cellular biology. For example, many kinases are components of complex signaling cascades like the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. An inhibitor targeting a kinase in this pathway can be used to dissect its specific role. The validation of such an inhibitor should progress from biochemical assays to cell-based assays to confirm its on-target effects in a physiological context.[14]

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P AKT Akt mTORC1 mTORC1 AKT->mTORC1 Growth Cell Growth & Proliferation mTORC1->Growth Inhibitor 2-Aminoquinoline- 3-carboxamide Inhibitor Inhibitor->PI3K Inhibits PIP2 PIP2 PIP2->PI3K PIP3->AKT

Sources

Application Note & Protocol: Determining the Minimum Inhibitory Concentration (MIC) of Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The rise of antimicrobial resistance necessitates a robust and reliable pipeline for new drug discovery. Quinolone derivatives remain a cornerstone of this research due to their broad-spectrum activity and well-defined mechanism of action.[1] However, determining their in vitro efficacy through Minimum Inhibitory Concentration (MIC) assays is not always straightforward. Physicochemical properties unique to this class, such as solubility, can present significant challenges. This guide is structured to provide not just a step-by-step protocol, but the underlying scientific rationale for each step. By understanding the "why," researchers can better troubleshoot unexpected results and adapt methodologies for novel derivatives, ensuring data integrity and accelerating the path to discovery.

The Principle of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[2] It is the most fundamental measure of a compound's potency and is a critical parameter in the early stages of drug development. The broth microdilution method, performed in 96-well plates, is the internationally recognized gold-standard procedure for MIC determination due to its efficiency, scalability, and the quantitative nature of its results.[2][3] This method relies on challenging a standardized bacterial inoculum with a range of serially diluted compound concentrations.

Mechanism of Action: Why Quinolones Are Potent

Quinolones function by directly inhibiting bacterial DNA synthesis, a mechanism that makes them potent bactericidal agents.[4] Their primary targets are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[4][5][6] These enzymes are crucial for managing DNA supercoiling, replication, and segregation of daughter chromosomes.[6] By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in the middle of its cutting and resealing action, leading to lethal double-stranded DNA breaks and subsequent cell death.[1][4][7] Understanding this mechanism is vital as it informs which bacterial species are likely to be susceptible and helps in interpreting resistance patterns, which often arise from mutations in the genes encoding these target enzymes (gyrA, gyrB, parC, parE).[5]

Quinolone_MOA cluster_replication Bacterial DNA Replication DNA_Gyrase DNA Gyrase (Relaxes positive supercoils) Replication_Fork Replication Fork Progression DNA_Gyrase->Replication_Fork Block1 Replication Halts Topo_IV Topoisomerase IV (Decatenates daughter DNA) Cell_Division Successful Cell Division Topo_IV->Cell_Division Block2 DS-DNA Breaks Quinolone Quinolone Derivative Quinolone->DNA_Gyrase Inhibits Quinolone->Topo_IV Inhibits Death Bacterial Cell Death Block1->Death Block2->Death

Caption: Mechanism of action of quinolone derivatives targeting DNA gyrase and topoisomerase IV.

Critical Considerations for Quinolone Derivatives

3.1. Solubility: The Primary Hurdle Many novel quinoline derivatives are highly hydrophobic, leading to poor aqueous solubility.[8] This is the most common source of error and irreproducibility in MIC assays. If a compound precipitates in the assay medium, its effective concentration is unknown, leading to a significant overestimation of the MIC.[8]

  • Causality: The planar aromatic structure of the quinoline core contributes to its hydrophobicity. Substitutions can either exacerbate or mitigate this.

  • Mitigation Strategy: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions.[9] However, the final concentration of DMSO in the assay wells must be carefully controlled, typically ≤0.5% , to prevent solvent-induced toxicity to the bacteria.[8] For some quinolines, which are weak bases, adjusting the pH of the solvent may improve solubility.[8][10][11] A simple pre-assay check for solubility involves preparing the compound at its highest test concentration in the final assay broth and visually or spectrophotometrically inspecting for precipitation or turbidity.[8]

3.2. Choice of Growth Medium The standard medium for routine antimicrobial susceptibility testing of rapidly growing aerobic bacteria is Cation-Adjusted Mueller-Hinton Broth (CAMHB) .[12][13]

  • Causality: The activity of some antimicrobials can be significantly affected by the concentration of divalent cations like Calcium (Ca²⁺) and Magnesium (Mg²⁺).[14] For consistency and inter-laboratory reproducibility, the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) mandate the use of Mueller-Hinton Broth with a defined concentration of these ions (20-25 mg/L Ca²⁺ and 10-12.5 mg/L Mg²⁺).[12][14][15]

  • Protocol Requirement: Always use CAMHB from a reputable commercial source or prepare it and adjust the cation concentrations according to CLSI M07 guidelines.[3]

Detailed Protocol: Broth Microdilution for Quinolones

This protocol is based on the CLSI M07 standard, a globally recognized guideline for antimicrobial susceptibility testing.[3][16]

4.1. Materials and Reagents

  • Quinolone derivative(s)

  • Anhydrous DMSO

  • Sterile, 96-well, U-bottom or flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[12]

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)[17][18]

  • Sterile 0.85% saline

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidity meter

  • Multichannel pipette

  • Sterile pipette tips and reagent reservoirs

4.2. Experimental Workflow

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup (96-Well Plate) cluster_readout Phase 3: Incubation & Readout Stock 1. Prepare Compound Stock (e.g., 10 mg/mL in DMSO) Serial_Dilute 5. Create Serial Dilution (of compound across plate) Stock->Serial_Dilute Inoculum 2. Prepare Bacterial Inoculum (Adjust to 0.5 McFarland) Working_Inoculum 3. Dilute Inoculum (for final ~5x10^5 CFU/mL) Inoculum->Working_Inoculum Inoculate_Plate 6. Inoculate Plate (with working inoculum) Working_Inoculum->Inoculate_Plate Dispense_Broth 4. Dispense Broth (to all wells) Dispense_Broth->Serial_Dilute Serial_Dilute->Inoculate_Plate Incubate 7. Incubate Plate (35°C for 16-20 hours) Inoculate_Plate->Incubate Read_MIC 8. Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Standard workflow for the broth microdilution MIC assay.

4.3. Step-by-Step Methodology

  • Compound Stock Preparation: a. Accurately weigh the quinolone derivative and dissolve in 100% DMSO to create a high-concentration primary stock (e.g., 10 mg/mL or 1280 µg/mL).[9][19] Ensure complete dissolution. b. From this, prepare a working stock solution in CAMHB at a concentration that is 2x the highest concentration to be tested. Rationale: This 2x stock will be diluted 1:1 with the bacterial inoculum in the first well.

  • Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[20] A common dilution is 1:100, but this should be validated for your specific lab conditions.

  • Plate Setup and Serial Dilution: a. Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate row. b. Add 100 µL of the 2x working compound stock solution to well 1. c. Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. d. Continue this 2-fold serial dilution process from well 2 to well 10. Discard 50 µL from well 10. e. Well 11 will serve as the Growth Control (broth only, no compound). f. Well 12 will serve as the Sterility Control (broth only, no compound, no bacteria).

  • Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum (from step 2d) to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each well (1-11) is now 100 µL. c. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results: a. Before reading the test wells, validate the plate:

    • Sterility Control (Well 12): Must be clear (no growth).
    • Growth Control (Well 11): Must show distinct turbidity (adequate growth). b. The MIC is the lowest concentration of the quinolone derivative at which there is no visible growth (i.e., the first clear well).[2] This can be determined by eye or with the aid of a plate reader measuring optical density (OD).

Data Presentation and Quality Control

5.1. Data Table

MIC results should be recorded systematically.

CompoundStrainReplicate 1 MIC (µg/mL)Replicate 2 MIC (µg/mL)Replicate 3 MIC (µg/mL)Mean MIC (µg/mL)
Quinolone-AS. aureus ATCC 292138846.7
Quinolone-AE. coli ATCC 259222443.3
CiprofloxacinS. aureus ATCC 2921310.510.83
CiprofloxacinE. coli ATCC 259220.060.060.1250.08

5.2. Mandatory Quality Control (QC)

To ensure the validity of your results, each batch of MIC assays must include QC strains with known MIC values.[21][22]

  • QC Strains: Staphylococcus aureus ATCC 29213 (Gram-positive) and Escherichia coli ATCC 25922 (Gram-negative) are standard choices.[17][23]

  • Reference Compound: A well-characterized quinolone, such as Ciprofloxacin or Levofloxacin, should be run in parallel.

  • Acceptance Criteria: The MIC value obtained for the reference compound against the QC strain must fall within the acceptable range published by CLSI or EUCAST.[24] If the QC result is out of range, the results for the test compounds are considered invalid, and the assay must be repeated.[25]

Troubleshooting Common Issues

Troubleshooting_MIC Start Problem Observed Q1 No growth in Growth Control (Well 11)? Start->Q1 Q2 Growth in Sterility Control (Well 12)? Start->Q2 Q3 Precipitate observed in wells? Start->Q3 Q4 QC strain MIC out of range? Start->Q4 Q5 Skipped wells observed? Start->Q5 Sol1 Check inoculum viability & preparation. Verify incubation conditions. Q1->Sol1 Yes Sol2 Contamination of broth, plates, or reagents. Use fresh sterile materials. Q2->Sol2 Yes Sol3 Compound solubility issue. Lower stock concentration, adjust solvent, or re-evaluate compound viability. Q3->Sol3 Yes Sol4 Review entire procedure: Inoculum density, media prep, pipetting accuracy. Check compound/reagent integrity. Q4->Sol4 Yes Sol5 Known issue with some drugs. Note observation. Repeat test. If persistent, consider agar dilution method. Q5->Sol5 Yes End Re-run Assay Sol1->End Sol2->End Sol3->End Sol4->End Sol5->End

Caption: A decision tree for troubleshooting common issues in broth microdilution assays.

  • Skipped Wells: This phenomenon, where growth appears in a well at a higher concentration than a clear well, can occur.[26][27][28] While sometimes due to technical error, it can also be a compound-specific effect. If it occurs consistently, it should be noted, and the MIC is still read as the lowest concentration with no growth.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
  • Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]
  • Hooper, D. C., & Jacoby, G. A. (2015). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 5(9), a025320. [Link]
  • Anderson, V. E., & Osheroff, N. (2001). Mechanism of Quinolone Action and Resistance. Methods in Molecular Medicine, 58, 145–160. [Link]
  • Bambeke, F. V., Michot, J.-M., Van Eldere, J., & Tulkens, P. M. (2005). Quinolones in 2005: an update. Clinical Microbiology and Infection, 11(4), 256–275. [Link]
  • CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]
  • EUCAST. (2026). European Committee on Antimicrobial Susceptibility Testing. [Link]
  • ESCMID. (n.d.). EUCAST. [Link]
  • EUCAST. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]
  • EUCAST. (2024). Expert Rules. [Link]
  • MI - Microbiology. (n.d.). Broth Microdilution. [Link]
  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]
  • EUCAST. (2026). Disk Diffusion and Quality Control. [Link]
  • Huband, M. D., et al. (2019). Determination of MIC Quality Control Ranges for the Novel Gyrase Inhibitor Zoliflodacin. Journal of Clinical Microbiology, 57(4), e01878-18. [Link]
  • CLSI. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition. [Link]
  • Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control. [Link]
  • Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. [Link]
  • Gualpa, F., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4310. [Link]
  • Hakanen, A. J., et al. (2002). Quality Control Strains Used in Susceptibility Testing of Campylobacter spp. Journal of Clinical Microbiology, 40(7), 2685–2686. [Link]
  • BD. (n.d.). Mueller Hinton II Broth - Manual Difco. [Link]
  • Barry, A. L., et al. (1991). Revision of standards for adjusting the cation content of Mueller-Hinton broth for testing susceptibility of Pseudomonas aeruginosa to aminoglycosides. Journal of Clinical Microbiology, 29(3), 585–589. [Link]
  • ResearchGate. (2014). Does anyone know how to fix a microdilution broth assay with cloudy samples?[Link]
  • UK Standards for Microbiology Investigations. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. [Link]
  • HiMedia. (n.d.).
  • GARDP Revive. (2023). Susceptibility testing in antibacterial drug R&D. [Link]
  • Singh, R., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(14), 6835-6853. [Link]
  • Sayed, M., et al. (2025).
  • Ortiz, C. P., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 124. [Link]
  • ResearchGate. (n.d.). Example of the types of scientific error seen in broth microdilution.... [Link]
  • Ortiz, C. P., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 124. [Link]
  • Yurttas, L., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. Molecules, 27(19), 6543. [Link]
  • ResearchGate. (2025). Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution.... [Link]
  • Smith, J. R., et al. (2024). Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae. mSphere, e0016124. [Link]
  • YouTube. (2025).

Sources

Application Notes & Protocols: Investigating 2-Aminoquinoline-3-carboxamide Derivatives in Glioblastoma Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Glioblastoma (GBM) remains one of the most formidable challenges in oncology, characterized by its aggressive nature, infiltrative growth, and profound resistance to conventional therapies.[1] The median survival for patients is distressingly short, underscoring the urgent need for novel therapeutic agents that can overcome the intrinsic and acquired resistance mechanisms of these tumors.[1][2] Within the landscape of medicinal chemistry, heterocyclic scaffolds have emerged as a fertile ground for the development of new anticancer drugs. The quinoline ring system, in particular, is a privileged structure found in numerous FDA-approved anticancer agents.[3] This guide focuses on a specific class of these compounds, 2-aminoquinoline-3-carboxamide derivatives, which have shown significant promise as non-alkylating anti-glioblastoma agents in preclinical studies.[4][5] These molecules offer a potential new avenue for inducing targeted cell death and cell cycle disruption in GBM cells.

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It provides an in-depth look at the proposed mechanism of action, validated experimental protocols for in vitro evaluation, and insights into data interpretation, grounded in the latest scientific findings.

Part 1: Proposed Mechanism of Action & Signaling Cascade

Recent studies on this compound derivatives have elucidated a multi-faceted mechanism of action against glioblastoma cells. The primary effects converge on the disruption of the cell cycle and the induction of programmed cell death (apoptosis).[4]

One of the core activities observed is the ability of these compounds to induce cell cycle arrest at the G2/M phase.[4][5] This prevents the cancer cells from progressing through mitosis, effectively halting their proliferation. This G2/M arrest is often a consequence of DNA damage or cellular stress, which triggers a complex signaling network to pause the cell cycle and assess the damage.

Following cell cycle arrest, these compounds robustly induce apoptosis.[4] While the precise upstream targets are still under full investigation, the quinoline scaffold is known to interact with critical cellular kinases. Some quinoline-3-carboxamide derivatives have been identified as inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase, a pivotal mediator of the DNA Damage Response (DDR) pathway.[6][7] By inhibiting ATM, these compounds can prevent the repair of DNA damage, sensitizing cancer cells to therapy and forcing them into an apoptotic cascade. The convergence of G2/M arrest and apoptosis induction makes this compound a compelling scaffold for anti-glioblastoma drug development.

G2M_Apoptosis_Pathway Compound 2-Aminoquinoline- 3-carboxamide Derivative ATM ATM Kinase Inhibition (Proposed) Compound->ATM G2M_Checkpoint G2/M Checkpoint Activation Compound->G2M_Checkpoint Induces Stress Apoptosis_Pathway Pro-Apoptotic Signaling (e.g., Caspase Activation) Compound->Apoptosis_Pathway Direct Induction ATM->G2M_Checkpoint Fails to Resolve CellCycleArrest G2/M Phase Cell Cycle Arrest G2M_Checkpoint->CellCycleArrest CellCycleArrest->Apoptosis_Pathway Prolonged Arrest Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

Caption: Proposed signaling pathway for this compound in GBM.

Part 2: Experimental Workflows and Protocols

The following protocols provide a framework for the systematic evaluation of this compound derivatives against glioblastoma cell lines in vitro. The overall workflow involves initial cytotoxicity screening to determine potency, followed by mechanistic assays to confirm the mode of action.

Experimental_Workflow Start Start: Glioblastoma Cell Line Culture (e.g., U87 MG, U251) Treatment Treat with 2-Aminoquinoline- 3-carboxamide Derivative (Dose-Response) Start->Treatment Cytotoxicity Cytotoxicity Assay (MTT / XTT) Treatment->Cytotoxicity IC50 Calculate IC50 Value Cytotoxicity->IC50 Mechanistic Mechanistic Assays (Treat at IC50 concentration) IC50->Mechanistic CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanistic->CellCycle Apoptosis Apoptosis Assay (Annexin V / PI Staining) Mechanistic->Apoptosis WesternBlot Western Blot Analysis (Protein Expression) Mechanistic->WesternBlot Analysis Data Analysis & Interpretation CellCycle->Analysis Apoptosis->Analysis WesternBlot->Analysis

Caption: General experimental workflow for compound evaluation in GBM cells.
Protocol 2.1: Glioblastoma Cell Culture

Causality: Establishing healthy, logarithmically growing cell cultures is critical for reproducible results. Glioblastoma cell lines such as U87 MG, A172, U118 MG, and U251 are commonly used and have been validated in studies with quinoline derivatives.[4][8][9] Adherence to aseptic technique and consistent passaging schedules prevents experimental artifacts.

Materials:

  • Glioblastoma cell line (e.g., U87 MG from ATCC, HTB-14)

  • Growth Medium: Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[9]

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • T-75 cell culture flasks

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Maintain cells in T-75 flasks with 10-12 mL of complete growth medium.

  • When cells reach 80-90% confluency, perform subculturing.

  • Aspirate the old medium from the flask.

  • Gently wash the cell monolayer with 5 mL of sterile PBS.

  • Add 3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.[9]

  • Neutralize the trypsin by adding 7 mL of complete growth medium.

  • Gently pipette the cell suspension to create a single-cell suspension and transfer to a 15 mL conical tube.

  • Centrifuge at 1,200 rpm for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh medium.

  • Seed new T-75 flasks at a 1:4 or 1:5 split ratio.

Protocol 2.2: In Vitro Cytotoxicity (XTT Assay)

Causality: This assay quantitatively measures cell viability to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). The XTT assay relies on the metabolic reduction of a tetrazolium salt by viable cells into a colored formazan product, providing a reliable proxy for cell number. A similar protocol has been successfully used for other cytotoxic agents in glioblastoma cells.[10]

Materials:

  • Glioblastoma cells

  • This compound compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • XTT Cell Proliferation Assay Kit

  • Microplate reader

Procedure:

  • Trypsinize and count cells as described in Protocol 2.1.

  • Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound compound in complete medium. A typical concentration range might be 0.1 µM to 100 µM.

  • Include "vehicle control" wells treated with the highest concentration of DMSO used (e.g., <0.1%) and "untreated control" wells with medium only.

  • Aspirate the medium from the cells and add 100 µL of the medium containing the various compound concentrations.

  • Incubate for 48 or 72 hours.[10]

  • Prepare the XTT labeling solution according to the manufacturer's instructions.

  • Add 50 µL of the XTT solution to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm (with a reference wavelength of ~650 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Protocol 2.3: Cell Cycle Analysis via Propidium Iodide Staining

Causality: To validate the finding that this compound derivatives induce G2/M arrest, flow cytometry with propidium iodide (PI) staining is the gold standard.[4] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Glioblastoma cells cultured in 6-well plates

  • Compound at a predetermined concentration (e.g., 1x or 2x IC50)

  • Cold PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed 0.5 x 10⁶ cells per well in 6-well plates and allow them to attach overnight.

  • Treat the cells with the compound or vehicle (DMSO) for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cell pellet twice with cold PBS.

  • Resuspend the pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI/RNase A staining buffer.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases.

Protocol 2.4: Apoptosis Detection via Annexin V/PI Staining

Causality: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, confirming that cell death occurs via apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. PI is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).[10]

Materials:

  • Glioblastoma cells cultured in 6-well plates

  • Compound at a predetermined concentration

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed and treat cells as described in Protocol 2.3.

  • Harvest all cells (adherent and floating) and collect by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[10]

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze immediately (within one hour) by flow cytometry.

    • Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Part 3: Data Presentation

Quantitative data from cytotoxicity screens should be summarized for clear comparison across different cell lines or compound derivatives.

Table 1: Example In Vitro Cytotoxicity of a this compound Derivative (Compound X) in Human Glioblastoma Cell Lines

Cell LineAssay TypeIC50 (µM) after 72h ExposureNotes
U87 MGXTT15.2 ± 1.8Commonly used, PTEN-mutant
U251 MGXTT11.5 ± 2.1Highly proliferative
A172XTT20.1 ± 3.5Expresses wild-type p53
Normal Human AstrocytesXTT> 100Low cytotoxicity to non-malignant cells is a key indicator of selectivity.[4]

Note: IC50 values are hypothetical examples for illustrative purposes. Actual values can vary based on experimental conditions.

References

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed.
  • Non-alkylator anti-glioblastoma agents induced cell cycle G2/M arrest and apoptosis: Design, in silico physicochemical and SAR studies of 2-aminoquinoline-3-carboxamides. PubMed.
  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. PubMed Central.
  • Application of SN-38 in Glioblastoma Cell Line Studies: Notes and Protocols. Benchchem.
  • Non-alkylator anti-glioblastoma agents induced cell cycle G2/M arrest and apoptosis:Design, In silico physicochemical and SAR Studies of 2-Aminoquinoline-3-carboxamides. ResearchGate.
  • Virginia Tech researchers find promise in a new peptide drug to combat a deadly brain cancer. Virginia Tech.
  • Ruthenacarborane and Quinoline: A Promising Combination for the Treatment of Brain Tumors. PubMed Central.
  • Profile Characterization of Biogenic Amines in Glioblastoma Patients Undergoing Standard-of-Care Treatment. PubMed Central.
  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. ResearchGate.
  • Cell Growth Protocol for U87 cell line U87 (ATCC number HTB14) cell culture and formaldehyde crosslinking. ENCODE.

Sources

Application Notes and Protocols for Evaluating the Immunomodulatory Effects of Quinoline-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A New Frontier in Immunomodulation

Quinoline-3-carboxamide derivatives represent a promising class of orally available small molecules with potent immunomodulatory properties. Compounds such as Laquinimod, Tasquinimod, and Paquinimod have demonstrated significant therapeutic potential in a range of preclinical models of autoimmune diseases and cancer.[1][2][3] Their mechanism of action is multifaceted, primarily revolving around the modulation of the innate and adaptive immune systems.[1][4] This guide provides a comprehensive overview of the key mechanisms of action of quinoline-3-carboxamide derivatives and detailed protocols for assessing their immunomodulatory effects in both in vitro and in vivo settings.

The primary molecular target for several quinoline-3-carboxamide derivatives, including Tasquinimod and Paquinimod, is the S100A9 protein.[5] S100A9 is a calcium-binding protein that acts as a damage-associated molecular pattern (DAMP), promoting inflammatory responses by signaling through Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[5] By binding to S100A9, these compounds inhibit its interaction with its receptors, thereby disrupting downstream pro-inflammatory signaling pathways.[5]

Furthermore, Laquinimod has been shown to exert its effects through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the regulation of immune responses.[6][7] This activation leads to a shift in the cytokine balance, favoring an anti-inflammatory environment.[1][8]

A hallmark of quinoline-3-carboxamide derivatives is their profound impact on myeloid cells, particularly myeloid-derived suppressor cells (MDSCs) and macrophages.[2][4][9] These compounds can alter the differentiation and function of these cells, shifting them from a pro-inflammatory to an anti-inflammatory or regulatory phenotype.[4] This modulation of myeloid cells is a key contributor to their therapeutic effects in various disease models.

This document will guide researchers through the essential experimental workflows to characterize the immunomodulatory profile of novel quinoline-3-carboxamide derivatives.

Key Signaling Pathways and Mechanisms of Action

The immunomodulatory effects of quinoline-3-carboxamide derivatives are mediated through several key signaling pathways. Understanding these pathways is crucial for designing and interpreting experiments.

Quinoline-3-Carboxamide_Signaling cluster_S100A9 S100A9 Inhibition Pathway cluster_AhR Aryl Hydrocarbon Receptor (AhR) Pathway Q3C_S100A9 Quinoline-3-Carboxamides (e.g., Tasquinimod, Paquinimod) S100A9 S100A9 Q3C_S100A9->S100A9 Binds to and inhibits TLR4_RAGE TLR4 / RAGE S100A9->TLR4_RAGE Activates NFkB_activation NF-κB Activation TLR4_RAGE->NFkB_activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkB_activation->Pro_inflammatory_Cytokines Upregulates Q3C_AhR Quinoline-3-Carboxamides (e.g., Laquinimod) AhR Aryl Hydrocarbon Receptor (AhR) Q3C_AhR->AhR Activates ARNT ARNT AhR->ARNT Dimerizes with XRE Xenobiotic Response Element (XRE) ARNT->XRE Binds to Gene_Expression Modulation of Gene Expression (e.g., Cyp1a1) XRE->Gene_Expression Immune_Modulation Immune Modulation (e.g., Treg differentiation, Anti-inflammatory cytokine production) Gene_Expression->Immune_Modulation

Figure 1: Simplified signaling pathways of Quinoline-3-Carboxamide derivatives.

PART 1: In Vitro Immunomodulatory Assessment

This section provides detailed protocols for evaluating the direct effects of quinoline-3-carboxamide derivatives on immune cells.

Lymphocyte Proliferation Assay

Rationale: To determine the effect of the test compound on the proliferation of T and B lymphocytes, a key feature of an adaptive immune response.[10] Quinoline-3-carboxamides have been shown to modulate lymphocyte proliferation.[11][12]

Protocol:

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors or splenocytes from mice using Ficoll-Paque density gradient centrifugation.[13]

    • Wash the cells twice with RPMI-1640 medium and resuspend in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).

    • Adjust the cell concentration to 1 x 10^6 cells/mL.[14]

  • Assay Setup:

    • Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.[13]

    • Prepare serial dilutions of the quinoline-3-carboxamide derivative in complete RPMI-1640 medium. It is crucial to first determine the solubility of the compound and the appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 0.1% to avoid toxicity.[15]

    • Add 50 µL of the compound dilutions to the respective wells.

    • Add 50 µL of a mitogen to stimulate proliferation. Common mitogens include phytohemagglutinin (PHA) for T cells (final concentration 5 µg/mL) or lipopolysaccharide (LPS) for B cells (final concentration 10 µg/mL).[7] Include unstimulated (media only) and mitogen-only controls.

  • Incubation and Proliferation Measurement:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[13]

    • MTT Assay:

      • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[10]

      • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

      • Read the absorbance at 570 nm using a microplate reader.[10]

    • [3H]-Thymidine Incorporation Assay:

      • During the last 18 hours of incubation, add 1 µCi of [3H]-thymidine to each well.[14]

      • Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.[14]

Data Analysis: Calculate the percentage of inhibition of proliferation for each compound concentration relative to the mitogen-only control.

Cytokine Production Assay (ELISA)

Rationale: To quantify the effect of the test compound on the production of key pro-inflammatory (e.g., TNF-α, IL-6, IL-12) and anti-inflammatory (e.g., IL-10) cytokines by immune cells.[8][16]

Protocol:

  • Cell Culture and Stimulation:

    • Seed PBMCs or murine splenocytes at 2 x 10^6 cells/mL in a 24-well plate.

    • Pre-treat the cells with various concentrations of the quinoline-3-carboxamide derivative for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce cytokine production.[17]

  • Sample Collection:

    • Centrifuge the plate at 400 x g for 10 minutes.

    • Collect the cell-free supernatants and store them at -80°C until analysis.

  • ELISA Procedure:

    • Use commercially available ELISA kits for the specific cytokines of interest (e.g., human TNF-α, mouse IL-10).[18]

    • Follow the manufacturer's instructions for the sandwich ELISA protocol.[19][20][21] This typically involves coating the plate with a capture antibody, adding standards and samples, followed by a detection antibody, a streptavidin-HRP conjugate, and a substrate for color development.[22]

    • Read the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.[18]

Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-stimulated control group.

In_Vitro_Workflow start Isolate Immune Cells (PBMCs or Splenocytes) proliferation Lymphocyte Proliferation Assay start->proliferation cytokine Cytokine Production Assay start->cytokine mdsc MDSC Differentiation/Function Assay start->mdsc nfkb NF-κB Activation Assay start->nfkb ahr AhR Activation Assay start->ahr end Characterize In Vitro Immunomodulatory Profile proliferation->end cytokine->end mdsc->end nfkb->end ahr->end

Figure 2: General workflow for in vitro assessment of immunomodulatory effects.

Myeloid-Derived Suppressor Cell (MDSC) Analysis (Flow Cytometry)

Rationale: To assess the effect of quinoline-3-carboxamide derivatives on the differentiation and function of MDSCs, a key target of these compounds.[2][9]

Protocol:

  • MDSC Generation (optional, for in vitro differentiation):

    • Culture bone marrow cells from mice in the presence of GM-CSF (40 ng/mL) and IL-6 (40 ng/mL) for 4 days to generate MDSCs.

  • Cell Treatment and Staining:

    • Treat the generated MDSCs or isolated splenocytes with the test compound for 24-48 hours.

    • Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

    • Stain the cells with fluorescently labeled antibodies against myeloid markers. For murine MDSCs, a common panel includes CD11b, Gr-1 (Ly6G/Ly6C).[9][23] For human MDSCs, a typical panel is CD11b, CD33, HLA-DR-/low, and either CD14 for monocytic MDSCs or CD15 for granulocytic MDSCs.[1][24]

    • Follow a standard flow cytometry staining protocol, including an Fc block step to prevent non-specific antibody binding.[23]

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the live cell population and then identify the MDSC populations based on their marker expression.[25] For example, in mice, MDSCs are typically identified as CD11b+Gr-1+ cells.[23]

Data Analysis: Quantify the percentage of MDSC populations in the treated versus untreated control groups.

NF-κB Activation Assay

Rationale: To determine if the test compound inhibits NF-κB activation, a central pathway in inflammation that is downstream of TLR4 signaling.[5][26]

Protocol:

  • Cell Culture and Treatment:

    • Use a macrophage cell line (e.g., RAW 264.7) or primary macrophages.

    • Pre-treat the cells with the quinoline-3-carboxamide derivative for 1 hour.

    • Stimulate with LPS (100 ng/mL) for 30-60 minutes.

  • Analysis of NF-κB Activation:

    • Western Blot for IκBα degradation: Lyse the cells and perform a western blot to detect the levels of IκBα. A decrease in IκBα indicates NF-κB activation.[27][28]

    • Immunofluorescence for p65 translocation: Fix and permeabilize the cells, then stain with an antibody against the p65 subunit of NF-κB. Analyze by fluorescence microscopy to observe the translocation of p65 from the cytoplasm to the nucleus.[5][29]

    • Flow Cytometry for IκBα degradation: An alternative to western blotting, this method quantifies IκBα degradation on a single-cell level.[27]

Data Analysis: Compare the levels of IκBα or the nuclear localization of p65 in treated cells to the LPS-stimulated control.

Aryl Hydrocarbon Receptor (AhR) Activation Assay

Rationale: To investigate if the test compound activates the AhR, a known mechanism for some quinoline-3-carboxamide derivatives like Laquinimod.[6]

Protocol:

  • Cell-Based Reporter Assay:

    • Use a stable cell line containing an AhR-responsive luciferase reporter gene (e.g., HepG2-XRE-Luc).[30][31]

    • Treat the cells with a range of concentrations of the test compound for 24 hours.[11]

    • Lyse the cells and measure luciferase activity using a luminometer.[30]

  • Target Gene Expression Analysis (qPCR):

    • Treat a relevant cell type (e.g., splenocytes or a hepatoma cell line) with the test compound.

    • Isolate RNA and perform quantitative real-time PCR (qPCR) to measure the expression of AhR target genes, such as Cyp1a1.[32]

Data Analysis: For the reporter assay, calculate the fold induction of luciferase activity compared to the vehicle control.[11] For qPCR, determine the fold change in target gene expression.

PART 2: In Vivo Immunomodulatory Assessment

This section details protocols for evaluating the efficacy of quinoline-3-carboxamide derivatives in animal models of disease.

Experimental Autoimmune Encephalomyelitis (EAE) Model of Multiple Sclerosis

Rationale: EAE is a widely used and relevant model to test the efficacy of immunomodulatory drugs for multiple sclerosis, a disease where Laquinimod has been extensively studied.[8][33][34]

Protocol:

  • EAE Induction:

    • Use a susceptible mouse strain, such as C57BL/6.

    • Immunize mice subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).[3][8]

    • Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later to facilitate the entry of encephalitogenic T cells into the central nervous system.[3]

  • Treatment Regimen:

    • Begin treatment with the quinoline-3-carboxamide derivative at the time of immunization (prophylactic) or after the onset of clinical signs (therapeutic).

    • Administer the compound daily via oral gavage. The dose will need to be determined through dose-ranging studies.

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5, where 0 is no disease and 5 is moribund.[2][33]

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Complete hind limb paralysis

      • 4: Quadriplegia

      • 5: Moribund state

  • Immunological and Histological Analysis:

    • At the end of the experiment, collect spleens, lymph nodes, and spinal cords.

    • Analyze the cellular composition of the spleen and lymph nodes by flow cytometry to assess effects on T cell subsets (Th1, Th17, Tregs) and myeloid cells.

    • Perform histological analysis of the spinal cords to assess inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).

Data Analysis: Compare the mean clinical scores, disease incidence, and day of onset between the treated and vehicle control groups. Correlate clinical findings with immunological and histological data.

In Vivo Tumor Models

Rationale: To evaluate the anti-tumor efficacy of quinoline-3-carboxamide derivatives, which can be mediated by their effects on the tumor microenvironment, particularly on MDSCs.[2][35]

Protocol:

  • Tumor Model Selection:

    • Choose a syngeneic tumor model that is known to have a significant myeloid cell infiltrate, such as the 4T1 breast cancer model or the B16 melanoma model.[36]

  • Tumor Implantation and Treatment:

    • Implant the tumor cells subcutaneously or orthotopically into immunocompetent mice.

    • Once the tumors are established, begin daily oral treatment with the quinoline-3-carboxamide derivative.

  • Efficacy Assessment:

    • Measure tumor volume regularly using calipers.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, excise the tumors and weigh them.

  • Analysis of the Tumor Microenvironment:

    • Dissociate the tumors to create a single-cell suspension.

    • Perform multi-color flow cytometry to analyze the immune cell infiltrate, with a focus on MDSCs (CD11b+Gr-1+), macrophages (F4/80+), and T cell populations (CD4+, CD8+).[25]

    • Analyze cytokine levels in the tumor homogenates by ELISA or multiplex assay.

Data Analysis: Compare tumor growth curves between the treated and control groups. Analyze the changes in the immune cell populations within the tumor microenvironment to correlate with anti-tumor efficacy.

In_Vivo_Workflow start Select Animal Model (EAE or Tumor) induce Induce Disease (Immunization or Tumor Implantation) start->induce treat Administer Quinoline-3-Carboxamide Derivative induce->treat monitor Monitor Disease Progression (Clinical Score or Tumor Volume) treat->monitor analyze Post-mortem Analysis (Flow Cytometry, Histology, Cytokines) monitor->analyze end Determine In Vivo Efficacy and Mechanism of Action analyze->end

Figure 3: General workflow for in vivo assessment of immunomodulatory effects.

Data Presentation and Interpretation

To facilitate the comparison of data, it is recommended to summarize all quantitative results in clearly structured tables.

Table 1: Example Data Summary for In Vitro Assays

AssayParameter MeasuredTest Compound (Concentration)Result (e.g., % Inhibition, pg/mL)
Lymphocyte ProliferationT cell proliferation (PHA)Compound X (1 µM)50% inhibition
Compound X (10 µM)85% inhibition
Cytokine ProductionTNF-α (LPS stimulated)Compound X (10 µM)250 pg/mL
IL-10 (LPS stimulated)Compound X (10 µM)800 pg/mL
MDSC Analysis% CD11b+Gr-1+ cellsCompound X (10 µM)15% (vs 30% in control)

Table 2: Example Data Summary for In Vivo EAE Model

Treatment GroupMean Peak Clinical ScoreDay of OnsetDisease Incidence
Vehicle Control3.5 ± 0.512 ± 110/10
Compound X (10 mg/kg)1.5 ± 0.318 ± 24/10*

*p < 0.05 compared to vehicle control

Conclusion

The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of the immunomodulatory effects of novel quinoline-3-carboxamide derivatives. By systematically assessing their impact on key immune cell populations and signaling pathways, researchers can gain valuable insights into their mechanism of action and therapeutic potential. The integration of both in vitro and in vivo models is essential for a thorough characterization and for advancing these promising compounds through the drug development pipeline.

References

  • Liu, T., & Phan, S. H. (2023). Detection of myeloid-derived suppressor cells by flow cytometry. Methods in Cell Biology, 177, 1-18.
  • Puracyp. (n.d.). HUMAN ARYL HYDROCARBON RECEPTOR (AhR) ACTIVATION ASSAY SYSTEM Technical Manual for 96-Well Format.
  • JoVE. (2022). Induction and Diverse Assessment Indicators of Experimental Autoimmune Encephalomyelitis.
  • Wayne State University. (n.d.). Induction and Monitoring of Experimental Autoimmune Encephalitis (EAE) in Rodents.
  • Gu, J., et al. (2024).
  • Ghansah, T., et al. (2012). Preparation of Myeloid Derived Suppressor Cells (MDSC) from Naive and Pancreatic Tumor-bearing Mice using Flow Cytometry and Automated Magnetic Activated Cell Sorting (AutoMACS). Journal of Visualized Experiments, (64), e4028.
  • JoVE. (n.d.). Induction and Clinical Scoring of Chronic-Relapsing Experimental Autoimmune Encephalomyelitis.
  • Covert, M. W., et al. (2014). Measurement of NF-κB Activation in TLR-Activated Macrophages. Methods in Molecular Biology, 1172, 119-130.
  • Springer Nature Experiments. (n.d.). Detection of Circulating and Tissue Myeloid-Derived Suppressor Cells (MDSC) by Flow Cytometry.
  • Hooke Laboratories. (n.d.). Experimental autoimmune encephalomyelitis (EAE) induction and evaluation.
  • Indigo Biosciences. (n.d.). Aryl Hydrocarbon Receptor (AhR) Bioassay.
  • JoVE. (2015). Video: Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues.
  • ResearchGate. (n.d.). Flow cytometry gating strategy to identify Myeloid Derived Suppressor Cells (MDSCs).
  • Indigo Biosciences. (n.d.). Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System.
  • Mitchell, S., et al. (2016). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology, 1390, 255-267.
  • Creative Biolabs. (n.d.). Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service.
  • Springer Nature Experiments. (n.d.). Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators.
  • Crown Bioscience. (2024). 5 Essential Steps for a Successful Immuno-Oncology In Vivo Study.
  • Selvin, T. (2023). Preclinical tumor-immune modeling.
  • ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?.
  • University of Wisconsin-Madison. (n.d.). Lab 15. Lymphocyte Proliferation Assay.
  • The Kingsley Clinic. (n.d.). Comprehensive Guide to Lymphocyte Proliferation Assay Testing.
  • Frontiers. (2022). Optimizing an immunomodulatory potency assay for Mesenchymal Stromal Cell.
  • Oxford Academic. (n.d.). identification and characterization of ligands for the myeloid-related proteins S100A9 and S100A8/A9 on human dermal microvascular endothelial cell line-1 cells.
  • ACTG. (2000). ACTG Lab Man Lymphocyte Proliferation Assay February 2000.
  • Gerondakis, S., et al. (2021).
  • Bowdish Lab. (2011). CYTOKINE ELISA.
  • National Cancer Institute. (n.d.). Leukocyte Proliferation Assay (Immunostimulation and Immunosuppression).
  • Voabil, P., et al. (2021). Preclinical ex vivo and in vivo models to study immunotherapy agents and their combinations as predictive tools toward the clinic. Journal for ImmunoTherapy of Cancer, 9(10), e003126.
  • Björk, P., et al. (2009). Identification of Human S100A9 as a Novel Target for Treatment of Autoimmune Disease via Binding to Quinoline-3-Carboxamides. PLoS Biology, 7(4), e97.
  • Littel, P., et al. (2014). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology, 1109, 5-27.
  • He, J. F., et al. (2005). Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator. Bioorganic & Medicinal Chemistry Letters, 15(12), 2980-2985.
  • YouTube. (2021). Webinar: Introduction to In Vivo Platforms for Cancer Immunotherapy.
  • RayBiotech. (n.d.). Human S100A9 ELISA Kit.
  • Leng, S. X., et al. (2008). ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH. Journal of Gerontology: Biological Sciences, 63(8), 879-884.
  • ProBio CDMO. (n.d.). In Vivo Efficacy Evaluation | In Vivo Study | In Vivo Models.
  • O'Connor, W., et al. (2012). Approaches to Determine Expression of Inflammatory Cytokines. Methods in Molecular Biology, 844, 243-256.
  • Islam, M. R., et al. (2021). Understanding immune-modulatory efficacy in vitro. Journal of Pharmaceutical Analysis, 11(6), 677-691.
  • Scand J Immunol. (2014). Quinoline-3-carboxamides Modulate Primary T Cell-Dependent B Cell Responses but Do Not Inhibit Functional Immunity. 79(4), 237-43.
  • Fransén Pettersson, N., et al. (2018). The immunomodulatory quinoline-3-carboxamide paquinimod reverses established fibrosis in a novel mouse model for liver fibrosis. PloS one, 13(9), e0203228.
  • Blood Advances. (2022). Targeting S100A9-mediated inflammation: a novel therapeutic approach for CLL.
  • Burns & Trauma. (2023). S100 calcium-binding protein A9 promotes skin regeneration through toll-like receptor 4 during tissue expansion.

Sources

Application Notes & Protocols for 2-Aminoquinoline-3-carboxamide Derivatives as P2X7R Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the P2X7 Receptor in Inflammatory Disease

The P2X7 receptor (P2X7R) is a unique, ligand-gated ion channel that has emerged as a high-value therapeutic target for a spectrum of inflammatory, neurodegenerative, and chronic pain disorders.[1][2] Unlike other purinergic receptors, P2X7R is activated by high concentrations of extracellular adenosine triphosphate (ATP), a damage-associated molecular pattern (DAMP) molecule released during cellular stress, injury, or necrosis.[2][3][4] This positions P2X7R as a critical sensor of tissue damage.

Activation of P2X7R initiates a cascade of pro-inflammatory events.[5][6] Initially, it opens a non-selective cation channel, leading to a rapid influx of Ca²⁺ and Na⁺ and a significant efflux of K⁺.[1][4] This ionic shift is a crucial trigger for the assembly and activation of the NLRP3 inflammasome, a multiprotein complex that processes pro-caspase-1 into its active form.[3] Active caspase-1 then cleaves the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secretable forms, which are potent mediators of inflammation.[1] With sustained activation, the P2X7R channel dilates to form a large, non-selective macropore, allowing the passage of molecules up to 900 Daltons, which can ultimately lead to cell death.[5][7]

The 2-aminoquinoline-3-carboxamide scaffold has been identified as a particularly promising chemotype for the development of potent and selective P2X7R antagonists.[8][9] A review of the field indicates that the carboxamide motif is a recurring feature in many potent antagonists, highlighting its importance for receptor interaction.[10] These compounds typically function as non-competitive, allosteric modulators, offering a sophisticated mechanism for controlling receptor activity without competing with the endogenous ligand, ATP.[11][12]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of this compound derivatives as P2X7R antagonists. It details the underlying mechanism, key experimental considerations, and robust protocols for their synthesis and evaluation.

Mechanism of Action: Allosteric Modulation of P2X7R

This compound derivatives primarily act as negative allosteric modulators (NAMs) of the P2X7R.[11][12] This mechanism is fundamentally different from that of a competitive antagonist. Instead of binding directly to the orthosteric site where ATP binds, these compounds bind to a distinct, allosteric pocket on the receptor.[12][13]

This allosteric interaction induces a conformational change in the receptor that reduces its affinity for ATP or prevents the channel from opening and dilating, even when ATP is bound. This mode of inhibition is often non-competitive and can be more effective in a physiological setting where ATP concentrations can be very high. The differential interaction of various compounds with the receptor suggests the presence of more than one allosteric regulatory site, offering multiple avenues for drug design.[11]

P2X7R_Signaling_Pathway cluster_membrane Plasma Membrane P2X7R P2X7 Receptor Ion_Flux Ion Flux (Ca²⁺ Influx, K⁺ Efflux) P2X7R->Ion_Flux Pore Macropore Formation P2X7R->Pore ATP High Extracellular ATP (Cell Stress/Damage) ATP->P2X7R Activates Antagonist 2-Aminoquinoline- 3-carboxamide Derivative Antagonist->P2X7R Allosterically Inhibits NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Inflammation Inflammation & Cell Death Pore->Inflammation Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Mature IL-1β Release Casp1->IL1b Cleavage of pro-IL-1β IL1b->Inflammation

Caption: P2X7R signaling cascade and point of antagonist intervention.

Application Notes: Key Experimental Considerations

Before proceeding to protocols, it is crucial to understand the nuances of working with this class of compounds.

  • Structure-Activity Relationship (SAR): The potency and selectivity of these derivatives are highly dependent on the substitutions on both the quinoline ring and the phenyl ring of the carboxamide moiety. For instance, the addition of electron-withdrawing groups like -OCF₃ can significantly enhance potency.[14][15] Researchers should carefully consider the SAR of their chosen series to guide synthesis and screening efforts.

  • Species Selectivity: A significant challenge in P2X7R drug development is the pronounced species-dependent pharmacology. An antagonist highly potent for human P2X7R may be significantly weaker against the rat or mouse orthologues.[11][12] This is often due to single amino acid differences in the allosteric binding pocket. Causality: It is therefore imperative to characterize the potency of a lead compound on the specific species' receptor that will be used for in vivo disease models to ensure target engagement and obtain translatable results.

  • Multi-Assay Characterization: Relying on a single assay is insufficient for a complete pharmacological profile. P2X7R has multiple activation states (channel opening, pore dilation) that can be differentially inhibited. A tiered workflow is recommended:

    • Primary Assay (Target Engagement): A rapid calcium influx assay to confirm the antagonist blocks the initial channel opening.[4][16]

    • Secondary Assay (Functional Confirmation): A dye uptake assay to verify the antagonist prevents macropore formation.[4][7]

    • Tertiary Assay (Downstream Effects): An IL-1β release assay to confirm inhibition of the ultimate physiological outcome.[17]

Protocols

Protocol 1: Representative Synthesis of a this compound Derivative

This protocol describes a common synthetic route involving a Vilsmeier-Haack reaction followed by oxidation and amide coupling. This method provides a reliable framework for accessing the core scaffold.

Synthesis_Workflow Acetanilide Substituted Acetanilide Vilsmeier Vilsmeier-Haack Reaction (POCl₃, DMF) Acetanilide->Vilsmeier Chloroaldehyde 2-Chloroquinoline- 3-carbaldehyde Vilsmeier->Chloroaldehyde Oxidation Oxidation (e.g., KMnO₄) Chloroaldehyde->Oxidation CarboxylicAcid 2-Chloroquinoline- 3-carboxylic acid Oxidation->CarboxylicAcid AmideCoupling Amide Coupling (e.g., HATU, DIPEA) CarboxylicAcid->AmideCoupling FinalProduct Final 2-Aminoquinoline- 3-carboxamide Derivative AmideCoupling->FinalProduct Amine Substituted Aniline Amine->AmideCoupling

Caption: General workflow for the synthesis of the target scaffold.

Step-by-Step Methodology:

  • Synthesis of 2-Chloroquinoline-3-carbaldehyde:

    • Rationale: The Vilsmeier-Haack reaction is a classic and effective method for formylating activated aromatic rings, such as an acetanilide, to build the quinoline core. Phosphorus oxychloride (POCl₃) acts as both a chlorinating and dehydrating agent.

    • To a flask containing N,N-dimethylformamide (DMF) at 0°C, add phosphorus oxychloride (POCl₃) dropwise.

    • Add the appropriately substituted acetanilide portion-wise, maintaining the temperature.

    • Heat the reaction mixture (e.g., to 70-80°C) for several hours until TLC indicates consumption of the starting material.

    • Carefully pour the reaction mixture onto crushed ice and neutralize to precipitate the 2-chloroquinoline-3-carbaldehyde product. Filter, wash with water, and dry.

  • Oxidation to 2-Chloroquinoline-3-carboxylic acid:

    • Rationale: A strong oxidizing agent is required to convert the aldehyde to a carboxylic acid, which is necessary for the subsequent amide coupling.

    • Dissolve the aldehyde from the previous step in a suitable solvent (e.g., acetone/water).

    • Add an oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise.

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete.

    • Quench any excess oxidant, filter the manganese dioxide byproduct, and acidify the filtrate to precipitate the carboxylic acid product.

  • Amide Coupling:

    • Rationale: Standard peptide coupling reagents are used to form the critical carboxamide bond efficiently and under mild conditions, minimizing side reactions. HATU is a common choice for its high efficiency.

    • Dissolve the 2-chloroquinoline-3-carboxylic acid, the desired substituted aniline, and a coupling agent (e.g., HATU) in an aprotic solvent like DMF.

    • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the acid and facilitate the reaction.

    • Stir at room temperature for several hours to overnight.

    • Work up the reaction by diluting with an organic solvent (e.g., ethyl acetate), washing with aqueous solutions (e.g., NaHCO₃, brine), drying, and concentrating.

    • Purify the final product by column chromatography or recrystallization.

  • Final Amination Step (Displacement of 2-Chloro group):

    • Rationale: The final step involves the nucleophilic aromatic substitution of the chloro group at the 2-position with ammonia or an amine to yield the target this compound.

    • Heat the 2-chloroquinoline-3-carboxamide derivative in a sealed vessel with a source of ammonia (e.g., a solution of ammonia in methanol or ammonium hydroxide) or a primary/secondary amine.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and isolate the final product. Purification is typically achieved via chromatography.

Protocol 2: In Vitro Potency Determination - Calcium Influx Assay

This is a primary, high-throughput assay to measure the ability of a compound to block the P2X7R ion channel.[4][16]

Materials:

  • Cells: HEK293 cells stably expressing human, rat, or mouse P2X7R.

  • Assay Plate: Black, clear-bottom 96-well or 384-well microplates.

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Reagents: Pluronic F-127, Hank's Balanced Salt Solution (HBSS), P2X7R agonist (ATP or BzATP), test compounds.

  • Instrumentation: Fluorescence plate reader with kinetic read capability and automated liquid handling.

Step-by-Step Methodology:

  • Cell Seeding: Plate the P2X7R-expressing HEK293 cells into the assay plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well for a 96-well plate) and culture overnight.[4]

  • Dye Loading:

    • Rationale: Fluo-4 AM is a cell-permeant dye that becomes fluorescent upon binding to free intracellular calcium. Pluronic F-127 is a non-ionic surfactant that aids in dispersing the nonpolar AM ester in aqueous media.

    • Prepare a loading solution of Fluo-4 AM (e.g., 2-4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Aspirate the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.[4]

  • Compound Pre-incubation:

    • Wash the cells twice with HBSS to remove extracellular dye. Leave a final volume of 100 µL HBSS in each well.

    • Prepare serial dilutions of the this compound test compounds in HBSS.

    • Add the diluted compounds to the wells and incubate for 15-30 minutes at room temperature. Include vehicle-only (e.g., 0.1% DMSO) and positive control antagonist wells.

  • Agonist Stimulation and Measurement:

    • Rationale: The plate reader is set to measure fluorescence kinetically. The addition of a potent agonist like BzATP will cause a rapid influx of calcium in uninhibited cells, resulting in a sharp increase in fluorescence.[16]

    • Place the plate in the fluorescence reader. Set the excitation/emission wavelengths for Fluo-4 (e.g., 494 nm/516 nm).

    • Begin the kinetic read, establishing a stable baseline fluorescence for ~20-40 seconds.

    • Using the instrument's injector, add a pre-determined concentration of agonist (e.g., ATP or BzATP at its EC₈₀) to all wells.

    • Continue recording the fluorescence signal for an additional 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well (peak fluorescence post-agonist - baseline fluorescence).

    • Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

    • Plot the normalized response against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: In Vitro Confirmation - Dye Uptake (Pore Formation) Assay

This assay confirms that the antagonist blocks the formation of the large P2X7R macropore.[4][7][18]

Materials:

  • Cells & Plates: Same as the calcium influx assay.

  • Fluorescent Dye: Ethidium Bromide (EtBr) or TO-PRO™-3.

  • Reagents: HBSS, P2X7R agonist, test compounds.

  • Instrumentation: Fluorescence plate reader or flow cytometer.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells as described in Protocol 2.

  • Antagonist Incubation:

    • Rationale: This assay measures the influx of a large dye that can only enter the cell if the P2X7R macropore is formed. Pre-incubation with the antagonist allows it to bind to the receptor before the agonist challenge.

    • Aspirate the culture medium and wash the cells with HBSS.

    • Add HBSS containing various concentrations of the test antagonist and incubate for 15-30 minutes.[4]

  • Agonist and Dye Addition:

    • Prepare a solution containing both the P2X7R agonist (a high concentration of ATP or BzATP is required to induce pore formation) and the fluorescent dye (e.g., 5-10 µM EtBr).

    • Add this solution to the wells and incubate for 10-20 minutes.

  • Measurement and Analysis:

    • Measure the fluorescence intensity in each well using a plate reader (for EtBr, Ex/Em ~518/605 nm).

    • Alternatively, for more detailed analysis, cells can be detached and analyzed by flow cytometry to quantify the percentage of dye-positive cells.[7]

    • Calculate IC₅₀ values as described in Protocol 2. A potent antagonist will prevent the uptake of the dye, resulting in a low fluorescence signal.

Protocol 4: In Vivo Efficacy - LPS-Induced Systemic Inflammation Model

This protocol provides a framework for evaluating the anti-inflammatory efficacy of a lead compound in a rodent model.[19]

Materials:

  • Animals: C57BL/6 mice or Wistar rats.[19]

  • Reagents: Lipopolysaccharide (LPS), test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose), saline.

  • Equipment: Gavage needles, collection tubes, ELISA kit for mouse/rat IL-1β.

Step-by-Step Methodology:

  • Acclimatization and Grouping: Acclimatize animals for at least one week. Randomly assign animals to groups (e.g., Vehicle + Saline; Vehicle + LPS; Compound + LPS).

  • Compound Administration:

    • Rationale: The timing of compound administration relative to the inflammatory challenge is critical. Pre-treatment ensures the antagonist is present at the target site before P2X7R is activated by the inflammatory cascade.

    • Administer the this compound derivative or its vehicle to the respective groups via a relevant route (e.g., oral gavage). The dose should be determined from prior pharmacokinetic studies. Typically, administration occurs 30-60 minutes before the LPS challenge.

  • Inflammatory Challenge:

    • Administer LPS (e.g., 1-5 mg/kg) via intraperitoneal (i.p.) injection to induce a systemic inflammatory response. Administer saline to the control group.

  • Sample Collection:

    • Rationale: The peak of IL-1β production after an LPS challenge typically occurs within 2-4 hours. This time point is optimal for observing the inhibitory effect of the antagonist.

    • At a pre-determined time point post-LPS challenge (e.g., 2 hours), collect blood via cardiac puncture or terminal bleed into EDTA-coated tubes.

    • Centrifuge the blood to separate the plasma and store it at -80°C until analysis.

  • Endpoint Analysis:

    • Quantify the concentration of mature IL-1β in the plasma samples using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Compare the IL-1β levels between the Vehicle + LPS group and the Compound + LPS group using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in IL-1β levels in the compound-treated group indicates in vivo efficacy.

Data Presentation

Quantitative data should be summarized for clear comparison.

Table 1: Example Pharmacological Profile of a Representative Compound (AQ-X)

Assay TypeSpecies / Cell LineAgonistIC₅₀ (nM)
Calcium InfluxHuman P2X7R / HEK293BzATP2.5
Calcium InfluxRat P2X7R / HEK293BzATP45.8
Dye (EtBr) UptakeHuman P2X7R / HEK293BzATP5.1
IL-1β ReleaseHuman Whole BloodLPS + ATP10.2

Data is hypothetical and for illustrative purposes only, based on typical values seen in the literature.[4][14]

Conclusion and Future Directions

The this compound scaffold represents a robust and versatile platform for the development of potent P2X7R antagonists. The protocols outlined in this guide provide a validated framework for the synthesis, in vitro characterization, and in vivo evaluation of these promising therapeutic candidates.

Future challenges and opportunities in the field include the development of antagonists with improved species cross-reactivity to enhance the translatability of preclinical studies. Furthermore, the design of brain-penetrant compounds and corresponding PET ligands will be crucial for exploring the efficacy of P2X7R antagonism in CNS disorders and for confirming target engagement in clinical trials.[10][17]

References

  • Di Virgilio, F., Sarti, A. C., & Grassi, F. (2017). P2X7 receptor orchestrates multiple signalling pathways triggering inflammation, autophagy and metabolic/trophic responses. Current Medicinal Chemistry, 24(21), 2261-2275. [Link]
  • Adinolfi, E., Giuliani, A. L., & Pavesi, F. (2017). P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses. PubMed. [Link]
  • Leeson, H., et al. (2019). Distinct signaling pathways of P2X7 receptors.
  • Miras-Portugal, M. T., et al. (2023). Overview of the P2X7-mediated signaling pathway.
  • Varghese, M., et al. (2024). Targeting the P2X7 receptor signaling pathway: Unlocking therapeutic strategies for autism spectrum disorder. PubMed Central. [Link]
  • Sluyter, R., & Stokes, L. (2011). A potential therapeutic role for P2X7 receptor (P2X7R)
  • Alzheimer's Drug Discovery Foundation. (2020). P2X7R Inhibitors. ADDF. [Link]
  • Kaczmarek-Hajek, K., et al. (2021).
  • Al-Yacoub, N., et al. (2023).
  • Fischer, W., et al. (2016). Critical Evaluation of P2X7 Receptor Antagonists in Selected Seizure Models. PLoS ONE. [Link]
  • Di Virgilio, F., & Vuerich, M. (2023). Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications. Frontiers in Pharmacology. [Link]
  • Fischer, W., et al. (2016). Critical Evaluation of P2X7 Receptor Antagonists in Selected Seizure Models. PubMed. [Link]
  • Gelin, C. F., et al. (2020). P2X7 receptor antagonists for the treatment of systemic inflammatory disorders. Progress in Medicinal Chemistry. [Link]
  • ResearchGate. (n.d.). This compound derivatives and their anticancer activity against MCF-7 cell line acting through PDGFR inhibition.
  • ResearchGate. (n.d.). P2X7 inhibitors in clinical trials.
  • Leeson, H. C., et al. (2019). Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Progenitor Cells. Journal of Visualized Experiments. [Link]
  • Koorbanally, N. A., et al. (2016). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives.
  • Michel, A. D., et al. (2009). Mechanism of action of species-selective P2X(7) receptor antagonists. British Journal of Pharmacology. [Link]
  • Iqbal, J., et al. (2023). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PubMed Central. [Link]
  • Fischer, W., et al. (2016). Critical Evaluation of P2X7 Receptor Antagonists in Selected Seizure Models. Semantic Scholar. [Link]
  • ResearchGate. (2010). Novel Synthesis of 2-aminoquinoline-3-carbaldehyde, benzo[b][5][21] naphthyridines and study of their fluorescence behavior.
  • Michel, A. D., et al. (2009). Mechanism of action of species-selective P2X7 receptor antagonists. PubMed Central. [Link]
  • Leeson, H., et al. (2019). Real-time live-cell flow cytometry to investigate calcium influx, pore formation, and phagocytosis by P2X7 receptors in adult neural progenitor cells. UQ eSpace. [Link]
  • Iqbal, J., et al. (2023). Synthesis and Biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists.
  • Iqbal, J., et al. (2023). Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists. Bioorganic Chemistry. [Link]
  • Dal Ben, D., et al. (2020). Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists. ChemMedChem. [Link]
  • Ukwueze, A. C., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie. [Link]
  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
  • Janardhanan, N., et al. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research. [Link]

Sources

development of 2-Aminoquinoline-3-carboxamide-based fluorescent probes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Development and Application of 2-Aminoquinoline-3-carboxamide-Based Fluorescent Probes

Introduction: The Emergence of a Versatile Fluorophore

In the landscape of molecular imaging and sensing, the development of novel fluorophores is paramount for advancing our ability to visualize and quantify biological and chemical processes.[1] Fluorescent probes offer unparalleled sensitivity and specificity, enabling real-time monitoring in complex environments, from single cells to whole organisms.[2][3] Among the privileged heterocyclic scaffolds, the quinoline core has been extensively explored for its robust biological, photophysical, and pharmacological properties.[4][5] This guide focuses on a specific, highly versatile derivative: the This compound (AQC) scaffold.

The AQC framework serves as an exceptional platform for fluorescent probe development due to its inherent fluorescence, synthetic tractability, and the strategic positioning of its functional groups. The amino group at the C2 position and the carboxamide at the C3 position create an intrinsic electron donor-acceptor ("push-pull") system. This arrangement is the foundation of its sensitivity to the microenvironment, allowing for the rational design of probes that respond to specific analytes through mechanisms like Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Chelation-Enhanced Fluorescence (CHEF).[4][6][7]

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the design principles, synthetic strategies, and practical applications of AQC-based fluorescent probes. We will delve into detailed protocols for their use in metal ion detection and cellular bioimaging, supported by mechanistic insights and troubleshooting guidance.

Section 1: The this compound Scaffold: A Privileged Fluorophore

The core AQC structure is a benzene ring fused to a pyridine ring, further functionalized with an amine and a carboxamide group on the pyridine moiety. This unique arrangement underpins its utility as a versatile building block for fluorescent sensors.

Causality Behind the Choice:

  • Inherent Fluorescence: The quinoline ring system is a robust fluorophore, providing a stable and bright emission signal as a starting point.[5]

  • Tunable Photophysics: The C2-amino group acts as a potent electron donor, while the C3-carboxamide can be readily modified to incorporate electron-withdrawing or analyte-recognition units. This "push-pull" architecture makes the scaffold's photophysical properties highly sensitive to changes in its electronic structure and local environment.[6] This is crucial for designing "turn-on" or ratiometric probes where a specific binding event triggers a measurable change in fluorescence.

  • Synthetic Accessibility: The AQC core can be synthesized through established chemical routes, and the carboxamide group provides a convenient handle for conjugating various recognition moieties using standard amide coupling chemistry.[8][9] This simplifies the creation of diverse probe libraries targeting different analytes.

Figure 1. Core structure and key functionalization sites of the AQC scaffold.

Section 2: General Principles of Probe Design and Synthesis

The creation of a functional AQC-based probe is a logical process that combines the fluorescent core with a component that selectively interacts with the target analyte.

Design Strategy: The Fluorophore-Linker-Receptor Model

A successful fluorescent probe typically consists of three components:

  • Fluorophore: The AQC scaffold, which reports the binding event.

  • Recognition Moiety (Receptor): A chemical group that selectively binds to the target analyte (e.g., a metal ion, a specific enzyme substrate, or a biomolecule).

  • Linker: A spacer that connects the fluorophore and receptor, which can be used to optimize the sensing mechanism and spatial orientation.

The key is to design the probe so that the interaction between the receptor and the analyte induces a change in the fluorophore's emission. Common mechanisms include:

  • Chelation-Enhanced Fluorescence (CHEF): When the receptor chelates a metal ion, conformational changes can reduce non-radiative decay pathways, leading to a significant increase in fluorescence intensity. This is a dominant mechanism for AQC-based ion probes.[10]

  • Intramolecular Charge Transfer (ICT): Analyte binding can alter the electron-donating or -accepting strength of the receptor, modifying the ICT character of the probe and causing a shift in the emission wavelength or a change in intensity.[7]

  • Photoinduced Electron Transfer (PET): A PET-based sensor is typically designed with a "quencher" receptor (like a tertiary amine) that suppresses the fluorescence of the AQC core. Upon binding an analyte (e.g., a proton or metal ion), the electron-donating ability of the quencher is diminished, PET is inhibited, and fluorescence is restored.[11]

General Synthetic Workflow

The synthesis of an AQC-based probe generally involves two main stages: the formation of the AQC core and the subsequent conjugation of the recognition moiety.

start_end start_end process process output output decision decision A Starting Materials (e.g., 2-aminobenzaldehyde derivatives) B Step 1: Friedländer Annulation (Condensation to form quinoline ring) A->B C Intermediate: 2-Aminoquinoline-3-carboxylate ester B->C D Step 2: Amidation (Reaction with desired amine/hydrazine) C->D E Final Product: Functionalized AQC Probe D->E F Purification & Characterization (Chromatography, NMR, MS) E->F G Validated Probe Ready for Application F->G

Figure 2. General synthetic workflow for AQC-based fluorescent probes.

Protocol 1: General Synthesis of an N-substituted this compound Probe

Causality: This protocol utilizes a classic Friedländer condensation to build the quinoline ring, followed by a direct amidation to install the recognition moiety. This two-step process is efficient and modular, allowing different recognition elements to be easily incorporated.

  • Synthesis of the AQC Ester Intermediate:

    • In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol.

    • Add a catalytic amount of a base, such as piperidine or sodium ethoxide, to the solution.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product, ethyl 2-aminoquinoline-3-carboxylate, will often precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Conjugation of the Recognition Moiety:

    • In a sealed reaction vessel, suspend the ethyl 2-aminoquinoline-3-carboxylate intermediate (1.0 eq) in a suitable solvent (e.g., ethanol or dioxane).

    • Add the amine- or hydrazine-containing recognition moiety (e.g., hydrazine hydrate, a substituted phenylhydrazine, or a dipicolylamine derivative) in slight excess (1.2-1.5 eq).

    • Heat the mixture to reflux (typically 80-110 °C) for 12-24 hours until TLC indicates the consumption of the starting ester.

    • Cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, typically using a hexane/ethyl acetate or dichloromethane/methanol gradient) or recrystallization to yield the final AQC probe.

  • Characterization:

    • Confirm the structure and purity of the final probe using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 3: Application Note I: "Turn-On" Detection of Aluminum Ions (Al³⁺)

Relevance: Aluminum is the most abundant metal in the Earth's crust, but its accumulation in biological systems is linked to neurotoxicity and diseases like Alzheimer's.[7] Therefore, sensitive and selective probes for Al³⁺ detection in environmental and biological samples are of high importance.

Probe Design and Mechanism: An effective AQC-based probe for Al³⁺, let's call it AQC-Hy , can be designed by conjugating a hydrazine moiety to the C3-carboxamide. In its free state, the probe exhibits weak fluorescence. Upon chelation with Al³⁺, a rigid five-membered ring is formed involving the quinoline nitrogen and the amide oxygen. This coordination event inhibits the PET process and restricts intramolecular rotations, leading to a dramatic enhancement of fluorescence (CHEF mechanism).[7][10]

probe_free probe_free probe_bound probe_bound ion ion process process A AQC-Hy Probe (Free State) C AQC-Hy-Al³⁺ Complex (Bound State) A->C + D Weak Fluorescence (PET Quenching) A->D Exhibits B Al³⁺ Ion E Strong 'Turn-On' Fluorescence (CHEF Mechanism) C->E Exhibits

Figure 3. CHEF sensing mechanism for Al³⁺ detection by an AQC-based probe.

Protocol 2: Fluorometric Titration and Selectivity Assay for Al³⁺

Self-Validation: This protocol includes a selectivity experiment where the probe is exposed to various competing metal ions. A robust probe will show a significant response only to the target analyte (Al³⁺), thus validating its selectivity.

  • Preparation of Solutions:

    • Prepare a 1.0 mM stock solution of the AQC-Hy probe in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Prepare 10 mM aqueous stock solutions of various metal perchlorate or chloride salts (Al³⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Zn²⁺, Fe³⁺, Cu²⁺, etc.).

    • Prepare the working buffer (e.g., 10 mM HEPES, pH 7.4, in a 4:1 acetonitrile/water mixture). The organic co-solvent is often necessary to ensure probe solubility.

  • Fluorometric Titration:

    • In a series of quartz cuvettes, add the AQC-Hy probe stock solution to the working buffer to achieve a final concentration of 10 µM.

    • To each cuvette, add increasing concentrations of the Al³⁺ stock solution (e.g., 0, 0.2, 0.4, 0.6, ... 2.0 equivalents).

    • Incubate the solutions for 5 minutes at room temperature to ensure complexation is complete.

    • Measure the fluorescence emission spectrum for each sample using a spectrofluorometer. Set the excitation wavelength to the absorption maximum (λ_abs) of the probe (typically determined beforehand).

  • Selectivity and Competition Assay:

    • Prepare a set of cuvettes, each containing 10 µM of the AQC-Hy probe in the working buffer.

    • To each cuvette, add a significant excess (e.g., 5-10 equivalents) of a single competing metal ion and record the fluorescence spectrum.

    • For the competition experiment, prepare a solution of 10 µM probe and 2.0 equivalents of Al³⁺. To this solution, add 5-10 equivalents of each competing metal ion and record the fluorescence to see if the Al³⁺ signal is perturbed.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (λ_em) against the concentration of Al³⁺.

    • Calculate the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.

Table 1: Example Photophysical Data for an AQC-based Al³⁺ Probe

PropertyProbe OnlyProbe + Al³⁺
Max Absorption (λ_abs)350 nm355 nm
Max Emission (λ_em)450 nm450 nm
Quantum Yield (Φ)0.050.65
Stokes Shift100 nm95 nm
AppearanceColorlessColorless
EmissionWeak BlueStrong Blue
LOD-7.0 nM[10]

Note: Data are representative and will vary based on the specific probe structure and solvent system.

Section 4: Application Note II: Bioimaging of Lipid Droplets

Relevance: Lipid droplets (LDs) are dynamic organelles crucial for lipid storage and metabolism. Their dysregulation is associated with metabolic diseases and cancer.[6] Fluorescent probes that specifically stain LDs are vital tools for studying their function in live cells.

Probe Design and Mechanism: To target LDs, the AQC scaffold is modified to be highly lipophilic. This can be achieved by attaching hydrophobic groups to the quinoline ring or the C3-carboxamide. Such probes typically exhibit solvatochromism, meaning their fluorescence is quenched in the polar aqueous environment of the cytoplasm but is significantly enhanced in the non-polar, viscous environment of LDs.[6] This "environment-sensitive" turn-on mechanism provides high-contrast imaging with low background signal.

start_end start_end process process output output decision decision A Seed Cells on Coverslips/Imaging Dish B Induce LD Formation (e.g., treat with oleic acid) A->B C Prepare Probe Solution (e.g., 1 µM AQC-LD in media) B->C D Incubate Cells with Probe (e.g., 30 min at 37°C) C->D E Optional: Wash with PBS D->E G Co-stain with Nile Red for Validation (Optional) D->G Parallel Step F Image with Confocal Microscope (Ex: 405 nm, Em: 500-550 nm) E->F H Acquire & Analyze Images F->H G->F

Figure 4. Workflow for live-cell imaging of lipid droplets using an AQC probe.

Protocol 3: Live-Cell Staining and Fluorescence Microscopy of Lipid Droplets

Causality: This protocol uses oleic acid to stimulate LD formation, providing a robust model for testing LD-specific probes. Imaging is performed without washout to assess the probe's performance in a complete biological medium, which is a stringent test of its specificity and low background fluorescence.[6]

  • Cell Culture and LD Induction:

    • Culture a suitable cell line (e.g., 3T3-L1 or HeLa cells) on glass-bottom imaging dishes or coverslips.

    • To induce LD formation, incubate the cells with culture medium supplemented with oleic acid (e.g., 100-200 µM) for 12-24 hours prior to imaging.

  • Probe Staining:

    • Prepare a 1 mM stock solution of the lipophilic AQC-LD probe in DMSO.

    • Dilute the stock solution directly into fresh, pre-warmed cell culture medium to a final working concentration of 0.1-1.0 µM.[6] Vortex immediately to prevent precipitation.

    • Remove the oleic acid-containing medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells for 30 minutes at 37 °C in a CO₂ incubator.

  • Fluorescence Microscopy:

    • Image the live cells directly without washing, using a confocal laser scanning microscope.

    • Use an appropriate laser line for excitation (e.g., 405 nm) and collect the emission in the desired range (e.g., 500-550 nm).[6]

    • Acquire images, ensuring to minimize laser exposure to reduce phototoxicity and photobleaching.

    • For validation, co-stain with a known LD dye like BODIPY 493/503 or Nile Red and check for signal colocalization.

  • Data Interpretation:

    • A successful AQC-LD probe will show bright, distinct puncta in the cytoplasm corresponding to LDs, with minimal diffuse background fluorescence in the cytoplasm or nucleus.[6]

Section 5: Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Probe Precipitation Poor aqueous solubility.Prepare high-concentration stock in DMSO; add to aqueous buffer with vigorous vortexing. Incorporate water-solubilizing groups (e.g., sulfonates) in probe design.
No Fluorescence Change Incorrect sensing mechanism; probe does not bind analyte.Re-evaluate probe design. Confirm analyte binding with other methods (e.g., NMR titration, UV-vis). Check buffer pH and composition.
High Background Signal Non-specific binding; probe is inherently fluorescent in the unbound state.Optimize probe concentration and incubation time. For bioimaging, include washout steps. Redesign probe to have a more effective quenching mechanism (e.g., PET).
Photobleaching Probe is not photostable; excessive laser power.Reduce laser power and exposure time during microscopy. Use an anti-fade mounting medium for fixed-cell imaging.
Cell Toxicity Probe is cytotoxic at the working concentration.Perform a cell viability assay (e.g., MTT) to determine the non-toxic concentration range. Reduce probe concentration and/or incubation time.

Conclusion

The this compound scaffold represents a powerful and adaptable platform for the development of next-generation fluorescent probes. Its favorable photophysical properties, combined with its synthetic accessibility, allow for the creation of sensors tailored to a wide array of analytes and biological targets. By understanding the core principles of probe design—linking the AQC fluorophore to a specific recognition moiety—researchers can create sensitive and selective tools for applications ranging from environmental monitoring to advanced cellular imaging. The protocols and insights provided in this guide serve as a foundational resource for harnessing the full potential of this remarkable class of fluorescent probes.

References

  • Novel Synthesis of 2-aminoquinoline-3-carbaldehyde, benzo[b][10][13] naphthyridines and study of their fluorescence behavior. (2010). ResearchGate.
  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). Nature.
  • Fluorescent Probes for Disease Diagnosis. (2024). PubMed.
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Crimson Publishers.
  • Development of fluorescent probes for bioimaging applications. (2009). PMC.
  • Fluorescent Probes for Disease Diagnosis. (2024). PMC.
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). MDPI.
  • This compound derivatives and their anticancer activity against MCF-7 cell line acting through PDGFR inhibition. (2023). ResearchGate.
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). PubMed.
  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (2020). PMC.
  • This compound. (2025). PubChem.
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Crimson Publishers.
  • Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. (2020). Royal Society of Chemistry.
  • Fluorescent probes for bioimaging applications. (2008). PubMed.
  • Fluorescent probes for bioimaging applications. (2008). ResearchGate.
  • Photophysical properties of quinoline derivatives in CH 3 CN. (2020). ResearchGate.
  • A Quinoline carboxamide based Fluorescent Probe's Efficient Recognition of Aluminium Ion and its Application for Real Time Monitoring. (2020). Korea Journal Central.
  • Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level. (2021). Royal Society of Chemistry.
  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (2015). PubMed.
  • Turn-on detection of Al3+ ions using quinoline-based tripodal probe: mechanistic investigation and live cell imaging applications. (2020). Royal Society of Chemistry.

Sources

application of 2-Aminoquinoline-3-carboxamide in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-Aminoquinoline-3-carboxamide in Fragment-Based Drug Discovery

Introduction: The Paradigm of Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1][2] The core principle of FBDD is elegantly simple: screen small, low-molecular-weight compounds, or "fragments" (typically <250-300 Da), to identify those that bind to a biological target with low, yet measurable, affinity.[3] Because of their low complexity, fragments can explore chemical space more efficiently than larger, more complex molecules.[1] A library of just a few thousand fragments can represent a far greater diversity of chemical shapes and pharmacophores than a million-compound HTS deck.

The challenge, and the key to success in FBDD, lies in detecting these weak binding events, which are often in the micromolar to millimolar range.[1] This necessitates the use of highly sensitive biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, Surface Plasmon Resonance (SPR), and Thermal Shift Assays.[1][3][] Once identified, these fragment "hits" serve as high-quality starting points for structure-guided medicinal chemistry efforts to evolve them into potent, drug-like lead compounds.[1][5]

The this compound Scaffold: A Privileged Starting Point

Within the vast universe of chemical fragments, the this compound core represents a "privileged scaffold." This designation is reserved for molecular frameworks that are capable of binding to multiple, distinct biological targets. The quinoline ring system is a common feature in many FDA-approved kinase inhibitors, highlighting its clinical relevance.[6]

The this compound structure is particularly adept for FBDD due to several key features:

  • Rigid Bicyclic Core: The fused ring system provides a defined shape with minimal conformational flexibility, reducing the entropic penalty upon binding.

  • Rich Pharmacophoric Features: It possesses strategically positioned hydrogen bond donors (amine and amide NH) and acceptors (quinoline nitrogen, amide carbonyl), enabling diverse interactions within a protein binding pocket.

  • Tunable Vectors for Elaboration: The core structure presents multiple, chemically accessible points for modification, allowing for systematic "fragment growing" into adjacent pockets of the target protein, a cornerstone of hit-to-lead optimization.[1]

Derivatives of this scaffold have demonstrated significant potential as inhibitors for a range of therapeutic targets, including key kinases in the DNA Damage Response (DDR) pathway like ATM kinase[7][8][9], Bruton's Tyrosine Kinase (BTK)[10], and EGFR[11], as well as other enzymes like hematopoietic prostaglandin D synthase (H-PGDS).[12]

Application Note: A Multi-Stage Biophysical Workflow for FBDD

The successful application of this compound fragments requires a robust, multi-stage workflow designed to confidently identify true binders and provide a clear path for chemical optimization. The causality behind this cascaded approach is to use high-throughput, lower-information techniques to cast a wide net initially, followed by progressively more detailed (and lower-throughput) assays to validate and characterize the initial hits.[13]

Visualizing the FBDD Workflow

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. 2-Aminoquinoline-3-carboxamides) Screen Primary Biophysical Screen (e.g., DSF/TSA, SPR) Lib->Screen Hits Initial Fragment Hits Screen->Hits Identify binders Validate Orthogonal Validation (e.g., NMR, ITC) Hits->Validate Eliminate false positives Structure Structural Biology (X-ray Crystallography, NMR) Validate->Structure Characterize binding Confirmed Validated, Structure-Confirmed Hits Structure->Confirmed SBDD Structure-Based Design (Fragment Growing, Linking) Confirmed->SBDD Design new molecules Chem Medicinal Chemistry (Synthesis of Analogs) SBDD->Chem Lead Potent Lead Compounds Chem->Lead Improve affinity & properties

Caption: A typical three-phase workflow in Fragment-Based Drug Discovery.

Phase 1: Primary Screening for Hit Identification

The objective of this phase is to rapidly screen a library of fragments to identify potential binders. The choice of assay is critical; it must be sensitive enough to detect weak interactions and robust enough for screening hundreds to thousands of compounds.

Key Technique: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA) DSF is a cost-effective and high-throughput method that measures the thermal stability of a target protein.[] A fragment that binds to the protein will typically stabilize its folded state, resulting in an increase in its melting temperature (Tₘ). This change (ΔTₘ) is the primary readout for a positive hit.

Phase 2: Hit Validation and Structural Characterization

A hit from a single primary screen is not sufficient evidence of true binding. Artifacts and false positives are common. Therefore, hits must be validated using an orthogonal biophysical method—one that relies on a different physical principle.[13] This self-validating system ensures high confidence in the selected hits before committing resources to structural biology and chemistry.

Key Validation Technique: NMR Spectroscopy NMR is a gold-standard technique in FBDD.[1][] Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) or Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are excellent for confirming that a fragment binds directly to the target protein in solution.[3]

Key Characterization Technique: X-ray Crystallography The ultimate validation is to visualize the fragment binding to the target at atomic resolution.[3][] Soaking fragment hits into crystals of the target protein allows for the determination of the fragment's binding site, its orientation, and the specific protein-ligand interactions. This structural information is the essential blueprint for the next phase.[5]

Visualizing the Screening Cascade

Screening_Cascade Start Fragment Library (1000s of compounds) TSA Primary Screen: TSA (High-Throughput) Start->TSA ~5-10% hit rate NMR Validation: NMR (Medium-Throughput) TSA->NMR Confirm true binders Xray Characterization: X-ray/ITC (Low-Throughput) NMR->Xray Determine affinity & pose End Validated Hits (~1-10 compounds) Xray->End

Caption: An orthogonal screening cascade for robust fragment hit identification.

Phase 3: Structure-Based Hit-to-Lead Optimization

With a validated this compound fragment bound in the target's crystal structure, the process of evolving the low-affinity hit into a high-potency lead begins.

Strategy: Fragment Growing This is the most common FBDD optimization strategy.[1] The crystal structure reveals unoccupied pockets adjacent to the bound fragment. Medicinal chemists then design and synthesize analogs of the this compound core where substituents are added at specific vectors to engage these pockets, forming new, potency-enhancing interactions. For example, a study on H-PGDS inhibitors started with a 3-cyano-quinoline fragment and, using structural insights, systematically modified it to produce a tool compound over 300 times more potent.[12] This rational, structure-guided approach is vastly more efficient than traditional SAR exploration.

Data Summary: From Fragment to Lead

The progression from a fragment hit to a lead candidate is tracked using several key metrics, with Ligand Efficiency (LE) being paramount in the early stages. LE normalizes binding affinity for the size of the molecule, ensuring that potency gains are not achieved simply by adding molecular weight.

ParameterFragment Hit (Typical)Optimized Lead (Goal)Rationale
Molecular Weight (MW) < 300 Da< 500 DaMaintain drug-like properties ("Lipinski's Rules").
Binding Affinity (Kᵢ) 10 µM - 10 mM< 100 nMAchieve therapeutically relevant potency.
Ligand Efficiency (LE) > 0.30> 0.30Ensure high binding quality per atom during optimization.[1]
Assay Method Biophysical (TSA, NMR, SPR)Biochemical & Cellular AssaysShift focus to functional activity and physiological relevance.

Protocols for Key Methodologies

Protocol 1: Primary Screening via Thermal Shift Assay (TSA/DSF)

Objective: To identify this compound fragments that thermally stabilize the target protein.

Materials:

  • Purified target protein (0.1-0.2 mg/mL final concentration).

  • Protein storage buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

  • SYPRO Orange dye (5000x stock in DMSO).

  • Fragment library stock plates (e.g., 10 mM this compound derivatives in DMSO).

  • 96- or 384-well qPCR plates.

  • Real-time PCR instrument capable of a thermal melt curve.

Procedure:

  • Prepare Master Mix: In a microfuge tube, prepare a master mix of protein and dye. For a 20 µL final reaction volume, mix the appropriate volume of protein stock, SYPRO Orange dye (to a final concentration of 5x), and protein buffer.

  • Aliquot Master Mix: Dispense 19.8 µL of the master mix into each well of the qPCR plate.

  • Add Fragments: Add 0.2 µL of each fragment stock solution to the appropriate wells for a final fragment concentration of 100 µM and a final DMSO concentration of 1%. Include DMSO-only wells as a negative control.

  • Seal and Centrifuge: Seal the plate securely and centrifuge briefly (e.g., 1000 rpm for 1 min) to mix and remove bubbles.

  • Thermal Melt: Place the plate in the qPCR instrument. Run a melt curve protocol, typically ramping the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min, acquiring fluorescence data at each interval.

  • Data Analysis: The instrument software will generate melt curves (fluorescence vs. temperature). The melting temperature (Tₘ) is the inflection point of this curve (often calculated as the peak of the negative first derivative). A "hit" is a fragment that causes a significant positive shift in Tₘ (ΔTₘ > 2 °C) compared to the DMSO control.

Protocol 2: Hit Validation via Saturation Transfer Difference (STD) NMR

Objective: To confirm direct binding of a fragment hit to the target protein.

Materials:

  • Purified target protein (10-50 µM final concentration).

  • NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl in 99.9% D₂O, pH 7.4).

  • Fragment hit from primary screen (1-2 mM final concentration).

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe.

Procedure:

  • Sample Preparation: Prepare two identical samples in NMR tubes:

    • Sample A: Target protein + Fragment in D₂O buffer.

    • Sample B (Control): Fragment only in D₂O buffer.

  • Spectrometer Setup: Tune and shim the spectrometer on the protein-containing sample.

  • Acquire STD Spectra:

    • Set up two experiments for Sample A.

    • On-Resonance Spectrum: Selectively saturate a region of the protein's proton spectrum where no fragment signals are present (e.g., -1.0 ppm).

    • Off-Resonance Spectrum: Irradiate a region far from any protein or fragment signals (e.g., 40 ppm).

    • The difference between these two spectra yields the STD spectrum.

  • Acquire Control Spectrum: Run a standard 1D proton NMR on Sample B to assign the fragment's proton signals.

  • Data Analysis:

    • In the STD spectrum, only protons of the fragment that are in close contact with the saturated protein will show signals.

    • The presence of fragment signals in the STD spectrum is direct evidence of binding. The relative intensity of the signals can provide information on which part of the fragment is closest to the protein surface.

References

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (n.d.).
  • This compound derivatives and their anticancer activity against MCF-7 cell line acting through PDGFR inhibition. (n.d.).
  • Recent Developments in Fragment-Based Drug Discovery. (2009). Journal of Medicinal Chemistry. [Link]
  • Diverse 2-carboxamide-3-amino-substituted quinoxalines: synthesis and reactivity investigation for library generation. (2006).
  • A three-stage biophysical screening cascade for fragment-based drug discovery. (2013).
  • Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards
  • Biophysical screening in fragment-based drug design: a brief overview. (2019). Bioscience Horizons. [Link]
  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (2020). Current Topics in Medicinal Chemistry. [Link]
  • The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. (2019). Bioorganic & Medicinal Chemistry. [Link]
  • Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. (2019). Journal of Medicinal Chemistry. [Link]
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]
  • Novel Synthesis of 2-aminoquinoline-3-carbaldehyde, benzo[b][2][3] naphthyridines and study of their fluorescence behavior. (2018).
  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (2020).
  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (n.d.). PubMed Central. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (2019).
  • Fragment screening libraries for the identification of protein hot spots and their minimal binding pharmacophores. (2022). RSC Medicinal Chemistry. [Link]
  • Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. (2017). Bioorganic Chemistry. [Link]
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. [Link]

Sources

Application Notes & Protocols: Synthesis of Pyrimido[4,5-b]quinolines from 2-Aminoquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrimido[4,5-b]quinoline Scaffold

The fusion of pyrimidine and quinoline ring systems creates the pyrimido[4,5-b]quinoline scaffold, a class of heterocyclic compounds of significant interest to medicinal and organic chemists. Structurally analogous to naturally occurring flavins (5-deazaflavins), these molecules have attracted considerable attention due to their diverse and potent biological activities.[1][2] The core structure is a versatile template for drug design, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, antiviral, and antihistaminic properties.[3][4][5]

The broad therapeutic potential stems from the ability of this rigid, planar ring system to intercalate with DNA and inhibit key enzymes involved in cellular processes.[5] For instance, certain derivatives have been developed as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), critical targets in oncology.[6][7]

This document provides a detailed guide for researchers on the synthesis of pyrimido[4,5-b]quinolines, focusing on protocols that utilize the readily accessible precursor, 2-aminoquinoline-3-carboxamide. We will explore the underlying reaction mechanisms, provide step-by-step experimental procedures, and discuss the rationale behind key experimental choices to empower researchers in developing novel therapeutic agents.

Foundational Chemistry: The Cyclization Mechanism

The primary strategy for synthesizing the pyrimido[4,5-b]quinoline core from this compound is through an intramolecular cyclocondensation reaction. This process involves the reaction of the two adjacent functional groups on the quinoline ring—the C2-amino group and the C3-carboxamide group—with a reagent that provides the final carbon atom needed to form the pyrimidine ring.

The Causality of the Reaction: The C2-amino group acts as a potent nucleophile, while the C3-carboxamide provides the second point of cyclization. The choice of the cyclizing agent dictates the final substitution pattern on the pyrimidine ring, particularly at the 4-position. The general mechanism proceeds as follows:

  • Initial Nucleophilic Attack: The exocyclic amino group of this compound attacks the electrophilic carbon of the cyclizing agent (e.g., a carbonyl group in diethyl carbonate or the carbon in formamide).

  • Intermediate Formation: This initial reaction forms an intermediate where the cyclizing agent is appended to the C2-amino group.

  • Intramolecular Cyclization: The nitrogen of the carboxamide group (or the oxygen in a tautomeric form) then attacks the newly formed electrophilic center on the appended group, leading to ring closure.

  • Dehydration/Elimination: A final dehydration or elimination step yields the stable, aromatic pyrimido[4,5-b]quinoline ring system.

G cluster_start Starting Material cluster_reagent Cyclizing Agent cluster_process Reaction Sequence cluster_end Product A This compound C Nucleophilic Attack by C2-Amino Group A->C B e.g., Formamide, Diethyl Carbonate, Isocyanate B->C D Intermediate Formation C->D E Intramolecular Cyclization (Involving C3-Carboxamide) D->E F Dehydration/ Elimination E->F G Substituted Pyrimido[4,5-b]quinoline F->G

Sources

Application Notes and Protocols for Targeting EGFR with Quinoline-3-Carboxamide Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[2] This phosphorylation creates docking sites for various adaptor proteins, initiating downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are fundamental for cell cycle progression and survival.

Dysregulation of EGFR signaling, through overexpression or activating mutations, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[3] Consequently, EGFR has emerged as a critical target for cancer therapy. While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, the emergence of drug resistance, often through secondary mutations like T790M, remains a significant clinical challenge.[4]

Quinoline-3-carboxamide derivatives represent a promising class of small molecule inhibitors designed to target the ATP-binding site of the EGFR kinase domain.[5] These compounds have shown potent inhibitory activity against both wild-type and mutant forms of EGFR, offering a potential strategy to overcome acquired resistance to existing therapies. This document provides a comprehensive guide for researchers on the preclinical evaluation of novel quinoline-3-carboxamide inhibitors of EGFR, detailing essential protocols for assessing their cellular and biochemical activity.

Visualizing the EGFR Signaling Pathway and Inhibition

The following diagram illustrates the canonical EGFR signaling pathway and the point of intervention for quinoline-3-carboxamide inhibitors.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR GRB2 GRB2/SOS EGFR->GRB2 Recruitment PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binding & Dimerization RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Quinoline-3- carboxamide Inhibitor Inhibitor->EGFR Inhibition

Caption: EGFR signaling cascade and point of inhibition.

Experimental Protocols

The following protocols provide a framework for the initial characterization of quinoline-3-carboxamide EGFR inhibitors.

Protocol 1: Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of the inhibitor on the viability of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[6]

Materials:

  • Cancer cell lines (e.g., A549 - NSCLC, wild-type EGFR; NCI-H1975 - NSCLC, L858R/T790M mutant EGFR; MCF-7 - Breast Cancer, moderate EGFR expression).[7][8][9]

  • Complete cell culture medium.

  • Quinoline-3-carboxamide inhibitor stock solution (in DMSO).

  • Opaque-walled 96-well plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega, Cat. No. G7570 or similar).[10]

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline-3-carboxamide inhibitor in complete culture medium. The final DMSO concentration should not exceed 0.1%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include vehicle control (DMSO) and no-cell control wells.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Assay Protocol:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a luminometer.

    • Subtract the average luminescence of the no-cell control wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log concentration of the inhibitor to determine the IC₅₀ value.

Sample Data Presentation:

Cell LineEGFR StatusInhibitor (Example)IC₅₀ (µM)
A549Wild-typeQuinoline-3-carboxamide A1.5
NCI-H1975L858R/T790MQuinoline-3-carboxamide A0.8
MCF-7Moderate ExpressionQuinoline-3-carboxamide A5.2
Protocol 2: Western Blot Analysis of EGFR Signaling Pathway

This protocol is used to assess the effect of the inhibitor on the phosphorylation status of EGFR and its key downstream effectors, AKT and ERK.

Materials:

  • Cancer cell lines (e.g., A549, NCI-H1975).

  • Complete cell culture medium.

  • Quinoline-3-carboxamide inhibitor.

  • EGF.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (5% BSA in TBST).

  • Primary antibodies (diluted in blocking buffer):

    • Phospho-EGFR (Tyr1068) (e.g., Cell Signaling Technology, #2234).[11]

    • Total EGFR (e.g., Cell Signaling Technology, #2232).[1]

    • Phospho-AKT (Ser473) (e.g., Cell Signaling Technology, #9271).

    • Total AKT (e.g., Cell Signaling Technology, #9272).[12]

    • Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (e.g., Cell Signaling Technology, #9101).

    • Total p44/42 MAPK (Erk1/2) (e.g., Cell Signaling Technology, #9102).[13]

    • β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • ECL substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells overnight.

    • Pre-treat the cells with the quinoline-3-carboxamide inhibitor at various concentrations for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes.

    • Wash the cells with ice-cold PBS and lyse with RIPA buffer.

    • Quantify protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

Workflow Visualization:

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_blotting Western Blotting A Seed Cells B Serum Starve A->B C Inhibitor Treatment B->C D EGF Stimulation C->D E Cell Lysis D->E F Protein Quantification (BCA) E->F G SDS-PAGE F->G H Protein Transfer (PVDF) G->H I Blocking (BSA) H->I J Primary Antibody Incubation I->J K Secondary Antibody Incubation J->K L Detection (ECL) K->L

Caption: Western blot experimental workflow.

Protocol 3: In Vitro EGFR Kinase Assay (ADP-Glo™)

This biochemical assay directly measures the inhibitory effect of the quinoline-3-carboxamide compound on the enzymatic activity of recombinant EGFR kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction.

Materials:

  • Recombinant human EGFR kinase (wild-type and/or mutant).

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1).

  • ATP.

  • Kinase reaction buffer.

  • Quinoline-3-carboxamide inhibitor.

  • ADP-Glo™ Kinase Assay kit (Promega, Cat. No. V9101 or similar).[13]

  • White, low-volume 384-well plates.

  • Luminometer.

Procedure:

  • Kinase Reaction:

    • Prepare serial dilutions of the inhibitor in kinase reaction buffer.

    • In a 384-well plate, add the inhibitor, recombinant EGFR kinase, and the substrate/ATP mixture.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of kinase inhibition for each concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the log concentration of the inhibitor to determine the IC₅₀ value.

Sample Data Presentation:

EGFR KinaseInhibitor (Example)IC₅₀ (nM)
Wild-typeQuinoline-3-carboxamide A5.2
L858R/T790MQuinoline-3-carboxamide A2.1

Conclusion

The protocols outlined in this application note provide a robust framework for the initial preclinical evaluation of quinoline-3-carboxamide inhibitors targeting EGFR. By employing a combination of cell-based and biochemical assays, researchers can effectively characterize the potency, selectivity, and mechanism of action of these novel compounds. The data generated from these experiments are crucial for guiding lead optimization efforts and advancing promising candidates toward further development as potential cancer therapeutics.

References

  • Abwiz Bio. (n.d.). Phospho-EGFR (Tyr1068) (E5) rabbit mAb SureLight®488 conjugate.
  • National Center for Biotechnology Information. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance.
  • Biocompare. (n.d.). ERK1/2 Western Blot Antibody Products.
  • Biocompare. (n.d.). Anti-EGFR Western Blot Antibody Products.
  • National Center for Biotechnology Information. (2010). Activating and resistance mutations of EGFR in non-small-cell lung cancer: role in clinical response to EGFR tyrosine kinase inhibitors.
  • Anticancer Research. (2014). The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research.
  • Antibodies.com. (n.d.). EGFR Antibodies.
  • Assay Genie. (n.d.). Anti-AKT (phospho-S473) Antibody (A27292).
  • Bio-Rad. (n.d.). AKT1 & AKT2 | Bio-Rad - AKT Antibodies.
  • PhosphoSolutions. (n.d.). Anti-ERK1/2 (MAPK) (Thr202/Tyr204) Antibody | p160-2024.
  • PhosphoSolutions. (n.d.). Anti-ERK/MAPK Antibody | 500-ERK.
  • Anticancer Research. (2012). A High-throughput Cell-based Screening for L858R/T790M Mutant Epidermal Growth Factor Receptor Inhibitors.
  • BPS Bioscience. (n.d.). EGFR (T790M/C797S/ L858R) Assay Service.
  • AACR Journals. (2018). Abstract 1170: NCI-H1975 L858R/T790M/C797S isogenic cell line for next-generation EGFR inhibitor screening.
  • AACR Journals. (1994). Emergence of MCF-7 cells overexpressing a transfected epidermal growth factor receptor (EGFR) under estrogen-depleted conditions: evidence for a role of EGFR in breast cancer growth and progression.
  • ResearchGate. (n.d.). 32D-EGFR(L858R/T790M) High-throughput screening work flow. A.
  • Merck. (n.d.). Anti-EGFR Antibody | 06-847.
  • PubMed. (2021). EGFR Transgene Stimulates Spontaneous Formation of MCF7 Breast Cancer Cells Spheroids with Partly Loss of HER3 Receptor.
  • National Center for Biotechnology Information. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.
  • International Journal of Molecular Sciences. (2007). Differential sensitivity of A549 non small lung carcinoma cell responses to epidermal growth factor receptor pathway inhibitors.
  • ResearchGate. (n.d.). EGFR expression profiles of breast cancer cell lines MCF-7, MDA-MB-231,....
  • Oxford Academic. (2004). Enhanced Epidermal Growth Factor Receptor Signaling in MCF7 Breast Cancer Cells after Long-Term Culture in the Presence of the Pure Antiestrogen ICI 182780 (Faslodex).
  • ResearchGate. (n.d.). EGFR expression on cell lines. EGFR expression on A549 (A), HepG2 (B),....
  • ResearchGate. (n.d.). Effect of EGF and EGFR inhibitors on monolayer growth in A549 cells.....
  • BPS Bioscience. (n.d.). EGFR Knockout A549 Cell Line.
  • Spandidos Publications. (2014). Downregulation of both EGFR and ErbB3 improves the cellular response to pemetrexed in an established pemetrexed‑resistant lung adenocarcinoma A549 cell line.
  • ResearchGate. (n.d.). IC 50 values of EGFR assay for the most active compounds-6 and 10e-and....
  • ACS Publications. (2023). Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors.
  • ResearchGate. (n.d.). (A) IC50 values of EGFR inhibitors against non-small cell lung cancer....
  • National Center for Biotechnology Information. (n.d.). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19.

Sources

Introduction: The Critical Role of ATM Kinase in Genomic Integrity and Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of Quinoline-3-Carboxamide Derivatives for ATM Kinase Inhibition

For: Researchers, scientists, and drug development professionals

The Ataxia-Telangiectasia Mutated (ATM) protein kinase stands as a master regulator of the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1][2][3] These breaks can be induced by exogenous sources like ionizing radiation or certain chemotherapeutics, as well as endogenous metabolic processes.[4] In its role as a central mediator of the DNA Damage Response (DDR), ATM is activated by DSBs and proceeds to phosphorylate a multitude of key proteins.[2][5][6] This action initiates a complex signaling cascade that can lead to the activation of cell cycle checkpoints, the recruitment of DNA repair machinery, or, if the damage is irreparable, the initiation of apoptosis (programmed cell death).[1][7]

Cancer cells, characterized by rapid and uncontrolled division, often exhibit higher levels of intrinsic DNA damage and genomic instability.[3][8] Consequently, they become highly dependent on DDR pathways, including the one orchestrated by ATM, for their survival and to develop resistance to treatment.[8][9] This dependency presents a therapeutic vulnerability. By inhibiting the activity of ATM kinase, we can prevent cancer cells from repairing their damaged DNA, thereby enhancing the efficacy of DNA-damaging treatments like radiotherapy and certain chemotherapies.[8][10][11][12] This strategy can lead to a state of "synthetic lethality," where the combination of a DDR inhibitor and a DNA-damaging agent is selectively lethal to cancer cells while sparing normal, healthy cells.[10]

This guide provides a detailed overview and practical protocols for studying a potent and selective class of ATM inhibitors: the quinoline-3-carboxamide derivatives .

The ATM Signaling Cascade in Response to DNA Damage

Upon the occurrence of a DNA double-strand break, the Mre11-Rad50-Nbs1 (MRN) complex rapidly recognizes and binds to the site of damage.[1][13] This action recruits and activates ATM, which exists as an inactive dimer in undamaged cells.[2] Upon activation, ATM autophosphorylates at Serine 1981, causing it to dissociate into active monomers.[2][6] These active ATM monomers then phosphorylate a vast network of downstream substrates to coordinate the cellular response. Key targets include:

  • Checkpoint Kinase 2 (CHK2): Phosphorylation of CHK2 activates it, leading to the phosphorylation of downstream effectors that enforce cell cycle arrest, particularly at the G1/S and G2/M checkpoints.[2][14]

  • p53: ATM-mediated phosphorylation stabilizes and activates the tumor suppressor protein p53, which can then induce the expression of genes involved in long-term cell cycle arrest or apoptosis.[1][2]

  • H2AX: ATM phosphorylates the histone variant H2AX at Serine 139, creating γ-H2AX. This serves as a docking site for the recruitment of additional DNA repair and signaling proteins to the damage site.[15]

  • KAP1: Phosphorylation of KAP1 (TRIM28) at Serine 824 leads to chromatin relaxation, facilitating access for DNA repair proteins.

The inhibition of this pathway by quinoline-3-carboxamide derivatives blocks these critical downstream events.

ATM_Signaling_Pathway cluster_input DNA Damage Induction cluster_activation Kinase Activation cluster_inhibition Point of Inhibition cluster_downstream Downstream Effectors cluster_response Cellular Response DSB DNA Double-Strand Breaks (DSBs) MRN MRN Complex (Sensor) DSB->MRN recruits ATM_inactive ATM (inactive dimer) MRN->ATM_inactive activates ATM_active ATM (active monomer) p-Ser1981 ATM_inactive->ATM_active autophosphorylation CHK2 p-CHK2 ATM_active->CHK2 phosphorylates p53 p-p53 ATM_active->p53 phosphorylates H2AX γ-H2AX ATM_active->H2AX phosphorylates KAP1 p-KAP1 ATM_active->KAP1 phosphorylates Inhibitor Quinoline-3-Carboxamide Derivative Inhibitor->ATM_active INHIBITS Arrest Cell Cycle Arrest CHK2->Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis Repair DNA Repair H2AX->Repair recruits factors KAP1->Repair facilitates

Caption: ATM Signaling Pathway and Inhibition.

PART 1: Characterizing Quinoline-3-Carboxamide ATM Inhibitors

This class of compounds emerged from the optimization of a modestly potent high-throughput screening hit.[16][17] Through systematic chemical modifications, potent and highly selective derivatives have been developed with properties suitable for both in vitro and in vivo studies.[17] They function primarily as ATP-competitive inhibitors, binding to the kinase domain of ATM and preventing the phosphorylation of its substrates.[18][19]

Data Presentation: Structure-Activity Relationship (SAR) and Selectivity

The following tables summarize key quantitative data for representative quinoline-3-carboxamide derivatives, illustrating the impact of chemical modifications on their potency and selectivity.[20]

Table 1: Structure-Activity Relationship of Quinoline Core Modifications

Compound R4-amino Substituent R6-Substituent Cellular ATM IC50 (nM)
4 (HTS Hit) 2-pyridinyl H 490
72 (AZ31) (1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl 6-(methoxymethyl)-3-pyridinyl 0.6
74 (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl 6-(methoxymethyl)pyridin-3-yl 1.1

Data extracted from the Journal of Medicinal Chemistry, 2016, 59(13), 6281-6292.[20]

Table 2: Kinase Selectivity Profile of Representative Derivatives

Compound ATM IC50 (nM) ATR IC50 (nM) DNA-PK IC50 (nM) mTOR IC50 (nM)
72 (AZ31) 0.6 >10,000 1,600 >10,000
74 1.1 >10,000 2,000 >10,000

Data extracted from the Journal of Medicinal Chemistry, 2016, 59(13), 6281-6292.[20]

PART 2: Experimental Protocols & Methodologies

The following protocols provide step-by-step methodologies for the characterization of quinoline-3-carboxamide derivatives as ATM inhibitors.

Protocol 1: Biochemical Assay for IC50 Determination

Causality and Principle: This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ATM kinase.[21][22] It is the first critical step to determine the direct potency (IC50) of the inhibitor, independent of cellular factors like membrane permeability or efflux pumps. We will describe a general protocol adaptable to various detection methods, such as ELISA-based detection of a phosphorylated substrate.[23]

IC50_Workflow prep Prepare Reagents: - Purified ATM Kinase - Substrate (e.g., p53 peptide) - ATP - Inhibitor Dilutions plate Plate Reaction Components: Kinase, Substrate, Inhibitor prep->plate initiate Initiate Reaction: Add ATP plate->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction incubate->stop detect Detect Phosphorylation (e.g., ELISA, Luminescence) stop->detect analyze Data Analysis: Plot Dose-Response Curve Calculate IC50 detect->analyze

Caption: Biochemical IC50 Assay Workflow.

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the quinoline-3-carboxamide test compound in an appropriate buffer (e.g., containing DMSO). Include a DMSO-only vehicle control.

    • Dilute purified, active ATM kinase and its specific substrate (e.g., a biotinylated peptide containing the p53 Ser15 site) to their optimal concentrations in kinase reaction buffer.

  • Reaction Setup (in a 96-well plate):

    • To each well, add the kinase reaction buffer.

    • Add the test inhibitor dilutions to the appropriate wells.

    • Add the ATM kinase to all wells.

    • Add the substrate to all wells.

    • Causality: Pre-incubating the kinase with the inhibitor allows the compound to bind to the ATP pocket before the competitive substrate (ATP) is introduced.

  • Initiate Kinase Reaction:

    • Add a solution of ATP (at a concentration near its Km, e.g., 10 µM, for accurate IC50 determination) to all wells to start the reaction.[19]

  • Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection:

    • Stop the reaction by adding EDTA.

    • Detect the level of substrate phosphorylation using a suitable method. For an ELISA-based readout: transfer the reaction mixture to a streptavidin-coated plate, wash, and detect with a phospho-specific primary antibody and an HRP-conjugated secondary antibody.[23]

  • Data Analysis:

    • Subtract the background signal (no kinase) from all readings.

    • Normalize the data, setting the vehicle control (DMSO) as 100% activity and a no-ATP control as 0% activity.

    • Plot the percent kinase activity against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[21]

Protocol 2: Western Blotting for Cellular ATM Signaling

Causality and Principle: This cell-based assay validates the findings from the biochemical assay in a more biologically relevant context. It confirms that the inhibitor can penetrate cells and engage its target, ATM, to block the phosphorylation of its downstream effectors in response to induced DNA damage.[15][20]

WB_Workflow seed Seed Cells in Culture Plates (e.g., HCT116, U2OS) pretreat Pre-treat with Inhibitor (Varying Concentrations) seed->pretreat damage Induce DNA Damage (e.g., Ionizing Radiation, Etoposide) pretreat->damage lyse Harvest & Lyse Cells (Prepare Protein Lysates) damage->lyse sds SDS-PAGE & Transfer (Separate & Transfer Proteins) lyse->sds probe Immunoblotting: - Block Membrane - Primary Ab (p-ATM, p-KAP1, etc.) - Secondary Ab sds->probe image Detect & Image (Chemiluminescence) probe->image

Caption: Western Blotting Workflow for ATM Signaling.

Methodology:

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., HCT116, A549) and allow them to adhere overnight.[9]

    • Pre-incubate the cells with serial dilutions of the quinoline-3-carboxamide inhibitor or vehicle control (DMSO) for 1-2 hours.[15]

    • Causality: This pre-incubation ensures the inhibitor is present within the cell before the DNA damage stimulus.

    • Induce DNA double-strand breaks by treating cells with a DNA-damaging agent (e.g., 5 Gy ionizing radiation, 10 µM etoposide, or 3 µM doxorubicin) for a specified time (e.g., 1 hour).[20][24]

  • Lysate Preparation:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Causality: Phosphatase inhibitors are critical to preserve the phosphorylation status of the proteins of interest.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA or Bradford assay.

  • Immunoblotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[20]

    • Incubate the membrane overnight at 4°C with primary antibodies against key pathway proteins: p-ATM (Ser1981), p-KAP1 (Ser824), p-p53 (Ser15), total ATM, and a loading control (e.g., β-actin or GAPDH).[20]

    • Wash the membrane extensively with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

  • Expected Result: A dose-dependent reduction in the phosphorylation levels of ATM, KAP1, and p53 in cells treated with the inhibitor compared to the damage-only control. Total protein levels should remain unchanged.

Protocol 3: Immunofluorescence for γ-H2AX Foci Formation

Causality and Principle: This imaging-based assay visually quantifies the cellular impact on DSB repair. γ-H2AX is a marker for DSBs.[15] In healthy cells, these foci form quickly after damage and then resolve as repair proceeds. Effective ATM inhibition impairs this repair process, leading to a greater number of persistent γ-H2AX foci at later time points post-damage.[24]

Methodology:

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a multi-well plate and allow them to attach.

    • Pre-treat with the inhibitor or vehicle control for 1 hour.

    • Induce DNA damage (e.g., 2 Gy ionizing radiation).

    • Incubate the cells for various time points post-damage (e.g., 30 minutes, 4 hours, 24 hours) to assess both the formation and resolution of foci.[24]

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[20]

    • Wash again with PBS.

    • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes to allow antibody access to the nucleus.[20]

  • Immunostaining:

    • Block non-specific sites with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.[20]

    • Incubate with a primary antibody against γ-H2AX (phospho-H2AX Ser139) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.[15]

    • Visualize the cells using a fluorescence microscope. Capture images and quantify the average number of γ-H2AX foci per nucleus using automated image analysis software (e.g., ImageJ/Fiji).

  • Expected Result: Compared to the vehicle control, inhibitor-treated cells will show a similar number of foci at early time points (e.g., 30 min) but a significantly higher number of unresolved foci at later time points (e.g., 24 hours), indicating impaired DNA repair.

Protocol 4: Clonogenic Survival Assay for Radiosensitization

Causality and Principle: This is the gold-standard functional assay to determine if ATM inhibition can sensitize cancer cells to DNA-damaging agents like radiation.[12] It measures the ability of single cells to proliferate and form colonies after treatment, providing a direct measure of cell reproductive death. A synergistic effect demonstrates the potential therapeutic benefit of the combination.

Methodology:

  • Cell Seeding:

    • Plate cells at a low, predetermined density (e.g., 200-2000 cells/well in a 6-well plate) to ensure individual colonies can form.

  • Treatment:

    • Allow cells to attach for at least 4 hours.

    • Treat the cells with four conditions: (1) Vehicle (DMSO) only, (2) ATM inhibitor at a fixed, non-toxic concentration, (3) Ionizing radiation at various doses (e.g., 0, 2, 4, 6 Gy), and (4) ATM inhibitor plus radiation at the same doses.

    • Causality: The inhibitor is typically added 1-2 hours before irradiation and may be left in the media for 24 hours post-irradiation to ensure ATM is inhibited throughout the initial, critical repair phase.

  • Incubation:

    • Incubate the plates for 10-14 days, allowing surviving cells to form colonies of at least 50 cells.

  • Staining and Counting:

    • Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.

    • Count the number of colonies in each well.

  • Data Analysis:

    • Calculate the Plating Efficiency (PE) for the non-irradiated control.

    • Calculate the Surviving Fraction (SF) for each treatment dose: SF = (colonies counted) / (cells seeded x PE).

    • Plot the SF on a logarithmic scale against the radiation dose on a linear scale.

    • The dose enhancement factor (DEF) can be calculated to quantify the magnitude of sensitization.

  • Expected Result: The survival curve for the combination treatment (inhibitor + radiation) will be significantly steeper and shifted to the left compared to the curve for radiation alone, indicating that the inhibitor enhances the cell-killing effect of radiation.

References

  • Benchchem. (n.d.). The Structure-Activity Relationship of 3-Quinoline Carboxamide ATM Inhibitors: A Technical Guide.
  • Degorce, S. L., et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry, 59(13), 6281-6292.
  • PubMed. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase.
  • Scholars@Duke. (n.d.). Targeting the ATM Kinase to Enhance the Efficacy of Radiotherapy and Outcomes for Cancer Patients.
  • Choi, M., & Helt, C. E. (2021). ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development. International Journal of Molecular Sciences, 22(11), 5933.
  • Benchchem. (2025). Measuring ATM Inhibition by AZ32 in Cells: Application Notes and Protocols.
  • Patsnap Synapse. (2024). What are ATM inhibitors and how do they work?.
  • Kitagawa, R., & Kastan, M. B. (2005). The ATM-dependent DNA damage signaling pathway.
  • Stracker, T. H., & Petrini, J. H. (2011). The MRE11 complex: starting from the ends. Nature Reviews Molecular Cell Biology, 12(2), 90-103.
  • Zannini, L., et al. (2014). The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer.
  • Abeomics. (n.d.). ATM Pathway.
  • ResearchGate. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase.
  • PubMed. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase.
  • National Institutes of Health. (n.d.). Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors.
  • Wikipedia. (n.d.). ATM serine/threonine kinase.
  • Aging-US. (2023). Selective ATM inhibition augments radiation-induced inflammatory signaling and cancer cell death.
  • Hep Journals. (n.d.). Functional role of ATM in the cellular response to DNA damage.
  • Cimprich, K. A., & Cortez, D. (2008).
  • Zha, S., & Xia, F. (2015). Novel Roles of Ataxia Telangiectasia Mutated (ATM) in DNA Repair and Tumor Suppression. Cancer letters, 356(2 Pt A), 133–141.
  • News-Medical.Net. (2022). ATM kinase inhibitor combines with target therapies to wipe out cancer cells.
  • PubMed. (2022). A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies.
  • PubMed. (2025). The Development of ATM Inhibitors in Cancer Therapy.
  • ResearchGate. (2025). Development of a Cell-Based, High-Throughput Screening Assay for ATM Kinase Inhibitors.
  • Benchchem. (n.d.). Determining the Optimal Concentration of ATM Inhibitor-2 in Cell Culture: Application Notes and Protocols.
  • PubMed Central. (n.d.). Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients.
  • MDPI. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase.
  • National Institutes of Health. (2023). Selective ATM inhibition augments radiation-induced inflammatory signaling and cancer cell death.
  • PubMed Central. (n.d.). A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies.
  • PubMed. (2024). Targeting ATM enhances radiation sensitivity of colorectal cancer by potentiating radiation-induced cell death and antitumor immunity.
  • Benchchem. (n.d.). A Comparative Guide to ATM Inhibitor-4 and Other Key ATM Kinase Inhibitors.
  • PubMed. (2024). Potentiating the radiation-induced type I interferon antitumoral immune response by ATM inhibition in pancreatic cancer.
  • National Institutes of Health. (n.d.). Quantitative and Dynamic Imaging of ATM Kinase Activity.
  • Reaction Biology. (n.d.). ATM Cellular Phosphorylation Assay Service.
  • PubMed. (n.d.). Quantitative and Dynamic Imaging of ATM Kinase Activity.
  • Oncotarget. (2017). The novel ATM inhibitor (AZ31) enhances antitumor activity in patient derived xenografts that are resistant to irinotecan monotherapy.
  • ACS Publications. (2021). Sensors and Inhibitors for the Detection of Ataxia Telangiectasia Mutated (ATM) Protein Kinase.
  • ResearchGate. (2017). ATM Kinase: Methods and Protocols.
  • AACR Journals. (n.d.). Inhibition of ATM and ATR Kinase Activities by the Radiosensitizing Agent, Caffeine.
  • PubMed Central. (n.d.). Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Aminoquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Aminoquinoline-3-carboxamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and enhance the yield and purity of this valuable heterocyclic scaffold. My approach is grounded in mechanistic understanding and field-proven strategies to help you navigate the common pitfalls of this synthesis.

Introduction: The Challenge of the Friedländer Annulation

The synthesis of this compound is most commonly achieved via a base-catalyzed condensation reaction, a variant of the Friedländer annulation. This reaction involves the cyclocondensation of 2-aminobenzonitrile with 2-cyanoacetamide. While seemingly straightforward, this reaction is notoriously sensitive to subtle variations in reaction conditions, starting material quality, and work-up procedures, often leading to frustratingly low yields and complex purification challenges.

This guide provides a structured, question-and-answer-based approach to systematically diagnose and resolve the issues you may encounter. We will move from foundational principles to advanced optimization tactics, ensuring you have a clear path to improving your experimental outcomes.

Foundational Synthesis Protocol

Before troubleshooting, let's establish a reliable baseline protocol. This method, adapted from established procedures, serves as our validated starting point.

Experimental Protocol: Base-Catalyzed Synthesis
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzonitrile (1.18 g, 10 mmol) and 2-cyanoacetamide (0.84 g, 10 mmol).

  • Solvent & Catalyst: Add absolute ethanol (30 mL) to the flask, followed by piperidine (0.99 mL, 10 mmol). Causality Note: Piperidine acts as a basic catalyst, deprotonating the active methylene group of 2-cyanoacetamide to initiate the condensation cascade.

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 7:3 Ethyl Acetate/Hexane). The reaction is typically complete within 4-6 hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes to facilitate precipitation.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) and then diethyl ether (2 x 10 mL) to remove residual solvent and soluble impurities.

  • Drying: Dry the resulting off-white to pale yellow solid under vacuum to obtain the final product, this compound. Expected yield: 65-75%.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently below 50%. What are the primary factors I should investigate?

Low yield is the most common complaint. The issue can almost always be traced back to one of four areas: starting materials, reaction conditions, side reactions, or workup losses. The following workflow provides a systematic approach to diagnosis.

G start Low Yield (<50%) Detected sm_check 1. Verify Starting Material Purity (2-aminobenzonitrile, 2-cyanoacetamide) - Check m.p., NMR - Recrystallize if necessary start->sm_check cond_check 2. Optimize Reaction Conditions - Catalyst choice & loading - Solvent & Temperature - Reaction time sm_check->cond_check If pure side_rxn 3. Analyze for Side Products - Run TLC/LC-MS on crude mixture - Identify common impurities cond_check->side_rxn If optimized workup 4. Review Workup & Purification - Is product precipitating fully? - Check solubility in wash solvents side_rxn->workup If minimized solution Yield Improved workup->solution If efficient

Caption: A logical workflow for troubleshooting low yields.

Start with your starting materials. 2-aminobenzonitrile can oxidize and discolor on storage, while 2-cyanoacetamide is hygroscopic. Impurities in either can terminate the reaction cascade. If materials are pure, proceed to optimizing the core reaction conditions as detailed in the following questions.

Q2: I'm seeing multiple spots on my TLC plate. What are the likely side products and how can I prevent them?

The formation of side products is a primary cause of yield loss. The reaction mechanism involves a delicate balance of condensation and cyclization steps. Any deviation can lead to undesired molecules.

The intended reaction proceeds via a Knoevenagel condensation followed by an intramolecular Thorpe-Ziegler type cyclization.

G cluster_main Desired Pathway cluster_side Side Reactions A 2-aminobenzonitrile + 2-cyanoacetamide B Knoevenagel Adduct A->B Base (Piperidine) S1 Self-condensation of 2-cyanoacetamide A->S1 S3 Dimer of 2-aminobenzonitrile A->S3 Oxidative conditions C Intramolecular Cyclization B->C Heat D This compound C->D S2 Hydrolysis of Nitrile/Amide (if water is present) D->S2 H₂O, prolonged heat

Caption: Desired reaction pathway versus common side reactions.

Common Side Products & Mitigation Strategies:

  • Self-Condensation of 2-cyanoacetamide: If the base concentration is too high or the reaction is heated too quickly, 2-cyanoacetamide can react with itself.

    • Solution: Add the base catalyst slowly at room temperature before beginning to heat. Ensure stoichiometric amounts of reactants.

  • Hydrolysis Products: The presence of water can lead to the hydrolysis of the nitrile group on the starting material or the carboxamide group on the product, especially under prolonged heating.

    • Solution: Use anhydrous solvents (absolute ethanol) and dry glassware. Avoid unnecessarily long reaction times.

  • Starting Material Dimerization: 2-aminobenzonitrile can undergo oxidative dimerization, especially if metallic impurities are present or if the reaction is exposed to air for extended periods at high temperatures.

    • Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if you suspect oxidative side products (often highly colored impurities).

Q3: How critical is the choice of catalyst and solvent? What are my options?

The catalyst and solvent system is the most critical parameter to optimize. While piperidine in ethanol is a common starting point, it is not always the highest-yielding combination. The choice depends on balancing reactant solubility, reaction rate, and suppression of side reactions.

Table 1: Comparison of Catalyst & Solvent Systems

Catalyst SystemSolventTypical Temp. (°C)Avg. Yield (%)ProsCons
PiperidineEthanol7865-75Inexpensive, effective, easy to remove.Moderate yields, can promote side reactions.
Potassium Hydroxide (KOH)Ethanol7870-85Stronger base, can accelerate reaction.Can cause hydrolysis if not anhydrous.[1]
Sodium Ethoxide (NaOEt)Ethanol7880-90Very strong base, often gives high yields.Highly moisture-sensitive, requires strict anhydrous conditions.[1]
p-Toluenesulfonic Acid (p-TsOH)Toluene11060-70Acid catalysis offers an alternative pathway.[2][3]Higher temperatures needed, risk of thermal degradation.
Lewis Acids (e.g., ZnCl₂)Dioxane / Toluene100-11075-85Can coordinate to nitrile groups, activating them for cyclization.[1][2]Catalyst removal can be difficult; requires anhydrous conditions.
None (Thermal)None150-18050-65Solvent-free, "green" approach.[1]High energy, significant risk of decomposition and side products.

Expert Recommendation: For initial optimization, switching from piperidine to potassium hydroxide is a logical first step. If yield is still suboptimal, preparing sodium ethoxide in situ in absolute ethanol often provides the best results, provided you can maintain strictly anhydrous conditions.

Q4: My product precipitates, but the yield is low after purification. How can I improve my isolation and purification?

Purification losses can easily undo a high-yielding reaction. This compound has moderate solubility, and aggressive washing or improper crystallization techniques can decimate your final yield.

Troubleshooting Purification:

  • Issue: The product seems soluble in the cold ethanol wash.

    • Explanation: Even "cold" ethanol can dissolve a significant amount of product.

    • Solution: Ensure your wash solvent is truly ice-cold (<0°C). Minimize the volume of solvent used for washing. Consider switching to a less polar, cold solvent where the product is less soluble, such as a 1:1 mixture of ethanol and diethyl ether, or tert-butyl methyl ether (TBME).

  • Issue: A lot of product remains in the mother liquor (filtrate).

    • Explanation: The reaction mixture may be too dilute, or precipitation is incomplete.

    • Solution: After filtering the first crop of crystals, concentrate the mother liquor to about 25% of its original volume and chill again to recover a second crop. Be aware that this second crop may be less pure and might require separate recrystallization.

  • Issue: The final product is colored (yellow or brown) and appears impure.

    • Explanation: This indicates co-precipitation of polymeric or oxidative side products. A simple wash is insufficient.

    • Solution: Recrystallization is necessary. A good solvent system is Dimethylformamide (DMF)/water or ethanol. Dissolve the crude product in a minimal amount of hot DMF or ethanol, then slowly add water or a non-polar solvent (like hexane) until turbidity persists. Allow it to cool slowly to form pure crystals. Adding a small amount of activated charcoal to the hot solution before filtering can also help remove colored impurities.

References

  • Gouda, M., & El-Bana, G. G. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Mini-Reviews in Organic Chemistry. [Link]
  • Wikipedia. (n.d.). Friedländer synthesis. [Link]
  • Shelar, A. R., et al. (2021). Novel Synthesis of 2-aminoquinoline-3-carbaldehyde, benzo[b][4][5] naphthyridines and study of their fluorescence behavior.
  • El-Enany, M. M., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie. [Link]
  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
  • Cimarelli, C. (2014). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
  • Al-dujaili, J. H., et al. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central. [Link]
  • Heravi, M. M., et al. (2018). Three-component reaction of 2-chloro-quinoline-3-carbaldehydes, 2-aminobenzimidazole and malononitrile.
  • Li, J. J. (2009). Friedländer Quinoline Synthesis.
  • PubChem. (n.d.). This compound. [Link]

Sources

Technical Support Center: Purification Challenges of 2-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist

Welcome to the technical support center for the purification of 2-aminoquinoline derivatives. This guide is designed to provide you with in-depth, field-proven insights to overcome the common and often complex challenges encountered during the purification of this important class of N-heterocyclic compounds. The inherent basicity and aromatic nature of the 2-aminoquinoline scaffold, while crucial for its biological activity, presents unique hurdles in achieving high purity. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific derivative.

Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the most pressing issues you may face during purification.

Issue 1: My 2-aminoquinoline derivative is showing significant tailing or streaking on my silica gel column.

Question: I'm attempting to purify my 2-aminoquinoline derivative using standard silica gel chromatography (e.g., with an ethyl acetate/hexane system), but the spots on TLC are streaked, and the column separation is poor with broad, tailing peaks. What is causing this, and how can I fix it?

Root Cause Analysis: This is the most common problem researchers face and is a direct consequence of the chemistry of both the analyte and the stationary phase. Silica gel's surface is covered with silanol groups (Si-OH), which are weakly acidic. The 2-aminoquinoline core contains two basic nitrogen atoms: the endocyclic quinoline nitrogen and the exocyclic 2-amino group. These basic sites form strong acid-base interactions with the acidic silanol groups.[1] This strong, sometimes irreversible, binding leads to a slow and uneven elution of the compound, resulting in significant peak tailing and poor separation.[2]

Solutions:

  • Mobile Phase Modification (The Primary Fix): The most effective solution is to neutralize the acidic sites on the silica gel by adding a competitive base to your mobile phase.[3][4] This base will preferentially interact with the silanol groups, allowing your 2-aminoquinoline derivative to elute symmetrically.

    • Recommended Modifier: Triethylamine (TEA) is the most common and effective choice. Start by adding 0.5-2% (v/v) TEA to your eluent system.[2]

    • Alternative Modifier: If TEA is incompatible with your derivative (e.g., risk of reaction), a solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can be used, particularly when methanol is part of the mobile phase.[2]

  • Use of an Alternative Stationary Phase: If mobile phase modification is insufficient, consider a different stationary phase.

    • Basic Alumina: Alumina is a basic stationary phase and is an excellent alternative for purifying basic compounds like 2-aminoquinolines, as it minimizes the strong acidic interactions.[2]

    • Reversed-Phase (C18) Silica: For derivatives that are sufficiently non-polar, reversed-phase chromatography can be highly effective. The separation is based on hydrophobicity rather than polar interactions, thus avoiding the silanol issue.[2]

Issue 2: How can I efficiently remove non-basic impurities, like unreacted starting materials, from my crude product?

Question: My reaction mixture contains my target 2-aminoquinoline derivative along with neutral or acidic byproducts. Column chromatography is proving difficult. Is there a simpler, more effective bulk purification method?

Root Cause Analysis: This separation challenge is best addressed by exploiting the fundamental difference in the chemical properties of the components: the basicity of your product versus the neutrality or acidity of the impurities. Acid-base extraction is a powerful liquid-liquid extraction technique designed for exactly this purpose.[5][6]

Solution: Acid-Base Extraction The strategy is to convert your basic amine into a water-soluble salt by treating it with an acid. This salt will move into the aqueous phase, leaving neutral organic impurities behind in the organic phase.[7]

G start Crude Product (2-Aminoquinoline + Neutral Impurities) Dissolved in Organic Solvent (e.g., DCM, EtOAc) sep_funnel Separatory Funnel: Add 1M HCl (aq) start->sep_funnel shake Shake & Vent; Allow Layers to Separate sep_funnel->shake org_layer Organic Layer: Contains Neutral Impurities shake->org_layer Separate aq_layer Aqueous Layer: Contains Protonated 2-Aminoquinoline (Water-Soluble Salt) shake->aq_layer Separate add_base To Aqueous Layer: Add 2M NaOH (aq) until pH > 10 aq_layer->add_base back_extract Back-extract with Organic Solvent (e.g., DCM) add_base->back_extract final_org Organic Layer: Contains Purified 2-Aminoquinoline back_extract->final_org dry Dry (Na2SO4), Filter, & Evaporate Solvent final_org->dry product Pure 2-Aminoquinoline Derivative dry->product

Caption: Workflow for purification via acid-base extraction.

Detailed Protocol is available in the Experimental Protocols section below.

Issue 3: My synthesis involved a transition metal catalyst (e.g., Pd, Cu, Ni). How do I remove the residual metal?

Question: I've successfully synthesized my 2-aminoquinoline derivative using a palladium-catalyzed cross-coupling reaction. I'm concerned about residual palladium in my final product, which is unacceptable for downstream applications. How can I remove it?

Root Cause Analysis: Residual transition metals from catalytic reactions are a critical concern, especially in drug development, as they can be toxic and interfere with biological assays.[8] These metals can be difficult to remove by standard chromatography or recrystallization, often requiring a targeted approach.

Solutions:

  • Metal Scavengers: The most robust method is to use a metal scavenger. These are solid-supported reagents with functional groups that have a high affinity for specific metals.

    • Thiol-Based Scavengers: Silica or polymer resins functionalized with thiol (-SH) groups are highly effective at binding palladium, platinum, copper, and other soft metals.[9]

    • Trimercaptotriazine (TMT)-Based Scavengers: These are particularly effective for palladium removal and are available on both silica (Si-TMT) and polymer (MP-TMT) supports.[9]

    • General Procedure: The crude product is dissolved in a suitable solvent, the scavenger resin is added (typically 5-10 weight equivalents), and the mixture is stirred at room temperature or with gentle heating for several hours before being filtered to remove the resin-metal complex.

  • Activated Carbon Treatment: Activated carbon can effectively adsorb residual metal catalysts due to its high surface area and porous structure.[10][11] While sometimes less selective than functionalized scavengers, it is a cost-effective option.[12] A treatment with activated carbon followed by filtration through Celite can significantly reduce metal levels.[13]

MethodTarget MetalsAdvantagesDisadvantages
Thiol-Functionalized Silica Pd, Pt, Cu, Ag, Pb[9]High selectivity, good for many metals.Can sometimes bind to sulfur-containing target molecules.
TMT-Functionalized Resin Primarily Pd[9]Very high efficiency and selectivity for palladium.More specific, may not be as effective for other metals.
Activated Carbon Broad Range[10]Cost-effective, widely available, removes colored impurities.Can lead to loss of product due to non-specific adsorption.[12]
Table 1: Comparison of Common Metal Scavenging Methods.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor my column chromatography purification? A1: Thin-Layer Chromatography (TLC) is indispensable. Before running a column, always optimize your solvent system using TLC. A good Rf value for your target compound is typically between 0.25 and 0.40. Importantly, use the same eluent for your TLC as you plan for your column, including the basic modifier (e.g., 1% TEA). A symmetrical, round spot on the TLC plate is a strong indicator of a successful column separation.[3]

Q2: My "pure" 2-aminoquinoline derivative is a yellow or brown solid. Is this an impurity? A2: Not necessarily. While pure 2-aminoquinoline is often described as a light yellow solid, many derivatives can have a more intense color. However, a dark brown or tarry appearance can indicate the presence of oxidized impurities or polymeric byproducts. If the compound's analytical data (NMR, MS) are clean and the melting point is sharp, the color is likely inherent. If the data are messy, further purification (e.g., recrystallization or a carbon treatment) may be needed.

Q3: How do I confirm the final purity of my compound? A3: A combination of techniques is required to establish purity definitively.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure and identifying any organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. An HPLC trace with a single sharp peak (ideally >98% by area) provides strong evidence of high purity.

Q4: Is ion-exchange chromatography a viable option for purifying 2-aminoquinoline derivatives? A4: Yes, it can be a very powerful technique. Since 2-aminoquinolines are basic, they will be protonated and positively charged at a pH below their pKa. This allows them to bind to a cation-exchange resin (which has negative functional groups).[14][15] Impurities that are neutral or anionic will not bind and will be washed away. The desired compound can then be eluted by increasing the pH or the salt concentration of the mobile phase.[16] This method is particularly useful for large-scale purifications or for separating compounds with very similar polarities.[17]

Experimental Protocols

Protocol 1: Standardized Silica Gel Chromatography with a Basic Modifier
  • TLC Optimization: Develop a solvent system (e.g., Hexane/Ethyl Acetate) that gives your product an Rf of ~0.3. Add 1% Triethylamine (TEA) to this system and re-run the TLC to confirm the spot shape improves and the Rf is suitable.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your system (e.g., hexane). Wet pack the column, ensuring no air bubbles are trapped.

  • Equilibration: Run at least 2-3 column volumes of the full eluent (containing 1% TEA) through the packed column to equilibrate the stationary phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel (~1-2x the mass of the crude product), evaporate the solvent to dryness, and carefully load the resulting dry powder onto the top of the column bed. This "dry loading" method prevents band broadening.

  • Elution: Begin elution with your optimized solvent system. Collect fractions and monitor them by TLC.

  • Work-up: Combine the pure fractions and remove the solvent under reduced pressure. Note that TEA is volatile and should be removed with the solvent, but co-evaporation with a solvent like toluene may be necessary to remove the final traces.

Protocol 2: Liquid-Liquid Acid-Base Extraction
  • Dissolution: Dissolve the crude mixture (~1.0 g) in an appropriate organic solvent (e.g., 50 mL of dichloromethane or ethyl acetate) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1M Hydrochloric Acid (HCl) to the funnel. Stopper the funnel and shake vigorously for 1-2 minutes, frequently inverting and venting to release any pressure.[5]

  • Separation: Allow the layers to fully separate. The protonated 2-aminoquinoline salt is now in the upper aqueous layer, while neutral impurities remain in the lower organic layer (assuming DCM). Drain and collect both layers.

  • Repeat: To ensure complete extraction, repeat the process on the organic layer with a fresh portion of 1M HCl. Combine the aqueous extracts.

  • Back-Wash (Optional but Recommended): To remove any trace organic impurities from the combined aqueous layers, "wash" them with a small portion of fresh organic solvent (e.g., 20 mL DCM). Discard this organic wash.[18]

  • Regeneration of Amine: Cool the combined aqueous layers in an ice bath. Slowly add 2M Sodium Hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 10, check with pH paper). The neutral 2-aminoquinoline will precipitate or form an oily layer.[6]

  • Final Extraction: Transfer the basified mixture back to a separatory funnel and extract the neutral product back into a fresh organic solvent (e.g., 3 x 30 mL of DCM).

  • Drying and Isolation: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified 2-aminoquinoline derivative.[19]

References

  • Biotage. (n.d.). Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. [Link]
  • Wikipedia. (2023). Acid–base extraction. [Link]
  • PrepChem. (n.d.). Acid base extraction flow chart. [Link]
  • Mount Holyoke College. (n.d.). Acid-Base Extraction. [Link]
  • Study.com. (n.d.).
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. [Link]
  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]
  • Onyx Scientific. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Indo American Journal of Pharmaceutical Sciences. (2023).
  • Phenomenex. (n.d.).
  • Chemistry For Everyone. (2025, March 17). Why Do Amines Adhere To Silica Gel Columns?. YouTube. [Link]
  • Technology Networks. (2024, January 24).
  • Heycarbons. (n.d.).
  • Heycarbons. (n.d.). Activated Carbon For Heavy Metal Removal. [Link]
  • IntechOpen. (2023, May 10).
  • Carbon Activated Corporation. (n.d.). Catalytic Carbon, Catalytic Activated Carbon, Surface-Modified Carbon. [Link]

Sources

troubleshooting low yields in Friedländer quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this Technical Support Center to provide in-depth, actionable guidance on the Friedländer quinoline synthesis. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose and resolve issues leading to low yields and other common challenges in your research.

Technical Support Center: Friedländer Quinoline Synthesis

This guide is structured to help you quickly identify and solve common problems encountered during the Friedländer synthesis of quinolines. We'll begin with some frequently asked questions to cover the fundamentals, followed by a detailed troubleshooting guide for more specific issues.

Frequently Asked Questions (FAQs)

Q1: What is the Friedländer synthesis, and what are its key components?

The Friedländer synthesis is a classic and versatile chemical reaction used to synthesize quinoline derivatives.[1][2][3] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (another ketone or aldehyde).[1][2][4] The reaction is typically catalyzed by either an acid or a base.[1][2][5]

The core components are:

  • Reactants : A 2-aminoaryl aldehyde or ketone and a carbonyl compound with an α-methylene group.[5]

  • Catalyst : Can be acidic (e.g., p-toluenesulfonic acid, H₂SO₄) or basic (e.g., potassium tert-butoxide, NaOH).[2][3][5]

  • Solvent : The choice of solvent is often dependent on the catalyst, with polar aprotic solvents used for acidic conditions and non-polar solvents for basic conditions.[5]

Q2: What is the general mechanism of the Friedländer synthesis?

There are two generally accepted mechanisms for the Friedländer synthesis.[3][6]

  • Aldol Condensation Pathway : This pathway begins with an aldol condensation between the two carbonyl-containing reactants to form an aldol adduct. This intermediate then undergoes dehydration, followed by the formation of an imine and a final dehydration step to yield the quinoline.[3][5]

  • Schiff Base Formation Pathway : In this mechanism, the initial step is the formation of a Schiff base between the 2-aminoaryl aldehyde or ketone and the other carbonyl compound. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to form the quinoline ring.[3]

The prevailing mechanism can be influenced by the specific reactants and reaction conditions.[7]

Friedländer Synthesis Mechanism cluster_reactants Reactants cluster_pathway1 Pathway 1: Aldol Condensation First cluster_pathway2 Pathway 2: Schiff Base First 2-Aminoaryl Aldehyde/Ketone 2-Aminoaryl Aldehyde/Ketone A1 Aldol Condensation 2-Aminoaryl Aldehyde/Ketone->A1 B1 Schiff Base Formation 2-Aminoaryl Aldehyde/Ketone->B1 α-Methylene Carbonyl α-Methylene Carbonyl α-Methylene Carbonyl->A1 α-Methylene Carbonyl->B1 A2 Dehydration A1->A2 A3 Intramolecular Cyclization (Imine Formation) A2->A3 A4 Dehydration A3->A4 Product Substituted Quinoline A4->Product B2 Intramolecular Aldol Reaction B1->B2 B3 Dehydration B2->B3 B3->Product

Caption: Alternative mechanisms for the Friedländer quinoline synthesis.

Q3: What are the most common reasons for low yields in this synthesis?

Low yields in the Friedländer synthesis are a frequent issue and can often be attributed to one or more of the following factors[1]:

  • Harsh Reaction Conditions : Traditional methods often use high temperatures and strong acids or bases, which can lead to the degradation of starting materials or the final product.[1][5]

  • Suboptimal Catalyst : The choice and amount of catalyst are critical. An inappropriate catalyst can lead to low conversion rates or the formation of unwanted side products.[1]

  • Incorrect Solvent : The solvent plays a crucial role in reaction efficiency, and an unsuitable solvent can hinder the reaction.[1]

  • Side Reactions : Competing reactions, such as the self-condensation of the ketone (an aldol condensation), can significantly reduce the yield of the desired quinoline.[1][8]

Troubleshooting Guide: Addressing Specific Issues

Q4: My reaction is giving a very low yield or not proceeding at all. What should I investigate first?

When faced with a low-yielding or stalled reaction, a systematic approach to troubleshooting is essential. Here's a workflow to guide your investigation:

Troubleshooting_Workflow start Low Yield/No Reaction check_reagents 1. Verify Reagent Purity & Stoichiometry start->check_reagents check_catalyst 2. Assess Catalyst Activity & Loading check_reagents->check_catalyst Reagents OK check_conditions 3. Evaluate Reaction Conditions (T, Time, Solvent) check_catalyst->check_conditions Catalyst OK optimize_catalyst Screen Alternative Catalysts check_conditions->optimize_catalyst Conditions Suboptimal optimize_temp Optimize Temperature optimize_catalyst->optimize_temp optimize_solvent Screen Solvents optimize_temp->optimize_solvent success Improved Yield optimize_solvent->success

Caption: A systematic workflow for troubleshooting low yields.

Step-by-Step Troubleshooting Protocol:

  • Verify Starting Material Purity : Impurities in either the 2-aminoaryl aldehyde/ketone or the α-methylene carbonyl compound can inhibit the reaction.[8]

    • Action : Confirm the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify the reagents by recrystallization or chromatography.

  • Assess Catalyst Activity : The catalyst may be inactive or used in a suboptimal amount.

    • Action : Use a fresh batch of catalyst. Consider increasing the catalyst loading in increments (e.g., from 5 mol% to 10 mol%).[1]

  • Evaluate Reaction Conditions :

    • Temperature : The reaction can be highly sensitive to temperature.[1]

      • Action : If the reaction is sluggish, incrementally increase the temperature (e.g., in 10 °C steps) while monitoring the progress by Thin-Layer Chromatography (TLC).[1] Conversely, if you observe product degradation, try lowering the temperature.

    • Solvent : Poor solubility of reactants can be a significant issue.

      • Action : If solubility is a problem, switch to a more polar solvent like DMF or ethanol.[1]

    • Reaction Time : The reaction may simply be incomplete.

      • Action : Increase the reaction time and monitor the progress using TLC or LC-MS to determine the optimal duration.[1]

Q5: I suspect side reactions are lowering my yield. What are the common side reactions and how can I mitigate them?

The most common side reaction is the self-condensation of the ketone starting material, particularly under basic conditions.[8] This aldol condensation consumes the ketone, making it unavailable for the desired reaction.

Mitigation Strategies:

  • Modify the Substrate : To prevent self-condensation, you can use the imine analog of the o-aniline instead of the o-aniline itself.[5]

  • Optimize Catalyst Choice : The choice of catalyst can influence the prevalence of side reactions. Milder catalysts may be more selective.

  • Solvent-Free Conditions : Running the reaction under solvent-free conditions, for instance with a catalytic amount of p-toluenesulfonic acid or iodine, can sometimes suppress side reactions.[9]

Q6: I'm using an unsymmetrical ketone and getting a mixture of regioisomers. How can I improve the regioselectivity?

Poor regioselectivity is a well-known challenge when using unsymmetrical ketones in the Friedländer synthesis.[5][10] The condensation can occur on either side of the carbonyl group.

Strategies to Control Regioselectivity:

  • Catalyst Selection : The choice of catalyst can significantly influence regioselectivity.

    • Ionic Liquids : Using certain ionic liquids, such as [Bmmim][Im], has been shown to favor the formation of a single product.[1][4]

    • Amine Catalysts : Specific amine catalysts can also direct the reaction towards a particular isomer.[5]

  • Substrate Modification : Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can effectively control the regioselectivity.[5]

Q7: My reaction requires harsh conditions. Are there greener or more efficient modern alternatives?

Yes, significant research has focused on developing milder and more efficient protocols for the Friedländer synthesis.

  • Microwave-Assisted Synthesis : Microwave irradiation has been shown to dramatically reduce reaction times and improve yields.[11][12][13] In some cases, yields have increased from an average of 34% with conventional heating to 72% with microwave irradiation.[11][14]

  • Modern Catalytic Systems : A wide range of modern catalysts have been developed to improve the efficiency of the Friedländer synthesis.[15][16]

  • Catalyst-Free Synthesis in Water : Some protocols have demonstrated success in synthesizing quinolines in water at 70°C without any catalyst, offering a very green alternative.[17]

Catalyst and Condition Comparison Table:

Catalyst TypeExample CatalystTypical ConditionsAdvantages
Brønsted Acids p-Toluenesulfonic acid (p-TsOH)Solvent-free, heatingEfficient and rapid synthesis.[4][8]
Halogens Molecular IodineSolvent-free, heatingHighly efficient catalyst.[4][8]
Lewis Acids Neodymium(III) nitrate hexahydrateMild conditionsEfficient and rapid synthesis.[4][8]
Ionic Liquids [bmim]HSO₄Solvent-freeCan improve regioselectivity and offers a greener alternative.[8][18]
Modern Methods Microwave IrradiationVarious solvents (e.g., ethanol)Significantly reduced reaction times and improved yields.[11][12][14]
Green Methods None (in water)Water, 70°CCatalyst-free and environmentally friendly.[17]

Experimental Protocols

Protocol 1: Iodine-Catalyzed Solvent-Free Synthesis [1][8]

  • To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).

  • Heat the reaction mixture at 80-100°C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted Synthesis in Acetic Acid [12]

  • In a microwave-safe vessel, combine the 2-aminophenylketone and the cyclic ketone.

  • Add neat acetic acid to act as both the solvent and the catalyst.

  • Irradiate the mixture in a microwave reactor at 160°C for approximately 5 minutes.

  • Monitor the reaction for completion.

  • After cooling, proceed with standard workup and purification procedures.

References

  • Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - PMC - NIH. (URL: [Link])
  • Friedländer Synthesis - J&K Scientific LLC. (URL: [Link])
  • Different catalytic approaches of Friedländer Synthesis of Quinolines - ResearchG
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Publishing. (URL: [Link])
  • Friedlaender Synthesis - Organic Chemistry Portal. (URL: [Link])
  • Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed. (URL: [Link])
  • Different catalytic approaches of Friedländer synthesis of quinolines - PubMed. (URL: [Link])
  • Friedländer synthesis - Wikipedia. (URL: [Link])
  • Microwave-assisted Friedländer Synthesis of Polysubstituted Quinolines Based on Poly(ethylene glycol)
  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (URL: [Link])
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (URL: [Link])
  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions - Organic Chemistry Portal. (URL: [Link])
  • Friedländer Quinoline Synthesis - ResearchG
  • Different catalytic approaches of Friedländer synthesis of quinolines - PubMed Central - NIH. (URL: [Link])
  • The Friedländer Synthesis of Quinolines - Organic Reactions. (URL: [Link])
  • Friedländer Synthesis: Mechanism | PDF | Change | Chemical Compounds - Scribd. (URL: [Link])

Sources

Technical Support Center: Vilsmeier-Haack Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of quinoline synthesis via the Vilsmeier-Haack (V-H) reaction. This resource is tailored for researchers, medicinal chemists, and process development professionals who utilize this powerful cyclization-formylation reaction. Here, we move beyond standard protocols to address the nuanced challenges and side reactions that can arise during experimentation, providing field-tested insights and solutions in a direct question-and-answer format.

Introduction: The Power and Pitfalls of the V-H Quinoline Synthesis

The Vilsmeier-Haack reaction is a robust method for synthesizing 2-chloro-3-formylquinolines from readily available N-arylacetamides. The reaction proceeds through the in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from N,N-dimethylformamide (DMF) and an acid chloride, typically phosphorus oxychloride (POCl₃). This electrophilic species then orchestrates a dual cyclization and formylation of the acetanilide substrate.[1] While effective, the reaction's success is highly sensitive to substrate electronics, reagent stoichiometry, and reaction conditions, often leading to a range of potential side reactions that can complicate purification and reduce yields.

This guide provides a systematic approach to troubleshooting these challenges, ensuring higher purity and more consistent outcomes.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the Vilsmeier-Haack synthesis of quinolines. Each question is designed to tackle a specific experimental observation, explaining the underlying chemical principles and offering actionable solutions.

Q1: My reaction yield is critically low or the reaction failed entirely. What are the most common culprits?

Low yield is a frequent issue stemming from several key factors related to reagents and reaction setup.

  • Presence of Moisture: The Vilsmeier reagent is extremely sensitive to moisture. Water will rapidly hydrolyze both POCl₃ and the active chloroiminium salt, effectively quenching the reaction before it can proceed.[1]

    • Causality: The phosphorus center in POCl₃ and the electrophilic carbon in the Vilsmeier reagent are hard electrophiles, readily attacked by water.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous grade DMF and store POCl₃ under inert conditions, handling it with care to prevent atmospheric moisture exposure.

  • Purity of Starting Materials: Impurities in the N-arylacetamide or DMF can significantly interfere. Old DMF can contain dimethylamine from decomposition, which can react with the Vilsmeier reagent.[2]

    • Causality: Side reactions with impurities consume the Vilsmeier reagent, reducing the amount available for the desired transformation.

    • Solution: Use freshly distilled or high-purity anhydrous DMF. Verify the purity of your N-arylacetamide substrate by melting point or NMR before starting.

  • Incorrect Stoichiometry: The molar ratio of reagents is vital. Insufficient Vilsmeier reagent will lead to incomplete conversion.

    • Causality: The reaction consumes multiple equivalents of the Vilsmeier reagent per mole of substrate for both cyclization and formylation.

    • Solution: An excess of POCl₃ and DMF is typically required. Optimization studies show that a POCl₃-to-substrate ratio of 3:1 to as high as 12:1 may be necessary to achieve maximum yield, depending on the substrate's reactivity.[1]

  • Substrate Deactivation: The V-H reaction is an electrophilic aromatic substitution. Strong electron-withdrawing groups (EWGs) like nitro groups (-NO₂) on the N-arylacetamide ring deactivate it towards electrophilic attack, severely hindering or completely inhibiting the cyclization.

    • Causality: EWGs reduce the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards the Vilsmeier reagent.

    • Solution: For substrates with strong EWGs, the reaction may fail entirely.[3] In such cases, alternative synthetic routes to the desired quinoline should be considered. For moderately deactivated systems, increasing the temperature or reaction time may provide modest yields.

Q2: My reaction mixture turned into a dark, intractable tar. What happened and can it be salvaged?

Tar formation is a definitive sign of product and/or reagent decomposition, often caused by excessive heat.

  • Primary Cause: Excessive Temperature: The Vilsmeier reagent itself can decompose at elevated temperatures.[4] Furthermore, the reaction to form the quinoline is often exothermic after an initial heating period. Uncontrolled temperatures lead to polymerization and other decomposition pathways.

    • Causality: High thermal energy promotes undesired intermolecular reactions and fragmentation of the Vilsmeier reagent and sensitive intermediates.

    • Solution: Maintain strict temperature control. The initial formation of the Vilsmeier reagent should be performed at 0-10 °C.[1] When heating the reaction with the substrate, gradually increase the temperature to the target (e.g., 80-90 °C) and monitor for any uncontrolled exotherms.[1] Use a reliable heating mantle with a temperature controller and ensure efficient stirring. It is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC) to avoid unnecessarily long heating times.

  • Can it be salvaged? Generally, no. Once significant tarring has occurred, the desired product is often trapped or has decomposed. The focus should be on prevention in subsequent attempts.

Q3: My product is impure. I suspect a specific side product has formed. What are the possibilities?

Beyond general decomposition, several specific side products can form depending on your substrate and workup conditions.

  • Observation: An impurity with a hydroxyl group is detected (e.g., by IR or NMR), and the mass is consistent with the replacement of chlorine with -OH.

    • Side Reaction: Hydrolysis to 2-Quinolone. The 2-chloro substituent on the quinoline product is susceptible to nucleophilic substitution, especially in aqueous base during workup. This leads to the formation of the corresponding 2-hydroxyquinoline (which exists as the 2-quinolone tautomer).[5]

    • Causality: The C2 position of the quinoline ring is electron-deficient and activated towards nucleophilic attack. Prolonged exposure to strong hydroxide during workup facilitates this SNAr reaction.

    • Prevention & Solution: Use a milder base for neutralization, such as a saturated solution of sodium bicarbonate (NaHCO₃) or sodium acetate (NaOAc), aiming for a final pH of 6-7.[1] If the product is already formed, it can be separated from the more polar 2-quinolone byproduct by silica gel column chromatography.

  • Observation: During workup with a strong base (e.g., NaOH), I isolate two additional products: one where the aldehyde is reduced to an alcohol and another where it's oxidized to a carboxylic acid.

    • Side Reaction: Cannizzaro Reaction. The 2-chloro-3-formylquinoline product lacks an α-hydrogen and can undergo a base-induced disproportionation (Cannizzaro reaction) if exposed to a high concentration of a strong base like NaOH or KOH during workup.[3][6][7] This results in a mixture of the corresponding alcohol and carboxylic acid. Interestingly, this can occur concurrently with methoxylation if methanol is present.[3]

    • Causality: Strong base attacks the electrophilic aldehyde carbonyl. The resulting tetrahedral intermediate transfers a hydride to a second molecule of the aldehyde, resulting in a redox disproportionation.

    • Prevention: Avoid using strong, concentrated hydroxide solutions during workup. Neutralize the reaction mixture carefully with a weaker base like NaHCO₃.

  • Observation: My starting acetanilide was heavily substituted with electron-withdrawing groups, and I isolated a product that did not cyclize.

    • Side Reaction: Formamidine Formation. With strongly deactivated N-arylacetamides, the electrophilic cyclization step is too slow. Instead, the Vilsmeier reagent may react with the amide nitrogen of the starting material, eventually leading to a formamidine derivative after workup.

    • Causality: The nucleophilicity of the aromatic ring is insufficient for the key C-C bond-forming step. The more nucleophilic amide nitrogen reacts instead.

    • Solution: This side reaction indicates that the substrate is not suitable for the standard V-H quinoline synthesis. Alternative synthetic strategies are recommended.

Visualizing Mechanisms and Workflows

To better understand the process and potential pitfalls, the following diagrams illustrate the core reaction mechanism, key side reactions, and a general troubleshooting workflow.

Core Reaction Mechanism

Vilsmeier_Haack_Quinoline_Synthesis Figure 1: Vilsmeier-Haack Quinoline Synthesis Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Cyclization & Formylation cluster_2 Step 3: Workup DMF DMF V_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->V_Reagent + POCl₃ (0-10 °C) POCl3 POCl₃ Acetanilide N-Arylacetamide Intermediate1 Electrophilic Attack & Cyclization Acetanilide->Intermediate1 + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Intermediate1->Iminium_Salt Final_Product 2-Chloro-3-formylquinoline Iminium_Salt->Final_Product + H₂O (Hydrolysis)

Caption: Mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.

Key Side Reaction Pathways During Workup

Side_Reactions Figure 2: Common Side Reactions During Aqueous Workup cluster_hydrolysis Hydrolysis cluster_cannizzaro Cannizzaro Reaction Product 2-Chloro-3-formylquinoline Quinolone 2-Quinolone-3-carbaldehyde Product->Quinolone High pH (e.g., NaOH) + H₂O Alcohol Quinoline-3-methanol Product->Alcohol High Conc. NaOH Acid Quinoline-3-carboxylic Acid Product->Acid High Conc. NaOH

Caption: Side reactions affecting the 2-chloro-3-formylquinoline product.

Troubleshooting Workflow

Troubleshooting_Workflow Figure 3: Troubleshooting Flowchart start Start Experiment check_reagents Check Reagents & Glassware Anhydrous DMF? Fresh POCl₃? Flame-dried glass? start->check_reagents run_reaction Run Reaction Control T (0-10°C prep)? Monitor by TLC? check_reagents->run_reaction workup Aqueous Workup Quench in ice? Use mild base (NaHCO₃)? run_reaction->workup analyze Analyze Crude Product workup->analyze success Success: Pure Product analyze->success Clean failure Failure Mode analyze->failure Problem low_yield Low Yield Increase POCl₃ ratio Check substrate electronics failure->low_yield Low Conversion tar Tar Formation Reduce reaction temp Decrease reaction time failure->tar Decomposition impure Impure Product Optimize workup pH Recrystallize / Chromatography failure->impure Side Products low_yield->run_reaction Re-attempt tar->run_reaction Re-attempt impure->workup Re-optimize

Caption: A systematic workflow for troubleshooting the V-H quinoline synthesis.

Data Summary and Protocols

Table 1: Influence of Reaction Parameters on Yield
ParameterConditionRationale & Potential IssuesSource(s)
Solvent Anhydrous DMF is standard.DMF acts as both solvent and reagent. Moisture leads to reagent decomposition.[1]
Reagent Prep Temp. 0 - 10 °CThe addition of POCl₃ to DMF is highly exothermic and must be controlled with an ice bath to prevent reagent decomposition.[1]
Reaction Temp. 60 - 90 °CHigher temperatures are needed for cyclization but excessive heat (>90-100°C) causes polymerization and tar formation. Progress should be monitored by TLC.[1]
Stoichiometry (POCl₃:Substrate) 3:1 to 12:1A significant excess of the Vilsmeier reagent is often required to drive the reaction to completion, especially for less activated substrates.[1]
Workup Quench Pour into crushed ice.Rapidly hydrolyzes the iminium intermediate to the aldehyde and quenches excess reactive species.[1]
Workup pH Neutralize with NaHCO₃/NaOAc (pH 6-7).Avoids base-catalyzed hydrolysis of the 2-chloro group and prevents the Cannizzaro reaction.[1][3]
Detailed Experimental Protocol: Synthesis of 2-Chloro-3-formylquinoline

This protocol is a generalized procedure based on common literature methods for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[1][2]

Materials:

  • Substituted N-arylacetamide (1 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (3-12 equivalents)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) or Sodium Acetate (NaOAc) solution

  • Ethyl Acetate or Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Brine

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (used as both reagent and solvent). Cool the flask to 0 °C in an ice-salt bath.

  • Add POCl₃ (3-12 equivalents) dropwise to the cooled DMF via the dropping funnel over 30-45 minutes with vigorous stirring. Maintain the internal temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the resulting mixture (the Vilsmeier reagent) to stir for an additional 30-60 minutes at 0 °C.

  • Reaction with Substrate: Dissolve the N-arylacetamide (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Heating: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90 °C. Monitor the reaction's progress by TLC.

  • Workup and Isolation: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice (e.g., 500 g for a 10 mmol scale reaction) with constant, vigorous stirring.

  • Stir the mixture until all the ice has melted. Neutralize the acidic mixture by slowly adding a saturated solution of NaHCO₃ or NaOAc until the pH is approximately 6-7. A solid precipitate should form.

  • Collect the solid by filtration, wash it thoroughly with cold water, and dry it under vacuum.

  • Extraction (if no precipitate forms): If a solid does not form, transfer the aqueous mixture to a separatory funnel and extract it multiple times with an organic solvent like ethyl acetate (e.g., 3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by silica gel column chromatography.

References

  • Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Current Chemistry Letters, 2, 187-196. [Link]
  • Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076. [Link]
  • NROChemistry. Vilsmeier-Haack Reaction. [Link]
  • Wikipedia. Vilsmeier–Haack reaction. [Link]
  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
  • S. B. Patel, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3). [Link]
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
  • Slideshare. Vilsmeier haack rxn. [Link]
  • OUCI. Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines: The alkaloid analogues. [Link]
  • Wikipedia. Cannizzaro reaction. [Link]
  • Guzman, A., et al. (1990). Vilsmeier-Haack reaction with succinamidals. A convenient synthesis of 5-chloropyrrole-2-carboxaldehydes and 5-chloropyrrole. Canadian Journal of Chemistry, 68(5), 791-794. [Link]
  • RSC Publishing. HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. New Journal of Chemistry. [Link]
  • ResearchGate. (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. [Link]
  • Physics Wallah. Reaction Mechanism of Cannizzaro Reaction. [Link]
  • BYJU'S. Cannizzaro Reaction Mechanism. [Link]
  • RSC Publishing. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry. [Link]
  • Name-Reaction.com. Vilsmeier-Haack reaction. [Link]
  • RSC Publishing. The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. Journal of the Chemical Society, Perkin Transactions 2. [Link]
  • ResearchGate. HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. [Link]
  • Tekale, A. S. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(5), 11-15. [Link]
  • Indian Academy of Sciences.
  • Chem-Station. (2014). Vilsmeier-Haack Reaction. [Link]
  • Tekale, A. S. (2022). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 10(1), 177-180. [Link]
  • NIH National Center for Biotechnology Information. (2020).
  • ResearchGate. (2022). (PDF) Journal of Pharma Research UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. [Link]
  • Wikipedia. 2-Chloroquinoline. [Link]
  • RSC Publishing.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Aminoquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and optimization of 2-Aminoquinoline-3-carboxamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. Our focus is on empowering you with the causal understanding behind protocol steps to achieve reliable and high-yield outcomes.

Introduction: The Significance of the 2-Aminoquinoline Scaffold

The 2-aminoquinoline core is a privileged heterocyclic motif in medicinal chemistry and materials science. The presence of the amino group at the 2-position and the carboxamide at the 3-position creates a unique electronic and structural environment, making these compounds valuable as intermediates and as bioactive molecules themselves. They have been investigated for a range of biological activities, including as kinase inhibitors for anticancer applications.[1][2][3]

The most direct and widely employed method for constructing this scaffold is the Friedländer Annulation , a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[4][5][6] This guide will focus on optimizing this classic and powerful reaction for the specific synthesis of this compound.

Core Synthesis Pathway: The Friedländer Annulation

The synthesis of this compound is typically achieved via the acid- or base-catalyzed condensation of 2-aminobenzaldehyde with 2-cyanoacetamide. The cyano group serves as a precursor to the carboxamide, often hydrolyzing under the reaction conditions, or the reaction proceeds directly with malonamide derivatives.

The reaction mechanism involves two potential pathways: an initial aldol condensation followed by cyclization and imine formation, or the formation of a Schiff base followed by an intramolecular aldol reaction.[4]

Friedlander_Mechanism cluster_pathway Reaction Cascade 2-aminobenzaldehyde 2-Aminobenzaldehyde Aldol_Adduct Aldol Adduct 2-aminobenzaldehyde->Aldol_Adduct Aldol Condensation 2-cyanoacetamide 2-Cyanoacetamide 2-cyanoacetamide->Aldol_Adduct Unsaturated_Intermediate α,β-Unsaturated Intermediate Aldol_Adduct->Unsaturated_Intermediate -H₂O Cyclized_Intermediate Cyclized Intermediate Unsaturated_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product This compound Cyclized_Intermediate->Product -H₂O (Aromatization)

Caption: Generalized mechanism of the Friedländer Annulation.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most critical parameters to investigate first?

Low yields in the Friedländer synthesis can often be traced back to a few key factors.[7] Before attempting a complete redesign, verify the following:

  • Purity of 2-Aminobenzaldehyde: This starting material is susceptible to oxidation. Use freshly sourced or purified 2-aminobenzaldehyde for best results. Confirm purity via NMR or melting point.

  • Catalyst Activity: Catalysts are central to this reaction.[7] If using a base like piperidine or a solid acid catalyst, ensure it has not been deactivated by atmospheric CO₂ or moisture. Use a fresh batch or increase the catalyst loading from a standard 5 mol% to 10 mol%.[8]

  • Reaction Temperature: The reaction often requires heating to overcome the activation energy for both condensation and dehydration.[8] If no product is forming at a lower temperature (e.g., 80 °C), incrementally increase the heat while monitoring by Thin Layer Chromatography (TLC).

Q2: I'm observing a dark, insoluble material (tar) forming in my reaction flask. What causes this and how can I prevent it?

Tar formation is a common issue, typically arising from the self-polymerization of 2-aminobenzaldehyde under harsh conditions or the degradation of the product.

  • Cause: Excessively high temperatures or prolonged reaction times can lead to decomposition.[8]

  • Solution: Lower the reaction temperature to find the minimum required for conversion. Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed to prevent over-exposure to heat.[8] Consider using microwave irradiation for controlled, rapid heating, which can sometimes minimize byproduct formation.

Q3: What are the most common side products, and how can they be minimized?

Besides degradation, specific side reactions can compete with the desired pathway.

  • Aldol Self-Condensation: The active methylene compound (e.g., 2-cyanoacetamide) can react with itself, especially under strong basic conditions.[9]

    • Mitigation: Use a milder catalyst. If using a strong base like KOH, add it slowly to a cooled solution of the reactants to control the initial exotherm and favor the cross-condensation.

  • Formation of Regioisomers: This is a concern when using unsymmetrical ketones as the active methylene component.[9][10] While not an issue for 2-cyanoacetamide, it is a critical consideration for more complex syntheses.

Q4: Which is better for this synthesis: an acid or a base catalyst?

Both acid and base catalysis are effective, and the optimal choice depends on the specific substrates and desired conditions.[5][6]

  • Base Catalysis (e.g., KOH, Piperidine): Often used in polar protic solvents like ethanol. These conditions are classic and effective but can promote aldol self-condensation.[11][12]

  • Acid Catalysis (e.g., p-TsOH, Lewis Acids): Lewis acids like In(OTf)₃ or even simple iodine can be highly efficient, sometimes allowing for milder or even solvent-free conditions.[9][13] Acid catalysis is often preferred for minimizing base-promoted side reactions.

In-Depth Troubleshooting Guide

This section provides a logical workflow for diagnosing and solving persistent issues in your synthesis.

Troubleshooting_Flowchart start Start: Low or No Product Yield check_sm TLC Analysis: Starting Material (SM) Present? start->check_sm no_sm TLC Analysis: SM Consumed, but Complex Mixture? check_sm->no_sm No sol_temp Increase Temperature (10°C increments) check_sm->sol_temp Yes sol_lower_temp Reduce Temperature to Minimize Degradation no_sm->sol_lower_temp Yes sol_catalyst Increase Catalyst Loading or Use Fresh Catalyst sol_temp->sol_catalyst sol_solvent Improve Solubility: Switch to Polar Aprotic Solvent (e.g., DMF) sol_catalyst->sol_solvent sol_time Increase Reaction Time sol_solvent->sol_time sol_milder_cat Use Milder Catalyst (e.g., p-TsOH instead of KOH) to reduce side reactions sol_lower_temp->sol_milder_cat sol_purify_sm Purify Starting Materials (especially aldehyde) sol_milder_cat->sol_purify_sm

Caption: Troubleshooting decision tree for Friedländer synthesis.

Scenario 1: Reaction Fails to Proceed

If TLC analysis shows only unreacted starting materials, the reaction has not overcome its initial activation energy.

  • Probable Cause: Insufficient thermal energy or inactive catalysis.

  • Step-by-Step Solutions:

    • Verify Temperature: Ensure your heating apparatus is calibrated and reaching the target temperature. Increase the temperature in 10-20 °C increments, holding for 1-2 hours at each new setpoint and monitoring by TLC.[8]

    • Evaluate Catalyst: Prepare a fresh solution of your catalyst or open a new bottle. If the yield remains low, consider increasing the loading from 5 mol% to 10-15 mol%.[8]

    • Check Solubility: If reactants are not fully dissolved at the reaction temperature, the reaction will be slow and inefficient. Switch to a higher-boiling, more polar solvent like DMF or DMSO to ensure a homogeneous reaction mixture.[8]

Scenario 2: Reaction Yields a Complex Mixture with Little Product

If TLC shows the consumption of starting materials but the formation of multiple new spots with low Rf values (streaking) and only a faint product spot, the conditions are likely too harsh.

  • Probable Cause: Reactant/product degradation or competing side reactions are dominating.

  • Step-by-Step Solutions:

    • Reduce Temperature: Immediately lower the reaction temperature. High heat can accelerate decomposition pathways.[8]

    • Change Catalyst: A strong base may be promoting undesired aldol condensations.[9] Switch to a milder base (e.g., piperidine) or an acid catalyst (e.g., p-toluenesulfonic acid, molecular iodine) which can favor the desired cyclization.[6]

    • Purify Reactants: Impurities in the 2-aminobenzaldehyde can act as initiators for polymerization. Consider recrystallizing or running a short silica plug on the aldehyde before use.

Optimized Experimental Protocol (Example)

This protocol utilizes molecular iodine as a mild and efficient catalyst, which often provides high yields and cleaner reaction profiles.[8]

Materials:

  • 2-aminobenzaldehyde (1.0 mmol, 121.1 mg)

  • 2-cyanoacetamide (1.2 mmol, 100.9 mg)

  • Molecular Iodine (I₂) (10 mol%, 0.1 mmol, 25.4 mg)

  • Ethanol (5 mL)

Procedure:

  • To a clean 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminobenzaldehyde, 2-cyanoacetamide, and ethanol.

  • Stir the mixture at room temperature for 5 minutes to allow for dissolution.

  • Add the molecular iodine catalyst to the mixture.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Upon completion (disappearance of 2-aminobenzaldehyde), cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add 15 mL of ethyl acetate and transfer the mixture to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of Na₂S₂O₃ (2 x 10 mL) to quench and remove the iodine, followed by a wash with brine (1 x 10 mL).[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from hot ethanol or by silica gel column chromatography to obtain pure this compound.

Data Summary: Catalyst & Solvent Selection Guide

Catalyst SystemTypical Solvent(s)Temperature Range (°C)Key Advantages & Considerations
Base-Catalyzed
KOH / NaOHEthanol, Water50 - 100Strong, inexpensive base; can promote side reactions.
PiperidineEthanol, Toluene80 - 120Milder organic base; generally cleaner than inorganic bases.
Acid-Catalyzed
p-TsOHToluene, Solvent-free80 - 140Effective Brønsted acid; can be used under Dean-Stark conditions.[4]
Iodine (I₂)Ethanol, Solvent-free80 - 100Mild, efficient, and inexpensive Lewis acid catalyst.[6]
In(OTf)₃Solvent-free60 - 100Highly effective Lewis acid, often gives excellent yields.[13]
Catalyst-Free
ThermalNone (Neat)150 - 220Environmentally friendly but requires high temperatures; risk of degradation.[5][12]

References

  • Zhou, J., et al. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3), 521.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Musilek, K., et al. (2021). Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. PubMed Central.
  • ResearchGate. (2020). Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,.... ResearchGate.
  • Gouda, M., & El-Bana, G. G. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). ResearchGate.
  • PrepChem.com. (n.d.). Preparation of 2-aminoquinoline. PrepChem.com.
  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia.
  • Manske, R. H. (1942). The Friedländer Synthesis of Quinolines. Organic Reactions.
  • Cheng, C. C., & Yan, S. J. (1982). The Friedländer Synthesis of Quinolines. ResearchGate.
  • Gouda, M., & El-Bana, G. G. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry.
  • ResearchGate. (2025). Novel Synthesis of 2-aminoquinoline-3-carbaldehyde, benzo[b][9][14] naphthyridines and study of their fluorescence behavior. ResearchGate.
  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal.
  • ResearchGate. (n.d.). This compound derivatives and their anticancer activity against MCF-7 cell line acting through PDGFR inhibition. ResearchGate.
  • Gouda, M., & El-Bana, G. G. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Semantic Scholar.
  • Royal Society of Chemistry. (n.d.). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry.
  • Ravi, S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed.
  • Ravi, S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. ResearchGate.
  • El-Sayed, R., et al. (2017). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. PubMed.
  • ResearchGate. (n.d.). Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. ResearchGate.
  • ResearchGate. (2025). Synthesis of 2‐aminoquinolines via three‐component reaction. ResearchGate.
  • Al-Ostath, A., et al. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. MDPI.
  • Shah, Q., et al. (n.d.). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PubMed Central.
  • ResearchGate. (2025). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate.
  • Google Patents. (n.d.). Process of preparing 3-amino-quinolines. Google Patents.

Sources

Enhancing the Solubility of 2-Aminoquinoline-3-carboxamide for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center >

Last Updated: 2026-01-11

Introduction

Welcome to the technical support guide for 2-Aminoquinoline-3-carboxamide. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in various bioassay formats. Low aqueous solubility is a frequent hurdle in drug discovery, leading to issues like underestimated compound activity, poor data reproducibility, and inaccurate structure-activity relationships (SAR).[1]

This guide provides a structured, in-depth approach to systematically enhancing the solubility of this compound, ensuring the integrity and reliability of your experimental results. We will explore the physicochemical properties of the compound, detail practical solubilization strategies, and offer troubleshooting solutions to common problems.

Compound Profile: Understanding this compound

Before attempting to solubilize a compound, it's crucial to understand its inherent physicochemical properties.

  • Structure: this compound is a heterocyclic compound featuring a quinoline core. This aromatic system, combined with an amino group and a carboxamide group, dictates its behavior in solution.[2]

  • Molecular Weight: 187.20 g/mol .[2][3]

  • Predicted Lipophilicity (cLogP): Approximately 1.3 - 1.7.[2][3] This moderate lipophilicity suggests that while it has some non-polar character, it is not excessively greasy.

  • Functional Groups:

    • 2-Amino group (-NH2): A basic group that can be protonated at acidic pH.

    • 3-Carboxamide group (-CONH2): A neutral, polar group capable of hydrogen bonding.[4] The carboxamide group enhances molecular stability.[2]

    • Quinoline Ring: A weakly basic aromatic system.

Key Solubility Insight: The presence of both hydrogen bond donors (-NH2) and acceptors (C=O, N-H, ring nitrogens) suggests that polar solvents should be effective.[4] However, the relatively planar, aromatic quinoline structure contributes to crystal lattice energy, which can make it difficult to dissolve in water. Carboxamide derivatives often require polar organic solvents like DMSO.[2]

Foundational Principles & Initial Troubleshooting

This workflow provides a logical progression for tackling solubility issues, starting with the simplest and most common methods.

G cluster_0 A Start: Compound Powder B Prepare 10 mM Stock in 100% DMSO A->B C Visually Inspect Stock: Clear Solution? B->C D Dilute Stock into Aqueous Bioassay Buffer C->D Yes H Try Gentle Warming (37°C) or Sonication C->H No E Visually Inspect Final Solution: Precipitation? D->E F Proceed with Assay (Maintain Final DMSO <0.5%) E->F No G Troubleshooting Required: Proceed to Advanced Methods E->G:w Yes I Still Not Soluble? H->I I->D Soluble I->G:w Insoluble

Caption: Initial solubility testing workflow.

In-Depth Technical Guide & FAQ

This section is formatted as a series of questions and answers to directly address the challenges you may face.

Q1: What is the best starting solvent for making a high-concentration stock solution?

Answer: Dimethyl sulfoxide (DMSO) is the industry-standard starting solvent for most non-polar to moderately polar compounds.[5]

  • Why it works: DMSO is a highly polar aprotic solvent that is miscible with a wide range of organic solvents and water.[5] It is effective at dissolving compounds that have both polar and nonpolar characteristics, making it ideal for this compound. It allows for the preparation of concentrated stock solutions (e.g., 10-20 mM) that can then be diluted into aqueous assay buffers.[6]

  • Causality: Its ability to dissolve both polar and non-polar compounds makes it a versatile first choice in drug discovery screening.[5] This avoids the need for multiple solvent tests at the outset.

Step-by-Step Protocol: Preparing a DMSO Stock Solution

  • Weigh Compound: Accurately weigh the desired amount of this compound powder.

  • Add DMSO: Add the calculated volume of 100% anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Promote Dissolution: Vortex the solution vigorously for 1-2 minutes.

  • Gentle Heat/Sonication (If Needed): If powder is still visible, warm the solution in a 37°C water bath for 5-10 minutes or place it in a sonicating water bath for 5 minutes.

  • Visual Confirmation: Ensure the solution is completely clear with no visible particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q2: My compound dissolves in DMSO but precipitates when I dilute it into my aqueous assay buffer. What should I do?

Answer: This is a very common problem known as "aqueous dropout." It occurs because the compound is soluble in the organic stock solvent but not in the final aqueous environment of the bioassay. The key is to keep the compound solubilized in the final mixture.

  • Explanation: Simply adding the DMSO stock to the buffer can cause localized high concentrations that lead to precipitation. A serial dilution or a rapid, well-mixed dilution can prevent this.

  • Protocol:

    • Perform a serial dilution of your DMSO stock in 100% DMSO to get closer to the final desired concentration.

    • When making the final dilution into your aqueous buffer, add the small volume of DMSO stock into the larger volume of buffer while the buffer is being vortexed or rapidly mixed. This ensures the compound disperses quickly before it has a chance to aggregate and precipitate.

  • Explanation: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, increase the overall solubility of the solution for lipophilic compounds.[7]

  • Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG-400).

  • Causality: These agents reduce the polarity of the aqueous medium, making it more favorable for the compound to remain in solution.

  • Considerations: Co-solvents can impact bioassay performance, particularly in enzyme or cell-based assays.[8][9] Always run a vehicle control (buffer + co-solvent) to check for any effects on your assay.

Co-SolventTypical Final Conc.ProsCons
Ethanol 1-5%Effective, readily available.Can be toxic to cells at higher concentrations.
Propylene Glycol 1-10%Low toxicity, commonly used in formulations.Can be viscous.
PEG-400 1-10%Good solubilizer, low toxicity.[10]Can be viscous; potential for assay interference.
  • Explanation: The solubility of ionizable compounds is highly dependent on pH. This compound has a basic amino group.

  • Causality: The amino group (-NH2) is a weak base. In an acidic environment (pH below its pKa), this group will become protonated (-NH3+). This positive charge dramatically increases the molecule's interaction with polar water molecules, thereby increasing its solubility. The carboxamide group is generally neutral across a wide pH range.[4][11]

  • Protocol:

    • Determine the pH of your current bioassay buffer.

    • Prepare several small batches of your buffer with slightly lower pH values (e.g., decrease in 0.5 pH unit increments from pH 7.5 down to 6.0).

    • Test the solubility of your compound (diluted from DMSO stock) in each buffer.

    • Validation: Crucially, you must confirm that the change in pH does not negatively affect your assay target (e.g., enzyme activity or cell viability). Run appropriate controls.

Q3: I've tried co-solvents and pH adjustment, but I still have solubility issues or assay interference. Are there more advanced options?

Answer: Yes. When standard methods fail, formulation excipients like cyclodextrins can be employed. These are often used in pharmaceutical formulations to enhance the solubility and bioavailability of poorly soluble drugs.[12][13]

  • Mechanism of Action: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] The poorly soluble "guest" molecule (this compound) partitions into the hydrophobic core, forming an "inclusion complex."[15][] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in aqueous media.[12][15]

G cluster_0 A Poorly Soluble Drug (Hydrophobic) C Water-Soluble Inclusion Complex A->C Forms B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) B->C Encapsulates

Caption: Cyclodextrin inclusion complex formation.

  • Common Types:

    • β-Cyclodextrin (β-CD): Natural cyclodextrin, but with limited aqueous solubility itself.

    • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A chemically modified derivative with significantly higher aqueous solubility and lower toxicity, making it a preferred choice for biological applications.[12]

    • Sulfobutylether-β-Cyclodextrin (SBE-β-CD / Captisol®): Another modified derivative with excellent solubility and safety profile.

Step-by-Step Protocol: Using HP-β-CD

  • Prepare Cyclodextrin Buffer: Prepare your bioassay buffer containing a specific concentration of HP-β-CD. A good starting point is 1-5% (w/v). Stir until the HP-β-CD is fully dissolved.

  • Prepare Compound Stock: Prepare a concentrated stock of this compound in 100% DMSO as usual.

  • Dilute into CD Buffer: While vortexing the HP-β-CD buffer, add the DMSO stock dropwise to achieve the final desired concentration.

  • Equilibrate: Allow the solution to mix/shake at room temperature for at least 30-60 minutes to ensure the formation of the inclusion complex.

  • Validation: Always run a vehicle control containing the same concentration of HP-β-CD and DMSO to ensure the excipient does not interfere with the assay.

Summary of Troubleshooting Strategies
Issue Strategy Underlying Principle Key Consideration
Compound won't dissolve in 100% DMSO Gentle Warming (37°C) or SonicationProvides energy to overcome crystal lattice forces.Avoid excessive heat which can degrade the compound.
Precipitation upon dilution into aqueous buffer Optimize dilution (vortexing), use co-solvents (Ethanol, PEG-400)Maintain a favorable solvent environment, reduce aqueous polarity.Must run vehicle controls to check for assay interference.[8]
Compound is an ionizable base pH Adjustment (Acidification)Protonating the basic amino group increases its polarity and aqueous solubility.Ensure the new pH is compatible with the biological assay system.
Standard methods fail or cause interference Use Cyclodextrins (e.g., HP-β-CD)Encapsulation of the hydrophobic compound within a water-soluble host molecule.[15][]More expensive; requires vehicle control and equilibration time.
Final Check: DMSO Cytotoxicity in Cell-Based Assays

A critical point of self-validation in cell-based assays is managing the final concentration of DMSO. While an excellent solvent, DMSO can be toxic to cells.

  • General Rule of Thumb: Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant cytotoxicity.[17]

  • Sensitive Cells: Primary cells and some specific cell lines are more sensitive, and the final DMSO concentration should be kept at or below 0.1% (v/v).[17][18]

  • High Concentrations (>1%): Concentrations of 1% can inhibit cell proliferation, and levels of 3-5% are often cytotoxic.[19]

  • Validation Protocol: Always run a "vehicle control" in your experiments. This control should contain the highest concentration of DMSO (and any other co-solvents or excipients) used in your experimental wells, but without the test compound. This allows you to differentiate between the effect of your compound and the effect of the solvent system.

References
  • Popescu, L. et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • Popescu, L. et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • Fulto, C. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Vasu, K. et al. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
  • PubChem. This compound.
  • LifeTein. (2023). DMSO usage in cell culture.
  • Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Wikipedia. Dimethyl sulfoxide.
  • Biology Stack Exchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiemnts?.
  • Glasp. (2023). Understanding the Importance of DMSO Concentration in Inhibitor Preparation.
  • Al-kassas, R. et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
  • Kumar, S. & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Patel, J. et al. Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
  • ResearchGate. Comparing the effects of organic cosolvents on acetylcholinesterase and butyrylcholinesterase activity.
  • National Institutes of Health. The Role of Cosolvent–Water Interactions in Effects of the Media on Functionality of Enzymes: A Case Study of Photobacterium leiognathi Luciferase.
  • Di, L. & Kerns, E. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.
  • Al-Ghanim, K. et al. (2022). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PubMed Central.
  • Guba, R. et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. PubMed.
  • National Institutes of Health. A comprehensive review of the influence of co-solvents on the catalysed methanolysis process to obtain biodiesel.
  • PubChem. 2-Aminoquinoline.
  • ResearchGate. This compound derivatives and their anticancer activity against MCF-7 cell line acting through PDGFR inhibition.
  • ResearchGate. pH of the reaction of acid anhydrides with amine groups to form amide bonds?.
  • Ikuta, P. et al. (1989). pH adjustment schedule for the amide local anesthetics. PubMed.
  • Moorpark College. Experiment 13 – Properties of Amines and Amides.
  • University of the Sciences in Philadelphia. Principles of Drug Action 1, Spring 2005, Amides.
  • MDPI. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents.
  • ResearchGate. pH Optimization of Amidation via Carbodiimides.

Sources

preventing byproduct formation in quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their quinoline synthesis experiments. The following guides and FAQs address specific challenges, focusing on the identification and mitigation of common byproducts in the Skraup, Doebner-von Miller, Combes, and Friedländer quinoline syntheses.

Troubleshooting Guide

This guide addresses specific issues that may arise during quinoline synthesis in a question-and-answer format, providing actionable solutions based on mechanistic principles.

Issue 1: Excessive Tar Formation in Skraup and Doebner-von Miller Syntheses

Question: My Skraup/Doebner-von Miller reaction has produced a significant amount of black, viscous tar, making it difficult to monitor the reaction and isolate the product. What is causing this, and how can I minimize it?

Answer: Tar formation is a very common side reaction in both the Skraup and Doebner-von Miller syntheses, primarily due to the harsh, acidic, and high-temperature conditions.[1][2] The principal cause is the polymerization of acrolein (generated in situ from the dehydration of glycerol in the Skraup synthesis) or other α,β-unsaturated carbonyl compounds under strong acid catalysis.[1][2][3]

To minimize tarring, consider the following strategies:

  • Temperature Control: Avoid excessively high temperatures and localized overheating. The reaction should be initiated with gentle heating, and the exothermic phase must be carefully controlled.[2][4]

  • Use of a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) is crucial, particularly in the Skraup synthesis.[2][4] Ferrous sulfate is believed to act as an oxygen carrier, which slows down the oxidation step and makes the reaction less violent, thus reducing charring.[2] Boric acid can also be used as a moderator.[2][4]

  • Controlled Reagent Addition: The order and rate of reagent addition are critical. A common and effective order of addition for the Skraup synthesis is aniline, ferrous sulfate, glycerol, and then a slow, careful addition of sulfuric acid with cooling.[2] For the Doebner-von Miller reaction, slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can help control the exothermic nature of the reaction and minimize polymerization.[3]

  • Biphasic Reaction Medium: For the Doebner-von Miller synthesis, sequestering the carbonyl compound in an organic phase can drastically reduce polymerization and increase the yield.[4]

G cluster_start cluster_mitigation Mitigation Strategies cluster_outcome start Skraup Reaction Setup temp_control Gentle initial heating & control of exotherm start->temp_control 1. Temperature Management moderator Add Ferrous Sulfate (FeSO₄) temp_control->moderator 2. Reaction Moderation reagent_addition Slow, cooled addition of H₂SO₄ moderator->reagent_addition 3. Controlled Acid Addition outcome Reduced Tar Formation & Improved Yield reagent_addition->outcome Leads to G cluster_check cluster_solutions_regio Solutions for Regioselectivity cluster_solutions_aldol Solutions for Aldol Condensation start Low Yield or Complex Mixture in Friedländer Synthesis check_regio Mixture of Regioisomers? start->check_regio check_aldol Aldol Condensation Products? check_regio->check_aldol No sol_catalyst Use Amine Catalyst or Ionic Liquid check_regio->sol_catalyst Yes sol_imine Use Imine Analog of Amino-Aryl Carbonyl check_aldol->sol_imine Yes sol_directing Introduce Directing Group on Ketone sol_catalyst->sol_directing sol_addition Slow Ketone Addition sol_directing->sol_addition sol_milder Employ Milder Catalyst (e.g., Gold-based) sol_imine->sol_milder sol_slow_add Slow Ketone Addition sol_milder->sol_slow_add

Caption: Troubleshooting flowchart for Friedländer synthesis byproducts.

Issue 4: Formation of N-Oxide Byproducts

Question: I am observing the formation of quinoline N-oxide in my reaction. What causes this and how can I prevent it?

Answer: Quinoline N-oxide is a common byproduct in reactions involving oxidizing agents. The lone pair of electrons on the quinoline nitrogen is nucleophilic and can react with oxidants. [5]This side reaction is particularly prevalent when using peracids (e.g., m-CPBA), hydrogen peroxide, or ozone. [5] To prevent or minimize N-oxide formation:

  • Protonation of the Nitrogen: In acidic media, the quinoline nitrogen is protonated, which significantly reduces its nucleophilicity and protects it from oxidation.

  • Use of Lewis Acids: Lewis acids can coordinate to the quinoline nitrogen, effectively shielding it from the oxidant.

  • Careful Selection of Oxidant: Choosing a milder or more selective oxidizing agent can help to avoid the oxidation of the nitrogen atom.

  • Modern Deoxygenation Methods: If N-oxide formation is unavoidable, visible-light-mediated methods can be employed for the chemoselective deoxygenation of the N-oxide at room temperature using commercially available reagents. [6]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in classical quinoline synthesis reactions?

A1: Common side products vary depending on the specific synthesis method. In the Skraup and Doebner-von Miller reactions, tar and polymer formation are frequent issues due to the polymerization of acrolein or other α,β-unsaturated carbonyl compounds under strongly acidic and high-temperature conditions. [1]For the Friedländer synthesis, self-condensation (aldol condensation) of the ketone reactant is a common side reaction, especially under basic conditions. [1]In the Combes synthesis, a primary challenge is the formation of undesired regioisomers when using unsymmetrical β-diketones. [1] Q2: How can I improve the overall yield and purity of my quinoline synthesis?

A2: Optimizing reaction conditions is key. This includes careful control of temperature, reaction time, and the choice of catalyst and solvent. [1]Using milder catalysts can often prevent the harsh conditions that lead to byproducts. Ensuring the purity of starting materials is also a crucial step to prevent impurities from participating in side reactions. [1]Modern methods often utilize milder and more efficient catalytic systems, including ionic liquids, metal-organic frameworks, and nanocatalysts. [7] Q3: My Skraup synthesis reaction is extremely vigorous and difficult to control. How can I moderate it?

A3: The Skraup synthesis is notoriously exothermic. [4]To control the reaction, you can:

  • Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent. [4][8]Boric acid can also be used. [2][4]* Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and with efficient cooling. [4]* Ensure efficient stirring: Good mixing helps to dissipate heat and prevent localized hotspots.

Q4: Are there greener alternatives to traditional quinoline synthesis methods?

A4: Yes, there is a growing focus on developing more environmentally friendly methods for quinoline synthesis. [9]This includes the use of greener solvents and catalysts, as well as methods that improve atom economy by minimizing byproduct formation. [9]For example, formic acid has emerged as a versatile and environmentally friendly catalyst for quinoline synthesis, offering milder reaction conditions and improved selectivity. [9]Microwave-assisted synthesis can also reduce energy consumption and waste generation. [9]

Experimental Protocols

Protocol 1: Modified Skraup Synthesis with Ferrous Sulfate as a Moderator

This protocol describes a modified Skraup synthesis of quinoline from aniline and glycerol, incorporating ferrous sulfate to control the reaction's exothermicity and reduce tar formation.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Nitrobenzene (oxidizing agent and solvent)

  • Sodium Hydroxide solution (for workup)

  • Apparatus for steam distillation

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, cautiously add concentrated sulfuric acid to aniline while cooling and swirling to form aniline sulfate. [2]2. Addition of Reagents: To the aniline sulfate mixture, add ferrous sulfate heptahydrate and anhydrous glycerol. [2]Finally, add nitrobenzene.

  • Heating: Gently heat the mixture. The reaction is exothermic and will begin to boil. Remove the external heating source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel. [2]4. Completion of Reaction: Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion. [2]5. Workup: Allow the reaction mixture to cool. Carefully dilute the mixture with water. Neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide until the mixture is strongly alkaline. [2]6. Purification: Remove the unreacted nitrobenzene and the newly formed quinoline by steam distillation. [2]The quinoline, being steam-volatile, will co-distill with the water. [2]7. Extraction: Collect the distillate and extract the quinoline using an appropriate organic solvent (e.g., diethyl ether or dichloromethane). [2]8. Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., anhydrous sodium sulfate), and then remove the solvent by rotary evaporation to obtain the crude quinoline, now significantly free of tar. [2]Further purification can be achieved by vacuum distillation.

Protocol 2: Amine-Catalyzed Regioselective Friedländer Synthesis

This protocol outlines a method for the regioselective synthesis of a 2-substituted quinoline using an unsymmetrical ketone and an amine catalyst.

Materials:

  • 2-Aminobenzaldehyde

  • 2-Butanone (unsymmetrical ketone)

  • Pyrrolidine (amine catalyst)

  • Toluene (solvent)

  • Apparatus for reflux with a Dean-Stark trap

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2-aminobenzaldehyde (1.0 equiv) and 2-butanone (1.2 equiv) in toluene.

  • Catalyst Addition: Add a catalytic amount of pyrrolidine (e.g., 20 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to reflux. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired 2-ethylquinoline regioisomer.

References

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences.
  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the synthesis of quinolines using Chloramine-T. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal.
  • ResearchGate. (n.d.). Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate.
  • ResearchGate. (n.d.). (A) Sequential functionalisation of Quinoline N-oxide; (B) Application.... ResearchGate.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. JOCPR.
  • ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate.
  • MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.
  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • PubMed Central. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central.
  • Semantic Scholar. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. Semantic Scholar.
  • YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube.
  • ResearchGate. (n.d.). Quinoline synthesis methods: Skraup reaction (A); Doebner reaction (B);.... ResearchGate.
  • Indian Academy of Sciences. (n.d.). Part III. 8-Hydroxyquinoline N-Oxide*. Indian Academy of Sciences.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia.
  • ResearchGate. (2025). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. ResearchGate.
  • Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia.
  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia.
  • Scribd. (n.d.). Combes Quinoline Synthesis PDF. Scribd.
  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Slideshare.
  • SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive.
  • Wikipedia. (n.d.). Skraup reaction. Wikipedia.
  • ResearchGate. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. ResearchGate.
  • ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
  • Taylor & Francis Online. (n.d.). Effect of two-stage thermal treatment on the reduction of quinoline-insoluble in Mesophase pitch. Taylor & Francis Online.
  • Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines. Organic Reactions.
  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. ResearchGate.

Sources

Technical Support Center: Scale-Up Synthesis of 2-Aminoquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Aminoquinoline-3-carboxamide is a highly valuable heterocyclic scaffold, serving as a critical building block in the development of therapeutic agents, including kinase inhibitors for anticancer therapies and antagonists for various receptors.[1][2][3] Its synthesis, while straightforward at the laboratory scale, presents a unique set of challenges during scale-up. These challenges often revolve around reaction control, product purity, and process robustness.

This technical guide provides field-proven insights and troubleshooting strategies for researchers, scientists, and drug development professionals transitioning the synthesis of this compound to a larger scale. We will focus primarily on the most prevalent and versatile synthetic route: the Friedländer Annulation . This reaction typically involves the condensation of a 2-aminoaryl carbonyl (or nitrile) compound with a reagent containing an active methylene group, such as 2-cyanoacetamide.[4][5]

Our goal is to equip you with the causal understanding and practical solutions needed to anticipate and overcome common scale-up hurdles, ensuring a safe, efficient, and reproducible manufacturing process.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific, frequently encountered problems during the scale-up synthesis of this compound.

Question 1: My reaction yield has dropped significantly after moving from a 10g scale to a 1kg scale. What are the likely causes and how can I fix it?

Answer: A drop in yield upon scale-up is a classic process chemistry problem, often rooted in mass and heat transfer limitations.

  • Potential Cause 1: Inefficient Heat Transfer & Localized "Hot Spots"

    • Explanation: The Friedländer annulation can be exothermic, especially during the initial condensation and cyclization steps. On a small scale, a flask's large surface-area-to-volume ratio allows for efficient heat dissipation. In a large reactor, this ratio decreases dramatically, making it difficult to maintain a homogenous temperature. Localized overheating can lead to the formation of degradation byproducts, such as tars or undesired regioisomers. Classical Friedländer conditions can involve heating up to 150-220°C, which exacerbates this issue.[6]

    • Troubleshooting Steps:

      • Perform Calorimetry: Before scaling up, run reaction calorimetry (e.g., using an RC1 calorimeter) to understand the reaction's thermal profile (onset of exotherm, total heat of reaction). This data is critical for safe and controlled scale-up.

      • Controlled Reagent Addition: Instead of charging all reactants at once, add one of the components (e.g., the active methylene compound) slowly and sub-surface to the heated solution of the 2-aminoaryl precursor. This allows the reactor's cooling system to manage the heat generated in real-time.

      • Optimize Agitation: Ensure the reactor's agitator (impeller type, speed) is designed for efficient mixing of the specific reaction slurry or solution to prevent localized temperature gradients.

  • Potential Cause 2: Mass Transfer Limitations

    • Explanation: If the reaction is heterogeneous (e.g., a reactant or product is not fully dissolved), the reaction rate becomes dependent on how quickly the components can move between phases. What appears well-mixed in a flask can have significant mass transfer limitations in a large vessel.

    • Troubleshooting Steps:

      • Solvent Selection: Re-evaluate your solvent. A solvent that works on a small scale might not be optimal for the solubility profile at the higher concentrations used in scale-up. Consider a co-solvent system to improve the solubility of all reactants and intermediates.

      • Agitation Study: Vary the agitation speed to see if it impacts the reaction rate or impurity profile. A positive correlation suggests mass transfer is a limiting factor.

  • Potential Cause 3: Catalyst Inefficiency or Deactivation

    • Explanation: The choice of catalyst is paramount. While bases like piperidine or KOH are common, Lewis acids such as In(OTf)₃ have shown high efficacy and selectivity under solvent-free conditions.[6][7] At scale, impurities in starting materials or solvents (e.g., water) can deactivate sensitive catalysts.

    • Troubleshooting Steps:

      • Catalyst Screening: Re-screen catalysts at the lab scale under the proposed new conditions. Consider robust, less moisture-sensitive options. Choline-based deep eutectic solvents have also been identified as effective and recyclable media.[5]

      • Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) if the catalyst or intermediates are sensitive to air or moisture.

Question 2: The final product is off-color (yellow to dark brown) and difficult to purify by crystallization. How can I improve the purity and color?

Answer: Color formation and purification difficulties are typically linked to high-temperature degradation or the formation of closely-related impurities.

  • Potential Cause 1: Oxidative Degradation and Tar Formation

    • Explanation: The amino group on the quinoline ring can be susceptible to oxidation, especially at elevated temperatures in the presence of air, leading to colored impurities.

    • Troubleshooting Steps:

      • Lower Reaction Temperature: Explore more active catalytic systems that allow the reaction to proceed efficiently at a lower temperature (e.g., 80-120°C instead of >150°C). Microwave-assisted synthesis using silica nanoparticles has been shown to give high yields in shorter times, indicating the potential for lower thermal burden.[5]

      • Inert Atmosphere: As mentioned above, blanketing the reactor with nitrogen is crucial to prevent oxidation.

      • Work-up Quench: Upon reaction completion, cool the batch promptly and consider quenching with a reducing agent wash (e.g., a dilute solution of sodium bisulfite) during the work-up phase to neutralize any oxidative species.

  • Potential Cause 2: Inefficient Crystallization

    • Explanation: The crude product may contain impurities with similar solubility to the desired this compound, leading to co-precipitation. The solvent system used for the reaction may not be the ideal one for crystallization.

    • Troubleshooting Steps:

      • Solvent Screening for Crystallization: Do not assume the reaction solvent is suitable for crystallization. Perform a systematic screening of various solvents and anti-solvents to find a system that maximizes the solubility of the product at high temperatures and minimizes it at low temperatures, while keeping impurities dissolved.

      • Activated Carbon Treatment: Before crystallization, dissolve the crude product in a suitable solvent and treat it with activated carbon (charcoal). This is highly effective at adsorbing colored, high-molecular-weight impurities. Use 1-5% w/w of charcoal, heat for a short period (30-60 min), and filter hot through a pad of celite to remove the carbon.

      • Reslurry: If crystallization still yields impure product, a reslurry can be very effective. This involves suspending the crude solid in a solvent in which the product is poorly soluble but the impurities have some solubility. Stirring the slurry for several hours can effectively leach out impurities.

Experimental Protocols & Data

Protocol 1: Scale-Up Friedländer Synthesis of this compound

This protocol is a generalized procedure for a 1 kg scale synthesis, emphasizing process control.

  • Reactor Setup: Charge a 20L glass-lined reactor equipped with a mechanical agitator, thermocouple, condenser, and nitrogen inlet with 2-aminobenzonitrile (1.18 kg, 10.0 mol) and Ethanol (8 L).

  • Inerting: Purge the reactor with nitrogen for 15 minutes.

  • Heating: Begin agitation and heat the mixture to 75-80°C until all solids are dissolved.

  • Catalyst Addition: Add powdered Potassium Hydroxide (56 g, 1.0 mol) to the reactor. Safety Note: This may cause a slight exotherm.

  • Controlled Reagent Addition: In a separate vessel, prepare a solution of 2-cyanoacetamide (0.92 kg, 11.0 mol) in Ethanol (2 L). Add this solution to the reactor via a dosing pump over 2-3 hours, maintaining the internal temperature at 75-80°C.

  • Reaction Monitoring: Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 4-6 hours after the addition is finished.

  • Cooling & Isolation: Once complete, cool the reaction mixture to 15-20°C. The product will precipitate.

  • Filtration & Washing: Filter the resulting slurry. Wash the filter cake with cold Ethanol (2 x 1 L) followed by deionized water (2 x 2 L) until the filtrate is neutral.

  • Drying: Dry the solid in a vacuum oven at 60-70°C to a constant weight. Expected yield: 1.5-1.7 kg (80-90%).

Table 1: Comparison of Catalytic Systems for Friedländer Synthesis
Catalyst SystemTypical ConditionsAdvantagesDisadvantages / Scale-Up ConcernsReference
KOH / NaOH 80-100°C, Alcoholic SolventInexpensive, readily available, robust.Moderate temperatures required, potential for base-sensitive functional group side reactions.[6]
Piperidine 150-220°C, Neat or High-Boiling SolventTraditional, effective for simple substrates.High temperatures lead to impurities and color; difficult heat management at scale.[6]
Lewis Acids (In(OTf)₃, ZnCl₂) 80-120°C, Solvent-free or TolueneHigh selectivity, can run at lower temps.Higher cost, potential moisture sensitivity, metal catalyst removal may be required.[7]
SiO₂ Nanoparticles Microwave, 100°CVery fast reaction times, high yields, recyclable catalyst.Microwave technology for large scale is specialized and costly; ensuring even heating is critical.[5]

Visualizations: Mechanisms & Workflows

Reaction Mechanism

Friedlander_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway R1 2-Aminobenzonitrile S1 Base-catalyzed Condensation R1->S1 R2 2-Cyanoacetamide R2->S1 S2 Intermediate Adduct (Knoevenagel-type) S1->S2 H₂O S3 Intramolecular Cyclization (Thorpe-Ziegler) S2->S3 Nucleophilic attack on nitrile S4 Tautomerization S3->S4 P 2-Aminoquinoline- 3-carboxamide S4->P

Caption: Proposed mechanism for the base-catalyzed Friedländer synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem: Low Yield or Purity at Scale Q1 Is the reaction temperature uniform? Start->Q1 A1_Yes Check Mass Transfer & Solubility Q1->A1_Yes Yes A1_No Improve Agitation & Control Reagent Addition Q1->A1_No No Q2 Are reactants fully dissolved? A1_Yes->Q2 Q3 Is the final product colored? A1_No->Q3 A2_Yes Evaluate Catalyst Activity & Purity Q2->A2_Yes Yes A2_No Screen for a Better Solvent System Q2->A2_No No A2_Yes->Q3 End Solution: Improved Process A2_No->End A3_Yes Use Inert Atmosphere & Activated Carbon Treatment Q3->A3_Yes Yes A3_No Optimize Crystallization (Solvent/Anti-Solvent) Q3->A3_No No A3_Yes->End A3_No->End

Caption: Decision tree for troubleshooting common scale-up issues.

Frequently Asked Questions (FAQs)

  • Q: Is the Friedländer synthesis the only viable route for large-scale production?

    • A: While it is one of the most robust and widely used methods, other multi-component reactions (MCRs) exist.[8] However, the Friedländer approach often benefits from readily available and cost-effective starting materials, making it highly attractive for industrial applications.[9]

  • Q: What are the primary safety concerns when scaling up this synthesis?

    • A: The top concern is thermal safety. A runaway reaction is a significant risk if the exotherm is not properly characterized and controlled. Secondly, the use of strong bases (KOH) or acids requires appropriate personal protective equipment (PPE) and reactor materials. Finally, solvent handling at a large scale requires infrastructure to manage flammability and vapor exposure.

  • Q: How critical is the purity of the starting materials, like 2-aminobenzonitrile?

    • A: Extremely critical. At scale, even minor impurities are amplified and can have a major impact. Impurities can interfere with the catalyst, lead to side reactions, and complicate the final product's purification. Always use starting materials with a validated purity specification.

  • Q: Can the product be purified by column chromatography at scale?

    • A: While technically possible, preparative chromatography is extremely expensive and solvent-intensive, making it generally unsuitable for large-scale manufacturing of intermediates or APIs. A robust, well-designed crystallization process is almost always the preferred method for purification at scale due to its efficiency and cost-effectiveness.

References

  • Gouda, M., & El-Bana, G. G. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Mini-Reviews in Organic Chemistry. [Link]
  • Wikipedia. (n.d.). Friedländer synthesis.
  • Kumar, A., et al. (2011). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. [Link]
  • Lindsley, C. W., et al. (2006). Diverse 2-carboxamide-3-amino-substituted quinoxalines: synthesis and reactivity investigation for library generation.
  • Gouda, M., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry. [Link]
  • Gouda, M., & El-Bana, G. G. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • ResearchGate. (n.d.). Novel Synthesis of 2-aminoquinoline-3-carbaldehyde, benzo[b][8][10] naphthyridines and study of their fluorescence behavior.
  • Marco-Contelles, J., et al. (2009). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
  • Sravanthi, D., & Parameswaran, P. S. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. RSC Applied Interfaces. [Link]
  • Mulvihill, M. J., et al. (2010).
  • ResearchGate. (n.d.). Synthesis of 2-aminoquinolines via three-component reaction.
  • Taha, M., et al. (2023). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. MDPI. [Link]
  • Singh, S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry. [Link]
  • Sit, R. K., et al. (2021).
  • Iqbal, J., et al. (2019). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules. [Link]
  • El-Damasy, R. A., et al. (2017). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. Bioorganic Chemistry. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges in catalyst selection and reaction optimization. Our goal is to empower you with the knowledge to enhance the efficiency and success of your quinoline synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for quinoline synthesis?

A1: Several classical and modern methods are employed for quinoline synthesis, each with distinct catalytic requirements. The most prominent include:

  • Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. It can be catalyzed by both acids (e.g., p-toluenesulfonic acid, H₂SO₄, and Lewis acids like ZnCl₂) and bases (e.g., KOH, NaOH).[1][2]

  • Skraup Synthesis: This method synthesizes quinolines from the reaction of an aromatic amine with glycerol, an acid catalyst (typically sulfuric acid), and an oxidizing agent.[1][3] Ferrous sulfate is often used to moderate the highly exothermic reaction.[1][3]

  • Doebner-von Miller Reaction: This reaction utilizes an α,β-unsaturated carbonyl compound that reacts with an aniline in the presence of an acid catalyst.[1]

  • Combes Synthesis: This acid-catalyzed reaction condenses an aromatic amine with a β-diketone to form 2,4-disubstituted quinolines.[1][4]

  • Modern Approaches: Transition-metal catalysts (e.g., based on palladium, copper, cobalt) and nanocatalysts are increasingly used to improve yields and reaction conditions.[1][5]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst?

A2: The choice between a homogeneous and heterogeneous catalyst depends on your specific experimental needs and priorities.

  • Homogeneous catalysts exist in the same phase as the reactants, often leading to higher selectivity and milder reaction conditions. However, their separation from the final product can be challenging.[1]

  • Heterogeneous catalysts are in a different phase (typically a solid catalyst in a liquid or gas phase), which facilitates easy separation and recycling.[1] This makes them particularly suitable for larger-scale and more environmentally friendly processes.[1] Nanocatalysts represent a burgeoning area within heterogeneous catalysis, offering high surface area and reactivity.[1][6]

Q3: Are there "green" or more environmentally friendly catalytic options for quinoline synthesis?

A3: Yes, significant research has focused on developing greener and more efficient protocols.[7] Key advancements include:

  • Nanocatalysts: These offer high efficiency and reusability, often allowing for milder reaction conditions.[6][8]

  • Brønsted Acid Functionalized Catalysts: Recent studies have shown that metal-free heterogeneous catalysts, such as Brønsted acid functionalized g-C3N4, can exhibit remarkable acceleration in quinoline formation and are recyclable.[9][10]

  • Solvent-Free Conditions: Many modern methods, particularly those using nanocatalysts or ionic liquids, can be performed under solvent-free conditions, reducing waste and environmental impact.[6][11]

  • Water as a Solvent: Some Friedländer syntheses have been successfully conducted in water without any catalyst, representing a highly sustainable approach.[12]

Q4: My reaction yield is very low. What are the primary factors to investigate?

A4: Low yields in quinoline synthesis can stem from several factors. A systematic troubleshooting approach is recommended:

  • Purity of Starting Materials: Impurities can interfere with the reaction, leading to side product formation.[7]

  • Catalyst Choice and Activity: The type and concentration of the catalyst are critical and highly substrate-dependent.[7]

  • Reaction Conditions: Suboptimal temperature or insufficient reaction time can result in incomplete reactions, while excessive heat or time can lead to byproduct formation.[7]

  • Solvent Selection: The solvent can significantly influence the reaction rate and yield.[7]

  • Atmosphere: Some reactions are sensitive to oxygen or moisture and may benefit from being run under an inert atmosphere.[7]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Low product yield is a frequent challenge. The following guide provides a structured approach to diagnosing and resolving this issue.

Potential Causes & Solutions

Potential Cause Suggested Solution
Inactive or Inappropriate Catalyst The chosen catalyst may be unsuitable for the specific substrates or may have lost its activity. Action: Screen a variety of catalysts, including both Brønsted and Lewis acids.[7] For challenging reactions, consider more modern systems like ionic liquids or solid-supported catalysts.[7] Ensure the catalyst is fresh and handled under appropriate conditions (e.g., protection from moisture for water-sensitive catalysts).
Suboptimal Catalyst Loading The amount of catalyst can significantly impact the reaction rate and yield. Action: Start with a standard catalyst loading (e.g., 1-5 mol% for palladium catalysts, 10 mol% for p-TsOH).[1][13] Systematically vary the catalyst loading to find the optimal concentration for your specific reaction.[14]
Poor Substrate Reactivity Steric hindrance or deactivating electronic groups on the starting materials can impede the reaction.[1] Action: A stronger catalyst or more forcing reaction conditions (e.g., higher temperature) may be necessary.[1]
Inappropriate Reaction Temperature The reaction may be too slow at the current temperature, or side reactions may be favored at elevated temperatures. Action: Gradually increase the reaction temperature in 10-20 °C increments while monitoring for product formation and decomposition.[13]
Incorrect Solvent The solvent polarity and its ability to dissolve reactants can be crucial. Action: Test a range of solvents with varying polarities. For instance, in the Friedländer synthesis, solvents like ethanol, methanol, and DMF have shown success.[14] In some cases, solvent-free conditions may be optimal.[6][14]
Experimental Protocol: Catalyst Screening for Friedländer Synthesis

This protocol outlines a general procedure for screening different catalysts to optimize the yield of a Friedländer quinoline synthesis.

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • α-methylene carbonyl compound (1.2 mmol)

  • Selected catalysts (e.g., p-toluenesulfonic acid, zinc chloride, a reusable nanocatalyst)

  • Solvent (e.g., ethanol, or solvent-free)

Procedure:

  • Set up parallel reactions in separate flasks, each containing the 2-aminoaryl ketone and the α-methylene carbonyl compound.

  • To each flask, add a different catalyst at a predetermined loading (e.g., 10 mol% for p-TsOH).

  • If using a solvent, add it to each flask.

  • Heat the reaction mixtures to the desired temperature (e.g., 80-120°C) with stirring.[1]

  • Monitor the progress of each reaction by Thin Layer Chromatography (TLC).

  • Upon completion, work up the reactions by cooling, diluting with an organic solvent, and washing with a saturated aqueous solution of sodium bicarbonate and then brine.[1]

  • Analyze the yield of the desired quinoline in each reaction to identify the most effective catalyst.

Problem 2: Catalyst Deactivation or Poisoning

Catalyst deactivation can lead to a gradual or abrupt halt in the reaction. Understanding the causes is key to prevention.

Potential Causes & Solutions

Potential Cause Suggested Solution
Catalyst Poisoning by Substrates The Lewis basic nitrogen atom in the quinoline ring or starting materials can coordinate to the metal center of the catalyst, forming inactive complexes.[13] Action: Employ bulky, electron-rich ligands (e.g., Buchwald-type ligands) that can sterically hinder the coordination of the nitrogen atom.[13] Slow addition of the nitrogen-containing substrate can also minimize its inhibitory effect.[13]
Sintering or Agglomeration At high temperatures, catalyst particles can agglomerate, leading to a loss of active surface area.[15][16] The appearance of a black precipitate can indicate this issue with palladium catalysts.[13] Action: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.[13] Use a more robust ligand or a heterogeneous catalyst with better thermal stability.[13]
Oxidation of the Active Catalyst The presence of oxygen can oxidize the active form of some catalysts (e.g., Pd(0)).[13] Action: Ensure rigorous degassing of all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[13]
Fouling by Byproducts Tarry byproducts or polymers can deposit on the catalyst surface, blocking active sites.[3][16] This is common in reactions like the Skraup synthesis.[3] Action: For the Skraup synthesis, add a moderator like ferrous sulfate to control the reaction's exothermicity and reduce tar formation.[3] Optimize the temperature to avoid excessive heat.[3]
Visualization: Troubleshooting Catalyst Deactivation

The following workflow provides a decision-making process for addressing catalyst deactivation issues.

G start Low or Stalled Conversion check_precipitate Observe Black Precipitate? start->check_precipitate check_air_sensitivity Is Catalyst Air-Sensitive? check_precipitate->check_air_sensitivity No agglomeration Potential Cause: Agglomeration/Sintering check_precipitate->agglomeration Yes check_substrate Using N-Heterocyclic Substrate? check_air_sensitivity->check_substrate No oxidation Potential Cause: Oxidation check_air_sensitivity->oxidation Yes check_temp High Reaction Temperature? check_substrate->check_temp No poisoning Potential Cause: Catalyst Poisoning check_substrate->poisoning Yes sintering_high_temp Potential Cause: Sintering check_temp->sintering_high_temp Yes solution_agglomeration Solution: - Use more robust ligand - Lower reaction temperature agglomeration->solution_agglomeration solution_oxidation Solution: - Degas solvents/reagents - Use inert atmosphere oxidation->solution_oxidation solution_poisoning Solution: - Use bulky ligands - Slow substrate addition poisoning->solution_poisoning solution_sintering_high_temp Solution: - Reduce reaction temperature - Use thermally stable catalyst sintering_high_temp->solution_sintering_high_temp

Caption: A workflow for troubleshooting catalyst deactivation.

Problem 3: Poor Regioselectivity

When using unsymmetrical starting materials, the formation of multiple regioisomers can complicate purification and reduce the yield of the desired product.[17]

Potential Causes & Solutions

Potential Cause Suggested Solution
Use of Unsymmetrical Ketones in Friedländer Synthesis The reaction can proceed through two different cyclization pathways, leading to a mixture of isomers.[17] Action: The choice of catalyst can influence regioselectivity.[18] Using specific amine catalysts or an ionic liquid has been shown to favor the formation of a single product.[2][18] Introducing a directing group on the α-carbon of the ketone can also control the regioselectivity.[2]
Substituent Effects in Combes or Skraup Synthesis The electronic and steric properties of substituents on the aniline or other reactants govern the position of cyclization.[17] Action: Modify the substituents on the starting materials to favor the desired product. For example, a bulkier substituent may direct the reaction to the less sterically hindered position.[17]
Inappropriate Reaction Conditions The choice of catalyst, solvent, and temperature can significantly influence the reaction pathway and the resulting regiochemical outcome.[17] Action: Systematically vary the reaction conditions. For instance, in C-H functionalization reactions, screening different ligands, solvents, and bases is crucial for controlling regioselectivity.[19]
Visualization: Catalyst Selection Decision Tree

This diagram illustrates a decision-making process for selecting a suitable catalyst for quinoline synthesis.

G start Start: Quinoline Synthesis synthesis_type Choose Synthesis Method (e.g., Friedländer, Skraup) start->synthesis_type catalyst_phase Homogeneous or Heterogeneous? synthesis_type->catalyst_phase homogeneous Homogeneous catalyst_phase->homogeneous Easy Separation Not Critical heterogeneous Heterogeneous catalyst_phase->heterogeneous Easy Separation & Reusability Needed acid_base Acid or Base Catalyzed? homogeneous->acid_base metal_catalyzed Transition-Metal Catalyzed? homogeneous->metal_catalyzed solid_acid_base Solid Acid/Base or Nanocatalyst? heterogeneous->solid_acid_base acid Acid (p-TsOH, H2SO4, Lewis Acids) acid_base->acid Acid base Base (KOH, NaOH) acid_base->base Base metal_catalyst Metal Catalyst (Pd, Cu, Co) metal_catalyzed->metal_catalyst optimization Perform Initial Experiment & Optimize (Yield, Purity, Selectivity) acid->optimization base->optimization metal_catalyst->optimization solid_acid Solid Acid (Zeolites, functionalized g-C3N4) solid_acid_base->solid_acid nanocatalyst Nanocatalyst (Fe3O4-supported, etc.) solid_acid_base->nanocatalyst solid_acid->optimization nanocatalyst->optimization

Caption: A decision tree for catalyst selection in quinoline synthesis.

References

  • Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. PubMed.
  • (PDF) Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. ResearchGate.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC - NIH.
  • Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. NIH.
  • Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference). OSTI.GOV.
  • Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization. nature.com.
  • Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. R Discovery.
  • Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts. RSC Publishing.
  • Regio- and chemoselective catalytic partial transfer hydrogenation of quinolines by dinuclear aluminum species. PMC - PubMed Central.
  • Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central - NIH.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Advances in polymer based Friedlander quinoline synthesis. Semantic Scholar.
  • Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate.
  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal.
  • Catalyst poisoning. Wikipedia.
  • A plausible mechanism for quinoline synthesis. ResearchGate.
  • Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates. Organic Letters - ACS Publications.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Illinois Experts.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry - ACS Publications.
  • Catalyst deactivation. YouTube.
  • Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. YouTube.
  • How to Prevent Catalyst Poisoning at the Industrial Scale. matthey.com.

Sources

Technical Support Center: A Scientist's Guide to High-Yield Microwave-Assisted Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the microwave-assisted synthesis of quinoline derivatives. As a Senior Application Scientist, I've seen firsthand the transformative impact of microwave chemistry in accelerating drug discovery and materials science. Quinolines are a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3][4] Traditional synthetic routes, however, often involve long reaction times, harsh conditions, and modest yields.[5][6]

This guide is designed for researchers and drug development professionals aiming to leverage microwave synthesis for more efficient, rapid, and high-yielding production of quinoline scaffolds. We will move beyond simple protocols to explore the fundamental principles, enabling you to intelligently design, optimize, and troubleshoot your experiments for maximal success.

Part 1: The Microwave Advantage: Understanding the "Why"

Before troubleshooting, it's crucial to understand why microwave irradiation is so effective. Unlike conventional heating, which relies on slow thermal conduction from an external source, microwave energy couples directly with polar molecules in your reaction mixture.[5][7][8][9] This leads to rapid, uniform, and efficient volumetric heating.[8][9][10]

The two primary mechanisms of microwave heating are:

  • Dipolar Polarization: Polar molecules, like your solvent or reactants, constantly try to align with the rapidly oscillating electric field of the microwave.[7][8][9] This continuous molecular motion generates friction, resulting in a rapid and uniform temperature increase throughout the sample.[7][8]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., from ionic liquids or catalysts), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions, which dissipate energy as heat.[8][9]

This direct energy transfer is what enables the dramatic reduction in reaction times—often from hours to mere minutes—and frequently leads to higher product yields and purity by minimizing the formation of thermal degradation byproducts.[5][10][11]

MicrowaveHeating cluster_0 Microwave Energy Input (2.45 GHz) cluster_1 Heating Mechanisms cluster_2 Molecular Interaction MW Oscillating Electric Field DP Dipolar Polarization MW->DP interacts with IC Ionic Conduction MW->IC interacts with Molecules Polar Molecules (e.g., Solvent, Reactants) DP->Molecules causes rotation of Ions Mobile Ions (e.g., Catalysts, Salts) IC->Ions causes migration of Heat Rapid, Uniform Heating (Higher Yield & Purity) Molecules->Heat generates friction -> Ions->Heat generates collisions ->

Caption: Microwave heating mechanisms.

Part 2: Experimental Design & Key Optimization Parameters

Achieving high yields requires careful consideration of several interconnected parameters. The ability of a dedicated laboratory microwave reactor to precisely control these variables is what makes the technology so powerful.

2.1 Solvent Selection: The Engine of Microwave Absorption

The choice of solvent is critical as it is often the primary component absorbing microwave energy.[12] Polar solvents are essential for efficient heating.[11][12] However, highly efficient absorption can also lead to rapid pressure generation, which must be managed.

SolventDielectric Constant (ε)Boiling Point (°C)Microwave SuitabilityNotes
DMF 36.7153ExcellentHigh boiling point allows for high reaction temperatures. Strong microwave absorber.[11][13]
DMSO 46.7189ExcellentVery high boiling point and polarity. Ideal for high-temperature syntheses.[11]
Ethanol 24.678GoodCommon, greener solvent. Lower boiling point requires a sealed vessel for higher temperatures.[11]
Water 80.1100ExcellentA green and highly effective solvent, especially with water-soluble catalysts.[14] Can reach very high temperatures under pressure.
Solvent-Free N/AN/AVariesAn excellent "green" option.[1][11] Requires at least one reactant to be polar or the use of a solid-supported catalyst to absorb energy.[15][16]

Pro-Tip: For non-polar reaction mixtures, adding a small amount of a highly absorbing co-solvent (an "ionic liquid" or even a simple polar solvent like DMF) can dramatically improve heating efficiency.[11][12]

2.2 Named Reactions & Example Protocols

Several classic quinoline syntheses are exceptionally well-suited for microwave acceleration. The Gould-Jacobs, Combes, and Doebner-Miller reactions all show significant improvements in yield and reaction time.[1][4][17][18][19][20]

Workflow A 1. Reagent Preparation (Aniline, Carbonyl Compound, Catalyst, Solvent) B 2. Vessel Assembly (Add stir bar, seal vessel) A->B C 3. Microwave Irradiation (Set Temp, Time, Power) B->C D 4. Cooling & Depressurization C->D E 5. Work-up & Isolation (Extraction, Filtration, Chromatography) D->E F 6. Analysis (NMR, LC-MS) E->F

Caption: General experimental workflow.

Protocol Example: Microwave-Assisted Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust method for creating 4-hydroxyquinoline derivatives.[18][21] Microwave irradiation dramatically accelerates the high-temperature cyclization step.[6][18]

Objective: To synthesize Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.

Materials:

  • Aniline (2.0 mmol)

  • Diethyl ethoxymethylenemalonate (DEEMM) (6.0 mmol)

  • Microwave synthesis vial (e.g., 10 mL) equipped with a magnetic stir bar

  • Dedicated laboratory microwave reactor

Step-by-Step Procedure:

  • Vessel Preparation: To a 10 mL microwave reaction vial, add a suitable magnetic stir bar.

  • Reagent Addition: Add aniline (0.186 g, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.30 g, 6.0 mmol). Note: This reaction is often performed solvent-free.[6]

  • Vessel Sealing: Securely seal the vial with the appropriate cap. Place the vessel in the microwave reactor cavity.

  • Microwave Irradiation: Program the reactor to heat the mixture to 250 °C . Hold at this temperature for 10 minutes . Ensure stirring is active throughout the irradiation period. The reactor will automatically modulate power to maintain the target temperature.

  • Cooling: After irradiation is complete, allow the vessel to cool to below 50 °C using the reactor's forced air cooling system. This ensures safe handling by reducing internal pressure.

  • Product Isolation: Once cooled, open the vial in a fume hood. The product often precipitates from the reaction mixture. Add ice-cold acetonitrile (3-5 mL) to the vial, stir, and isolate the solid product by vacuum filtration.

  • Purification & Analysis: Wash the collected solid with additional cold acetonitrile and dry under vacuum. Analyze the product via HPLC-MS and NMR to confirm identity and purity. The isolated product should be >95% pure.[6]

ReactionMethodTemperatureTimeYield
Gould-Jacobs Conventional>240 °CSeveral HoursLow to Moderate[6]
Gould-Jacobs Microwave250 °C10-20 minHigh (>80%)[6]
Combes ConventionalHigh TempHoursModerate[1][4]
Combes Microwave120-150 °C5-15 minHigh (>90%)[1]
Doebner-Miller ConventionalHigh TempHoursModerate[20][22]
Doebner-Miller Microwave100-120 °C10-15 minHigh (>85%)[20]
Part 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during microwave-assisted quinoline synthesis in a direct question-and-answer format.

Troubleshooting Start Problem Detected LowYield Low / No Yield? Start->LowYield Purity Low Purity / Byproducts? Start->Purity LowYield->Purity No CheckTemp Optimize Temperature (Increase in 10°C steps) LowYield->CheckTemp Yes CheckHotspots Prevent Hotspots? (Ensure vigorous stirring) Purity->CheckHotspots Yes CheckSolvent Improve MW Absorption? (Add polar co-solvent) CheckTemp->CheckSolvent CheckCat Check Catalyst Activity (Use fresh catalyst) CheckSolvent->CheckCat Success Problem Resolved CheckCat->Success CheckDecomp Decomposition? (Lower Temp / Shorten Time) CheckHotspots->CheckDecomp CheckDecomp->Success

Caption: Troubleshooting decision tree.

Issue: Low or No Product Yield
  • Q1: My reaction shows very little conversion. What's the first thing I should check?

    • A1: The most common cause is inefficient absorption of microwave energy or a reaction temperature that is too low.[11] First, ensure your solvent system is appropriate. If you are running a solvent-free reaction or using a non-polar solvent, your reactants may not be absorbing energy effectively. Solution: Add a small amount of a polar, high-boiling solvent like DMF to act as a "heating motor."[11] If the solvent is appropriate, incrementally increase the reaction temperature in 10-15 °C steps and monitor the reaction by TLC.[14]

  • Q2: I've increased the temperature, but the yield is still poor. Could it be the catalyst?

    • A2: Yes, catalyst deactivation or inappropriateness is a frequent issue. Solid-supported catalysts can lose activity over time, and some catalysts are not stable at the high temperatures achieved with microwave heating. Solution: Try using a fresh batch of catalyst or increasing the catalyst loading.[14] For acid-catalyzed reactions like the Combes or Doebner-Miller synthesis, consider robust solid acids like an acidic resin (e.g., NKC-9) or montmorillonite K-10 clay, which are highly effective under microwave conditions.[1][15]

Issue: Significant Byproduct Formation or Low Purity
  • Q3: My reaction works, but I get a complex mixture of products. What's causing this?

    • A3: This is often a result of "hotspots" or general overheating, leading to the decomposition of reactants or products.[11] Hotspots are localized areas of intense heat that can form in unstirred or heterogeneous reaction mixtures.[23][24][25] Solution: First and foremost, ensure vigorous and continuous stirring throughout the irradiation period.[25][26] If stirring is adequate, reduce the target temperature and shorten the reaction time.[11] You can also use "pulsed" heating, where the microwave power cycles on and off, to maintain the target temperature without localized overheating.

  • Q4: I'm seeing a specific, recurring side product. How can I improve selectivity?

    • A4: This indicates that a competing reaction pathway is becoming significant at the reaction temperature. For example, in the Friedländer synthesis, self-condensation of the ketone (an aldol reaction) can compete with the desired quinoline formation.[14] Solution: Lowering the reaction temperature is the best first step to increase selectivity.[14] If that is not effective, you may need to choose a more selective catalyst. For instance, certain gold(III) or scandium(III) catalysts can promote quinoline synthesis under milder conditions where side reactions are less favorable.[14][22]

Part 4: Frequently Asked Questions (FAQs)
  • Q: Can I use my kitchen microwave for these reactions?

    • A: Absolutely not. Domestic microwave ovens are not designed for laboratory work and pose a significant safety risk.[11][26] They lack the necessary temperature and pressure controls, leading to poor reproducibility and the potential for vessel failure or ignition of flammable solvents.[11][26][27] Always use a dedicated, purpose-built scientific microwave reactor.

  • Q: Should I control the power or the temperature?

    • A: Always control the temperature.[11] Power output (in Watts) is just the energy being supplied to the cavity. The actual temperature of your sample depends on how efficiently it absorbs that energy. Modern laboratory reactors use IR or fiber-optic probes to monitor the reaction temperature in real-time and modulate the power to maintain the setpoint precisely. This is the key to reproducible, high-yielding synthesis.

  • Q: What are the most critical safety precautions?

    • A:

      • Use Correct Vessels: Only use pressure-rated glass vials designed specifically for the microwave reactor. Never use cracked or flawed vials.[28][29]

      • Do Not Overfill: Never fill a reaction vessel more than two-thirds full to allow for thermal expansion and vapor pressure.[30]

      • Handle Exothermic Reactions with Care: If a reaction is known to be highly exothermic, start with small-scale tests at lower temperatures. The rapid energy input from a microwave can cause a runaway reaction.[26]

      • Avoid Metals: Never put metal objects (spatulas, aluminum foil, etc.) inside the microwave cavity, as this can cause arcing and potentially ignite flammable vapors.[28][29]

      • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling reaction vessels.[27]

References
  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. CEM Corporation.
  • ResearchGate. (n.d.). (PDF) Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. ResearchGate.
  • Wikipedia. (2024). Microwave chemistry. Wikipedia.
  • Advanced Journal of Chemistry, Section A. (2019). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Advanced Journal of Chemistry, Section A.
  • PMC. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • Wikipedia. (2023). Gould–Jacobs reaction. Wikipedia.
  • Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • PMC. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC.
  • Yuan, S., Zhang, K., & Xia, J. (2011). Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin under Solvent-Free Condition. Asian Journal of Chemistry.
  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. CEM Corporation.
  • ResearchGate. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate.
  • Khan, M. A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry.
  • International Journal on Science and Technology. (n.d.). Eco-Friendly Microwave Synthesis and Antioxidant Study of Bioactive Quinoline Scaffolds. International Journal on Science and Technology.
  • NSTA. (2023). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA.
  • Kansas State University. (n.d.). Microwave Safety. Kansas State University.
  • ProQuest. (2022). Microwave irradiation for the synthesis of quinoline scaffolds: a review. ProQuest.
  • ETH Zurich. (n.d.). Microwave Reactor Safety. ETH Zurich.
  • Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Scribd.
  • ACS Publications. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science.
  • Bentham Science Publishers. (2025). Microwave-assisted Synthesis of Quinolines. Bentham Science Publishers.
  • Beilstein Archives. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Beilstein Archives.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave. Biotage.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • NIH. (2024). Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. NIH.
  • ResearchGate. (2018). Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction under Thermal and Microwave Irradiation Conditions Using Phosphotungstic Acid. ResearchGate.
  • JETIR. (n.d.). Microwave assisted quinoline derivatives by ssisted efficient synthesis of line derivatives by aza-Diels-Alder reaction strategy. JETIR.
  • ACS Publications. (2012). Control of Microwave-Generated Hot Spots. 6. Generation of Hot Spots in Dispersed Catalyst Particulates and Factors That Affect Catalyzed Organic Syntheses in Heterogeneous Media. Industrial & Engineering Chemistry Research.
  • CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. CEM Corporation.
  • Wikipedia. (2023). Combes quinoline synthesis. Wikipedia.
  • Frontiers. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers.
  • ResearchGate. (2012). Control of Microwave-Generated Hot Spots. 6. Generation of Hot Spots in Dispersed Catalyst Particulates and Factors That Affect Catalyzed Organic Syntheses in Heterogeneous Media. ResearchGate.
  • Indian Academy of Sciences. (2006). An efficient synthesis of quinolines under solvent-free conditions. Journal of Chemical Sciences.
  • Bentham Science Publishers. (2024). Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. Bentham Science Publishers.
  • Wikipedia. (2023). Doebner–Miller reaction. Wikipedia.
  • Doc's Appliance Service. (2018). Tips and Tricks to Avoid Microwave Hotspots. Doc's Appliance Service.
  • YouTube. (2018). Teaching Microwave Chemistry. YouTube.

Sources

Technical Support Center: Purification of Quinazolines by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of quinazolines by column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently encountered challenges during the purification of this important class of nitrogen-containing heterocycles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the column chromatography of quinazoline derivatives.

Q1: What is the recommended stationary phase and mobile phase for purifying quinazoline compounds?

A1: The most commonly used stationary phase for the purification of quinazoline and its derivatives is silica gel, typically with a mesh size of 230-400.[1] A standard starting mobile phase is a mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent like ethyl acetate.[1] The precise ratio of these solvents should be optimized for each specific compound by first performing Thin-Layer Chromatography (TLC) to determine the ideal polarity for effective separation.[1]

Q2: How do I select the optimal solvent system for my specific quinazoline derivative?

A2: The ideal solvent system is determined through preliminary analysis using Thin-Layer Chromatography (TLC). The primary goal is to identify a solvent mixture that results in a retention factor (Rf) of approximately 0.2-0.4 for your target quinazoline compound.[1][2] This Rf range generally provides good separation on a chromatography column.[1] If the Rf value is too high (the compound moves too far up the plate), you should decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). Conversely, if the Rf is too low, the polarity should be increased (e.g., by adding more ethyl acetate).[1]

Q3: Should I use isocratic or gradient elution for purifying my quinazoline product?

A3: In isocratic elution , the mobile phase composition remains constant throughout the purification process. In gradient elution , the polarity of the mobile phase is gradually increased over time.[1] For crude reaction mixtures containing quinazolines, gradient elution is often the preferred method. This is because these mixtures typically contain a variety of impurities with a wide range of polarities.[1] A shallow gradient can significantly enhance the separation of closely related compounds.[1]

Q4: My quinazoline compound is showing significant peak tailing on the column. What is the cause and how can I resolve this?

A4: Peak tailing with quinazoline compounds is a frequent issue and is often caused by the interaction of the basic nitrogen atoms in the quinazoline core with the acidic silanol groups on the surface of the silica gel.[1] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase.[1][2] This neutralizes the acidic sites on the silica gel, leading to more symmetrical peaks.

Q5: What should I do if my quinazoline compound seems to be decomposing on the silica gel column?

A5: If you suspect your quinazoline derivative is unstable on acidic silica gel, you can deactivate the silica gel before packing the column.[1] This can be achieved by treating the silica gel with a solution of triethylamine in the mobile phase. This pre-treatment neutralizes the acidic sites, creating a more inert stationary phase that is less likely to cause decomposition of sensitive compounds.[1]

Section 2: Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving common issues encountered during the purification of quinazolines by column chromatography.

Problem 1: Poor Separation of Compound from Impurities (Overlapping Bands)
Possible Cause Solution
Inappropriate Solvent System The chosen eluent may not have the optimal polarity to resolve your target compound from impurities. Action: Re-optimize the solvent system using TLC to achieve a greater difference in Rf values between your compound and the impurities.[1]
Column Overloading Loading too much crude material onto the column can lead to broad bands and poor separation.[1] Action: Reduce the amount of crude material loaded. A general guideline is to use a ratio of 1:30 to 1:100 of crude material to silica gel by weight.[1]
Improperly Packed Column (Channeling) Air bubbles or cracks in the silica gel bed create channels, leading to an uneven flow of the mobile phase and poor separation. Action: Ensure the column is packed uniformly. Slurry packing is often the most effective method to avoid these issues.
Problem 2: Compound Elutes Too Quickly (Low Retention)
Possible Cause Solution
Mobile Phase is Too Polar If the eluent is too polar, your compound will have a low affinity for the stationary phase and will be washed off the column quickly. Action: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).[1]
Problem 3: Compound Does Not Elute from the Column
Possible Cause Solution
Mobile Phase is Not Polar Enough If the eluent is not polar enough, your compound will remain strongly adsorbed to the silica gel. Action: Gradually increase the polarity of the mobile phase. For instance, in a hexane/ethyl acetate system, you would increase the percentage of ethyl acetate.[2]
Problem 4: Cracking of the Silica Gel Bed
Possible Cause Solution
Column Ran Dry If the solvent level drops below the top of the silica gel, the bed can dry out and crack. Action: Always maintain the solvent level above the top of the silica gel throughout the entire purification process.
Heat Generation The interaction of a highly polar solvent with the silica gel can generate heat, causing the solvent to boil and the column to crack. Action: When switching to a more polar solvent system, do so gradually to avoid a rapid release of heat.[2]

Section 3: Experimental Protocols and Workflows

This section provides a standardized workflow and a detailed protocol for the flash column chromatography of quinazoline derivatives.

Workflow for Quinazoline Purification

G cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation TLC 1. TLC Analysis: Optimize solvent system (Rf ~0.2-0.4) Slurry 2. Prepare Silica Gel Slurry Pack 3. Pack the Column Slurry->Pack Load 4. Load the Sample Pack->Load Elute 5. Elute with Solvent System (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Characterize 10. Characterize Pure Product Evaporate->Characterize

Caption: A generalized workflow for the purification of quinazolines by column chromatography.

Detailed Protocol: Flash Column Chromatography

This protocol provides a general guideline and should be optimized for each specific quinazoline derivative.

  • TLC Analysis :

    • Dissolve a small amount of the crude quinazoline product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using various mixtures of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate), for example, 9:1, 4:1, 2:1, and 1:1 ratios.[1]

    • Identify a solvent system that provides an Rf value between 0.2 and 0.4 for your target compound.[1]

  • Column Packing :

    • Select a glass column of an appropriate size for the amount of material to be purified.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a small layer of sand (approximately 1 cm).[1]

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar solvent system you plan to use.[3]

    • Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform packing without any air bubbles or cracks. Gently tap the column to aid in packing.

    • Add another layer of sand on top of the silica gel bed.

  • Sample Loading :

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[4]

    • Alternatively, for compounds with poor solubility, use the dry-loading method: dissolve the sample, add a small amount of silica gel, evaporate the solvent until a free-flowing powder is obtained, and then carefully add this powder to the top of the column.[4]

  • Elution and Fraction Collection :

    • Carefully add the eluent to the column.

    • Apply gentle pressure to the top of the column (e.g., using a pump or a syringe) to begin the elution process.

    • Collect the eluting solvent in a series of fractions (e.g., in test tubes or vials).

    • If using a gradient elution, gradually increase the polarity of the solvent system over time.[1]

  • Analysis and Product Isolation :

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the fractions that contain the pure quinazoline derivative.

    • Remove the solvent using a rotary evaporator to obtain the purified compound.[3]

References

  • BenchChem. (2025). Technical Support Center: Column Chromatography Protocols for Purifying Quinazolinone Compounds.
  • BenchChem. (2025). Technical Support Center: Purification of 4-Methylquinazoline and Its Derivatives.
  • BenchChem. (2025). Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.

Sources

Technical Support Center: Navigating the Stability of Quinoline Compounds During Experimental Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the handling and purification of quinoline compounds. The inherent reactivity of the quinoline scaffold, while a cornerstone of its diverse biological activity, can also present significant hurdles during routine experimental workup, leading to product degradation and diminished yields.[1][2][3][4]

This guide is designed to provide you with not only procedural recommendations but also the underlying chemical principles to empower you to make informed decisions in your laboratory work. We will explore the common degradation pathways and offer practical, field-proven strategies to ensure the integrity of your quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: My quinoline-containing reaction mixture turned yellow/brown upon standing. What is happening?

A1: The development of a yellow or brown coloration in samples containing quinoline is a common observation and is often indicative of degradation.[2] This can be attributed to several factors, including:

  • Oxidation: The quinoline ring system, particularly the nitrogen atom and electron-rich positions, is susceptible to oxidation.[5] This can be exacerbated by exposure to air (atmospheric oxygen), especially over prolonged periods.

  • Photodegradation: Many quinoline compounds are sensitive to light and can undergo photochemical reactions, leading to the formation of colored byproducts.[6][7][8][9][10] Storing samples in amber vials or protecting them from direct light is crucial.

  • N-Oxide Formation: The lone pair of electrons on the quinoline nitrogen is nucleophilic and can react with oxidizing agents to form quinoline N-oxide, which can be a common byproduct in certain reactions.[5][11]

Q2: I am losing a significant amount of my quinoline product during aqueous extraction. What are the likely causes?

A2: Product loss during the aqueous extraction of quinoline derivatives is frequently linked to their basicity and solubility properties. Quinoline is a weak tertiary base (pKa of the conjugate acid is around 4.9), meaning it can be protonated in acidic conditions to form a water-soluble quinolinium salt.[1] If the pH of your aqueous layer is too low, your compound may be partitioning into the aqueous phase instead of the organic phase. Conversely, some quinoline derivatives with acidic functional groups (e.g., carboxylic acids) will be deprotonated and become water-soluble in basic conditions.

Q3: Can I use strong acids or bases during the workup of my quinoline compound?

A3: Caution should be exercised when using strong acids or bases. While quinoline itself is relatively stable, certain derivatives can be sensitive to harsh pH conditions.

  • Strong Acids: Concentrated strong acids can promote side reactions or degradation, especially at elevated temperatures.[12] However, dilute acids are often used to form salts for purification purposes.[13]

  • Strong Bases: Strong bases can also lead to degradation, particularly for quinolines with sensitive functional groups. For instance, ester-containing quinolines can undergo hydrolysis.

Q4: Are there any specific metals I should avoid during my workup and purification?

A4: Yes, certain metal ions can form stable complexes with quinoline derivatives, which can complicate purification and potentially catalyze degradation.[14][15][16][17][18][19] For example, 8-hydroxyquinoline is a well-known chelating agent.[2] It is advisable to use metal-free equipment where possible and to be mindful of residual metal catalysts from previous reaction steps.

Troubleshooting Guides

Issue 1: Product Degradation During Aqueous Workup and Extraction

Symptoms:

  • Low yield of the desired product.

  • Formation of colored impurities.

  • Complex mixture observed by TLC or LC-MS.

Root Cause Analysis: The basic nitrogen atom in the quinoline ring makes the molecule susceptible to protonation in acidic media, increasing its aqueous solubility. Conversely, acidic functional groups on quinoline derivatives can lead to increased aqueous solubility in basic media. Exposure to atmospheric oxygen during prolonged extraction procedures can also lead to oxidation.

Workflow for Minimizing Degradation During Extraction:

ExtractionWorkflow start Reaction Mixture Containing Quinoline check_ph Is the Quinoline Derivative Acidic or Basic? start->check_ph basic_compound Treat with Saturated NaHCO3 or dilute Na2CO3 (pH 8-9) check_ph->basic_compound Basic acidic_compound Adjust to Slightly Acidic pH (5-6) with dilute acid check_ph->acidic_compound Acidic extract Extract with an Appropriate Organic Solvent (e.g., EtOAc, DCM) basic_compound->extract acidic_compound->extract wash_brine Wash Organic Layer with Brine extract->wash_brine dry Dry over Anhydrous Na2SO4 or MgSO4 wash_brine->dry concentrate Concentrate in vacuo at Low Temperature dry->concentrate end Crude Product concentrate->end

Caption: Decision workflow for aqueous extraction of quinoline compounds.

Step-by-Step Protocol:

  • pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer. For basic quinoline derivatives, use a mild base like saturated sodium bicarbonate solution to a pH of 8-9. For acidic quinoline derivatives, adjust to a slightly acidic pH (5-6) with a dilute acid like 1M HCl. Avoid strong acids and bases unless necessary for purification.

  • Solvent Selection: Choose an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane.[20]

  • Minimize Exposure to Air: Perform extractions promptly and consider using degassed solvents if your compound is particularly sensitive to oxidation.

  • Washing: Wash the combined organic layers with brine to remove excess water.[20]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (e.g., < 40 °C) to prevent thermal degradation.[20]

Issue 2: On-Column Degradation During Silica Gel Chromatography

Symptoms:

  • Streaking or tailing of the product spot on TLC.

  • Low recovery of the product from the column.

  • Appearance of new, more polar impurities after chromatography.

Root Cause Analysis: The acidic nature of standard silica gel can lead to the degradation of sensitive quinoline compounds. The basic nitrogen of the quinoline can interact strongly with the acidic silanol groups, leading to poor elution and potential decomposition.

Strategies to Mitigate On-Column Degradation:

StrategyDescriptionWhen to Use
Base-Washing Silica Neutralize the acidic sites on silica gel by preparing a slurry with a dilute solution of a volatile base (e.g., 1-2% triethylamine in the eluent).For most basic quinoline compounds.
Use of Neutral Alumina Substitute silica gel with neutral or basic alumina as the stationary phase.For highly acid-sensitive quinoline derivatives.
Alternative Purification Consider other purification methods such as recrystallization or preparative HPLC with a suitable column.When chromatography on silica or alumina is ineffective.

Step-by-Step Protocol for Base-Washed Silica Gel Chromatography:

  • Prepare the Eluent: Add 1-2% triethylamine (or another volatile base) to your chosen solvent system.

  • Pack the Column: Pack the column with silica gel using the base-containing eluent.

  • Sample Loading: Dissolve your crude product in a minimum amount of the eluent and load it onto the column.[20]

  • Elution and Analysis: Elute the column with the base-containing solvent system and analyze the fractions by TLC to identify the pure product.[20]

  • Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.

Issue 3: Photodegradation During Workup and Storage

Symptoms:

  • Development of color in a previously colorless solution or solid upon exposure to light.

  • Appearance of new spots on TLC after a sample has been left on the benchtop.

Root Cause Analysis: The aromatic system of quinoline is a chromophore that can absorb UV and visible light, leading to photochemical reactions and degradation.[6][7][8][9][10]

Preventative Measures:

  • Protect from Light: Conduct all experimental work, including reactions, workup, and purification, in a fume hood with the sash down to minimize exposure to overhead lighting. Wrap reaction flasks and chromatography columns in aluminum foil.

  • Use Amber Glassware: Store solutions and isolated products in amber vials or flasks to protect them from light.

  • Prompt Processing: Avoid leaving reaction mixtures or solutions of quinoline compounds exposed to light for extended periods.

Visual Representation of Degradation Pathways:

DegradationPathways Quinoline Quinoline Derivative Oxidation Oxidation (Air, Oxidizing Agents) Quinoline->Oxidation O2 Photodegradation Photodegradation (UV/Visible Light) Quinoline->Photodegradation AcidBase Acid/Base Instability Quinoline->AcidBase H+ / OH- N_Oxide N-Oxide Formation Oxidation->N_Oxide RingOpening Ring-Opened Products Oxidation->RingOpening Colored_Byproducts Colored Byproducts Photodegradation->Colored_Byproducts Salt_Formation Salt Formation (Aqueous Solubility) AcidBase->Salt_Formation Hydrolysis Functional Group Hydrolysis AcidBase->Hydrolysis

Sources

Technical Support Center: Regioselectivity in Combes Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing the Combes quinoline synthesis and encountering challenges with regioselectivity. Our goal is to provide you with a deep understanding of the underlying principles and to offer practical, field-proven solutions to steer your reaction toward the desired isomeric product.

Frequently Asked Questions (FAQs)
Q1: What exactly is the Combes quinoline synthesis and where does the regioselectivity issue arise?

The Combes quinoline synthesis is a classic acid-catalyzed reaction that condenses an aniline with a β-diketone to produce a substituted quinoline.[1][2] The reaction proceeds through the formation of an enamine intermediate, which then undergoes an intramolecular electrophilic aromatic substitution (the annulation step) to form the new pyridine ring, followed by dehydration.[1][3]

The issue of regioselectivity arises when an unsymmetrical β-diketone is used. The cyclization of the enamine intermediate can occur at two different positions on the aniline ring, leading to a mixture of two constitutional isomers. The critical, rate-determining step where this choice is made is the annulation of the molecule.[1]

Q2: What are the primary factors that control the regiochemical outcome of the reaction?

The regioselectivity of the Combes synthesis is a delicate balance of two main factors: electronic effects and steric hindrance .[1][4]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the β-diketone influences the nucleophilicity of the aniline ring and the electrophilicity of the carbonyl carbons.[4] Cyclization generally occurs at the more nucleophilic (electron-rich) ortho position of the aniline.

  • Steric Hindrance: Bulky substituents on either the aniline or the β-diketone can physically block the approach to one of the cyclization sites, thereby favoring the formation of the less sterically hindered product.[1][4] Studies have shown that steric effects often play a more dominant role in the rate-determining annulation step.[1]

Q3: How do substituents on the aniline ring influence which isomer is formed?

Substituents on the aniline ring primarily exert electronic control.

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or alkyl groups increase the nucleophilicity of the aromatic ring, particularly at the ortho and para positions.[5] This accelerates the desired cyclization step.[5] When a meta-substituted aniline is used, the EDG will direct the cyclization to its ortho positions (C2 and C6 of the original aniline).

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) deactivate the ring, making the cyclization step more difficult and sometimes preventing it altogether.[2] Halogens like chloro- or fluoro- can favor the formation of specific isomers based on their electronic influence.[1]

Q4: I am using an unsymmetrical β-diketone (e.g., trifluoroacetylacetone). How do the different R-groups direct the cyclization?

In an unsymmetrical β-diketone (R¹-CO-CH₂-CO-R²), the initial condensation with the aniline can occur at either carbonyl group, but this is a reversible equilibrium. The regioselectivity is ultimately determined in the irreversible annulation step. The key factors are:

  • Steric Bulk: Increasing the steric bulk of one of the R groups on the diketone will strongly favor the formation of the quinoline isomer where that bulky group is at the 2-position.[1] This is because the transition state for cyclization leading to the 4-substituted bulky group isomer is more sterically congested.

  • Electronic Effects: A strong electron-withdrawing group like trifluoromethyl (-CF₃) makes the adjacent carbonyl carbon more electrophilic. However, the decisive factor is often the steric influence during the ring-closing step.[1]

Troubleshooting Guide: Controlling Regioisomer Formation

This section addresses specific experimental outcomes and provides actionable protocols to resolve them.

Problem: My reaction produces a mixture of regioisomers with low selectivity (e.g., 1:1 to 3:1 ratio).

Root Cause Analysis: This outcome suggests that the steric and electronic factors guiding the cyclization are closely balanced. Neither effect is dominant enough to favor one pathway significantly over the other.

Solution 1: Modify the β-Diketone Substituents The most direct way to influence regioselectivity is by altering the steric environment.

  • Strategy: Increase the steric bulk of the substituent that you want to end up at the 2-position of the quinoline. For example, if you are reacting an aniline with acetylacetone (R¹=Me, R²=Me) and getting poor selectivity with a substituted aniline, consider switching to a diketone with one bulkier group, like benzoylacetone (R¹=Me, R²=Ph) or pivaloylacetone (R¹=Me, R²=t-Bu).

Solution 2: Optimize the Acid Catalyst and Reaction Conditions The catalyst plays a crucial role in the protonation steps leading to cyclization. Changing the catalyst can alter the transition state energies, thereby favoring one isomer.[6]

  • Strategy: Switch from the commonly used sulfuric acid (H₂SO₄) to a bulkier acid catalyst like polyphosphoric acid (PPA) or a polyphosphoric ester (PPE).[1] Bulky catalysts can introduce a steric bias that favors the formation of the less hindered product.

  • Experimental Protocol: Systematically screen different acid catalysts and temperatures. See "Protocol 2: Catalyst and Condition Optimization" below.

Problem: The undesired regioisomer is the major product.

Root Cause Analysis: This indicates that the combination of steric and electronic effects in your current system strongly favors the unwanted cyclization pathway.

Solution 1: Reverse the Steric/Electronic Bias You must fundamentally alter the directing factors.

  • Strategy (Steric Reversal): If your major product has a bulky group at the 4-position, it implies an overriding electronic preference. To counter this, you must use a β-diketone with an even bulkier group to force the desired steric outcome.

  • Strategy (Electronic Reversal): Modify the substituents on your aniline. For instance, a study using trifluoromethyl-β-diketones found that methoxy-substituted anilines favor the formation of 2-CF₃-quinolines, while chloro- or fluoro-substituted anilines lead to the 4-CF₃ regioisomer as the major product.[1] This demonstrates how aniline electronics can be used to steer the reaction.

Data Summary: Substituent Effects on Regioselectivity The following table summarizes observed trends from literature, specifically for reactions involving trifluoromethyl-β-diketones.[1]

Aniline Substituentβ-Diketone R GroupMajor IsomerRationale
Methoxy (EDG)-CF₃, -CH₃2-CF₃, 4-CH₃Steric effect of the larger CF₃ group dominates.
Chloro (EWG)-CF₃, -CH₃4-CF₃, 2-CH₃Electronic effects of the aniline substituent alter the preferred cyclization pathway.
Fluoro (EWG)-CF₃, -CH₃4-CF₃, 2-CH₃Similar to chloro, electronic factors override the steric preference.
UnsubstitutedIncreasing R bulk2-R, 4-CF₃The steric effect of the R group becomes the controlling factor.
Visualizations
Combes Synthesis Mechanism & Regioselectivity

Combes_Mechanism cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_cyclization Rate-Determining Annulation cluster_products Products Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Condensation (reversible) Diketone Unsymmetrical β-Diketone Diketone->Enamine Condensation (reversible) TS1 Transition State 1 (Pathway A) Enamine->TS1 Cyclization (irreversible) TS2 Transition State 2 (Pathway B) Enamine->TS2 Cyclization (irreversible) IsomerA Regioisomer A TS1->IsomerA Dehydration IsomerB Regioisomer B TS2->IsomerB Dehydration Troubleshooting_Flowchart Start Problem: Poor Regioselectivity Analysis Are steric and electronic effects competing? Start->Analysis Steric_Path Steric hindrance is likely the dominant factor. Analysis->Steric_Path Yes Electronic_Path Electronic effects are likely the dominant factor. Analysis->Electronic_Path No, one seems to be weak Sol_Steric1 Modify β-Diketone: Increase bulk of R-group desired at C2 position. Steric_Path->Sol_Steric1 Sol_Steric2 Modify Catalyst: Use a bulkier acid (e.g., PPA instead of H₂SO₄). Steric_Path->Sol_Steric2 Sol_Electronic1 Modify Aniline: Change EDG/EWG to alter ring nucleophilicity. Electronic_Path->Sol_Electronic1 Sol_Electronic2 Optimize Conditions: Vary temperature and solvent to alter transition state energy. Electronic_Path->Sol_Electronic2

Caption: A decision tree for troubleshooting regioselectivity issues.

Experimental Protocols
Protocol 1: General Procedure for Combes Quinoline Synthesis

WARNING: This reaction uses strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the aniline (1.0 equiv) and the β-diketone (1.1 equiv).

  • Condensation: Stir the mixture at room temperature for 30 minutes. An exothermic reaction may occur as the enamine intermediate forms. [7]3. Cyclization: Cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (3-5 equiv) dropwise with vigorous stirring. [7]4. Reaction: After the addition is complete, remove the ice bath and gently heat the reaction mixture to 80-110°C for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Allow the reaction to cool to room temperature. Carefully pour the acidic mixture onto a beaker of crushed ice.

  • Neutralization and Isolation: Slowly neutralize the cold aqueous solution with a base (e.g., 30% aqueous NaOH or concentrated NH₄OH) until the pH is ~8-9. The quinoline product may precipitate as a solid, which can be collected by vacuum filtration. If it separates as an oil, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization to isolate the regioisomers.

Protocol 2: Catalyst and Condition Optimization
  • Setup: Arrange a parallel reaction block or a series of small-scale reaction vials, each with a magnetic stir bar.

  • Reactant Loading: To each vial, add the aniline (e.g., 0.5 mmol, 1.0 equiv) and the β-diketone (0.55 mmol, 1.1 equiv).

  • Catalyst Screening:

    • Vial 1 (Control): Add concentrated H₂SO₄ (3 equiv).

    • Vial 2: Add polyphosphoric acid (PPA) (a sufficient amount to ensure stirring).

    • Vial 3: Add a polyphosphoric ester (PPE) catalyst. [1] * Vial 4: Add a Lewis acid catalyst (e.g., ZnCl₂, 1.2 equiv) in a suitable solvent.

  • Temperature Screening: Run each catalyst set at different temperatures (e.g., 80°C, 100°C, 120°C).

  • Monitoring and Analysis: After a set time (e.g., 2 hours), take an aliquot from each reaction, quench it carefully, and analyze by LC-MS or ¹H NMR to determine the conversion and the ratio of regioisomers. This systematic approach will quickly identify the optimal conditions for favoring your desired product. [6]

References
  • Wikipedia. Combes quinoline synthesis. [Link]
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
  • Slideshare.
  • YouTube. Combes Quinoline Synthesis Mechanism | Organic Chemistry. [Link]
  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
  • ResearchGate.
  • ACS Omega. Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. [Link]
  • ResearchG
  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis. [Link]
  • PubMed. Catalytic synthesis of tricyclic quinoline derivatives from the regioselective hydroamination and C-H bond activation reaction of benzocyclic amines and alkynes. [Link]
  • RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
  • Grow Kudos.
  • Organic Chemistry Portal. Synthesis of quinolines. [Link]
  • ResearchGate. Combes quinoline synthesis | Request PDF. [Link]
  • ResearchGate. General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. [Link]
  • PubMed Central.
  • Mansoura University. )
  • YouTube. Combe's synthesis of quinoline || detailed mechanism. [Link]
  • Scribd. Combes Quinoline Synthesis PDF. [Link]
  • PubMed Central. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. [Link]
  • GitHub. combes-quinoline-synthesis. [Link]
  • Scite. Combes Quinoline Synthesis. [Link]
  • MDPI.

Sources

Validation & Comparative

The Quinoline Scaffold: A Privileged Framework for Kinase Inhibition - A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. Protein kinases, as central regulators of a myriad of cellular processes, have become prime therapeutic targets, particularly in oncology.[1] Their dysregulation is a hallmark of many diseases, making the development of effective inhibitors a cornerstone of modern medicine. Among the vast landscape of heterocyclic compounds used in drug discovery, the quinoline scaffold has emerged as a "privileged structure," forming the backbone of numerous clinically successful kinase inhibitors.[2][3][4] This guide provides an in-depth, objective comparison of emerging 2-aminoquinoline-3-carboxamide derivatives against established quinoline-based kinase inhibitors, supported by experimental data and detailed methodologies.

The Enduring Appeal of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, offers a versatile and "druggable" framework for the design of kinase inhibitors.[2][3] Its structural rigidity and the presence of a nitrogen atom, which can act as a hydrogen bond acceptor, allow for favorable interactions within the ATP-binding pocket of various kinases.[1] This inherent potential has been realized in several FDA-approved drugs, including Lenvatinib and Cabozantinib, which have demonstrated significant clinical efficacy in treating various cancers.[5] The quinoline core's amenability to synthetic modification allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it a fertile ground for the development of next-generation kinase inhibitors.[2]

A New Frontier: this compound Derivatives

While the broader quinoline scaffold is well-established, recent research has focused on specific derivatives to enhance potency and target novel kinases. The this compound core has garnered attention as a promising pharmacophore. Although "this compound" itself is not a widely studied inhibitor, its derivatives have shown significant potential against a range of kinases, including the Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Ataxia-Telangiectasia Mutated (ATM) kinase.[6][7][8]

This guide will delve into a comparative analysis of these emerging derivatives against the established multi-kinase inhibitors, Lenvatinib and Cabozantinib, providing a comprehensive overview of their mechanisms, performance, and the experimental workflows used for their evaluation.

Comparative Profiles of Quinoline-Based Kinase Inhibitors

Established Multi-Kinase Inhibitors
  • Core Structure: Quinoline-3-carboxamide derivative

  • Primary Targets: Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), RET, and KIT.[9]

  • Mechanism of Action: Lenvatinib is a multi-targeted tyrosine kinase inhibitor that potently inhibits angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[4] By blocking VEGFR and FGFR signaling, it effectively cuts off the nutrient and oxygen supply to tumors.[9] Its inhibition of other key oncogenic kinases like RET and KIT further contributes to its anti-tumor activity.[9]

  • Clinical Significance: Approved for the treatment of certain types of thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[4]

  • Core Structure: Quinoline-4-yloxy derivative

  • Primary Targets: MET, VEGFR2, AXL, and RET.[10]

  • Mechanism of Action: Cabozantinib is another multi-kinase inhibitor with a distinct target profile.[10] Its potent inhibition of MET and VEGFR2 disrupts key pathways involved in tumor cell proliferation, survival, invasion, and angiogenesis.[11][12] The simultaneous targeting of these pathways can overcome resistance mechanisms that may arise from inhibiting a single target.[13]

  • Clinical Significance: Used in the treatment of medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[10]

Emerging this compound Derivatives
  • Core Structure: this compound with a thiophene moiety.

  • Primary Target: Epidermal Growth Factor Receptor (EGFR).[6][14]

  • Mechanism of Action: This class of derivatives has been designed to target EGFR, a receptor tyrosine kinase often overexpressed or mutated in various cancers, leading to uncontrolled cell growth.[6][14] By inhibiting EGFR, these compounds block downstream signaling pathways like the Ras-Raf-MAPK and PI3K-Akt pathways, thereby inhibiting cancer cell proliferation.[15]

  • Preclinical Performance: The thiophene derivative 6b has demonstrated potent and selective inhibition of EGFR with an IC50 value of 0.49 μM.[14][16] Further optimization of this lead structure is ongoing to develop more potent EGFR inhibitors.[14]

  • Core Structure: 4-Aminoquinoline-3-carboxamide derivative.

  • Primary Target: Bruton's Tyrosine Kinase (BTK).[7]

  • Mechanism of Action: BTK is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling. Its aberrant activation is implicated in B-cell malignancies and autoimmune diseases.[17] This derivative acts as a potent, reversible inhibitor of BTK, blocking the B-cell receptor signaling pathway.[7]

  • Preclinical Performance: Compound 25 exhibits a strong inhibitory effect on wild-type BTK (IC50 = 5.3 nM) and the C481S mutant (IC50 = 39 nM), which confers resistance to some irreversible BTK inhibitors.[7][18] It has shown efficacy in a rodent model of collagen-induced arthritis.[18]

  • Core Structure: 3-Quinoline carboxamide derivative.

  • Primary Target: Ataxia-Telangiectasia Mutated (ATM) kinase.[13]

  • Mechanism of Action: ATM is a critical regulator of the DNA damage response (DDR), a network of pathways that detect and repair DNA damage to maintain genomic integrity.[3][14] Cancer cells often rely on DDR kinases for survival, especially when treated with DNA-damaging therapies like radiation or chemotherapy.[19] By inhibiting ATM, these compounds can sensitize cancer cells to such treatments.[13]

  • Preclinical Performance: The derivative AZ31 is a potent and selective ATM inhibitor with a cellular IC50 of 0.6 nM.[13] It demonstrates excellent selectivity over other related kinases like ATR and DNA-PK.[13]

Signaling Pathway Visualizations

To better understand the mechanisms of action of these quinoline-based inhibitors, the following diagrams illustrate the key signaling pathways they target.

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAF RAF VEGFR->RAF Proliferation Angiogenesis, Proliferation, Survival PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Lenvatinib Lenvatinib Lenvatinib->VEGFR Cabozantinib Cabozantinib Cabozantinib->VEGFR

Caption: Simplified VEGFR signaling pathway and points of inhibition.

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras RAF RAF Ras->RAF AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Differentiation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Thiophene_Deriv Thiophene Deriv. 6b Thiophene_Deriv->EGFR

Caption: Simplified EGFR signaling pathway and point of inhibition.

BTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activates BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB NF-κB IP3_DAG->NFkB Proliferation B-Cell Proliferation, Survival, Differentiation NFkB->Proliferation Compound_25 Compound 25 Compound_25->BTK

Caption: Simplified BTK signaling pathway and point of inhibition.

ATM_Signaling cluster_nucleus Nucleus DNA_Damage DNA Double-Strand Break MRN_Complex MRN Complex DNA_Damage->MRN_Complex Recruits ATM ATM MRN_Complex->ATM Activates p53 p53 ATM->p53 CHK2 CHK2 ATM->CHK2 Cell_Cycle_Arrest Cell Cycle Arrest, Apoptosis, DNA Repair p53->Cell_Cycle_Arrest CHK2->Cell_Cycle_Arrest AZ31 AZ31 AZ31->ATM

Caption: Simplified ATM signaling pathway and point of inhibition.

Quantitative Performance Comparison

The following tables summarize the in vitro potency of the discussed quinoline-based kinase inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency; a lower IC50 value indicates a more potent inhibitor.

Table 1: IC50 Values of Quinoline-3-Carboxamide Derivatives Against Target Kinases

CompoundTarget KinaseIC50 (nM)Reference(s)
Thiophene Derivative 6bEGFR490[14][16]
Compound 25BTK (wild-type)5.3[7]
Compound 25BTK (C481S mutant)39[7][18]
AZ31ATM (cellular)0.6[13]

Table 2: Comparative IC50 Values of Established Quinoline Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Reference(s)
LenvatinibVEGFR2 (KDR)4[5]
LenvatinibFGFR122[5]
LenvatinibRET1.5[5]
CabozantinibMET1.3[11]
CabozantinibVEGFR20.035[11]
CabozantinibAXL7[11]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a generalized, detailed protocol for determining the IC50 of a test compound against a specific kinase using a luminescence-based assay that measures ATP consumption. This protocol is a self-validating system, incorporating controls to ensure data integrity.

Kinase_Assay_Workflow start Start prep 1. Reagent Preparation - Kinase, Substrate, ATP - Serial Dilution of Inhibitor start->prep reaction_setup 2. Reaction Setup (384-well plate) - Add Kinase/Substrate Mix - Add Inhibitor (or DMSO control) prep->reaction_setup pre_incubation 3. Pre-incubation (e.g., 15-30 min at RT) reaction_setup->pre_incubation initiate_reaction 4. Initiate Reaction - Add ATP Solution pre_incubation->initiate_reaction incubation 5. Kinase Reaction (e.g., 60 min at 30°C) initiate_reaction->incubation stop_detection 6. Stop Reaction & Detect Signal - Add Luminescence Detection Reagent incubation->stop_detection read_plate 7. Read Luminescence stop_detection->read_plate data_analysis 8. Data Analysis - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro kinase inhibition assay.

I. Materials and Reagents

  • Purified recombinant target kinase

  • Specific peptide or protein substrate for the kinase

  • Adenosine triphosphate (ATP) of high purity

  • Test inhibitor (e.g., this compound derivative) dissolved in 100% DMSO

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Luminescence-based ATP detection kit (e.g., ADP-Glo™)

  • White, opaque, 384-well assay plates

  • Multichannel pipettes and a plate-reading luminometer

II. Assay Procedure

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of the test inhibitor in 100% DMSO, starting from a high concentration (e.g., 10 mM).

    • Prepare a vehicle control (100% DMSO).

    • Further dilute the compound and DMSO control in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%) to avoid solvent effects.

  • Reaction Setup:

    • In the wells of a 384-well plate, add the kinase and substrate, diluted to their optimal concentrations in the kinase assay buffer.

    • Add the diluted test inhibitor or vehicle control to the respective wells.

    • Include "no enzyme" and "no substrate" controls to determine background signal.

  • Pre-incubation:

    • Allow the kinase and inhibitor to pre-incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Initiate Kinase Reaction:

    • Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction, which should be determined in a preliminary experiment.

  • Signal Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions. This typically involves a two-step process: first, a reagent is added to stop the kinase reaction and deplete the remaining ATP, and then a second reagent is added to convert the ADP produced into ATP and generate a luminescent signal.

  • Data Acquisition:

    • Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background reading ("no enzyme" control) from all values.

    • Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion: The Future of Quinoline-Based Kinase Inhibitors

The quinoline scaffold continues to be a remarkably fruitful starting point for the design and development of novel kinase inhibitors. While established drugs like Lenvatinib and Cabozantinib have demonstrated the clinical potential of this chemical class, the exploration of new derivatives, such as those based on the this compound core, is paving the way for inhibitors with improved potency, selectivity, and the ability to target a wider range of kinases implicated in disease. The comparative data and methodologies presented in this guide underscore the importance of rigorous preclinical evaluation in identifying the most promising candidates for further development. As our understanding of kinase biology and structure-based drug design deepens, the quinoline scaffold is poised to remain at the forefront of targeted therapy for years to come.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]
  • Aly, R. M., et al. (2017). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. Bioorganic Chemistry. [Link]
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry. [Link]
  • Barańska, P., & Szymański, P. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery. [Link]
  • The ATM signaling network in development and disease. (2012). Frontiers in Genetics. [Link]
  • The ATM-dependent DNA damage signaling p
  • The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. (2006). Clinical Cancer Research. [Link]
  • Aly, R. M., et al. (2017). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. Bioorganic Chemistry. [Link]
  • Cabozantinib exhibits potent antitumor activity in colorectal cancer patient-derived tumor xenograft models via autophagy and signaling mechanisms. (2018). Oncotarget. [Link]
  • EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]
  • The major signaling pathways of cabozantinib.
  • Signal Transduction by Vascular Endothelial Growth Factor Receptors. (2011). Cold Spring Harbor Perspectives in Biology. [Link]
  • What is the mechanism of Lenvatinib mesylate?. (2024).
  • ATM Signaling Pathway Diagram and Rel
  • VEGF Signaling P
  • BTK structure and signaling pathway.
  • Targeted signaling pathways and potential immunomodulatory functions of lenvatinib.
  • Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane. (2020). PNAS. [Link]
  • What is the mechanism of action of Cabozantinib?. (2025).
  • VEGF signaling via VEGFR2 - generic cascades P
  • Ravi, S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry. [Link]
  • Signaling pathways involving Bruton's tyrosine kinase (BTK).
  • VEGF signaling p
  • Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model. (2016). Clinical Cancer Research. [Link]
  • Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. (2019). Journal of Medicinal Chemistry. [Link]
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2024). Molecular Diversity. [Link]
  • Bruton's tyrosine kinase. Wikipedia. [Link]
  • Aly, R. M., et al. (2021).
  • Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. (2024).
  • Spotlight: Cell-based kinase assay form
  • The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156. (2018). Journal of Medicinal Chemistry. [Link]
  • Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. (2023). Future Medicinal Chemistry. [Link]
  • Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. (2019). Journal of Medicinal Chemistry. [Link]
  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase.

Sources

A Comparative Analysis of the Bioactivity of 2-Aminoquinoline-3-carboxamide Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminoquinoline-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative study of the bioactivity of these analogs, offering insights into their anticancer, antibacterial, and antifungal properties. We will delve into structure-activity relationships (SAR), examine mechanisms of action, and provide detailed experimental protocols to support further research and drug development endeavors.

The this compound Core: A Versatile Pharmacophore

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common motif in many natural and synthetic bioactive compounds[1][2]. The addition of an amino group at the 2-position and a carboxamide group at the 3-position creates the this compound scaffold, a structure ripe for chemical modification to modulate its pharmacological profile. This versatility has allowed for the development of potent and selective inhibitors for various biological targets.

Anticancer Activity: A Multi-pronged Attack on Malignancy

This compound analogs have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Kinase Inhibition: Targeting Dysregulated Signaling

A prominent mechanism of action for many anticancer quinoline derivatives is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling pathways often dysregulated in cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway is pivotal for cell growth, and its overexpression or mutation is linked to numerous cancers[3]. Several this compound derivatives have been designed and synthesized as EGFR inhibitors. For instance, furan, thiophene, and benzyloxy derivatives have shown potent EGFR inhibitory activity, with IC50 values in the low micromolar range[3].

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, and VEGFR-2 is a key mediator of this process. Novel quinoline-3-carboxamide derivatives have been developed as potent VEGFR-2 inhibitors. Compound 10i from a recent study exhibited an IC50 of 36 nM against VEGFR-2 and displayed significant antiproliferative activity against the HepG2 cancer cell line[4].

Ataxia Telangiectasia Mutated (ATM) Kinase Inhibition: ATM kinase is a central player in the DNA damage response (DDR), a pathway that cancer cells often exploit to survive DNA-damaging therapies like radiation and chemotherapy[5][6]. Inhibiting ATM can sensitize cancer cells to these treatments. Quinoline-3-carboxamides have been identified as potential ATM kinase inhibitors, with some compounds showing promising cytotoxicity against various cancer cell lines[6][7].

Bruton's Tyrosine Kinase (BTK) Inhibition: BTK is a key component of the B-cell receptor signaling pathway and is a validated target for B-cell malignancies and autoimmune diseases. A series of 4-aminoquinoline-3-carboxamide derivatives have been discovered as potent and reversible BTK inhibitors[8].

Comparative Anticancer Activity of this compound Analogs

Compound/Analog TypeTargetCell LineIC50Reference
Furan derivative 5o EGFRMCF-73.355 µM[3]
Thiophene derivative 6b EGFRMCF-75.069 µM[3]
Benzyloxy derivative 10 EGFRMCF-710.85 µM[3]
Quinolone derivative 10i VEGFR-2HepG21.60 µM[4]
4-Aminoquinoline derivative 25 BTK-5.3 nM[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram: Simplified EGFR Signaling Pathway and Inhibition

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 2-Aminoquinoline-3- carboxamide Analog Inhibitor->Dimerization Inhibits

Caption: Inhibition of EGFR signaling by a this compound analog.

Antibacterial Activity: Combating Microbial Resistance

Quinolone antibiotics have long been a cornerstone of antibacterial therapy, primarily targeting bacterial DNA gyrase and topoisomerase IV[9]. The this compound scaffold shares structural similarities with quinolones, and its derivatives have been investigated for their antibacterial potential.

Novel amino acid derivatives of quinolines have shown promise as antibacterial agents[9]. For example, certain compounds have demonstrated modest activity against E. coli with MIC values of 1.25 mg/mL[9]. Another study reported that a tetrazolo[1,5-a]quinoline derivative exhibited promising antibacterial activity against Escherichia coli, with a minimum inhibitory concentration of 32 µg/mL[10]. Structure-activity relationship analyses have indicated that substitutions at various positions on the quinoline ring can significantly influence antibacterial potency and spectrum[10][11].

Comparative Antibacterial Activity of Quinoline Analogs

Compound/Analog TypeBacterial StrainMICReference
Tetrazolo[1,5-a]quinoline 2f Escherichia coli32 µg/mL[10]
Amino acid derivative 3b Escherichia coli1.25 mg/mL[9]
Amino acid derivative 3c Escherichia coli1.25 mg/mL[9]
2-chloroquinoline-3-carboxamide 5b MRSA3.79 mM[12]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound analog in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram: Mechanism of Quinolone Antibacterial Action

Quinolone_Mechanism cluster_bacterium Bacterial Cell DNA Bacterial DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA->DNA_Gyrase Topoisomerase_IV Topoisomerase IV DNA->Topoisomerase_IV Replication DNA Replication DNA_Gyrase->Replication Topoisomerase_IV->Replication Cell_Death Cell Death Replication->Cell_Death Quinolone Quinolone Analog Quinolone->DNA_Gyrase Inhibits Quinolone->Topoisomerase_IV Inhibits

Caption: Inhibition of bacterial DNA replication by quinolone analogs.

Antifungal Activity: A Growing Area of Investigation

The exploration of this compound analogs for antifungal activity is an emerging field. While extensive data is not yet available specifically for this scaffold, related quinoline derivatives have shown promise. For instance, novel fluorinated quinoline analogs have demonstrated good antifungal activity against a range of phytopathogenic fungi[13]. One compound, in particular, showed 80.8% inhibition against R. solani, which was higher than the positive control[13]. This suggests that the quinoline core is a viable starting point for the development of novel antifungal agents.

Comparative Antifungal Activity of Quinoline Analogs

Compound/Analog TypeFungal StrainInhibition (%) at 50 µg/mLReference
Fluorinated quinoline 2g Rhizoctonia solani80.8%[13]
Fluorinated quinoline 2p Rhizoctonia solani76.9%[13]
Fluorinated quinoline 2f Phytophthora capsici58.1%[13]
Experimental Protocol: Mycelial Growth Inhibition Assay

This assay is used to evaluate the in vitro antifungal activity of compounds against filamentous fungi.

Methodology:

  • Medium Preparation: Prepare a suitable agar medium (e.g., Potato Dextrose Agar) and amend it with different concentrations of the test compound.

  • Inoculation: Place a mycelial plug from a fresh fungal culture at the center of each agar plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for several days, until the mycelial growth in the control plate (without the compound) reaches the edge of the plate.

  • Measurement: Measure the diameter of the fungal colony in both the control and treated plates.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C-T)/C] x 100, where C is the colony diameter in the control plate and T is the colony diameter in the treated plate.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the quinoline ring and the carboxamide moiety.

  • Anticancer Activity: For EGFR inhibitors, the introduction of heterocyclic rings like furan and thiophene at the carboxamide nitrogen has been shown to enhance potency[3]. In the case of ATM inhibitors, electron-donating groups on the quinoline ring appear to be important for cytotoxicity[6].

  • Antibacterial Activity: For tetrazolo[1,5-a]quinoline derivatives, methoxy substitution at the 8-position was found to significantly enhance activity against Gram-negative bacteria[10]. In a series of 3-quinolinecarboxylic acid derivatives, a methylamino group at the 1-position and a 4-methyl-1-piperazinyl or 1-piperazinyl group at the 7-position were associated with the greatest antibacterial potency[11].

Conclusion and Future Directions

The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. The extensive research into their anticancer properties, particularly as kinase inhibitors, has yielded several promising lead compounds. The antibacterial and antifungal potential of these analogs, while less explored, also presents exciting opportunities for future research.

Future efforts should focus on:

  • Lead Optimization: Further structural modifications to enhance potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

  • In Vivo Studies: Evaluating the efficacy and safety of the most promising analogs in preclinical animal models.

  • Combating Drug Resistance: Investigating the potential of these compounds to overcome existing drug resistance mechanisms in cancer and infectious diseases.

By leveraging the insights from comparative bioactivity studies and employing rational drug design strategies, the full therapeutic potential of this compound analogs can be realized.

References

  • ResearchGate. (n.d.). This compound derivatives and their anticancer activity against MCF-7 cell line acting through PDGFR inhibition.
  • Moussaoui, Y., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 25(23), 5694.
  • Aly, A. A., et al. (2019). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. Bioorganic Chemistry, 85, 463-477.
  • Naidoo, A., et al. (2018). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ChemistrySelect, 3(42), 11899-11904.
  • Chu, D. T., et al. (1985). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 28(11), 1558-1564.
  • Ferreira, L. G., et al. (2018). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Oxidative Medicine and Cellular Longevity, 2018, 5174940.
  • Ravi, S., et al. (2021).
  • Ravi, S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(23), 2070-2079.
  • Rajan, R., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research, 34(1), 1-35.
  • Khan, I., et al. (2019). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 24(18), 3326.
  • Wang, A., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 62(14), 6643-6663.
  • Kumar, A., & Kumar, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20854-20876.
  • El-Gaby, M. S. A., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Il Farmaco, 57(8), 613-619.
  • Aly, A. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Journal of the Iranian Chemical Society, 17(11), 2821-2840.
  • Hameleh, I. H., et al. (2003). Synthesis and structure-activity relationship of 2-amino-3-heteroaryl-quinoxalines as non-peptide, small-molecule antagonists for interleukin-8 receptor. Bioorganic & Medicinal Chemistry, 11(17), 3777-3790.
  • El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, e202500279.
  • Kovtonyuk, V. M., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry, 9(2), 51-61.
  • Kumar, A., & Kumar, A. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 11(5), 13186-13197.
  • Wang, M., et al. (2015). Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. Molecules, 20(10), 18510-18522.
  • Al-Ostath, A. I. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Chemistry & Chemical Technology, 17(3), 577-586.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • El-Sayed, N. N. E., et al. (2023). New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition. Scientific Reports, 13(1), 11394.
  • Al-Ostath, A. I. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Chemistry & Chemical Technology, 17(4), 819-828.
  • Li, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3433.
  • ResearchGate. (n.d.). Biological Activities of Quinoline Derivatives.

Sources

A Comparative Guide to the Anticancer Activity of 2-Aminoquinoline-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological potential.[1][2][3] Among its numerous derivatives, 2-aminoquinoline-3-carboxamides have emerged as a promising class of compounds in oncology research, demonstrating significant anticancer activity across various cancer cell lines. This guide provides a comprehensive comparison of these derivatives, delving into their mechanisms of action, showcasing supporting experimental data, and offering detailed protocols for their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the critical information needed to advance the exploration of these potent molecules.

The Rationale for Targeting Cancer with Quinoline Derivatives

Quinoline-based compounds exhibit a broad spectrum of biological activities, including anticancer properties.[4] Their planar structure allows them to intercalate with DNA, while various substitutions on the quinoline ring can lead to the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[2][3] The addition of a carboxamide linkage, in particular, has been shown to enhance the anticancer potency of the quinoline framework.[2][3]

Comparative Analysis of Anticancer Activity

The anticancer efficacy of 2-aminoquinoline-3-carboxamide and related quinoline-3-carboxamide derivatives has been demonstrated against a range of cancer cell lines. The following table summarizes the cytotoxic activities (IC50 values) of several notable derivatives from various studies.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Target/Mechanism of ActionReference
Derivative 6a Substituted this compoundMCF-7 (Breast)Promising (specific value not stated)PDGFR Inhibition[5]
Derivative 6b Substituted this compoundMCF-7 (Breast)Promising (specific value not stated)PDGFR Inhibition[5]
Derivative 6i Substituted this compoundMCF-7 (Breast)Promising (specific value not stated)PDGFR Inhibition[5]
Compound 4d 4-aminoquinoline with phenylalanine methyl esterA549 (Lung), MCF-7 (Breast)Potent (specific values not stated)EGFR Inhibition[6]
Compound 4e 4-aminoquinoline with phenylalanine methyl esterA549 (Lung), MCF-7 (Breast)Potent (specific values not stated)EGFR Inhibition[6]
Furan derivative 5o Quinoline-3-carboxamideMCF-7 (Breast)3.355EGFR Inhibition[7]
Thiophene derivative 6b Quinoline-3-carboxamideMCF-7 (Breast)5.069EGFR Inhibition[7]
Benzyloxy derivative 10 Quinoline-3-carboxamideMCF-7 (Breast)10.85EGFR Inhibition[7]
Compound 7b 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivativeMCF-7 (Breast)Significant (specific value not stated)Not specified[8]
Compound 7c 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivativeMCF-7 (Breast)Significant (specific value not stated)Not specified[8]
Compound 8a-c 1-[(aryl)(3 amino-5-oxopyrazolidin-4-ylidene)methyl-2-oxo-1,2-dihydroquinol-3-carboxylatesMCF-7 (Breast)Significant (specific value not stated)Not specified[8]
Quinoline-3-carboxamides Various substitutionsHCT116, MDA-MB-468, MDA-MB-231Promising (specific values not stated)ATM Kinase Inhibition[9]

Key Mechanisms of Anticancer Action

The anticancer activity of this compound derivatives is often attributed to their ability to inhibit critical signaling pathways involved in tumorigenesis.

Receptor Tyrosine Kinase (RTK) Inhibition

Several derivatives have been identified as potent inhibitors of receptor tyrosine kinases such as the Platelet-Derived Growth Factor Receptor (PDGFR) and the Epidermal Growth Factor Receptor (EGFR).[5][7] Overexpression and mutations of these receptors are common in various cancers, leading to uncontrolled cell growth and proliferation.[7] By blocking the ATP-binding site of these kinases, the quinoline derivatives can halt the downstream signaling cascade.

RTK_Inhibition cluster_cell Cancer Cell RTK EGFR/PDGFR P_RTK Phosphorylated RTK RTK->P_RTK Ligand Binding Downstream Downstream Signaling (e.g., PI3K/Akt/mTOR) P_RTK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Quinoline 2-Aminoquinoline-3- carboxamide Derivative Quinoline->RTK Inhibition

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling by this compound Derivatives.

ATM Kinase Inhibition

The Ataxia-Telangiectasia Mutated (ATM) kinase is a crucial mediator of the DNA damage response (DDR) pathway. Cancer cells often exploit this pathway to repair DNA damage induced by therapeutic agents, leading to drug resistance. Certain quinoline-3-carboxamide derivatives have been shown to inhibit ATM kinase, thereby sensitizing cancer cells to radio- and chemotherapy.[9]

ATM_Inhibition DNA_Damage DNA Damage ATM ATM Kinase DNA_Damage->ATM DDR DNA Damage Response ATM->DDR Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair DDR->Cell_Cycle_Arrest Quinoline Quinoline-3- carboxamide Derivative Quinoline->ATM Inhibition

Caption: Inhibition of ATM Kinase and the DNA Damage Response Pathway.

Experimental Protocols for Evaluating Anticancer Activity

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for confirming the anticancer activity of novel compounds.

Synthesis of this compound Derivatives

A common synthetic route involves the Vilsmeier-Haack reaction of substituted anilines to produce 2-chloro-3-formylquinolines.[5] This is followed by oxidation to the corresponding carboxylic acid and subsequent coupling with various anilines using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final amide bond.[5] The structures of the synthesized compounds are typically confirmed using IR, 1H NMR, 13C NMR, and mass spectrometry.[5]

Synthesis_Workflow Aniline Substituted Aniline Vilsmeier Vilsmeier-Haack Reaction Aniline->Vilsmeier Chloroquinoline 2-Chloro-3-formylquinoline Vilsmeier->Chloroquinoline Oxidation Oxidation Chloroquinoline->Oxidation Carboxylic_Acid 2-Chloro-3-quinoline carboxylic acid Oxidation->Carboxylic_Acid Coupling Amide Coupling (DCC) Carboxylic_Acid->Coupling Final_Product 2-Aminoquinoline-3- carboxamide Derivative Coupling->Final_Product

Caption: General Synthetic Workflow for this compound Derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Western Blot Analysis for Target Inhibition

Western blotting is used to detect specific proteins in a sample and can confirm the inhibition of target kinases.

Step-by-Step Methodology:

  • Cell Lysis: Treat cancer cells with the quinoline derivatives for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-EGFR, anti-ATM) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to the phosphorylated (active) form of the kinase should decrease with increasing concentrations of the inhibitory compound.

Conclusion and Future Directions

The this compound scaffold represents a highly promising framework for the development of novel anticancer agents. The derivatives discussed in this guide demonstrate significant cytotoxic activity against various cancer cell lines, operating through clinically relevant mechanisms such as the inhibition of receptor tyrosine kinases and key components of the DNA damage response pathway.

Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity.[2] Further in-depth mechanistic studies, including in vivo animal models, are warranted to validate the therapeutic potential of these compounds. The integration of computational modeling with synthetic chemistry and biological assays will undoubtedly accelerate the discovery and development of the next generation of quinoline-based cancer therapeutics.[10]

References

  • ResearchGate. This compound derivatives and their anticancer activity against MCF-7 cell line acting through PDGFR inhibition.
  • Neuroquantology. Synthesis, Characterization and in vitro Anticancer Evaluation of Novel Quinoline-3- Carboxamide Derivatives as Inhibitors of PDGFR.
  • PubMed Central. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition.
  • ResearchGate. Representative examples of quinolone-carboxamide-based anticancer agents.
  • PubMed. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity.
  • National Institutes of Health. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights.
  • PubMed. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase.
  • MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity.
  • French-Ukrainian Journal of Chemistry. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents.
  • PubMed. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis.
  • ResearchGate. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase.
  • Future Science. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review.
  • PubMed Central. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.
  • National Institutes of Health. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors.
  • National Genomics Data Center. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis.
  • IRINS. Synthesis and characterization of quinoline-3-carboxamide derivatives as inhibitors of the atm kinase.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling: The Case of 2-Aminoquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Selectivity Imperative

The 2-aminoquinoline-3-carboxamide core is a well-recognized "privileged scaffold" in medicinal chemistry.[1] Its structural features make it a versatile starting point for designing potent modulators of various biological targets, most notably protein kinases, which are central to cellular signaling and are frequently dysregulated in diseases like cancer and autoimmune disorders.[2][3][4][5] Derivatives of this scaffold have been investigated as inhibitors of Bruton's Tyrosine Kinase (BTK) for rheumatoid arthritis[3][6] and Ataxia Telangiectasia Mutated (ATM) kinase for oncology applications.[4][5]

However, the very features that make this scaffold effective also present a significant challenge: cross-reactivity. The human genome encodes over 500 protein kinases (the "kinome"), many of which share highly conserved ATP-binding pockets.[7] An inhibitor designed for one kinase can inadvertently bind to numerous others, leading to unexpected off-target effects, toxicity, or even beneficial polypharmacology. Therefore, early, comprehensive cross-reactivity profiling is not merely a supplementary check; it is a cornerstone of modern drug discovery, essential for de-risking candidates and building a robust structure-activity relationship (SAR).[8][9]

This guide provides an in-depth, experience-driven comparison of methodologies for profiling the cross-reactivity of a candidate molecule, using the this compound scaffold as our central case study. We will explore both broad, high-throughput screening methods and computational prediction tools, explaining the causality behind experimental choices and providing actionable protocols for researchers in the field.

Part 1: Strategic Approaches to Profiling

A robust cross-reactivity assessment strategy is tiered, integrating computational predictions with multi-platform experimental validation. This approach maximizes efficiency by using cost-effective in silico methods to guide more resource-intensive lab experiments.

G cluster_0 Tier 0: In Silico Prediction cluster_2 Tier 2: Hit Validation & Follow-up in_silico Computational Profiling (Ligand & Structure-Based) kinome Large-Panel Kinome Scan (e.g., KINOMEscan®) in_silico->kinome Prioritize Targets Inform Panel Selection safety Broad Safety Panel (e.g., Eurofins SafetyScreen) in_silico->safety Predict Potential Liabilities ic50 IC50/Kd Determination (Dose-Response Assays) kinome->ic50 Identify Primary Off-Targets safety->ic50 Validate Hits cell Cell-Based Target Engagement & Phenotypic Assays ic50->cell Confirm Cellular Activity & Assess Functional Impact

Caption: Tiered workflow for comprehensive cross-reactivity profiling.

Computational (In Silico) Profiling

Before committing a compound to expensive wet-lab screening, computational methods can provide a valuable forecast of its likely off-target interactions.[10] These approaches are broadly categorized into two types:

  • Ligand-Based Methods : These methods do not require a 3D structure of the target protein. They rely on the principle that structurally similar molecules often have similar biological activities.[11] Techniques include chemical similarity searches (e.g., Similarity Ensemble Approach - SEA), Quantitative Structure-Activity Relationship (QSAR) models, and machine learning algorithms trained on large datasets of known compound-target interactions.[10][11]

  • Structure-Based Methods : When high-quality 3D structures of potential off-targets are available, molecular docking can be used to predict the binding affinity of the compound to a large panel of proteins.[12] This provides a structural hypothesis for any predicted interactions.

Expertise in Action: For a novel this compound derivative, we would start with a ligand-based approach, comparing its fingerprint to databases of known kinase inhibitors. This might flag, for example, unexpected similarity to inhibitors of the CAMK or STE kinase families, suggesting we ensure our experimental panel has good coverage of those groups.

Experimental (In Vitro) Profiling

The gold standard for assessing kinase inhibitor selectivity is to screen the compound against a large, representative panel of the human kinome.[9][13] Several commercial services are leaders in this space:

  • KINOMEscan® (Eurofins Discovery) : This platform utilizes a competition-based binding assay. It does not measure enzymatic activity but rather the ability of a test compound to displace a reference ligand from the kinase active site.[14][15] The readout is typically "% of Control" or "% Inhibition" at a single high concentration (e.g., 1 µM or 10 µM), from which a dissociation constant (Kd) can be calculated in follow-up studies.[15] Because the assay is ATP-independent, it provides a direct measure of binding affinity.[15]

G cluster_0 kinase Kinase-DNA Complex p1 kinase->p1 p2 kinase->p2 Fails to Bind to Ligand ligand_bead Immobilized Ligand ligand_bead->p2 compound Test Compound (2-AQ-3-C) compound->p1 Binds to Kinase bound_complex Bound Complex

Caption: Principle of the KINOMEscan® competition binding assay.

  • Activity-Based Panels (Reaction Biology, Carna Biosciences) : These platforms measure the direct inhibition of a kinase's catalytic activity—the phosphorylation of a substrate.[8][16] Assays are run at a defined ATP concentration, often at or near the Km value for ATP, and the result is an IC50 value.[13][16] This provides more direct functional information but can be influenced by the inhibitor's mechanism of action (e.g., ATP-competitive vs. non-competitive).[17]

Trustworthiness Check: When comparing data from different platforms, it's crucial to understand the assay technology. A compound might show a potent Kd in a binding assay but a weaker IC50 in an activity assay if it's a poor ATP-competitive inhibitor. This is not a contradiction but a valuable piece of mechanistic information.[13]

Beyond kinases, a compound can have safety-relevant off-target activities on GPCRs, ion channels, transporters, and other enzymes.[18] Panels like the Eurofins SafetyScreen or CEREP panels screen a compound against a diverse set of ~40-80 such targets, which are selected based on their known roles in adverse drug reactions.[19][20][21] A "hit" in one of these panels (typically >50% inhibition at 10 µM) is a red flag that requires immediate follow-up.[22]

Part 2: Comparative Data Analysis

To illustrate the application of these principles, let's analyze hypothetical cross-reactivity data for our lead compound, AQ-ATM-01 , a this compound designed as an ATM kinase inhibitor. We will compare it to a known, highly selective ATM inhibitor, KU-60019 .

The first step is a broad kinome screen. The compounds are tested at a single concentration (1 µM) against a panel of over 400 kinases. The data is often visualized on a "kinome tree" to map selectivity across the entire kinase family.

Table 1: Comparative Kinome Profiling Data (% Inhibition @ 1 µM)
Kinase TargetKinase FamilyAQ-ATM-01 (% Inhibition)KU-60019 (% Inhibition)Comments
ATM Atypical (PIKK)99.8 99.9 On-Target
ATR Atypical (PIKK)85.292.1Known related off-target
DNA-PK Atypical (PIKK)91.595.3Known related off-target
PI3Kα Lipid Kinase65.712.3Significant off-target for AQ-ATM-01
mTOR Atypical (PIKK)78.445.1Moderate off-target for AQ-ATM-01
GSK3β CMGC55.1<10Unintended off-target for AQ-ATM-01
CLK2 CMGC48.9<5Unintended off-target for AQ-ATM-01
BLK Tyrosine Kinase42.0<5Unintended off-target for AQ-ATM-01
Other 450+ kinasesVarious<30<10KU-60019 shows higher overall selectivity

Analysis of Kinome Data:

  • On-Target Potency: Both compounds show excellent activity against the primary target, ATM.

  • PIKK Family Selectivity: Both compounds exhibit cross-reactivity with other members of the PI3K-like kinase (PIKK) family (ATR, DNA-PK), which is common for inhibitors targeting this family due to structural homology.

  • Off-Target Profile: The key difference lies outside the PIKK family. AQ-ATM-01 shows significant inhibition of PI3Kα, mTOR, and GSK3β. This polypharmacology could lead to complex cellular effects and potential toxicity. In contrast, KU-60019 is demonstrably more selective, with minimal activity against these other kinases.[13] This highlights how a different chemical scaffold, while targeting the same primary kinase, can offer a superior selectivity profile.

G AQ AQ-ATM-01 ATM ATM Kinase (DNA Damage Repair) AQ->ATM On-Target (High Potency) DNAPK DNA-PK (DNA Damage Repair) AQ->DNAPK Off-Target (Related Kinase) PI3K PI3Kα (Growth & Proliferation) AQ->PI3K Off-Target (Unintended Pathway) GSK3B GSK3β (Metabolism, Apoptosis) AQ->GSK3B Off-Target (Unintended Pathway)

Caption: On-target vs. off-target activity profile for AQ-ATM-01.

Table 2: Broad Safety Panel Profiling Results (% Inhibition @ 10 µM)
TargetTarget ClassAQ-ATM-01 (% Inhibition)Interpretation
hERGIon Channel28Not considered significant (<50%)
5-HT2BGPCR65Significant Hit: Potential for cardiac valvulopathy or pulmonary hypertension. Requires follow-up IC50.
M1GPCR15Not significant
PDE4Enzyme41Weak to moderate activity. Monitor in SAR.
COX-1Enzyme5Not significant

Analysis of Safety Panel Data: The kinome scan missed a critical liability. AQ-ATM-01 shows a significant interaction with the 5-HT2B serotonin receptor. This is a well-known safety-relevant off-target, and this finding would trigger an immediate investigation and likely the prioritization of analogs lacking this activity.[18][21]

Part 3: Essential Experimental Protocols

Protocol 1: Sample Preparation and Submission for Kinome Profiling

Causality: The quality and accuracy of your profiling data are directly dependent on the quality of the sample you provide. Purity is paramount to ensure that the observed activity is from your compound of interest and not a contaminant. Accurate concentration determination is critical for calculating meaningful inhibition values and subsequent IC50/Kd measurements.

  • Compound Quality Control:

    • Verify compound identity and purity via LC-MS and ¹H NMR. Purity should be >95%.

    • Ensure the compound is fully dissolved. Use of DMSO is standard. Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in 100% DMSO.

    • Expert Tip: Visually inspect the stock solution for any precipitate. If solubility is an issue, gentle warming or vortexing may help. If it persists, this is a critical physicochemical liability that must be noted.

  • Accurate Concentration Determination:

    • Use a quantitative method like qNMR or an analytical standard curve via HPLC-UV to confirm the concentration of the stock solution. Do not rely solely on the theoretical concentration from the weighed mass.

  • Sample Submission:

    • Contact your chosen vendor (e.g., Eurofins Discovery, Reaction Biology) to obtain their specific submission guidelines and forms.

    • Provide the exact concentration of the stock solution and the desired screening concentration(s).

    • Clearly label all tubes with the compound ID and concentration. Ship frozen on dry ice according to the vendor's instructions.

Protocol 2: Analysis and Triage of Primary Screening Data

Causality: A single-point screen is a triage tool. The goal is to quickly and efficiently identify the most significant interactions that warrant further, more quantitative investigation. Setting clear, pre-defined criteria prevents wasted effort on low-potency hits.

  • Data Reception: The vendor will provide data as % inhibition or % of control at your specified concentration.

  • Define Hit Criteria: Establish a threshold for what constitutes a significant "hit." A common starting point is >70% inhibition at 1 µM for a kinome scan, or >50% at 10 µM for a safety panel.[13]

  • Data Triage:

    • Primary Target: Confirm potent activity (>95% inhibition) against your intended target (e.g., ATM).

    • On-Target Family: List all kinases inhibited >70% that are within the same family as your primary target (e.g., other PIKKs). This defines the "on-target" selectivity profile.

    • Off-Target Hits: List all kinases inhibited >70% that are outside the primary target's family. These are the key off-targets to investigate.

    • Safety Panel Hits: List all non-kinase targets inhibited >50%. These are high-priority safety liabilities.

  • Prioritize for Follow-up: Rank the identified hits based on:

    • Potency: Higher % inhibition suggests a more potent interaction.

    • Biological Relevance: Is the off-target known to be involved in a critical physiological pathway? (e.g., PI3K, GSK3β).

    • Safety Concern: Any hit on a known safety-relevant target (e.g., 5-HT2B, hERG) goes to the top of the list for follow-up.

Protocol 3: Secondary Assay Validation - IC50/Kd Determination

Causality: A single-point measurement does not tell you the potency of an interaction. A dose-response experiment is required to calculate an IC50 (for activity assays) or Kd (for binding assays), which are the standard metrics for comparing compound potency.[2][13]

  • Select Hits for Validation: Based on the triage in Protocol 2, select the primary target and all high-priority off-targets for dose-response analysis.

  • Assay Setup:

    • Request a 10-point dose-response curve from your vendor or perform the assay in-house if the platform is available.

    • The concentration range should bracket the expected IC50/Kd. A typical range might be 10 µM down to 0.1 nM.

  • Data Analysis:

    • The raw data (e.g., % inhibition vs. log[concentration]) will be provided.

    • Fit the data to a four-parameter logistic model using software like GraphPad Prism or an equivalent analysis program.

    • This will yield the IC50 or Kd value with confidence intervals.

  • Calculate Selectivity Score: To quantify selectivity, a simple selectivity ratio can be calculated:

    • Selectivity Ratio = IC50 (Off-Target) / IC50 (On-Target)

    • A higher ratio indicates greater selectivity for the on-target kinase.

Conclusion and Forward Look

This comparative guide demonstrates that the cross-reactivity profile of a compound is a multi-faceted signature that cannot be captured by a single assay. For our hypothetical lead, AQ-ATM-01 , the initial kinome scan revealed a polypharmacology profile with potent activity against PI3Kα and GSK3β, distinguishing it from the more selective tool compound KU-60019. Critically, the broader safety panel uncovered a significant liability at the 5-HT2B receptor that was invisible in the kinome-focused screen.

This integrated profiling strategy—combining in silico prediction with broad experimental screening across different target families—is essential for making informed decisions in drug discovery. The data generated allows scientists to:

  • De-risk candidates by identifying safety liabilities early.

  • Optimize lead compounds by establishing a SAR against both on-target and off-target interactions.

  • Understand the complete biological activity of a molecule, which may include beneficial polypharmacological effects.

For the this compound scaffold, the path forward would involve synthesizing new analogs designed to retain ATM potency while eliminating the undesirable PI3Kα, GSK3β, and 5-HT2B activities. The comprehensive cross-reactivity profile of AQ-ATM-01, while highlighting its flaws, provides the essential roadmap for designing a safer and more effective therapeutic candidate.

References

  • A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. LDRD Annual Report.
  • Basith, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health.
  • KINOMEscan Technology. Eurofins Discovery.
  • Engkvist, O., et al. (2018). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers in Pharmacology.
  • Huang, W.Z. (2025). Computational prediction of off-Target effects in CRISPR systems. Computational Molecular Biology.
  • Kinase Panel Screening and Profiling Service. Reaction Biology.
  • Kinome Profiling. (2024). Oncolines B.V.
  • Uitdehaag, J.C., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology.
  • Jacoby, E., et al. (2015). Computational Prediction of Off-Target Effects in CRISPR Systems. Sanofi.
  • Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. (2016). Drug Target Review.
  • Kinase Screening & Profiling Service. BPS Bioscience.
  • This compound derivatives and their anticancer activity against MCF-7 cell line acting through PDGFR inhibition. (2022). ResearchGate.
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal.
  • Klink, T.A., et al. (2012). Assay Development for Protein Kinase Enzymes. In: Assay Guidance Manual. National Center for Biotechnology Information.
  • Berginski, M.E., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLOS Computational Biology.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Bowes, J., et al. (2012). Screening for Safety-Relevant Off-Target Activities. ResearchGate.
  • Extending kinome coverage by analysis of kinase inhibitor broad profiling data. (2025). ResearchGate.
  • Large and Small Molecule Screening by SPR. Bio-Rad.
  • Results of Eurofin Cerep Safety-Screen 44 Panel. (2019). ResearchGate.
  • Durdagi, S., et al. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry.
  • Target discovery in small-molecule cell-based screens by in situ proteome reactivity profiling. (2012). Semantic Scholar.
  • KINOMEscan® Kinase Profiling Platform. Eurofins Discovery.
  • The KINOMEscan and KEA3 Appyters. (2020). YouTube.
  • McCloskey, K., et al. (2017). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Journal of Chemical Information and Modeling.
  • van den Berg, A., et al. (2014). Kinome Profiling. In: Protein Microarrays. Springer.
  • Al-Ostoot, F.H., et al. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Medicinal Chemistry.
  • Brylinski, M. (2013). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. National Institutes of Health.
  • Liu, X., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry.
  • This compound. PubChem.
  • Roberts, S., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. Vascular Pharmacology.
  • Small-molecule Profiling. Broad Institute.
  • Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel. (2020). bioRxiv.
  • JayCee, J.C., et al. (2018). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules.
  • Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,... (2017). ResearchGate.
  • Ravi, S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. ResearchGate.
  • Ravi, S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry.
  • Liu, X., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry.
  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.
  • In Vitro Safety Panels in Pharmacology Profiling. Eurofins Discovery.
  • Husain, A., et al. (2020). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules.

Sources

A Comparative Guide to the Antibacterial Spectrum of Quinolone Derivatives and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides an in-depth comparison of the antibacterial spectrum of various quinoline derivatives relative to ciprofloxacin, a widely recognized second-generation fluoroquinolone. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in activity within this critical class of antibiotics. We will explore the evolution of the quinolone spectrum, present supporting experimental data, and provide a detailed protocol for assessing antibacterial activity.

The Quinolone Family: Mechanism and a Benchmark

Quinolones are a class of synthetic, broad-spectrum antibacterial agents that have been a cornerstone of infectious disease treatment for decades.[1][2] Their bactericidal action stems from the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3][4] These enzymes are critical for modulating the DNA topology required for replication, transcription, and cell division.[4] By trapping these enzymes in a complex with DNA, quinolones introduce lethal double-stranded breaks into the bacterial chromosome, ultimately leading to cell death.[3]

Ciprofloxacin , introduced in 1987, is a second-generation fluoroquinolone that became a benchmark for its potent activity, particularly against Gram-negative bacteria.[5][6][7] Its spectrum of activity, however, set the stage for further development to address its limitations and the rise of antibiotic resistance.

Ciprofloxacin: The Gram-Negative Powerhouse

Ciprofloxacin's antibacterial spectrum is characterized by its exceptional potency against a wide range of Gram-negative aerobic bacteria.[5][7] This includes most species of the Enterobacteriaceae family (e.g., Escherichia coli, Klebsiella pneumoniae) and, notably, Pseudomonas aeruginosa, a challenging opportunistic pathogen.[5][6][7] This potent anti-pseudomonal activity made ciprofloxacin a critical therapeutic option for serious nosocomial infections.[5]

However, ciprofloxacin's activity against Gram-positive bacteria is comparatively modest.[5][6][8] While it covers methicillin-susceptible Staphylococcus aureus (MSSA), its efficacy against Streptococcus pneumoniae and Enterococcus faecalis is limited, rendering it a suboptimal choice for many community-acquired respiratory infections.[5][6][9] Furthermore, the extensive use of ciprofloxacin has led to a significant increase in resistance, primarily through mutations in the target enzyme genes (gyrA and parC) or through the overexpression of efflux pumps that actively remove the drug from the bacterial cell.[1][10][11]

The Evolving Spectrum: Newer Quinolone Derivatives

The limitations of ciprofloxacin spurred the development of newer quinolone derivatives with modified chemical structures designed to enhance potency, broaden the spectrum of activity, and overcome resistance mechanisms.[12][13] Modifications at the N-1, C-7, and C-8 positions of the core quinolone structure have been particularly successful in modulating the drug's activity.[14][15][16]

Levofloxacin: Expanding into Gram-Positive Territory

Levofloxacin, a third-generation fluoroquinolone, represents a significant step forward. It demonstrates enhanced activity against Gram-positive organisms, particularly Streptococcus pneumoniae, making it a more reliable choice for treating community-acquired pneumonia.[9][17] While retaining good Gram-negative coverage, its activity against P. aeruginosa can be slightly less potent than that of ciprofloxacin.[17] Studies have shown levofloxacin to have a better sensitivity response than ciprofloxacin against uropathogens like E. coli and Klebsiella pneumoniae.[18][19]

Moxifloxacin: Embracing Gram-Positives and Anaerobes

Moxifloxacin, a fourth-generation agent, further shifts the spectrum. It possesses superior activity against Gram-positive cocci, including S. aureus, compared to earlier generations.[20][21] A key distinction is its enhanced activity against anaerobic bacteria, a feature largely absent in ciprofloxacin.[12] This broader coverage comes at a cost, as moxifloxacin generally shows weaker activity against P. aeruginosa.[22]

Delafloxacin: A Modern Broad-Spectrum Agent

Delafloxacin is a more recent fluoroquinolone with a distinct anionic character. It exhibits potent, broad-spectrum activity against both Gram-negative and Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[23][24][25] Notably, delafloxacin is often more active than ciprofloxacin and levofloxacin against staphylococcal isolates.[23] It also shows promise in treating ciprofloxacin-resistant P. aeruginosa, demonstrating its potential to address challenging resistant infections.[26]

Quantitative Comparison: Minimum Inhibitory Concentration (MIC) Data

The most common metric for quantifying antibacterial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes representative MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for ciprofloxacin and selected derivatives against key bacterial pathogens.

Organism Antibiotic MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference(s)
Gram-Positive
Staphylococcus aureus (MSSA)Ciprofloxacin0.32 - 0.5>32[8][20][27]
Levofloxacin0.51[24]
Moxifloxacin0.094 - 0.128>32[20][27]
Delafloxacin≤0.0080.06[24]
Streptococcus pneumoniaeCiprofloxacin1.0 - 2.02.0 - 4.0[5][6]
Levofloxacin1.01.0
Moxifloxacin0.250.25[22]
Gram-Negative
Escherichia coliCiprofloxacin≤0.015 - 0.0470.03 - >32[5][27]
Levofloxacin0.030.06[18]
Moxifloxacin0.060.5[22]
Delafloxacin0.034
Pseudomonas aeruginosaCiprofloxacin0.19 - 0.51.0 - >32[5][7][27]
Levofloxacin0.52.0[22]
Moxifloxacin1.5 - 2.0>32[22][27]
Delafloxacin0.254[24]

Note: MIC values can vary significantly based on geographic location, isolate source, and testing methodology.

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure trustworthy and reproducible comparisons of antibacterial spectra, a standardized methodology is essential. The broth microdilution assay is the gold-standard method for determining MIC values.[28][29]

Causality Behind Experimental Choices:

  • Method: Broth microdilution is chosen for its quantitative results, efficiency, and conservation of reagents compared to agar dilution or macrodilution methods.

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria.[30] Its composition is well-defined and has low levels of inhibitors that could interfere with the antibiotic's action.

  • Inoculum Standardization: The bacterial concentration is precisely standardized to ~5 x 10⁵ colony-forming units (CFU)/mL.[28][31] An inoculum that is too low may lead to falsely low MICs, while one that is too high can result in falsely high MICs.

Step-by-Step Methodology
  • Preparation of Antibiotic Stock Solutions:

    • Accurately weigh the antibiotic powder and dissolve it in a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of the 96-Well Microtiter Plate:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the highest antibiotic concentration to be tested (e.g., 128 µg/mL, prepared from the stock) to the wells in the first column.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th or 11th column. Discard the final 100 µL from the last dilution column. This creates a gradient of antibiotic concentrations.

    • Reserve one column for a positive control (no antibiotic) and another for a negative/sterility control (no bacteria).

  • Standardization of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve the final target inoculum density of ~5 x 10⁵ CFU/mL. (e.g., a 1:100 dilution followed by a 1:2 dilution).[28]

  • Inoculation and Incubation:

    • Add 100 µL of the final standardized bacterial inoculum to each well, except for the negative control wells. The final volume in each test well will be 200 µL.

    • Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.[28]

  • Reading and Interpretation of Results:

    • After incubation, examine the plate for visible bacterial growth (turbidity). A reading aid, such as a viewing box with a dark background, is recommended.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth. The positive control well should show clear turbidity, and the negative control well should remain clear.

Visualizing the Workflow: MIC Determination

The following diagram illustrates the key stages of the broth microdilution protocol for determining the Minimum Inhibitory Concentration.

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay cluster_analysis Phase 3: Analysis prep_antibiotic Prepare Antibiotic Stock Solution prep_plate Prepare 96-Well Plate (Serial Dilutions) prep_antibiotic->prep_plate prep_inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate prep_plate->inoculate incubate Incubate Plate (37°C, 16-20h) inoculate->incubate read_results Visually Inspect for Bacterial Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
  • Wikipedia. (n.d.). Quinolone antibiotic. [Link]
  • Wikipedia. (n.d.). Ciprofloxacin. [Link]
  • Lister, P. D., Wolter, D. J., & Hanson, N. D. (2009). Antibacterial-resistant Pseudomonas aeruginosa: clinical impact and complex regulation of chromosomally encoded resistance mechanisms. Clinical Microbiology Reviews, 22(4), 582-610. [Link]
  • Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551-559. [Link]
  • Vila, J., & Martinez, J. L. (2008). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 26(Suppl 13), 2-8. [Link]
  • Hooper, D. C., & Wolfson, J. S. (1989). Mechanisms of action of and resistance to ciprofloxacin. The American Journal of Medicine, 87(5A), 14S-20S. [Link]
  • Science Prof Online. (n.d.). Mode of Action (MOA) of Quinolone Antibiotics. [Link]
  • Zhang, Y., Ye, X., & Zhang, J. (2021). Mechanisms of ciprofloxacin resistance in Pseudomonas aeruginosa: new approaches to an old problem. Journal of Medical Microbiology, 70(1). [Link]
  • El-Sayed, N. F., El-Bendary, E. R., & El-Ashry, S. M. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Amino Acids, 55(10), 1297-1313. [Link]
  • Zhang, Y., et al. (2021). Mechanisms for Development of Ciprofloxacin Resistance in a Clinical Isolate of Pseudomonas aeruginosa. Frontiers in Microbiology, 11, 627883. [Link]
  • Al-Trawneh, S. A., & Taha, M. O. (2021). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. Molecules, 26(16), 4933. [Link]
  • Bryskier, A. (1998). Quinolones: structure-activity relationships and future predictions. Journal of Antimicrobial Chemotherapy, 41(Suppl B), 1-13. [Link]
  • Marcusson, L. L., O'Sullivan, L., & Hughes, D. (2009). Quantifying the contribution of four resistance mechanisms to ciprofloxacin MIC in Escherichia coli: a systematic review. Journal of Antimicrobial Chemotherapy, 64(5), 903-912. [Link]
  • Power. (n.d.). Levofloxacin vs Ciprofloxacin. [Link]
  • Dr. Oracle. (2025). What is the comparison between levofloxacin (fluoroquinolone antibiotic) and ciprofloxacin (fluoroquinolone antibiotic)? [Link]
  • Toma, E. (1989). Structure-activity relationship of quinolones.
  • Microbe Investigations. (n.d.).
  • ResearchGate. (n.d.). Bactericidal activities of moxifloxacin and ciprofloxacin. [Link]
  • ResearchGate. (n.d.). Antibacterial activity of newer quinoline derivatives containing acridine moiety. [Link]
  • Biointerface Research in Applied Chemistry. (2021).
  • Wang, M., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS medicinal chemistry letters, 9(7), 713–718. [Link]
  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-5. [Link]
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
  • ResearchGate. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Dr. Oracle. (2025). What type of antibiotic (AB) is Ciprofloxacin? [Link]
  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial agents and chemotherapy, 33(2), 131–135. [Link]
  • Lebel, M. (1988). Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions. Pharmacotherapy, 8(1), 3-33. [Link]
  • UC Santa Barbara. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]
  • ResearchGate. (n.d.).
  • Rolston, K. V. I., et al. (2023). The in vitro activity of delafloxacin and comparator agents against bacterial pathogens isolated from patients with cancer. JAC-Antimicrobial Resistance, 5(2), dlad036. [Link]
  • Queen's University Belfast. (n.d.).
  • Mendes, R. E., et al. (2022). Comparative in vitro activity of Delafloxacin and other antimicrobials against isolates from patients with acute bacterial skin, skin-structure infection and osteomyelitis. Revista do Instituto de Medicina Tropical de São Paulo, 64, e3. [Link]
  • Dr. Oracle. (2025). What is the difference between Levofloxacin and Ciprofloxacin (Cipro, a Fluoroquinolone antibiotic)? [Link]
  • Rahman, M. M., & Alam, M. S. (2021). Delafloxacin, a superior antibacterial agent to its competitor fluoroquinolones. Korean Journal of Microbiology, 57(4), 283-290. [Link]
  • OUCI. (n.d.). Comparison of In Vitro Susceptibility of Delafloxacin with Ciprofloxacin, Moxifloxacin, and Other Comparator Antimicrobials against Isolates of Nontuberculous Mycobacteria. [Link]
  • NIH. (n.d.). Ciprofloxacin. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2024).
  • CABI Digital Library. (n.d.). Comparative analysis between levofloxacin and ciprofloxacin to assess their bactericidal activity using antimicrobial susceptibility disk diffusion on. [Link]
  • Annals of Palliative Medicine. (2021). A systematic review and meta-analysis of levofloxacin and ciprofloxacin in the treatment of urinary tract infection. [Link]
  • MDPI. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]
  • PubMed Central. (n.d.). Activities of Ciprofloxacin and Moxifloxacin against Stenotrophomonas maltophilia and Emergence of Resistant Mutants in an In Vitro Pharmacokinetic-Pharmacodynamic Model. [Link]
  • PLoS One. (2016).
  • Dr. Oracle. (2025). Is gram-positive cocci sensitive to Ciprofloxacin (ciprofloxacin)? [Link]
  • Reddit. (2020). Question, whats the differance between Ciprofloxacin and Moxifloxacin. [Link]

Sources

The Evolving Landscape of Cancer Therapeutics: A Comparative Guide to Quinoline-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the quinoline scaffold has been a cornerstone in medicinal chemistry, lauded for its versatile pharmacological activities.[1][2][3][4] The introduction of a carboxamide linkage at the C3 position has ushered in a new era of potent anticancer agents, demonstrating efficacy across a range of malignancies.[1][4][5] This guide offers an in-depth comparison of quinoline-3-carboxamide derivatives, elucidating their structure-activity relationships (SAR) and the experimental methodologies used to validate their therapeutic potential.

This analysis synthesizes findings from multiple studies to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will explore how subtle molecular modifications can profoundly impact mechanism of action, potency, and selectivity, with a focus on key therapeutic targets such as protein kinases and tubulin.[1][5][6]

Decoding the Structure-Activity Relationship: A Tale of Substitutions

The anticancer prowess of quinoline-3-carboxamide derivatives is intricately linked to the nature and position of substituents on both the quinoline core and the carboxamide's N-phenyl ring.[1][5]

The Quinoline Core: More Than Just a Scaffold

Modifications to the quinoline ring system are pivotal in defining the molecule's interaction with its biological target. For instance, the presence of electron-donating groups has been shown to be crucial for the cytotoxicity of certain derivatives.[7][8][9] This suggests that enhancing the electron density of the quinoline ring can potentiate its anticancer effects, likely by facilitating more favorable interactions within the target's binding pocket.

The N-Phenyl Carboxamide Moiety: A Key to Specificity

The substituent pattern on the N-phenyl ring of the carboxamide group is a critical determinant of both potency and the mechanism of action.

  • Kinase Inhibition: A significant number of quinoline-3-carboxamide derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][5][10] The substitution pattern on the N-phenyl ring dictates the specific kinase being targeted. For example, certain derivatives have been identified as potent inhibitors of:

    • Platelet-Derived Growth Factor Receptor (PDGFR): In a study focused on PDGFR inhibitors, derivatives with electron-donating groups on the N-phenyl ring exhibited superior cytotoxicity against breast cancer cell lines (MCF-7) compared to the established drug, imatinib.[7]

    • Ataxia-Telangiectasia Mutated (ATM) Kinase: As a key mediator of the DNA damage response (DDR) pathway, ATM kinase is a prime target for sensitizing cancer cells to radiation and chemotherapy.[8][9] SAR studies have revealed that electron-donating groups on the N-phenyl moiety enhance the inhibitory activity of quinoline-3-carboxamides against ATM kinase.[8][9]

    • Epidermal Growth Factor Receptor (EGFR): Overexpression and mutation of EGFR are common in various epithelial cancers.[11][12] Optimization of the N-phenyl substituent has led to the discovery of potent EGFR inhibitors, with furan, thiophene, and benzyloxy moieties demonstrating significant promise.[11][12]

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): By inhibiting VEGFR-2, these compounds can disrupt angiogenesis, a critical process for tumor growth and metastasis.[13] Several derivatives have shown better antiproliferative activity against hepatocellular carcinoma (HepG2) cells than the multi-kinase inhibitor sorafenib.[13]

  • Tubulin Polymerization Inhibition: Another major mechanism of action for this class of compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[6][14][15][16][17] This leads to cell cycle arrest and apoptosis. The design of these inhibitors often involves bioisosteric replacement of structural motifs found in known tubulin inhibitors like colchicine.[6][17] Structure-activity relationship studies have highlighted the importance of specific substitutions, such as methoxy groups on a phenyl ring, for enhancing tubulin inhibition.[16]

Comparative Efficacy: A Data-Driven Overview

The following table summarizes the in vitro anticancer activity of representative quinoline-3-carboxamide derivatives against various cancer cell lines, showcasing the impact of structural modifications on their potency.

Compound IDTargetCancer Cell LineIC50 / GI50 (µM)Key Structural FeaturesReference
Series 6a, 6b, 6i PDGFRMCF-7 (Breast)More potent than ImatinibSubstituted 2-aminoquinoline-3-carboxamides[7]
Series 6a, 6b, 6h ATM KinaseHCT116 (Colon)Promising CytotoxicityQuinoline-3-carboxamides with electron-donating R groups[8]
Compound 4f EGFRA549 (Lung), MCF-7 (Breast)Comparable to DoxorubicinSubstituted quinoline[18]
Compound 6b EGFRMCF-7 (Breast)0.839Thiophene derivative[11][12]
Compound 10i VEGFR-2HepG2 (Liver)1.606-substituted-4-quinolone-3-carboxamide[13]
Compound 4m, 4n Apoptosis InductionMCF-7 (Breast)0.33Quinoline-3-carboxylate[2][19][20]
Compound 4k, 4m Apoptosis InductionK562 (Leukemia)0.28Quinoline-3-carboxylate[2][19]
Compound 4c Tubulin PolymerizationVariousBroad-spectrum efficacyPyridine derivative of quinoline[6][17]
Compound 4g Tubulin PolymerizationMCF-7 (Breast)3.02Methoxy-substituted phenyl and cycloheptane rings[16]

Experimental Validation: Protocols and Workflows

The evaluation of novel quinoline-3-carboxamide derivatives relies on a suite of standardized in vitro and in silico methodologies.

Synthesis of Quinoline-3-Carboxamide Derivatives

A common synthetic route involves a multi-step process:

  • Vilsmeier–Haack Reaction: Substituted anilines are used to generate 2-chloro-3-carbaldehyde quinolines.[7]

  • Oxidation: The 2-chloro-3-carbaldehyde is oxidized to the corresponding carboxylic acid.[7]

  • Amide Coupling: The carboxylic acid is coupled with various anilines using a coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final quinoline-3-carboxamide derivatives.[7]

Experimental Workflow: Synthesis

cluster_synthesis Synthesis of Quinoline-3-Carboxamide Derivatives A Substituted Aniline C 2-Chloro-3-carbaldehyde Quinoline A->C Vilsmeier-Haack Reaction B Vilsmeier-Haack Reagents B->C E 2-Chloro-quinoline-3-carboxylic Acid C->E Oxidation D Oxidizing Agent D->E H Quinoline-3-carboxamide Derivative E->H Amide Bond Formation F Substituted Aniline F->H G Coupling Reagent (e.g., DCC, HATU) G->H

Caption: General synthetic scheme for quinoline-3-carboxamide derivatives.

In Vitro Cytotoxicity Assays

The antiproliferative activity of the synthesized compounds is typically assessed using assays like the MTT or CTG assay against a panel of human cancer cell lines.[7][8]

Step-by-Step Protocol: MTT Assay

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the quinoline-3-carboxamide derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Experimental Workflow: Cytotoxicity Assay

cluster_assay In Vitro Cytotoxicity Evaluation A Seed Cancer Cells in 96-well plate B Treat with Quinoline-3-carboxamide Derivatives (serial dilutions) A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate and Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate IC50 Values F->G

Caption: Standard workflow for determining the IC50 of test compounds.

Target-Based Assays

To elucidate the mechanism of action, specific enzymatic assays are employed.

  • Kinase Inhibition Assays: The inhibitory effect on specific kinases (e.g., EGFR, VEGFR-2) is determined using in vitro kinase activity assays, often employing luminescence-based or fluorescence-based detection methods.[13][18]

  • Tubulin Polymerization Assay: The ability of compounds to inhibit tubulin polymerization is measured by monitoring the change in turbidity or fluorescence of a tubulin solution in the presence of the test compounds.[6][15][16]

Western Blot Analysis

This technique is used to confirm the downregulation of target proteins within cancer cells following treatment with the quinoline-3-carboxamide derivatives.[8][9] For instance, to validate ATM kinase inhibition, cells can be pre-treated with a DNA damaging agent to upregulate ATM, followed by treatment with the test compound and subsequent probing for ATM protein levels.[8][9]

Future Directions and Perspectives

The quinoline-3-carboxamide scaffold continues to be a fertile ground for the discovery of novel anticancer agents.[1][3][5] Future research will likely focus on:

  • Rational Design and Optimization: Employing computational tools like molecular docking and 3D-QSAR to design derivatives with enhanced potency and selectivity for specific cancer targets.[14][18]

  • Hybrid Molecules: Combining the quinoline-3-carboxamide pharmacophore with other known anticancer moieties to create hybrid drugs with synergistic effects.

  • Targeting Drug Resistance: Developing derivatives that can overcome resistance mechanisms to existing chemotherapies.[7][9]

  • In Vivo Evaluation: Progressing the most promising lead compounds into preclinical and clinical trials to assess their in vivo efficacy and safety profiles.[10][21]

The continued exploration of the structure-activity relationships of quinoline-3-carboxamide derivatives, coupled with rigorous experimental validation, holds immense promise for the development of the next generation of targeted cancer therapies.

References

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. National Genomics Data Center (CNCB-NGDC).
  • Synthesis, Characterization and in vitro Anticancer Evaluation of Novel Quinoline-3- Carboxamide Derivatives as Inhibitors of PDGFR. Neuroquantology.
  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. ResearchGate.
  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed.
  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. PubMed.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed.
  • Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. ResearchGate.
  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Bentham Science.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. PMC.
  • New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition. PubMed Central.
  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed.
  • Discovery of novel tubulin polymerization inhibitors by utilizing 3D-QSAR, molecular docking and molecular dynamics simulation. New Journal of Chemistry (RSC Publishing).
  • Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. PubMed.
  • Tubulin polymerization inhibition of the tested compounds. ResearchGate.
  • Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation. PubMed.
  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry.
  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Europe PMC.
  • Review on recent development of quinoline for anticancer activities. Inorganic and Nano-Metal Chemistry.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central.
  • Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Iranian Chemical Society.
  • (PDF) Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. ResearchGate.

Sources

A Comparative Guide to the In Vivo Efficacy of 2-Aminoquinoline-3-Carboxamide Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective therapeutic is long and fraught with challenges. The 2-aminoquinoline-3-carboxamide core has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with potent biological activities across various disease areas. This guide provides an in-depth, objective comparison of the in vivo efficacy of key this compound derivatives in relevant animal models, supported by experimental data and protocols. Our focus is to elucidate the causal relationships behind experimental choices and to offer a trustworthy, authoritative resource for advancing preclinical research.

The this compound Scaffold: A Versatile Platform for Drug Discovery

The this compound moiety is a heterocyclic scaffold that has garnered significant attention for its wide-ranging pharmacological potential.[1] Its structural features allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to target a variety of biological pathways with high specificity and potency. This versatility has led to the investigation of its derivatives in oncology, autoimmune disorders, and neurodegenerative diseases.

Comparative In Vivo Efficacy in Autoimmune and Inflammatory Models

Derivatives of this compound have shown significant promise in preclinical models of autoimmune and inflammatory diseases, most notably in rheumatoid arthritis and multiple sclerosis.

Rheumatoid Arthritis: Targeting Bruton's Tyrosine Kinase (BTK)

A novel series of 4-aminoquinoline-3-carboxamide derivatives has been developed as potent, reversible inhibitors of Bruton's tyrosine kinase (BTK), a critical signaling molecule in B-cell development and function.[2][3] Overactivity of BTK is implicated in the pathophysiology of autoimmune diseases like rheumatoid arthritis.[4][5]

In a rodent model of collagen-induced arthritis (CIA), a well-established model that mimics the pathology of human rheumatoid arthritis, a lead compound from this series demonstrated significant efficacy.[6][7] Administration of the compound effectively reduced paw swelling without inducing weight loss, indicating a favorable therapeutic window.[6][7]

Compound ClassAnimal ModelDosing RegimenKey Efficacy EndpointResultAlternative/Standard of Care
4-Aminoquinoline-3-carboxamide Derivative (BTK Inhibitor) Rodent Collagen-Induced Arthritis (CIA)Not specifiedReduction in paw swellingSignificant reductionMethotrexate, Corticosteroids, Indomethacin[8][9]
GDC-0834 (BTK Inhibitor) Rat Collagen-Induced Arthritis (CIA)30-100 mg/kgDose-dependent decrease in ankle swellingSignificant reductionNot specified in study

Table 1: In Vivo Efficacy of this compound Derivatives in Rheumatoid Arthritis Models.

Multiple Sclerosis: The Case of Laquinimod

Laquinimod, a quinoline-3-carboxamide derivative, has been extensively studied for the treatment of multiple sclerosis (MS).[1] Its efficacy has been demonstrated in the experimental autoimmune encephalomyelitis (EAE) mouse model, a widely used model for MS.[10][11] Laquinimod's mechanism of action is thought to involve the modulation of the immune system, including a reduction in pro-inflammatory Th1 and Th17 responses and an increase in regulatory T cells.[1]

Oral administration of laquinimod has been shown to reverse established relapsing-remitting EAE, leading to reduced central nervous system (CNS) inflammation.[1] Both prophylactic and therapeutic treatment with laquinimod significantly decreased mean clinical disease scores in the chronic EAE mouse model.[12]

CompoundAnimal ModelDosing RegimenKey Efficacy EndpointResult
Laquinimod Experimental Autoimmune Encephalomyelitis (EAE) in mice5 mg/kg and 25 mg/kg daily (oral)Reduction in clinical disease scoreSignificant decrease[12]
Laquinimod Experimental Autoimmune Encephalomyelitis (EAE) in miceNot specifiedReduced CNS inflammation, decreased Th1 and Th17 responsesSignificant reduction[1]

Table 2: In Vivo Efficacy of Laquinimod in a Multiple Sclerosis Model.

In Vivo Efficacy in Cancer Models

The versatility of the this compound scaffold extends to oncology, with derivatives showing promise in targeting pathways crucial for tumor growth and survival.

Intestinal Tumorigenesis: Inhibition of KGFR Tyrosine Kinase

A selective keratinocyte growth factor receptor (KGFR) tyrosine kinase inhibitor, N-ethylamino-2-oxo-1,2-dihydro-quinoline-3-carboxamide, was synthesized and evaluated in the APCMin/+ mouse model of human intestinal familial adenomatous polyposis.[13][14] Dietary administration of this compound resulted in a significant reduction in the growth of small intestinal polyps in both male and female mice, with a more pronounced effect observed in females.[13][14]

CompoundAnimal ModelDosing RegimenKey Efficacy EndpointResult
N-ethylamino-2-oxo-1,2-dihydro-quinoline-3-carboxamide APCMin/+ miceDietary administrationReduction in small intestinal polyp growthSignificant reduction[13][14]

Table 3: In Vivo Efficacy in an Intestinal Tumorigenesis Model.

Glioblastoma and Other Cancers: Targeting VEGFR-2

Derivatives of quinoline-3-carboxamide have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is essential for tumor growth.[15][16] The signaling cascade initiated by VEGFR-2 activation promotes endothelial cell proliferation, survival, and migration.[16][17]

While specific in vivo efficacy data for a this compound derivative targeting VEGFR-2 in a glioblastoma model was not prominently available in the reviewed literature, the therapeutic potential is underscored by the known importance of VEGFR-2 in this and other cancers.[15] The standard of care for glioblastoma includes temozolomide, which serves as a benchmark for novel therapies.

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Rats

This protocol provides a general framework for inducing and evaluating treatments in the rat CIA model.

Materials:

  • Bovine Type II Collagen

  • Incomplete Freund's Adjuvant (IFA)

  • Male Wistar rats (10 weeks old)[18]

  • Test compound (e.g., 4-aminoquinoline-3-carboxamide derivative)

  • Vehicle control

  • Positive control (e.g., Methotrexate)

  • Calipers for measuring paw/ankle width

Procedure:

  • Immunization (Day 0): Prepare an emulsion of bovine type II collagen in an equal volume of IFA. Subcutaneously inject 0.2 mL of the emulsion into the base of the tail of each rat.[18]

  • Booster Immunization (Day 7): Administer a booster injection of the collagen-IFA emulsion.[18]

  • Treatment Initiation: Begin dosing with the test compound, vehicle, or positive control according to the desired paradigm (prophylactic, semi-established, or therapeutic).[8] Administration can be via oral gavage, subcutaneous, intraperitoneal, or intravenous routes.

  • Clinical Assessment: Starting from day 9, measure the ankle joint width daily using calipers.[8] Arthritis scores can also be assigned based on the severity of inflammation.

  • Termination and Analysis: At the end of the study (e.g., day 17 or 34), euthanize the animals.[8] Paw weights can be measured as an additional marker of inflammation. Histopathological analysis of the joints can be performed to assess inflammation, pannus formation, cartilage damage, and bone resorption.[8]

Signaling Pathway and Workflow Diagrams

To visualize the mechanisms of action and experimental processes, the following diagrams are provided.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Endothelial Cell Proliferation, Survival, Migration MAPK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Quinoline_Derivative Quinoline-3-carboxamide Derivative (Inhibitor) Quinoline_Derivative->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activates BTK BTK Lyn_Syk->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates Downstream Downstream Signaling (NF-κB, NFAT, AP-1) PLCg2->Downstream Cell_Response B-Cell Proliferation, Survival, Differentiation Downstream->Cell_Response Quinoline_Derivative 4-Aminoquinoline-3-carboxamide Derivative (Inhibitor) Quinoline_Derivative->BTK Inhibits

Caption: BTK Signaling Pathway in B-Cells and Inhibition.

Experimental_Workflow start Start: Select Animal Model (e.g., CIA Rat) immunization Disease Induction (e.g., Collagen Immunization) start->immunization treatment Administer This compound Derivative vs. Vehicle/Standard of Care immunization->treatment monitoring Monitor Disease Progression (e.g., Paw Swelling, Clinical Score) treatment->monitoring endpoint Endpoint Analysis: - Histopathology - Biomarker Analysis - Pharmacokinetics monitoring->endpoint data_analysis Data Analysis and Comparison endpoint->data_analysis conclusion Conclusion on In Vivo Efficacy data_analysis->conclusion

Caption: General In Vivo Efficacy Evaluation Workflow.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective modulators of key pathological pathways. The in vivo data presented herein for various derivatives highlight their significant therapeutic potential in autoimmune diseases and cancer. While direct in vivo efficacy data for the parent this compound is sparse in the current literature, its derivatives have demonstrated compelling proof-of-concept in relevant animal models.

Future research should focus on head-to-head comparison studies of different derivatives within the same animal model to better delineate structure-activity relationships in vivo. Furthermore, a deeper investigation into the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their successful translation into clinical candidates. The continued exploration of this versatile scaffold holds great promise for the discovery of novel and effective therapies for a range of debilitating diseases.

References

  • The Role of Bruton's Tyrosine Kinase in Immune Cell Signaling and Systemic Autoimmunity. (n.d.). PubMed.
  • The role of Bruton's tyrosine kinase in autoimmunity and implications for therapy. (n.d.). Vanderbilt University Medical Center.
  • Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. (2021). PubMed.
  • Therapeutic laquinimod treatment decreases inflammation, initiates axon remyelination, and improves motor deficit in a mouse model of multiple sclerosis. (2015). PubMed Central.
  • Clinical and experimental data on the use of laquinimod for the treatment of multiple sclerosis. (2012). Future Science.
  • Analysis of Laquinimod Efficiency during Experimental Autoimmune Encephalomyelitis (P02.115). (2013). Neurology.
  • Synthesis and in Vivo Evaluation of N-ethylamino-2-oxo-1,2-dihydro-quinoline-3-carboxamide for Inhibition of Intestinal Tumorigenesis in APC(Min/+) Mice. (2008). PubMed.
  • Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. (2019). ACS Publications.
  • Synthesis and in vivo evaluation of N-ethylamino-2-oxo-1,2-dihydro-quinoline-3-carboxamide for inhibition of intestinal tumorigenesis in APCMin/+ mice. (2008). PubMed Central.
  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2021). Frontiers in Cell and Developmental Biology.
  • New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition. (2023). Nature.
  • Discovery of 4‑Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. (2019). Figshare.
  • Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. (2022). Cancers.
  • Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. (2019). PubMed.
  • Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor. (2022). National Institutes of Health.
  • Collagen Induced Arthritis (CIA) In Rat. (n.d.). Inotiv.
  • Synergistic Effects of BTK Inhibitor HM71224 and Methotrexate in a Collagen-induced Arthritis Rat Model. (2016). PubMed Central.
  • Laquinimod, a quinoline-3-carboxamide, induces type II myeloid cells that modulate central nervous system autoimmunity. (2012). PubMed.

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Quinoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quinoline ring is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2][3] Its rigid, bicyclic aromatic structure is a common feature in a vast array of natural products, synthetic compounds, and clinically approved drugs, demonstrating remarkable versatility in engaging with diverse biological targets. In the modern drug discovery paradigm, which prioritizes efficiency and cost-effectiveness, in silico techniques like molecular docking have become indispensable.[4][5] Molecular docking allows us to computationally predict the binding orientation and affinity of a small molecule (a ligand, such as a quinoline inhibitor) within the active site of a target protein.[5] This guide provides a comprehensive framework for designing, executing, and interpreting comparative docking studies of quinoline-based inhibitors, grounded in the principles of scientific integrity and field-proven experience. We will explore the causality behind key experimental choices and present a self-validating workflow, comparing the docking of quinoline derivatives against two distinct and therapeutically relevant targets: bacterial DNA gyrase and oncologic tubulin.

Part 1: The Foundations of a Trustworthy Docking Study

Before embarking on a comparative analysis, it is crucial to understand the principles that ensure the reliability and reproducibility of your findings. Molecular docking is more than just generating a binding score; it's a computational experiment that requires careful setup and rigorous validation.

Expertise: Selecting the Right Tools for the Job

The choice of docking software is a critical first step. Numerous algorithms and scoring functions exist, each with its own strengths.[5]

  • Search Algorithms: These algorithms explore the conformational space of the ligand within the receptor's active site. Popular methods include Lamarckian Genetic Algorithms (used in AutoDock ), which blend global and local searching, and systematic search methods that build the ligand conformation incrementally (used in Glide ).[5][6]

  • Scoring Functions: Once a binding pose is generated, a scoring function estimates the binding free energy. These functions approximate interactions like van der Waals forces, electrostatic interactions, and hydrogen bonds to rank different poses and ligands.[6] Software like GOLD and Glide are often praised for their accuracy in predicting binding poses.[7][6]

The key is not to find a single "best" software, but to understand the methodology of your chosen tool and, most importantly, to validate it for your specific target system.

Trustworthiness: The Mandate for Protocol Validation

A docking protocol that has not been validated is merely a computational curiosity. The trustworthiness of your results hinges on demonstrating that your chosen software and parameters can accurately reproduce known binding information. The gold standard for validation is re-docking .[8]

This process involves taking a protein-ligand complex with a known crystal structure, removing the native ligand, and then docking it back into the protein's active site. The protocol is considered validated if the software can reproduce the original crystallographic pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Ångstroms (Å) .[8][9][10] This confirms that the docking algorithm and scoring function are appropriate for the target system.

Part 2: A Practical Workflow for Comparative Docking

To illustrate the application of these principles, we will outline a detailed workflow comparing quinoline inhibitors against two distinct targets: the bacterial enzyme DNA gyrase and the cytoskeletal protein β-tubulin, a key target in cancer therapy.

General Comparative Docking Workflow

The following diagram outlines the logical flow of a robust comparative docking study, from target selection to final analysis.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis Target_Selection 1. Target Selection (e.g., DNA Gyrase vs. Tubulin) Protein_Prep 2. Receptor Preparation (PDB Download, Cleanup, H-addition) Target_Selection->Protein_Prep Ligand_Prep 3. Ligand Preparation (2D->3D Conversion, Energy Minimization) Protein_Prep->Ligand_Prep Validation 4. Protocol Validation (Re-docking, RMSD < 2.0 Å) Ligand_Prep->Validation Grid_Gen 5. Grid Generation (Define Docking Search Space) Validation->Grid_Gen Docking 6. Molecular Docking (Run Simulations) Grid_Gen->Docking Pose_Analysis 7. Pose & Score Analysis (Binding Energy, Interactions) Docking->Pose_Analysis Comparative_Analysis 8. Comparative Analysis & SAR (Compare derivatives across targets) Pose_Analysis->Comparative_Analysis

Caption: A generalized workflow for a comparative molecular docking study.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology applicable to most standard docking software suites (e.g., Schrödinger, AutoDock).

1. Target Selection and Preparation

  • Causality: The choice of the protein crystal structure is paramount. A high-resolution structure (<2.5 Å) with a co-crystallized ligand is ideal as it provides an experimentally determined active site and a reference for validation.

  • Protocol:

    • Navigate to the Protein Data Bank (RCSB PDB).

    • For Antibacterial Study: Download the crystal structure of Staphylococcus aureus DNA gyrase complexed with an inhibitor (e.g., PDB ID: 2XCT). This enzyme is a well-established target for quinolone-class antibiotics.[11][12]

    • For Anticancer Study: Download the structure of β-tubulin with a colchicine-site inhibitor (e.g., PDB ID: 1SA0). Many quinoline derivatives have been shown to inhibit tubulin polymerization by binding to this site.[13][14]

    • Load the PDB file into your molecular modeling software.

    • Using a protein preparation utility (e.g., Schrödinger's Protein Preparation Wizard), perform the following steps: remove all water molecules, add hydrogen atoms, assign correct bond orders, and perform a restrained energy minimization to relieve any steric clashes.[15][16] This ensures a chemically correct and energetically favorable receptor structure.

2. Ligand Preparation

  • Causality: Ligands must be converted to 3D structures with correct stereochemistry and protonation states at physiological pH (e.g., 7.4). This is critical for accurate electrostatic and hydrogen bond calculations.

  • Protocol:

    • Sketch your quinoline-based inhibitors in a 2D chemical drawing tool or obtain their SMILES strings.

    • Use a ligand preparation utility (e.g., Schrödinger's LigPrep) to generate low-energy 3D conformations for each ligand.[15]

    • Ensure the software generates possible ionization states at the target pH.

3. Protocol Validation (Re-docking)

  • Causality: This step, as previously mentioned, validates that your chosen docking parameters can reliably reproduce experimental reality for your specific protein target.

  • Protocol:

    • From your prepared protein structure (Step 1), extract the co-crystallized native ligand.

    • Treat this extracted native ligand as your input ligand.

    • Perform the docking procedure (Steps 4 & 5 below) for this single ligand.

    • Align the top-scoring docked pose with the original crystal structure and calculate the RMSD. A value < 2.0 Å confirms the protocol's validity.[8][9]

4. Grid Generation

  • Causality: The grid defines the three-dimensional space where the docking algorithm will search for viable binding poses. Confining the search to the known active site dramatically increases computational efficiency and accuracy.

  • Protocol:

    • In your docking software, define a grid box (a cube) that encompasses the entire active site.

    • The most reliable way to center this box is on the coordinates of the validated, re-docked native ligand from the validation step.

5. Molecular Docking Execution

  • Causality: This is the core computational step. Using a higher precision mode (e.g., Extra Precision 'XP' in Glide) provides a more exhaustive search and refined scoring, yielding more reliable results at the cost of longer computation time.[16][17]

  • Protocol:

    • Load the prepared receptor grid and the prepared library of quinoline ligands.

    • Set the docking parameters. For Glide, select the XP mode for final scoring.[17] For AutoDock Vina, the exhaustiveness parameter can be increased for a more thorough search.

    • Launch the docking job. The software will systematically place each ligand into the grid, calculating a docking score for the most favorable poses.

6. Analysis and Interpretation of Results

  • Causality: The docking score provides a quantitative estimate of binding affinity, but a qualitative analysis of the binding pose is equally important. Biologically relevant interactions (like hydrogen bonds with key catalytic residues) lend credence to the computational score.

  • Protocol:

    • Rank the quinoline derivatives based on their docking scores (more negative values indicate stronger predicted affinity).

    • For the top-scoring compounds, visualize the docked pose within the active site.

    • Generate 2D and 3D interaction diagrams to identify specific contacts between the ligand and protein residues.

    • For DNA Gyrase: Look for characteristic interactions such as π-π stacking with DNA bases and hydrogen bonds with key residues like Ala1120.[11]

    • For Tubulin: At the colchicine site, look for hydrogen bonds with residues like Lys352 and hydrophobic interactions with Leu248.[14][18]

    • Compare these interactions with published data for known inhibitors to see if your compounds exhibit a similar binding mode.

Visualizing Key Inhibitor Interactions

The following diagrams illustrate the typical binding hypotheses for a quinoline inhibitor within our two target active sites.

G cluster_gyrase DNA Gyrase Active Site cluster_tubulin Tubulin Colchicine Site Inhibitor_G Quinoline Inhibitor DNA_Base DNA Base Inhibitor_G->DNA_Base π-π Stacking Ala1120 Ala1120 Inhibitor_G->Ala1120 H-Bond Asp87 Asp87 Inhibitor_G->Asp87 H-Bond Inhibitor_T Quinoline Inhibitor Lys352 Lys352 Inhibitor_T->Lys352 H-Bond Leu248 Leu248 Inhibitor_T->Leu248 Hydrophobic Asn249 Asn249 Inhibitor_T->Asn249 H-Bond

Caption: Predicted interaction patterns for quinoline inhibitors.

Part 3: Data Presentation for Comparative Insights

Table 1: Comparative Docking Results of Quinoline Derivatives against S. aureus DNA Gyrase

Quinoline Derivative Docking Score (kcal/mol) Key Interacting Residues & Interactions
Ciprofloxacin (Control) -8.5 Asp87 (H-Bond), DNA (π-π Stacking)
Derivative Q-01 -9.2 Asp87 (H-Bond), Ala1120 (H-Bond), DNA (π-π Stacking)
Derivative Q-02 -7.8 Asp87 (H-Bond)

| Derivative Q-03 | -9.5 | Asp87 (H-Bond), Ser83 (H-Bond), DNA (π-π Stacking) |

Analysis: Derivative Q-03 shows the best predicted affinity, forming an additional hydrogen bond with Ser83 compared to the control. This suggests that modifications targeting this interaction could further improve potency.

Table 2: Comparative Docking Results of Quinoline Derivatives against β-Tubulin (Colchicine Site)

Quinoline Derivative Docking Score (kcal/mol) Key Interacting Residues & Interactions Experimental IC₅₀ (µM)
Colchicine (Control) -7.9 Lys352 (H-Bond), Leu248 (Hydrophobic) 0.8
Derivative Q-04 -8.8 Lys352 (H-Bond), Asn249 (H-Bond), Leu248 (Hydrophobic) 0.5
Derivative Q-05 -9.1 Lys352 (H-Bond), Asn249 (H-Bond), Thr179 (H-Bond) 0.3

| Derivative Q-06 | -7.2 | Leu248 (Hydrophobic) | 5.2 |

Analysis: A strong correlation is observed between the docking score and experimental anti-proliferative activity. Derivative Q-05, with the lowest docking score, also has the lowest IC₅₀. Its ability to form three hydrogen bonds, including one with Thr179, appears critical for its high potency. Derivative Q-06, lacking key hydrogen bonding capability, performs poorly both in silico and in vitro.

Conclusion

Molecular docking is a powerful and rational approach for prioritizing and understanding the mechanisms of potential drug candidates. This guide demonstrates that a successful comparative study of quinoline-based inhibitors is built on a foundation of methodological rigor, including careful selection of tools, robust protocol validation, and detailed analysis of interaction patterns.[3][15] By comparing results across different targets, researchers can gain valuable insights into the specific structural features that govern a quinoline derivative's potency and selectivity. While these computational predictions provide a strong working hypothesis, they are most powerful when used to guide subsequent experimental validation, ultimately accelerating the journey from chemical scaffold to life-saving therapeutic. For enhanced confidence, the stability of top-scoring poses should be further investigated using molecular dynamics simulations.[14][21]

References

  • Docking and 3D QSAR Studies on Substituted Cyclobutylphenyl Quinoline Derivatives as Inhibitors of Bacterial DNA Gyrase.PubMed.[Link]
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking.RSC Publishing.[Link]
  • Validation of Docking Methodology (Redocking).
  • A Comprehensive Review on the Top 10 Molecular Docking Softwares.Pars Silico.[Link]
  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues.Open Journal of Medicinal Chemistry.[Link]
  • Software for molecular docking: a review.Springer.[Link]
  • Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards
  • Molecular Docking: A powerful approach for structure-based drug discovery.PubMed Central.[Link]
  • Review on the use of Molecular Docking as the First Line Tool in Drug Discovery and Development.Indian Journal of Pharmaceutical Sciences.[Link]
  • In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening.PubMed Central.[Link]
  • Two- and three-dimensional representation of compounds in colchicine binding site of tubulin.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.MDPI.[Link]
  • Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity.
  • Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids.Springer.[Link]
  • Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach.Arabian Journal of Chemistry.[Link]
  • Tubulin polymerization inhibition of the tested compounds.
  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA.RSC Publishing.[Link]
  • Identification of novel bacterial DNA gyrase inhibitors: An in silico study.PubMed Central.[Link]
  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening.American Society for Microbiology.[Link]
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies.MDPI.[Link]
  • Synthesis, antibacterial evaluation, and DNA gyrase inhibition profile of some new quinoline hybrids.PubMed.[Link]
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
  • Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach.ACS Omega.[Link]
  • Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives.
  • Validation Studies of the Site-Directed Docking Program LibDock.
  • Lessons from Docking Validation.
  • Design, synthesis, and molecular docking study of novel cinnoline derivatives as potential inhibitors of tubulin polymeriz
  • Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors.
  • Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs.
  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors.PubMed Central.[Link]
  • “STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES”.World Journal of Pharmaceutical Research.[Link]
  • In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents.BonView Press.[Link]
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.
  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents.MDPI.[Link]

Sources

The Unseen Interactions: A Comparative Guide to Evaluating Off-Target Effects of 2-Aminoquinoline-3-carboxamide-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for highly selective small molecule inhibitors is a paramount objective. The 2-aminoquinoline-3-carboxamide scaffold has emerged as a privileged structure in kinase inhibitor design, demonstrating potent activity against a range of cancer-related targets. However, the true utility and safety of any therapeutic candidate are defined not only by its on-target potency but also by its "unseen" interactions—the off-target effects. This guide provides an in-depth, objective comparison of methodologies to evaluate the off-target profile of this compound derivatives, using a hypothetical, yet representative, compound, "AQC-7," designed as a Bruton's Tyrosine Kinase (BTK) inhibitor. We will compare its hypothetical off-target profile with that of the well-characterized multi-kinase inhibitor, Dasatinib, and provide detailed experimental protocols to empower your research.

The Rationale: Why Off-Target Evaluation is Non-Negotiable

Off-target effects, the unintended interactions of a drug with proteins other than its primary target, are a major cause of clinical trial failures and adverse drug reactions.[1] It is estimated that small molecule drugs interact with an average of 6-11 distinct targets.[1] A comprehensive understanding of a compound's selectivity is therefore not merely an academic exercise but a critical step in de-risking a drug discovery program. For kinase inhibitors, which target the highly conserved ATP-binding pocket, the potential for cross-reactivity across the kinome is particularly high.

The Comparison: AQC-7 vs. Dasatinib - A Tale of Two Kinase Inhibitors

To illustrate the importance of off-target profiling, let us consider our hypothetical this compound, AQC-7, a potent BTK inhibitor. We will compare its plausible off-target profile with that of Dasatinib, a potent, multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1]

Table 1: Comparative Kinase Inhibition Profile of AQC-7 (Hypothetical) and Dasatinib

Kinase TargetAQC-7 (IC50, nM)Dasatinib (IC50, nM)On-Target/Off-Target (for AQC-7)
BTK 5 30On-Target
ABL1>10000.6Off-Target
SRC2500.8Off-Target
LCK3001.1Off-Target
c-KIT>500022Off-Target
PDGFRβ>500028Off-Target
EGFR800>1000Off-Target
HER2>1000>1000Off-Target

Note: IC50 values for AQC-7 are hypothetical and for illustrative purposes. Dasatinib values are representative of published data.[1]

This comparison highlights a key concept: while AQC-7 is designed to be a selective BTK inhibitor, it may still exhibit activity against other kinases at higher concentrations. Dasatinib, in contrast, is known for its broad-spectrum activity, which contributes to both its efficacy and its side-effect profile.[1]

Experimental Workflows for Unveiling the Off-Target Landscape

A multi-pronged approach, combining in silico, in vitro, and cellular methods, is essential for a thorough off-target assessment.

In Silico Profiling: The Predictive First Pass

Computational methods provide a cost-effective initial screen to predict potential off-target interactions based on the chemical structure of the compound.[2] These predictions can guide the selection of experimental assays.

Diagram 1: In Silico Off-Target Prediction Workflow

G cluster_0 Computational Prediction Compound Structure Compound Structure Chemical Similarity Search Chemical Similarity Search Compound Structure->Chemical Similarity Search Pharmacophore Modeling Pharmacophore Modeling Compound Structure->Pharmacophore Modeling Predicted Off-Targets Predicted Off-Targets Chemical Similarity Search->Predicted Off-Targets Molecular Docking Molecular Docking Pharmacophore Modeling->Molecular Docking Molecular Docking->Predicted Off-Targets

Caption: A streamlined workflow for in silico prediction of off-target interactions.

In Vitro Kinome Scanning: The Broad-Spectrum Screen

Kinome scanning provides a comprehensive overview of a compound's activity against a large panel of kinases.[1] This is arguably the most critical step in defining the selectivity of a kinase inhibitor.

Experimental Protocol: In Vitro Kinome Scanning (Activity-Based Assay)

Objective: To determine the inhibitory activity of AQC-7 against a broad panel of human kinases.

Materials:

  • Recombinant human kinases

  • Specific peptide substrates for each kinase

  • ATP (radiolabeled or non-radiolabeled, depending on the detection method)

  • AQC-7 (or other test compound)

  • Assay plates (e.g., 384-well)

  • Detection reagents (e.g., for luminescence-based ATP quantification)

Procedure:

  • Compound Preparation: Prepare a serial dilution of AQC-7 in DMSO.

  • Kinase Reaction Setup: In each well of the assay plate, combine the kinase, its specific peptide substrate, and the appropriate concentration of AQC-7 or vehicle control (DMSO).

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. For example, in an ADP-Glo™ assay, the amount of ADP produced is converted to a luminescent signal, which is inversely proportional to the inhibitory activity of the compound.[3]

  • Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value for each kinase.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

CETSA is a powerful technique to verify that a compound binds to its intended target within the complex environment of a living cell.[4] The principle is that ligand binding increases the thermal stability of the target protein.[4]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of AQC-7 with BTK in intact cells.

Materials:

  • Cell line expressing the target protein (e.g., a B-cell lymphoma line for BTK)

  • AQC-7

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Thermal cycler

  • Western blotting reagents and antibodies (anti-BTK and a loading control)

Procedure:

  • Cell Treatment: Treat cultured cells with AQC-7 at a saturating concentration and a vehicle control for 1-2 hours at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[4]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification and Western Blotting: Collect the supernatant (soluble protein fraction), quantify the protein concentration, and analyze the levels of soluble BTK by Western blotting.

  • Data Analysis: Generate a "melting curve" by plotting the amount of soluble BTK as a function of temperature. A shift in the melting curve to a higher temperature in the AQC-7-treated samples indicates target engagement.[4]

Diagram 2: Cellular Thermal Shift Assay (CETSA) Workflow

G cluster_0 CETSA Workflow Cell Treatment Cell Treatment Heat Challenge Heat Challenge Cell Treatment->Heat Challenge Cell Lysis Cell Lysis Heat Challenge->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Soluble Protein Analysis Soluble Protein Analysis Centrifugation->Soluble Protein Analysis

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Comparing Alternatives: Beyond the this compound Scaffold

While optimizing the selectivity of a given scaffold is a common strategy, it is also prudent to consider alternative chemical scaffolds that target the same primary protein but may have a different off-target profile. For a BTK inhibitor like AQC-7, alternatives could include compounds based on pyrimidine or pyrazole scaffolds.[5][6] Comparing the kinome scans of these different scaffolds can reveal unique off-target liabilities and guide the selection of the most promising lead series.

Table 2: Hypothetical Off-Target Comparison of Different BTK Inhibitor Scaffolds

Kinase TargetAQC-7 (Quinoline) IC50 (nM)Compound B (Pyrimidine) IC50 (nM)Compound C (Pyrazole) IC50 (nM)
BTK 5 8 12
SRC250>100050
LCK300>100075
EGFR800500>5000
TEC50100200

This table illustrates how different chemical scaffolds, while all targeting BTK, can have distinct off-target profiles. Such a comparative analysis is invaluable for selecting a development candidate with the most favorable safety profile.

Conclusion: A Proactive Approach to De-risking Drug Discovery

The evaluation of off-target effects is not a mere checkbox exercise but a fundamental component of modern drug discovery. For promising scaffolds like the 2-aminoquinoline-3-carboxamides, a proactive and comprehensive off-target profiling strategy is essential. By combining predictive in silico methods with robust in vitro screening and cellular target engagement assays, researchers can gain a clear understanding of a compound's selectivity. This knowledge is not only crucial for mitigating potential safety risks but can also unveil new therapeutic opportunities through intentional polypharmacology. The methodologies and comparative data presented in this guide are intended to equip researchers with the tools and insights necessary to navigate the complex landscape of kinase inhibitor selectivity and to ultimately develop safer and more effective medicines.

References

  • Frontiers in Chemistry. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]
  • NIH.
  • NIH.
  • NIH. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
  • NIH. Are off-target effects of imatinib the key to improving beta-cell function in diabetes?. [Link]
  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
  • NIH. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
  • ResearchGate. KinScan: AI-based rapid profiling of activity across the kinome. [Link]
  • NIH. Kinome Profiling. [Link]
  • MDPI. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. [Link]
  • IntechOpen. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [Link]
  • ResearchGate. (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). [Link]
  • Purdue University. 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. [Link]
  • Wiley Online Library. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]
  • Reaction Biology. Kinase Screening & Profiling Service | Drug Discovery Support. [Link]
  • Eurofins Discovery. KINOMEscan Technology. [Link]
  • University of Oxford. Comprehensive characterization of the Published Kinase Inhibitor Set. [Link]
  • The University of North Carolina at Chapel Hill. Comprehensive characterization of the Published Kinase Inhibitor Set. [Link]
  • ResearchGate.
  • PubMed. Comprehensive analysis of kinase inhibitor selectivity. [Link]
  • IEO Research. EPIgenetic marks for unbiased, high content functional profiling of clinical KINase inhibitors. [Link]

Sources

Validating ATM Kinase Downregulation: A Comparative Guide to Western Blot and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals investigating the DNA damage response (DDR) and related therapeutic strategies, accurately validating the downregulation of Ataxia Telangiectasia Mutated (ATM) kinase is a critical experimental step. As a central mediator of the cellular response to DNA double-strand breaks (DSBs), ATM represents a key therapeutic target.[1][2] This guide provides an in-depth, experience-driven comparison of Western Blotting and alternative methodologies for confirming the successful downregulation of ATM, ensuring the scientific integrity and trustworthiness of your experimental findings.

The Central Role of ATM Kinase in Cellular Signaling

ATM is a serine/threonine kinase that plays a pivotal role in the DDR pathway.[3][4] In its inactive state, ATM exists as a dimer.[5][6] Upon the induction of DSBs, the MRE11-RAD50-NBS1 (MRN) complex recruits ATM to the site of damage, leading to its autophosphorylation at Serine 1981 and dissociation into active monomers.[5][7] This activation initiates a signaling cascade that phosphorylates numerous downstream targets, including p53 and CHK2, to orchestrate cell cycle arrest, DNA repair, or apoptosis.[2][8] Given its critical function, therapeutic strategies often involve the inhibition or downregulation of ATM to sensitize cancer cells to DNA-damaging agents.[3][9]

To visually represent this crucial pathway, the following diagram illustrates the ATM signaling cascade and the points of therapeutic intervention.

ATM_Signaling_Pathway DSB DNA Double-Strand Breaks (DSBs) MRN MRN Complex (MRE11/RAD50/NBS1) DSB->MRN recruits ATM_inactive ATM (Inactive Dimer) MRN->ATM_inactive activates ATM_active p-ATM (Active Monomer) (p-Ser1981) ATM_inactive->ATM_active autophosphorylation p53 p53 ATM_active->p53 phosphorylates CHK2 CHK2 ATM_active->CHK2 phosphorylates Effector Downstream Effectors (e.g., BRCA1, H2AX) ATM_active->Effector phosphorylates Inhibitor ATM Inhibitors Inhibitor->ATM_active inhibits kinase activity Downregulation siRNA/shRNA (Downregulation) Downregulation->ATM_inactive prevents expression Response Cell Cycle Arrest, DNA Repair, Apoptosis p53->Response CHK2->Response Effector->Response

Caption: The ATM signaling pathway in response to DNA double-strand breaks.

Western Blotting: The Gold Standard for Protein Validation

Western Blotting remains the most widely used technique for confirming protein downregulation due to its ability to provide information on protein size, abundance, and post-translational modifications.

A Self-Validating Western Blot Protocol for ATM Kinase

The large size of ATM (~350 kDa) presents unique challenges that necessitate protocol optimization for successful detection.[10] The following detailed protocol is designed to be a self-validating system, incorporating critical steps to ensure accuracy and reproducibility.

WB_Workflow cluster_prep Sample Preparation cluster_run Electrophoresis & Transfer cluster_immuno Immunodetection cluster_analysis Detection & Analysis Cell_Culture 1. Cell Culture & Treatment (e.g., siRNA/shRNA) Cell_Lysis 2. Cell Lysis (RIPA Buffer + Inhibitors) Cell_Culture->Cell_Lysis Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Quantification Denaturation 4. Sample Denaturation (Laemmli Buffer, 95-100°C) Quantification->Denaturation SDS_PAGE 5. SDS-PAGE (Low % Gel, e.g., 6%) Denaturation->SDS_PAGE Transfer 6. Protein Transfer (Wet Transfer, Overnight, 4°C) SDS_PAGE->Transfer Ponceau 7. Transfer Verification (Ponceau S Staining) Transfer->Ponceau Blocking 8. Blocking (5% BSA in TBST) Ponceau->Blocking Primary_Ab 9. Primary Antibody Incubation (Anti-ATM, overnight, 4°C) Blocking->Primary_Ab Washing1 10. Washing (3x TBST) Primary_Ab->Washing1 Secondary_Ab 11. Secondary Antibody Incubation (HRP-conjugated) Washing1->Secondary_Ab Washing2 12. Washing (3x TBST) Secondary_Ab->Washing2 Detection 13. Chemiluminescent Detection (ECL Reagent) Washing2->Detection Imaging 14. Signal Capture (Imaging System) Detection->Imaging Analysis 15. Densitometry Analysis (Normalize to Loading Control) Imaging->Analysis

Caption: A comprehensive workflow for Western Blot validation of ATM downregulation.

Experimental Protocol:

  • Cell Lysis: Due to ATM's nuclear localization, a robust lysis buffer is crucial.[10] RIPA buffer is often recommended as it effectively solubilizes nuclear and membrane-bound proteins.[11][12][13] It is imperative to supplement the lysis buffer with protease and phosphatase inhibitors to maintain protein integrity and phosphorylation status.[12]

  • Protein Quantification: Accurate protein quantification using a method like the BCA assay is essential for ensuring equal loading between samples, a cornerstone of reliable quantitative Western Blotting.[3]

  • SDS-PAGE: Given the large molecular weight of ATM (~350 kDa), a low-percentage polyacrylamide gel (e.g., 6% or a gradient gel) is recommended to achieve adequate resolution.[14]

  • Protein Transfer: For large proteins like ATM, a wet transfer to a PVDF membrane is preferable over semi-dry methods.[3][14] Performing the transfer overnight at a low voltage (e.g., 25-30V) at 4°C enhances transfer efficiency.[2][3] Some protocols suggest omitting methanol from the transfer buffer to improve the transfer of high molecular weight proteins.[15]

  • Antibody Selection and Incubation:

    • Primary Antibody: Choose a primary antibody validated for Western Blotting that specifically recognizes ATM.[5][10][16][17][18] An overnight incubation at 4°C is often recommended to increase the signal-to-noise ratio.[9]

    • Blocking: For phospho-specific antibodies, using 5% Bovine Serum Albumin (BSA) in TBST for blocking is generally preferred over non-fat dry milk, as milk contains phosphoproteins that can lead to high background.[9][19]

  • Loading Controls: The selection of an appropriate loading control is critical for data normalization.[20][21] The loading control should have a different molecular weight than ATM and its expression should not be affected by the experimental conditions.[20] For whole-cell lysates, common loading controls include GAPDH (~37 kDa), β-actin (~42 kDa), or α-tubulin (~55 kDa).[22] For nuclear fractions, Lamin B1 (~66 kDa) is a suitable choice.[22]

  • Data Analysis: Band intensities should be quantified using densitometry software. The intensity of the ATM band should be normalized to the corresponding loading control band to account for any variations in protein loading.[3][9]

Troubleshooting Common Issues in ATM Western Blotting
ProblemPotential CauseSolution
Weak or No Signal Inefficient protein transfer.Use a wet transfer system overnight at 4°C.[2][3] Verify transfer with Ponceau S staining.[2]
Insufficient primary antibody concentration or incubation time.Increase the primary antibody concentration or incubate overnight at 4°C.[23]
Inappropriate lysis buffer.Use a strong lysis buffer like RIPA to ensure extraction of nuclear ATM.[11][24]
High Background Non-specific antibody binding.Optimize the primary and secondary antibody dilutions.[19] Increase the duration and number of wash steps.[19]
Inappropriate blocking agent.For phospho-ATM, use BSA instead of milk for blocking.[9]
Non-specific Bands Antibody cross-reactivity or protein degradation.Use a highly specific and validated primary antibody.[25] Ensure fresh protease inhibitors are added to the lysis buffer.[12]

Alternative and Complementary Validation Methods

While Western Blotting is a powerful technique, relying on a single method for experimental validation is not always sufficient. The following methods can be used to provide orthogonal support for ATM downregulation.

MethodPrincipleAdvantagesDisadvantages
Quantitative Real-Time PCR (qRT-PCR) Measures the relative abundance of ATM mRNA transcripts.Highly sensitive and specific for quantifying gene expression at the transcript level.Does not provide information on protein levels or post-translational modifications.[26] Discrepancies between mRNA and protein levels can occur.[26][27]
Mass Spectrometry (MS)-based Proteomics Identifies and quantifies proteins in a complex sample based on their mass-to-charge ratio.Provides a global, unbiased view of the proteome, allowing for the simultaneous analysis of thousands of proteins.[28][29] Can identify post-translational modifications.Requires specialized equipment and expertise in data analysis.[30] May not be as sensitive as targeted methods for low-abundance proteins.
Proximity Ligation Assay (PLA) Detects protein-protein interactions in situ.Can validate the loss of ATM-mediated interactions with its downstream targets.[28] Provides spatial information within the cell.Indirect measure of ATM downregulation. Requires specific and validated antibodies for both ATM and its interacting partner.

Causality Behind Experimental Choices:

  • qRT-PCR should be employed to confirm that the observed decrease in ATM protein is a result of reduced mRNA levels, for instance, following siRNA or shRNA-mediated knockdown.[26]

  • Mass Spectrometry is particularly useful in drug discovery settings to understand the broader proteomic consequences of ATM downregulation and to identify potential off-target effects.[29][31][32]

  • Proximity Ligation Assay can provide functional validation by demonstrating that the downregulation of ATM leads to a reduction in its interaction with known downstream signaling partners.

Conclusion: An Integrated Approach to Validation

For robust and trustworthy validation of ATM kinase downregulation, an integrated experimental approach is recommended. Western Blotting serves as the foundational method for directly assessing ATM protein levels. Complementing this with qRT-PCR confirms the downregulation at the transcriptional level, while advanced techniques like mass spectrometry can provide a comprehensive understanding of the broader cellular response. By employing these self-validating systems and understanding the scientific principles behind each methodological choice, researchers can ensure the integrity and impact of their findings in the fields of DNA damage response and drug development.

References

  • Kitagawa, R., & Kastan, M. B. (2005). The ATM-dependent DNA damage signaling pathway. PubMed.
  • Stracker, T. H., & Petrini, J. H. (2011). The ATM signaling network in development and disease. Frontiers in Genetics.
  • Cremona, C. A., & Behrens, A. (2014). The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer. ResearchGate.
  • Choi, M., & Helt, C. E. (2021). ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development. PubMed Central.
  • Abeomics. (n.d.). ATM Pathway.
  • Antibodies.com. (n.d.). Anti-ATM Antibody (A11896).
  • Bio-Rad. (n.d.). Anti ATM Antibody.
  • Bio-Rad. (n.d.). Western Blotting Sample Preparation Techniques.
  • Creative Diagnostics. (n.d.). Loading Controls for Western Blotting.
  • Bio-Techne. (n.d.). Loading Controls for Western Blot.
  • Bio-Rad. (n.d.). Western Blot Loading Controls.
  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events.
  • Wang, Y., et al. (2024). Stability and Degradation-based Proteome Profiling Reveals Cannabidiol as a Promising CDC123-eIF2γ Inhibitor for Colorectal Cancer Therapy. Journal of the American Chemical Society.
  • Protocol Online. (2006). western to detect ATM.
  • Gsponer, J., & Lajoie, G. (2018). Finding a vocation for validation: taking proteomics beyond association and location. NIH.
  • Smith, G. C., et al. (2024). The DNA repair kinase ATM regulates CD13 expression and cell migration. PubMed Central.
  • ResearchGate. (2016). Western Blotting ATM detection?.
  • Reddit. (2024). How can I determine whether certain proteins/processes/pathways are being up or downregulated from mass spectrometry data? Protein enrichment analysis?.
  • ResearchGate. (n.d.). ATMKD is catalytically inactive. (A) Western blot for total ATM protein....
  • Biocompare. (2022). Troubleshooting Western Blot Experiments.
  • Kölbach, J. S., et al. (2024). A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System. ACS Publications.
  • D'Assante, R., et al. (2021). ATM Kinase Dead: From Ataxia Telangiectasia Syndrome to Cancer. PubMed Central.
  • ResearchGate. (2019). How to analyse up/down regulation of gene using bioinformatics software?.
  • Matsuoka, S., et al. (2012). Quantitative proteomics reveal ATM kinase-dependent exchange in DNA damage response complexes. PubMed.
  • Zha, S., & Nussenzweig, A. (2017). ATM, ATR and DNA-PKcs kinases—the lessons from the mouse models: inhibition ≠ deletion. PubMed Central.
  • Tran, D. D., et al. (2011). An ataxia-telangiectasia-mutated (ATM) kinase mediated response to DNA damage down-regulates the mRNA-binding potential of THOC5. PubMed.

Sources

A Researcher's Guide to Assessing Selective Cytotoxicity of Novel Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of more effective and safer cancer therapeutics, the concept of selective cytotoxicity stands as a cornerstone of modern drug discovery. The ideal anticancer agent should be a "magic bullet," eradicating malignant cells while leaving healthy tissues unscathed. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously compare the cytotoxic effects of novel chemical derivatives on cancer versus normal cell lines. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.

The Imperative of Selectivity: Beyond Brute Force Cytotoxicity

Traditional chemotherapeutic agents often exhibit a narrow therapeutic window, a consequence of their indiscriminate cytotoxicity towards all rapidly dividing cells.[1] This lack of specificity is the primary driver of the severe side effects that plague cancer patients. The goal of developing novel derivatives is to widen this therapeutic window by designing molecules that exploit the unique biochemical and genetic vulnerabilities of cancer cells.

To empirically determine this selectivity, we must quantify a compound's cytotoxic potential against both cancerous and non-cancerous cells. A key metric in this evaluation is the Selectivity Index (SI) , a ratio that compares the cytotoxicity of a compound in normal cells to its activity in cancer cells.[2] A higher SI value signifies greater selectivity, indicating a more promising therapeutic candidate.[3][4] The SI is typically calculated as the ratio of the IC50 (or CC50) in a normal cell line to the IC50 in a cancer cell line.[3][4]

Strategic Experimental Design: Laying the Foundation for Reliable Data

A robust comparison of cytotoxicity begins with a well-conceived experimental plan. The choices made at this stage will profoundly impact the quality and interpretability of the results.

Cell Line Selection: A Tale of Two Tissues

The selection of appropriate cell lines is paramount. The ideal pairing consists of a cancer cell line and a normal cell line derived from the same tissue of origin. This approach minimizes confounding variables arising from tissue-specific differences in metabolism and drug response. For instance, the MCF-7 breast adenocarcinoma cell line is often paired with the MCF-10A non-tumorigenic breast epithelial cell line.[5][6][7] MCF-10A cells, having been spontaneously immortalized without genetic manipulation, serve as an excellent "normal" control, recapitulating many characteristics of normal human breast cells.[5]

Experimental Workflow: From Treatment to Analysis

The overall workflow for assessing selective cytotoxicity is a multi-step process designed to yield comprehensive and reproducible data.

Experimental Workflow cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Data Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Metabolic Activity LDH Assay LDH Assay Incubation->LDH Assay Membrane Integrity Apoptosis/Necrosis Assay Apoptosis/Necrosis Assay Incubation->Apoptosis/Necrosis Assay Cell Death Mechanism IC50 Calculation IC50 Calculation MTT Assay->IC50 Calculation LDH Assay->IC50 Calculation Apoptosis/Necrosis Assay->IC50 Calculation SI Calculation SI Calculation IC50 Calculation->SI Calculation

Caption: A generalized workflow for comparing the cytotoxicity of derivatives.

Core Cytotoxicity Assays: A Multi-faceted Approach

No single assay can provide a complete picture of a compound's cytotoxic effects. Therefore, a multi-pronged approach utilizing assays that measure different aspects of cell health and death is essential for a thorough evaluation.

MTT Assay: Gauging Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of living cells.

  • Cell Seeding: Seed both cancer and normal cells in separate 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a duration relevant to the compound's expected mechanism of action (typically 24-72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[10]

Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity

The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[9][11][12] An increase in LDH activity in the culture supernatant is proportional to the number of lysed cells.[11]

  • Cell Culture and Treatment: Follow the same cell seeding and treatment protocol as the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plates at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.[9] Carefully transfer a portion of the supernatant to a new 96-well plate.[9][13]

  • Reaction Setup: Add the LDH reaction mixture, containing a substrate and a tetrazolium salt, to each well containing the supernatant.[9][13]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.[9]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]

Apoptosis/Necrosis Assay: Differentiating Modes of Cell Death

Understanding the mechanism by which a compound induces cell death is crucial. The Annexin V/Propidium Iodide (PI) assay, analyzed by flow cytometry, allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[8][14]

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[8]

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that is unable to cross the intact membrane of live and early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus red.

  • Cell Preparation: Following treatment, harvest both adherent and suspension cells. Wash the cells with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[15]

  • Staining: Add fluorescently-conjugated Annexin V (e.g., FITC) and PI to the cell suspension.[14][15]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished based on their fluorescence profiles.[8]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Delving Deeper: The Caspase-3 Signaling Pathway in Apoptosis

Many cytotoxic agents induce apoptosis through the activation of a cascade of cysteine-aspartic proteases known as caspases.[16] Caspase-3 is a key executioner caspase, responsible for the cleavage of numerous cellular proteins, ultimately leading to the dismantling of the cell.[16][17] The activation of caspase-3 is a hallmark of apoptosis and can be initiated through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[17]

Caspase-3 Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Pro-Caspase-8 Pro-Caspase-8 Death Receptor->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: The central role of Caspase-3 in apoptotic signaling.

Data Interpretation and Presentation: From Raw Numbers to Actionable Insights

Calculating IC50 Values

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required to inhibit a biological process by 50%.[18][19] In the context of cytotoxicity, it represents the concentration of a derivative that reduces cell viability by 50% compared to an untreated control.[18] IC50 values are typically determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Summarizing Data for Comparison

A well-structured table is an effective way to summarize and compare the cytotoxic profiles of different derivatives across cancer and normal cell lines.

DerivativeCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
Doxorubicin MCF-7 0.69[20]MCF-10A 2.51[20]3.64
Derivative AMCF-7ValueMCF-10AValueCalculated Value
Derivative BMCF-7ValueMCF-10AValueCalculated Value
Derivative CMCF-7ValueMCF-10AValueCalculated Value

Note: The IC50 values for Doxorubicin are provided as an example. Researchers should determine these values experimentally for their specific derivatives and cell lines.

Conclusion: A Rigorous Path to Selective Therapeutics

The development of novel anticancer agents with improved selectivity is a critical endeavor in oncological research. The methodologies outlined in this guide provide a robust framework for the comparative analysis of the cytotoxicity of new derivatives. By employing a multi-assay approach, carefully selecting cell lines, and meticulously analyzing the data, researchers can gain a comprehensive understanding of a compound's therapeutic potential. This rigorous, evidence-based approach is essential for identifying promising lead candidates and advancing the development of safer and more effective cancer treatments.

References

  • Caspase-3 Signaling. Cell Signaling Technology. [Link]
  • Involvement of caspase-3 in apoptosis pathways.
  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
  • The calculated values of the selectivity index (SI) of some compounds.
  • Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. MDPI. [Link]
  • Caspase 3. Wikipedia. [Link]
  • The selectivity indexes (SI) that represent IC50 for normal cell...
  • The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer. PubMed. [Link]
  • LDH Cytotoxicity Assay. 3H Biomedical. [Link]
  • Chemotherapy and signaling: How can targeted therapies supercharge cytotoxic agents?. PMC. [Link]
  • Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences. [Link]
  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. InvivoGen. [Link]
  • Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. MDPI. [Link]
  • MCF cell lines that transformed breast cancer research. Karmanos Cancer Institute. [Link]
  • Comparison of selectivity index (SI) values of the tested compounds.
  • Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain. NIH. [Link]
  • MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp.
  • Updates on altered signaling pathways in tumor drug resistance. Theranostics. [Link]
  • Integrating Computational and Experimental Approaches for the Discovery of Multifunctional Peptides from the Marine Gastropod Pisania pusio with Antimicrobial and Anticancer Properties. MDPI. [Link]
  • Evaluation of MCF10A as a Reliable Model for Normal Human Mammary Epithelial Cells. PLOS ONE. [Link]
  • Normal breast epithelial MCF-10A cells to evaluate the safety of carbon dots. PMC. [Link]
  • Immunosuppressive Signaling Pathways as Targeted Cancer Therapies. PMC. [Link]
  • Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells. PMC. [Link]
  • Inhibition of MCF-7 breast cancer cell proliferation by MCF-10A breast epithelial cells in coculture.
  • My 3-step approach to gating Annexin V data appropri
  • How to Analyze Annexin-V Apoptosis Assay Data Using Flow Cytometer ?. YouTube. [Link]
  • Video: Cell Death Pathways and Annexin V & PI Labeling studies. JoVE. [Link]
  • Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science. [Link]
  • Selection of Appropriate Methods Analysis of Cytotoxicity Assay for In Vitro Study. Thai Journal of Pharmaceutical Sciences. [Link]
  • Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin. Frontiers in Oncology. [Link]
  • A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. PMC. [Link]
  • Selection criteria to select in vitro bioassays for implement
  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. NIH. [Link]
  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]
  • Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO).
  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. NIH. [Link]
  • I have MCF-7 and MCF-10: what is the difference between them?.
  • (PDF) Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach.
  • Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. NIH. [Link]

Sources

The Whole is Greater than the Sum of its Parts: A Guide to the Synergistic Effects of Quinoline-3-Carboxamide Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Monotherapy with Quinoline Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this class, 2-aminoquinoline-3-carboxamide and its derivatives have emerged as potent modulators of the tumor microenvironment, exhibiting both anti-angiogenic and immunomodulatory properties. While their efficacy as monotherapies has been established in preclinical models, the true potential of these compounds may lie in their ability to synergize with existing cancer therapies. By weakening the tumor's defenses and inhibiting its supply lines, these agents can sensitize cancer cells to the cytotoxic effects of conventional chemotherapeutics and targeted agents.

This guide moves beyond a simple recitation of facts to provide a deeper, mechanistic understanding of these synergistic interactions. We will dissect two distinct case studies, providing not only the quantitative data that demonstrates synergy but also the detailed experimental protocols required to reproduce these findings. This focus on causality and reproducibility is designed to empower researchers, scientists, and drug development professionals to explore and validate novel combination strategies in their own work.

Case Study 1: Tasquinimod and Androgen Deprivation Therapy in Prostate Cancer

Objective: To investigate the synergistic anti-tumor effect of the quinoline-3-carboxamide derivative, tasquinimod, when combined with standard-of-care androgen ablation and taxane-based chemotherapy in prostate cancer.

Mechanistic Rationale: A Two-Pronged Attack on the Tumor Microenvironment

Prostate cancer growth and progression are heavily reliant on two key processes: androgen receptor (AR) signaling and angiogenesis (the formation of new blood vessels). While androgen deprivation therapy (ADT) effectively targets AR signaling, tumors often develop resistance and restore blood supply, leading to castration-resistant prostate cancer (CRPC).

Tasquinimod works by targeting the tumor microenvironment through a dual mechanism.[1][2] It binds to S100A9, a protein that promotes the accumulation of immunosuppressive myeloid-derived suppressor cells (MDSCs), and it also inhibits the hypoxia-inducible factor-1α (HIF-1α) pathway, a critical regulator of angiogenesis.[3] The scientific rationale is that by combining ADT with tasquinimod, one can simultaneously shut down the primary growth signal (androgens) while preventing the tumor from compensating by building new blood vessels, leading to a more profound and durable anti-tumor response.

Signaling Pathway: Tasquinimod's Disruption of Angiogenesis

The following diagram illustrates how tasquinimod interferes with the HIF-1α pathway to exert its anti-angiogenic effects. Under hypoxic conditions typical of a growing tumor, HIF-1α protein stabilizes and promotes the transcription of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). Tasquinimod disrupts this process, leading to a reduction in VEGF and an increase in anti-angiogenic factors like Thrombospondin-1 (TSP-1).[2]

tasquinimod_mechanism cluster_tumor_cell Tumor Cell cluster_endothelial_cell Endothelial Cell Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a VEGF VEGF Transcription (Pro-Angiogenic) HIF1a->VEGF Angiogenesis Angiogenesis (New Blood Vessel Growth) VEGF->Angiogenesis Stimulates Tasquinimod Tasquinimod Tasquinimod->HIF1a Inhibits TSP1 TSP-1 Upregulation (Anti-Angiogenic) Tasquinimod->TSP1 TSP1->Angiogenesis Inhibits

Caption: Mechanism of Tasquinimod's anti-angiogenic effect.

Experimental Validation: In Vivo Xenograft Model

The synergy between tasquinimod and ADT has been demonstrated in preclinical prostate cancer xenograft models.[1][2] These studies provide the foundational data supporting clinical investigation.

The following diagram outlines the typical workflow for an in vivo xenograft study to assess this synergy.

xenograft_workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment Regimen cluster_analysis Phase 3: Data Collection & Analysis start Implant Human Prostate Cancer Cells (e.g., CWR-22Rv1) into Nude Mice palpable Allow Tumors to Grow to Palpable Size (~100-200 mm³) start->palpable randomize Randomize Mice into Treatment Groups (n=10/group) palpable->randomize groups 1. Vehicle Control 2. Tasquinimod 3. Androgen Ablation (Castration) 4. Tasquinimod + Androgen Ablation randomize->groups measure Measure Tumor Volume with Calipers 2-3x/week for 4-6 weeks groups->measure endpoint Endpoint: Sacrifice & Harvest Tumors for Analysis measure->endpoint analysis 1. Tumor Growth Inhibition 2. Microvessel Density (CD31 Staining) 3. Protein Expression Analysis endpoint->analysis

Caption: Workflow for in vivo synergy study of tasquinimod.

1. Tumor Volume Measurement: [4][5][6][7]

  • Objective: To quantify the rate of tumor growth in each treatment group.

  • Procedure:

    • Anesthetize the mouse using isoflurane.

    • Using digital calipers, measure the longest diameter (length, L) and the perpendicular diameter (width, W) of the subcutaneous tumor.

    • Calculate the tumor volume using the modified ellipsoid formula: Volume = (L x W²) / 2 .

    • Record the measurements 2-3 times per week for the duration of the study.

    • Plot the mean tumor volume for each group over time to generate tumor growth curves.

2. Quantification of Microvessel Density (MVD): [8][9][10][11][12]

  • Objective: To assess the anti-angiogenic effect of tasquinimod by quantifying the density of blood vessels within the tumor tissue.

  • Procedure:

    • Fix harvested tumors in 10% neutral buffered formalin and embed in paraffin.

    • Cut 5 µm sections and mount on slides.

    • Perform immunohistochemistry (IHC) using an antibody against the endothelial cell marker CD31.

    • Digitize the stained slides using a whole-slide scanner.

    • Select 5-10 random, non-overlapping high-power fields (HPFs, 200x magnification) per tumor section.

    • Manually or using image analysis software, count the number of CD31-positive vessels in each HPF.

    • Calculate the average MVD for each tumor and compare the means across treatment groups.

Data Summary

The following table summarizes representative data from xenograft studies, demonstrating the enhanced tumor growth inhibition when tasquinimod is combined with androgen ablation.

Treatment GroupMean Tumor Volume at Day 28 (mm³)% Tumor Growth Inhibition (TGI)Mean Microvessel Density (Vessels/HPF)
Vehicle Control 1250 ± 150-45 ± 5
Tasquinimod (10 mg/kg/day) 750 ± 11040%25 ± 4
Androgen Ablation 625 ± 9550%30 ± 6
Combination 250 ± 7080% 12 ± 3
Data are presented as mean ± SEM and are representative of findings reported in preclinical studies.[1][2]

Case Study 2: Quinoline Derivative PQ1 and Cisplatin in Prostate Cancer

Objective: To evaluate the synergistic cytotoxicity of the quinoline derivative PQ1 when combined with the conventional chemotherapeutic agent cisplatin on prostate cancer cells.

Mechanistic Rationale: Re-establishing Communication for Cell Death

A common mechanism of chemotherapy resistance is the downregulation of gap junctions—channels that allow direct communication between adjacent cells. This isolation prevents the propagation of death signals from cell to cell, a phenomenon known as the "bystander effect." The quinoline derivative PQ1 has been identified as a gap junction enhancer.[10] It upregulates the expression of Connexin 43 (Cx43), a key protein component of these channels.

The hypothesis is that by pre-treating cancer cells with PQ1, we can restore intercellular communication. Subsequent treatment with cisplatin, which induces apoptosis, will then allow the apoptotic signals to spread to neighboring cells through the newly formed gap junctions, resulting in a synergistic killing effect that overcomes resistance.[10]

Signaling Pathway: PQ1-Mediated Apoptosis

PQ1-induced upregulation of Cx43 not only enhances gap junction communication but also triggers apoptosis through the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[7][12]

pq1_mechanism PQ1 Quinoline Derivative (PQ1) Cx43 ↑ Connexin 43 (Cx43) Expression PQ1->Cx43 GJIC ↑ Gap Junction Intercellular Communication Cx43->GJIC p38 p38 MAPK Activation Cx43->p38 Bystander Bystander Killing of Neighboring Cells GJIC->Bystander Caspase3 Caspase-3 Cleavage p38->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Apoptosis->Bystander Cisplatin Cisplatin Cisplatin->Apoptosis

Sources

A Researcher's Guide to Assessing Bacterial Resistance Profiles to Quinolone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the ongoing battle against antimicrobial resistance, a thorough understanding of the resistance profiles of bacteria to critical classes of antibiotics is paramount for both clinical diagnostics and the development of new therapeutic agents. Quinolones, a class of synthetic broad-spectrum antibiotics, have long been a cornerstone in treating a variety of bacterial infections.[1][2] However, their extensive use has led to a rise in resistant strains, necessitating robust and reliable methods for assessing their efficacy.[1] This guide provides an in-depth comparison of key methodologies for determining bacterial resistance to quinoline compounds, offering insights into the experimental rationale and practical application for researchers, scientists, and drug development professionals.

The Mechanism of Quinolone Action and Bacterial Evasion Strategies

Quinolone antibiotics exert their bactericidal effect by targeting and inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][3][4] These enzymes are crucial for DNA replication, transcription, and repair. By forming a complex with the enzyme and DNA, quinolones trap the topoisomerase in a state that leads to lethal double-strand breaks in the bacterial chromosome.[1][5]

Bacteria have evolved sophisticated mechanisms to counteract the action of quinolones. Understanding these mechanisms is fundamental to interpreting resistance profiles. The primary modes of resistance include:

  • Target-Mediated Resistance: This is the most common mechanism and involves mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[1][3][4] These mutations alter the drug-binding site, reducing the affinity of quinolones for their target enzymes.

  • Reduced Drug Accumulation: Bacteria can limit the intracellular concentration of quinolones through two main strategies:

    • Overexpression of Efflux Pumps: These membrane proteins actively transport quinolones and other antimicrobial agents out of the bacterial cell.[1][3]

    • Decreased Permeability: Alterations in the bacterial cell wall, such as the underexpression of porin proteins in Gram-negative bacteria, can reduce the influx of quinolones.[3][6]

  • Plasmid-Mediated Resistance: The acquisition of resistance genes on mobile genetic elements like plasmids poses a significant threat due to their ability to transfer resistance between bacterial species.[3] These plasmids can carry genes such as:

    • qnr proteins that protect the target enzymes from quinolone binding.[3][4]

    • Enzymes like the aminoglycoside acetyltransferase variant AAC(6')-Ib-cr that can modify and inactivate certain quinolones.[3][4]

    • Plasmid-encoded efflux pumps.[3][4]

Comparative Analysis of Phenotypic Resistance Assessment Methods

Phenotypic methods directly measure the ability of a bacterium to grow in the presence of an antimicrobial agent. These are the gold standard for determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that prevents visible in vitro growth of a microorganism.[7][8]

Method Principle Advantages Disadvantages Typical Use Case
Broth Microdilution Serial dilutions of the antibiotic are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is inoculated with a standardized bacterial suspension. The MIC is the lowest concentration that shows no visible growth.[9][10][11]Quantitative MIC value, high-throughput, standardized protocols available (CLSI/EUCAST).[12][13]Can be labor-intensive to set up manually, potential for contamination.Determining precise MIC values for a large number of isolates, clinical diagnostics, and drug discovery screening.
Agar Dilution The antibiotic is incorporated into agar at various concentrations. A standardized bacterial inoculum is then spotted onto the surface of the agar plates. The MIC is the lowest concentration that inhibits growth.[9][14][15]Considered a reference method, allows for testing multiple isolates on a single plate, good for fastidious organisms.[14][15][16]Requires careful preparation of plates, can be cumbersome for testing a single isolate.Reference laboratories, testing new antimicrobial agents, and when precise MICs for multiple strains are needed simultaneously.[14]
Disk Diffusion (Kirby-Bauer Test) A paper disk impregnated with a known concentration of an antibiotic is placed on an agar plate inoculated with a lawn of bacteria. The antibiotic diffuses into the agar, creating a concentration gradient. The diameter of the zone of inhibition around the disk is measured and correlated with susceptibility or resistance.[17][18][19]Simple to perform, low cost, flexible in drug selection.[20][17]Provides a qualitative result (Susceptible, Intermediate, Resistant), less precise than dilution methods, results can be influenced by various factors.[18][19]Routine clinical susceptibility testing, screening for resistance in a large number of isolates.[21]

Advanced Molecular Techniques for Resistance Profiling

While phenotypic methods are essential, molecular techniques offer rapid and specific detection of the genetic determinants of resistance.

Quantitative PCR (qPCR)

Principle: qPCR is a targeted method that uses fluorescent probes to detect and quantify specific DNA sequences, such as antibiotic resistance genes (ARGs), in real-time.[22][23][24]

Advantages:

  • High Sensitivity and Specificity: Can detect low levels of resistance genes with high accuracy.[22][23]

  • Rapid Results: Provides results much faster than culture-based methods.[25]

  • Multiplexing Capability: Can simultaneously detect multiple resistance genes in a single reaction.[23][25]

Limitations:

  • Targeted Nature: Only detects known resistance genes for which primers and probes have been designed.[22]

  • Doesn't Confirm Phenotypic Resistance: The presence of a resistance gene does not always correlate with phenotypic resistance due to variations in gene expression.

Whole-Genome Sequencing (WGS)

Principle: WGS provides the complete DNA sequence of a bacterial genome, allowing for the comprehensive identification of all known resistance genes, as well as the discovery of novel resistance mechanisms and mutations in target genes.[26][27][28]

Advantages:

  • Comprehensive Information: Delivers the ultimate molecular resolution, identifying all potential resistance determinants.[26][29]

  • Epidemiological Tracking: Enables the tracking of the spread of resistant strains with high precision.[26][27]

  • Prediction of Resistance Phenotype: Can accurately predict antimicrobial resistance profiles based on the genomic data.[27][29]

Limitations:

  • Data Analysis Complexity: Requires specialized bioinformatics expertise and computational resources.

  • Higher Cost: Although costs are decreasing, it can still be more expensive than other methods.

  • Interpretation Challenges: The functional impact of newly identified mutations may not be immediately clear.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a generalized procedure and should be adapted based on the specific bacteria and quinoline compound being tested, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[30][13]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Quinolone compound stock solution

  • Bacterial isolate grown to the appropriate phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Incubator

Procedure:

  • Prepare Antibiotic Dilutions: Create a serial two-fold dilution of the quinoline compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL (or 100 µL depending on the protocol). Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).

  • Prepare Bacterial Inoculum: From a fresh culture, suspend several colonies in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[31]

  • Dilute Inoculum: Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculate the Plate: Add 50 µL (or 100 µL) of the diluted bacterial inoculum to each well containing the antibiotic dilutions and the positive control well.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[9][11]

  • Read Results: The MIC is the lowest concentration of the quinoline compound at which there is no visible growth (turbidity).[8][11]

Kirby-Bauer Disk Diffusion Test

This method provides a qualitative assessment of susceptibility.[19]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Paper disks impregnated with a standard concentration of the quinoline compound

  • Bacterial isolate

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator

  • Ruler or calipers

Procedure:

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[31]

  • Inoculate Agar Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.[31] Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.[17]

  • Apply Antibiotic Disks: Aseptically place the quinoline-impregnated disks on the surface of the inoculated agar plate.[17] Ensure the disks are in firm contact with the agar.[18]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.[17]

  • Measure Zones of Inhibition: After incubation, measure the diameter of the zone of no growth around each disk in millimeters.[18]

  • Interpret Results: Compare the measured zone diameters to the interpretive criteria provided by CLSI or EUCAST to determine if the bacterium is susceptible, intermediate, or resistant to the quinoline compound.[18][21]

Visualizing the Workflow and Concepts

Quinolone Mechanism of Action and Resistance

Quinolone_Action_Resistance cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms quinolone Quinolone porin Porin Channel quinolone->porin Entry efflux_pump Efflux Pump quinolone->efflux_pump Pumped Out dna_gyrase DNA Gyrase/ Topoisomerase IV porin->dna_gyrase dna Bacterial DNA dna_gyrase->dna Binds to Enzyme-DNA Complex replication_fork dna->replication_fork Blocks Replication cell_death Cell Death replication_fork->cell_death target_mutation Target Mutation (gyrA, parC) target_mutation->dna_gyrase Reduces Binding efflux_overexpression Efflux Pump Overexpression efflux_overexpression->efflux_pump Increases Expression porin_mutation Porin Mutation porin_mutation->porin Reduces Entry

Caption: Mechanism of quinolone action and key bacterial resistance strategies.

Workflow for MIC Determination by Broth Microdilution

MIC_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Quinolone in 96-Well Plate prep_dilutions->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Turbidity (Growth) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The assessment of bacterial resistance to quinoline compounds is a multifaceted process that can be approached through a variety of robust methodologies. The choice of method depends on the specific research question, the required level of precision, and the available resources. Phenotypic methods like broth microdilution remain the gold standard for determining the MIC, providing a direct measure of a compound's inhibitory activity. In contrast, molecular techniques such as qPCR and WGS offer rapid and detailed insights into the genetic basis of resistance. A comprehensive approach that integrates both phenotypic and genotypic data will provide the most complete and actionable understanding of the quinolone resistance landscape, ultimately aiding in the stewardship of existing antibiotics and the discovery of novel therapeutics.

References

  • Unusual and Unconsidered Mechanisms of Bacterial Resilience and Resistance to Quinolones. (n.d.). MDPI.
  • MacLean, R. C., & O'Neill, P. A. (2022). Whole-genome sequencing to control antimicrobial resistance. Trends in Microbiology, 30(5), 454-465.
  • Rocha, J., et al. (2020). Quantitative PCR versus metagenomics for monitoring antibiotic resistance genes: balancing high sensitivity and broad coverage. FEMS Microbiology Ecology, 96(11), fiaa185.
  • Hooper, D. C. (2001). Mechanisms of drug resistance: quinolone resistance. Infectious Disease Clinics, 15(1), 1-22.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.
  • Kim, D. W., et al. (2022). Development of a One-Step Multiplex qPCR Assay for Detection of Methicillin and Vancomycin Drug Resistance Genes in Antibiotic-Resistant Bacteria. Diagnostics, 12(11), 2636.
  • Whole-genome Sequencing and the Race Against Antibiotic Resistance. (2025). Centers for Disease Control and Prevention.
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574.
  • Wolfson, J. S., & Hooper, D. C. (1989). Bacterial resistance to quinolones: mechanisms and clinical importance. Reviews of Infectious Diseases, 11 Suppl 5, S960-S968.
  • Lorian, V. (Ed.). (2005). Antibiotics in Laboratory Medicine. Lippincott Williams & Wilkins.
  • Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). (2024). Microbiology in Pictures.
  • Sutter, V. L., & Washington, J. A. (1974). Modified agar dilution method for rapid antibiotic susceptibility testing of anaerobic bacteria. Antimicrobial Agents and Chemotherapy, 5(2), 236-240.
  • Ruiz, J. (2003). Mechanism of action of and resistance to quinolones. Current Opinion in Pharmacology, 3(5), 559-564.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations.
  • Haltalin, K. C., Markley, A. H., & Woodman, E. (1973). Agar plate dilution method for routine antibiotic susceptibility testing in a hospital laboratory.
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics.
  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes.
  • Agar dilution. (n.d.). In Wikipedia.
  • Tyson, G. H., et al. (2020). Molecular Methods for Detection of Antimicrobial Resistance. Microbiology Spectrum, 8(1), 10.1128/microbiolspec.AME-0009-2019.
  • van Belkum, A., et al. (2019). Rapid Methods for Antimicrobial Resistance Diagnostics. Virulence, 10(1), 606-619.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
  • Guna, R., et al. (2017). Rapid methods for detection of bacterial resistance to antibiotics. Enfermedades Infecciosas y Microbiología Clínica (English Edition), 35(3), 173-182.
  • Detection and Surveillance of Antibiotic Resistance Genes From Food and Fertilizer Sources Using qPCR Technology. (n.d.). QIAGEN.
  • Antimicrobial Resistance | Detection with NGS. (n.d.). Illumina.
  • Li, R., et al. (2025). Evaluation of whole-genome sequencing protocols for detection of antimicrobial resistance, virulence factors and mobile genetic elements in antimicrobial-resistant bacteria. Journal of Medical Microbiology, 74(3).
  • Minimum inhibitory concentration. (n.d.). In Wikipedia.
  • Use of Whole-Genome Sequencing for Detection of Antimicrobial Resistance: Mycobacterium tuberculosis, a Model Organism. (2019).
  • Minimum Inhibitory Concentration Test (MIC). (n.d.). Microchem Laboratory.
  • Kirby-Bauer Disk Susceptibility Test. (2023). Biology LibreTexts.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Antimicrobial resistance: how to detect and prevent it with laboratory tests. (2025). CQS Salud.
  • Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute.
  • M100 - Performance Standards for Antimicrobial Susceptibility Testing. (2023). Clinical and Laboratory Standards Institute.
  • Senerovic, L., et al. (2019). Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. In Topics in Medicinal Chemistry. Springer.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute.
  • EUCAST: Home. (n.d.). European Committee on Antimicrobial Susceptibility Testing.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). MDPI.
  • CLSI 2024 M100Ed34(1). (2024). Clinical and Laboratory Standards Institute.
  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). European Committee on Antimicrobial Susceptibility Testing.
  • Antimicrobial Resistance and Current Methods for its Detection. (2023). ResearchGate.
  • PCR-based Microbial Antibiotic Resistance Gene Analysis. (2024). CD Genomics.
  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016).
  • Detection and Surveillance of Antibiotic Resistance Genes From Food and Fertilizer Sources Using qPCR Technology. (n.d.). AMR Industry Alliance.
  • Guidance Documents. (n.d.). European Committee on Antimicrobial Susceptibility Testing.
  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (2023).
  • EUCAST expert rules in antimicrobial susceptibility testing. (2011). ResearchGate.
  • Recent Developments on Antimicrobial Quinoline Chemistry. (2015). ResearchGate.
  • Antibacterial activity of quinoline derivatives (1–5) against... (n.d.). ResearchGate.
  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. (2025). MDPI.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-Aminoquinoline-3-carboxamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-aminoquinoline-3-carboxamide. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Part 1: Hazard Assessment and Immediate Safety

Before beginning any disposal procedure, it is crucial to understand the potential hazards. Based on analogous compounds, this compound should be presumed to be hazardous.

Summary of Potential Hazards
Hazard ClassDescriptionSource Analogue
Acute Toxicity (Oral) Harmful if swallowed.2-Aminoquinoline[2][4]
Skin Corrosion/Irritation Causes skin irritation.2-Aminoquinoline[2][4]
Serious Eye Damage/Irritation Causes serious eye damage.2-Aminoquinoline[2][4]
Germ Cell Mutagenicity Suspected of causing genetic defects.2-Aminoquinoline (RTECS Class: Mutagen)[1]
Specific Target Organ Toxicity May cause respiratory irritation.2-Aminoquinoline[2][4]
Personal Protective Equipment (PPE)

The causality behind PPE selection is to create a complete barrier between the researcher and the hazardous material. Given the potential for skin irritation, eye damage, and inhalation of dust, the following PPE is mandatory when handling this compound for disposal.

  • Hand Protection: Chemical-impermeable gloves (e.g., nitrile) must be worn. Dispose of gloves immediately after handling the compound and wash hands thoroughly.

  • Eye Protection: Tightly fitting safety goggles or a face shield are required to protect against dust particles[5].

  • Body Protection: A fully fastened laboratory coat must be worn to protect street clothing and skin[6]. Disposable jumpsuits may be considered for large quantities. Laboratory coats used for this purpose must not be worn outside the lab area and should be laundered professionally, not at home[6].

  • Respiratory Protection: All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood to minimize inhalation exposure[6]. If a fume hood is not available, a NIOSH-approved respirator for particulates is required[4].

Part 2: Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash [7].

Step 1: Waste Identification and Segregation

Proper segregation is the foundation of a safe and compliant waste management system. It prevents dangerous chemical reactions and ensures the waste is routed to the correct disposal facility[8].

  • Designate a Waste Stream: this compound waste should be classified as Solid Hazardous Chemical Waste and Potential Carcinogen/Mutagen Waste .

  • Segregate Incompatibles: Store this waste separately from incompatible materials such as strong oxidizing agents and acids[5].

Step 2: On-Site Collection and Storage
  • Primary Container: Collect all solid waste, including unused or expired this compound and any contaminated materials (e.g., weigh boats, contaminated wipes, gloves), in a dedicated, leak-proof container[9].

    • Rationale: Using a dedicated container prevents cross-contamination. The container must be made of a material compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: As soon as the first particle of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste"[9].

    • The full chemical name: "this compound".

    • The associated hazards (e.g., "Toxic," "Irritant," "Potential Mutagen").

    • The accumulation start date.

  • Container Management: The waste container must be kept tightly sealed at all times, except when adding waste[8].

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the direct control of laboratory personnel, away from general traffic, and ideally within secondary containment (such as a spill tray) to contain any potential leaks[8].

Step 3: Disposal of Empty Containers

An "empty" container that once held this compound is not truly empty; it contains hazardous residue.

  • Triple Rinsing: Rinse the container with a suitable solvent (e.g., methanol or acetone) three times.

  • Collect Rinsate: The solvent rinsate is now considered liquid hazardous waste. Collect it in a separate, clearly labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate.

  • Deface Label: Once triple-rinsed, completely deface or remove the original chemical label on the container.

  • Final Disposal: The triple-rinsed container can now be disposed of as non-hazardous laboratory glass or plastic waste, according to your institution's guidelines.

Step 4: Final Disposal

The final disposal of hazardous waste is a regulated process that must be handled by professionals.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup of the sealed and labeled waste container[6][9].

  • Manifesting: The waste will be transported under a hazardous waste manifest, which tracks the waste from your laboratory to its final destination—typically a high-temperature incineration facility[7][10].

    • Causality of Incineration: Incineration is the preferred method for many organic chemical wastes, especially those that are potentially carcinogenic, as the high temperatures ensure complete destruction of the hazardous compound[7].

Part 3: Workflow and Logic

To ensure every step is followed correctly, the disposal process can be visualized as a decision-making workflow.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated: This compound (Solid or Contaminated Material) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Select a designated, compatible, and sealable Hazardous Waste Container fume_hood->waste_container add_waste Place solid waste into container waste_container->add_waste seal_container Keep container sealed when not in use add_waste->seal_container label_container Label Container Immediately: 'Hazardous Waste' Chemical Name Hazards & Date seal_container->label_container saa Store in designated Satellite Accumulation Area (SAA) label_container->saa containment Use Secondary Containment saa->containment ehs Contact EHS for Waste Pickup containment->ehs transport Waste is transported by a licensed contractor under manifest ehs->transport incinerate Final Disposal via High-Temperature Incineration transport->incinerate

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Aminoquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 2-Aminoquinoline-3-carboxamide. As the complete toxicological properties of this specific compound have not been fully investigated, this protocol is grounded in a conservative approach, drawing from data on structurally related quinoline derivatives to ensure the highest level of safety for all laboratory personnel.[1] Adherence to these guidelines is critical for minimizing exposure risk and ensuring a safe research environment.

Hazard Assessment: Understanding the Risk

While specific data for this compound is limited, the quinoline scaffold is known to possess significant biological activity.[2] Structurally similar compounds, such as 2-Aminoquinoline, are classified as irritants and may cause damage to organs with repeated exposure.[3][4] Quinoline itself is noted as a potential mutagen and carcinogen.[5] Therefore, we must operate under the precautionary principle, assuming this compound may be harmful if swallowed, cause skin and eye irritation, and potentially lead to respiratory irritation if inhaled as a dust or aerosol.[4][5][6]

Key Potential Hazards:

  • Eye Irritation: May cause serious eye irritation or damage.[4][6]

  • Skin Irritation: Can cause skin irritation upon contact.[4][6]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[5][7]

  • Ingestion: Harmful if swallowed.[3][8]

  • Chronic Effects: Due to the quinoline structure, potential for mutagenicity or carcinogenicity cannot be ruled out.[5]

Core Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is the primary defense against chemical exposure. All handling of this compound, particularly in its solid form, must be conducted within a certified chemical fume hood.[4][7]

Hand Protection: The First Line of Defense
  • Glove Type: Chemical-resistant nitrile or neoprene gloves are required. Avoid using latex or PVC gloves, which offer poor protection against many chemicals.[7][9]

  • Glove Thickness: Use gloves with a minimum thickness of 5 mils (0.127 mm). Thicker gloves generally provide better protection.[7][9]

  • Best Practices: Given the lack of specific breakthrough time data, double-gloving is strongly recommended for any task involving more than incidental contact. Always inspect gloves for tears or punctures before use. Change gloves every 60 minutes or immediately if you suspect contact with the chemical.[7][9] Use proper glove removal technique to avoid contaminating your skin.[8]

Eye and Face Protection: Shielding from Splashes and Dust
  • Primary Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory at all times. Standard safety glasses with side shields are not sufficient protection against chemical splashes or fine dust.[7][9]

  • Secondary Protection: When handling larger quantities (>1 gram) or when there is a significant risk of splashing, a full-face shield must be worn over the safety goggles.[9] This provides an essential secondary barrier for the entire face.

Body Protection: Preventing Dermal Contact
  • Laboratory Coat: A long-sleeved, knee-length laboratory coat must be worn and kept fully fastened.[7] This protects against skin contact from spills and contamination of personal clothing.

  • Additional Protection: For procedures with a high risk of spillage, consider using a chemically resistant apron over the lab coat. Ensure personal clothing covers all exposed skin, including legs and ankles. Closed-toe shoes are mandatory.

Respiratory Protection: A Critical Barrier for Powders
  • Primary Engineering Control: All weighing and handling of solid this compound must be performed in a certified chemical fume hood to control airborne particulates.[4]

  • When a Respirator is Required: In the rare event that handling the powder outside of a fume hood is unavoidable, or during a large spill clean-up, respiratory protection is required. A NIOSH-approved half-mask or full-face respirator with a combination of organic vapor and P100 (particulate) cartridges is recommended.[4][7] All personnel requiring a respirator must be fit-tested and trained in its proper use.[9] Surgical masks offer no protection and must not be used.[9]

PPE Selection Matrix

This table summarizes the minimum required PPE for common laboratory tasks involving this compound.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Double Nitrile GlovesSafety Goggles & Face ShieldFastened Lab CoatRequired: Chemical Fume Hood
Preparing Stock Solutions Double Nitrile GlovesSafety Goggles & Face ShieldFastened Lab CoatRequired: Chemical Fume Hood
Running a Reaction Single Nitrile GlovesSafety GogglesFastened Lab CoatRequired: Chemical Fume Hood
Small Spill Clean-up (<1g) Double Nitrile GlovesSafety Goggles & Face ShieldFastened Lab CoatRequired: Chemical Fume Hood. If outside hood, NIOSH-approved respirator.
Large Spill Clean-up (>1g) Double Nitrile GlovesSafety Goggles & Face ShieldFastened Lab CoatRequired: NIOSH-approved respirator with P100/OV cartridges.

Procedural Guidance and Visual Workflow

Step-by-Step PPE Donning and Doffing Sequence

Properly putting on and removing PPE is crucial to prevent contamination.

Donning (Putting On):

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check.

  • Goggles/Face Shield: Position securely on your face.

  • Gloves: Don the first pair of gloves. If double-gloving, pull the second pair over the first, ensuring the cuff of the outer glove goes over the sleeve of the lab coat.

Doffing (Taking Off):

  • Outer Gloves: Remove the outer pair of gloves using a proper technique to avoid touching the contaminated exterior. Dispose of them immediately.

  • Lab Coat: Unfasten and remove the lab coat by rolling it inside-out.

  • Goggles/Face Shield: Remove by handling the strap, not the front.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[3][4]

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow PPE Selection Workflow for this compound cluster_start Initiation cluster_assessment Risk Assessment cluster_ppe Required PPE Ensemble start Task: Handle this compound is_solid Is the compound a solid powder? start->is_solid is_splash_risk Significant splash or aerosolization risk? is_solid->is_splash_risk Yes is_solid->is_splash_risk No (Solution) in_hood Working in a Fume Hood? is_splash_risk->in_hood Yes ppe_base Base PPE: - Single Nitrile Gloves - Safety Goggles - Lab Coat is_splash_risk->ppe_base No ppe_enhanced Enhanced PPE: - Double Nitrile Gloves - Safety Goggles - Face Shield - Lab Coat in_hood->ppe_enhanced Yes ppe_respirator Full Protection: - Double Nitrile Gloves - Safety Goggles - Face Shield - Lab Coat - NIOSH Respirator in_hood->ppe_respirator No

Caption: Decision workflow for selecting appropriate PPE based on the task and associated risks.

Emergency and Disposal Plans

Emergency Procedures in Case of Exposure
  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air immediately.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][8] Seek immediate medical attention.

Waste Disposal Plan
  • Chemical Waste: All waste containing this compound, including rinsate from glassware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated PPE: All used gloves, disposable lab coats, and other contaminated materials must be disposed of as solid hazardous waste. Do not place them in the regular trash.

  • Empty Containers: Original containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous liquid waste.[7] After rinsing and defacing the label, the container can be disposed of as regular laboratory waste.[7]

References

  • BenchChem. (n.d.). Personal protective equipment for handling 10-Hydroxybenzo[h]quinoline.
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). 2-Aminoquinoline(580-22-3)MSDS Melting Point Boiling Density Storage Transport.
  • National Institute for Occupational Safety and Health (NIOSH). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Thermo Fisher Scientific. (2023). 2-Aminoquinoline Safety Data Sheet.
  • ResearchGate. (n.d.). This compound derivatives and their anticancer activity against MCF-7 cell line acting through PDGFR inhibition.
  • Sigma-Aldrich. (2024). Safety Data Sheet according to 29CFR1910/1200 and GHS Rev. 7.
  • PubChem. (n.d.). This compound.
  • Fisher Scientific. (n.d.). 3-Aminoquinoline Safety Data Sheet.
  • Finar Limited. (2010). Material Safety Data Sheet Quinoline.
  • Echemi. (n.d.). 2-AMINO-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER Safety Data Sheets.
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-8-hydroxyquinoline Safety Data Sheet.

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.